Solvent violet 13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQNJLLOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026293 | |
| Record name | D&C Violet 2 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Violet odorless powder; [MSDSonline] | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
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| Record name | Alizurol Purple | |
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CAS No. |
81-48-1, 12217-81-1 | |
| Record name | Solvent Violet 13 | |
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| Record name | Alizurol Purple | |
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| Record name | Solvent violet 13 | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
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| Record name | D&C Violet 2 | |
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| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |
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| Record name | D&C VIOLET NO. 2 | |
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| Record name | ALIZUROL PURPLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |
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Foundational & Exploratory
Solvent Violet 13 chemical structure and properties
Introduction
Solvent Violet 13, identified by the Colour Index number 60725, is a synthetically produced anthraquinone dye renowned for its vibrant, bluish-violet hue and excellent stability.[1][2] As an oil-soluble colorant, it is distinguished by its insolubility in water but excellent solubility in a variety of organic solvents, making it a critical component in numerous industrial applications.[1][3][4] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical and spectral properties, synthesis methodologies, and diverse applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile dye.
Part 1: Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to its application. This compound is systematically named and cataloged to ensure unambiguous identification in research and industry.
Nomenclature and Identification:
-
Preferred IUPAC Name: 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[5]
-
Common Synonyms: D&C Violet No. 2, C.I. 60725, Oil Violet, Alizurol Purple, Macrolex Violet B[1][6][7]
Molecular Structure
This compound is an anthraquinone derivative. Its core structure is the tricyclic aromatic ketone, anthracene-9,10-dione. The characteristic violet color arises from the chromophoric system created by the substitution of a hydroxyl (-OH) group at the 1-position and a p-tolylamino (-(NH)-C₆H₄-CH₃) group at the 4-position. This specific arrangement of electron-donating groups on the anthraquinone framework is crucial for its tinctorial properties.
Caption: Generalized workflow for the synthesis of this compound.
Part 4: Industrial and Scientific Applications
The combination of vibrant color, high thermal stability, and good solubility in organic media makes this compound a valuable colorant in a wide range of fields.
-
Plastics and Polymers: This is the primary application area. It is extensively used to color a variety of thermoplastics, including polystyrene (PS), ABS, rigid polyvinyl chloride (RPVC), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET). [3][4][7][8]Its high heat resistance makes it suitable for extrusion and injection molding processes. [8]* Fiber Dope Dyeing: It is used for the protoplasmic coloring of polyester fibers, where the dye is mixed with the polymer melt before fiber extrusion. [6][7]This method provides excellent color fastness.
-
Oils, Waxes, and Solvents: this compound is used to dye hydrocarbon products like greases, waxes, stains, and solvents. [2][9]* Inks and Coatings: Its solubility and bright color make it suitable for use in certain solvent-based printing inks and transparent coatings. [3]* Cosmetics: Under the name D&C Violet No. 2, it is used in externally applied cosmetics, such as hair and skin care products. [2]* Pyrotechnics: It is employed in some violet-colored smoke compositions for pyrotechnic displays. [2]
Part 5: Experimental Protocol Example
Determination of UV-Visible Absorption Spectrum
The causality behind this protocol is to identify the wavelength of maximum absorbance (λmax), which is a key characteristic for colorimetric analysis and quality control. A non-polar solvent like toluene is chosen due to the dye's high solubility and the solvent's UV transparency in the visible range.
Objective: To determine the λmax of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Toluene (spectroscopic grade)
-
Analytical balance
-
10 mL volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation (e.g., 100 mg/L): a. Accurately weigh approximately 1.0 mg of this compound using an analytical balance. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add a small amount of toluene to dissolve the dye completely. d. Dilute to the mark with toluene, cap the flask, and invert several times to ensure homogeneity. This is the stock solution.
-
Working Solution Preparation (e.g., 5 mg/L): a. Pipette 0.5 mL of the stock solution into a new 10 mL volumetric flask. b. Dilute to the mark with toluene. c. Mix thoroughly. The concentration should be such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 A.U.).
-
Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for baseline stability. b. Set the wavelength scan range from 400 nm to 700 nm.
-
Baseline Correction: a. Fill two quartz cuvettes with the pure solvent (toluene). b. Place them in the reference and sample holders of the spectrophotometer. c. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the this compound working solution. c. Place it back into the sample holder. d. Perform the wavelength scan.
-
Data Analysis: a. The spectrophotometer software will generate an absorption spectrum (Absorbance vs. Wavelength). b. Identify the wavelength at which the highest peak occurs. This value is the λmax. [10]
Part 6: Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as acutely hazardous, but proper handling is crucial to minimize exposure and ensure workplace safety.
-
Hazards Identification: May cause serious eye irritation. [11]May cause an allergic skin reaction in sensitive individuals. [12][13]Ingestion may lead to gastrointestinal discomfort. [11][13]As a fine powder, it may form combustible dust concentrations in the air. [14]* Handling Precautions:
-
Avoid contact with skin and eyes. [12] * Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [13] * Minimize dust generation and accumulation. [13] * Wash hands thoroughly after handling. [13]* Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles. [13] * Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. [12][13] * Respiratory Protection: If ventilation is inadequate or dust is generated, use an approved particulate respirator. [13][14]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents. [15][13]
-
References
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- This compound | 5 Publications | 4 Citations | Top Authors | Rel
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An In-depth Technical Guide to Solvent Violet 13 (C.I. 60725)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive technical overview of Solvent Violet 13, an anthraquinone-based dye. We will move beyond simple data recitation to explore the causality behind its synthesis, properties, and applications, ensuring a deep, field-proven understanding for professionals in scientific research and development.
The primary CAS Number for this compound is 81-48-1 .[1][2][3][4][5] A deprecated CAS number, 12217-81-1, may also be encountered in older literature.[1]
Core Identity and Physicochemical Profile
This compound, known by its IUPAC name 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione , is a synthetic dye valued for its brilliant bluish-violet hue and stability.[6] It is structurally classified as an anthraquinone dye, a family of colorants known for their good-to-excellent lightfastness and thermal stability, which are critical attributes for applications in durable materials.[4][7]
The molecule's core is the anthracene-9,10-dione structure. The strategic placement of hydroxyl (-OH) and substituted amino (-NH-R) groups at the 1 and 4 positions acts as powerful auxochromes. These groups are crucial for shifting the molecule's absorption spectrum into the visible range, thereby producing its characteristic deep violet color.
Key Physicochemical Properties
The properties of this compound make it highly suitable for coloring non-aqueous systems, such as polymers and hydrocarbon-based solvents. Its insolubility in water is a key feature, preventing leaching in many applications.[6][8][9]
| Property | Value | Source(s) |
| CAS Number | 81-48-1 | [3][4] |
| C.I. Name | This compound (60725) | [1][6] |
| Synonyms | D&C Violet No. 2, Alizurol Purple, Quinizarin Blue | [3][6] |
| Molecular Formula | C₂₁H₁₅NO₃ | [3][6][10] |
| Molecular Weight | 329.35 g/mol | [10][11] |
| Appearance | Violet powder | [4][8] |
| Melting Point | ~186°C | [12] |
| Solubility | Insoluble in water. Soluble in acetone, benzene, toluene, xylene, and dimethylformamide (DMF). | [6][8][9] |
| Heat Stability | High; stable up to 260-350°C in various plastics. | [7][8] |
| Lightfastness | Good to Excellent (6-8 on a scale of 8) in resins. | [4] |
Synthesis Pathways: From Traditional to Green Chemistry
The industrial synthesis of this compound traditionally involves the condensation of an anthraquinone intermediate with p-toluidine. The primary starting material is often 1,4-dihydroxyanthraquinone (Quinizarin) or its leuco form.[9][13]
Traditional Condensation Reaction
The core mechanism involves the nucleophilic substitution of a hydroxyl or halo group on the anthraquinone ring by the amino group of p-toluidine. Boric acid is often used as a catalyst and condensing agent. The reaction typically proceeds as follows:
-
Leuco Body Formation: 1,4-dihydroxyanthraquinone is first reduced to its leuco form (anthracene-1,4,9,10-tetraol). This step increases the reactivity of the C1 and C4 positions.
-
Condensation: The leuco compound is reacted with p-toluidine (p-methylaniline).[13]
-
Oxidation: The resulting intermediate is oxidized back to the stable anthraquinone structure, yielding the final dye.
Modern Environmentally-Conscious Synthesis
A significant drawback of the traditional method is the use of p-toluidine, a highly toxic raw material. Modern synthetic strategies aim to circumvent this by using a "one-pot" process starting from 4-nitrotoluene.[14][15] This approach integrates the reduction of the nitro group and the condensation into a single, streamlined workflow, reducing handling of hazardous intermediates and saving resources.[15]
The general workflow for this improved synthesis is as follows:
Caption: A streamlined, one-pot synthesis workflow for this compound.
Industrial and Research Applications
The high stability and solvent-soluble nature of this compound underpin its use across various sectors.
-
Plastics and Polymers: It is extensively used for coloring thermoplastics such as polystyrene (PS), ABS, polycarbonate (PC), PMMA, and PET.[1][4][16] Its high thermal stability allows it to withstand the high temperatures of polymer processing without degradation.[7]
-
Hydrocarbon Products: It serves as a colorant for solvents, gasoline, oils, greases, and waxes.[4][6]
-
Cosmetics: Under the name D&C Violet No. 2, it is approved for use in externally applied cosmetics, including hair and skin care products.[6]
-
Pyrotechnics: It is a component in some violet-colored smoke compositions.[6]
-
Specialty Inks: Its solubility in organic solvents makes it suitable for use in certain inkjet inks and for coloring metal foils.[7]
Experimental Protocol: Coloring Polystyrene Resin
This protocol details a standard laboratory procedure for incorporating this compound into polystyrene to create a colored plastic sample. This process is self-validating; a uniform, brilliant violet color in the final product without specks or degradation indicates a successful procedure.
Materials and Equipment
-
This compound (C.I. 60725)
-
Polystyrene (PS) pellets, clear
-
Two-roll mill or small-scale extruder
-
Heat press
-
Analytical balance
-
Metal mixing bowl
Step-by-Step Methodology
-
Pre-Drying: Dry the polystyrene pellets in an oven at 80°C for 2-4 hours to remove any residual moisture, which can cause defects in the final product.
-
Masterbatch Preparation (Dry Blending):
-
Weigh the required amount of polystyrene pellets.
-
On an analytical balance, weigh this compound powder. A typical loading is 0.01% to 0.2% by weight, depending on the desired color intensity.[2][4]
-
In a metal bowl, combine the PS pellets and dye powder. Mix thoroughly until the pellets are evenly coated. This is a crucial step to ensure uniform color distribution.
-
-
Melt Compounding:
-
Set the temperature of the two-roll mill or extruder to the appropriate processing temperature for polystyrene (typically 180-220°C).
-
Gradually add the dry-blended mixture to the compounding equipment. The heat and shear forces will melt the polymer and disperse the dye molecules throughout the matrix.
-
Continue mixing until a homogenous, uniformly colored melt is achieved.
-
-
Sample Molding:
-
Take the compounded polymer melt and place it into a mold.
-
Transfer the mold to a heat press set at the molding temperature for PS (~190°C).
-
Apply pressure to form the sample into the desired shape (e.g., a flat plaque).
-
Cool the mold under pressure to solidify the sample.
-
-
Quality Assessment:
-
Eject the cooled sample.
-
Visually inspect for color uniformity, clarity, and the absence of unincorporated dye specks or signs of thermal degradation (e.g., yellowing, black spots).
-
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Synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone, a significant anthraquinone derivative known commercially as C.I. Solvent Violet 13. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the predominant synthetic methodologies, focusing on the boric acid-catalyzed condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. The guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, purification techniques, and methods for characterization. Emphasis is placed on the causal relationships behind procedural choices to ensure scientific integrity and reproducibility.
Introduction and Significance
1-hydroxy-4-(p-tolylamino)anthraquinone (CAS No. 81-48-1) is a synthetic dye characterized by its vibrant purple-blue hue.[1][2] Its molecular structure, featuring a substituted anthraquinone core, imparts high thermal stability and lightfastness, making it an ideal colorant for various applications. It is principally used for the coloration of polyester fibers and engineering plastics, such as polystyrene and polycarbonates.[3] Beyond its role as a dye, it also serves as a chemical intermediate for the synthesis of other complex colorants and as a reagent for the determination of boron.[3]
The synthesis of this compound is a classic example of nucleophilic aromatic substitution on an anthraquinone system. While several routes exist, the most commercially viable and widely documented method involves the direct condensation of 1,4-dihydroxyanthraquinone with p-toluidine. This guide will focus primarily on this robust and scalable method.
Core Synthesis Pathway: Boric Acid-Catalyzed Condensation
The principal industrial synthesis involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in a mixture with its reduced leuco form, and p-toluidine in the presence of a condensing agent, most commonly boric acid.[4][5][6]
Principle and Rationale of Reagent Selection
The overall reaction is a nucleophilic substitution where the amino group of p-toluidine displaces one of the hydroxyl groups on the quinizarin ring.
-
Substrate (Quinizarin): 1,4-dihydroxyanthraquinone is the foundational anthraquinone skeleton.[7] The reaction is often facilitated by including a fraction of its leuco form (1,4,9,10-tetrahydroxyanthracene). The leuco form is more reactive and helps to initiate the condensation process.[4][5]
-
Nucleophile (p-Toluidine): This aromatic amine provides the p-tolylamino moiety. The stoichiometry is critical; a slight excess of p-toluidine is used to drive the reaction towards the mono-substituted product. A large excess can lead to the formation of the undesired di-substituted byproduct, 1,4-bis(p-tolylamino)anthraquinone.[8][9]
-
Catalyst (Boric Acid): Boric acid is not a catalyst in the classical sense but a crucial condensing agent. It functions by forming a chelate complex with the C9-carbonyl and C1-hydroxyl groups of quinizarin. This complexation enhances the electrophilicity of the C4 position and transforms the hydroxyl group into a better leaving group (as a borate ester), thereby facilitating the nucleophilic attack by p-toluidine.[4][6]
-
Solvent: The reaction can be conducted in various solvents. Aqueous systems are common for their environmental and economic advantages.[8][10] Alcohols, such as ethanol, or alcohol-water mixtures are also frequently employed to ensure adequate solubility of the reactants.[4]
Reaction Mechanism Overview
The reaction proceeds through the following key stages:
-
Activation of Quinizarin: Boric acid reacts with the peri-hydroxyl and carbonyl groups of quinizarin to form a six-membered ring chelate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electron-deficient C4 position of the activated quinizarin complex.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination and Re-aromatization: The borate ester group is eliminated as a leaving group, and the anthraquinone ring system re-aromatizes.
-
Hydrolysis: The resulting complex is hydrolyzed during work-up to release the final product and regenerate boric acid.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures found in the patent literature.[4][10]
Materials & Equipment:
-
1,4-Dihydroxyanthraquinone (Quinizarin)
-
p-Toluidine
-
Boric Acid (H₃BO₃)
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge 1,4-dihydroxyanthraquinone (e.g., 24.0 g, 100 mmol), p-toluidine (e.g., 21.4 g, 200 mmol), and boric acid (e.g., 13.0 g, 210 mmol). Add 400 mL of water as the solvent.[10]
-
Condensation Reaction: Heat the reaction mixture to 95-100°C with vigorous stirring. Maintain this temperature for 10-12 hours.[4][10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be toluene:ethyl acetate (e.g., 9:1 v/v). The disappearance of the quinizarin spot and the appearance of a new, more polar product spot indicate reaction progression.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature (approx. 25°C). The crude product will precipitate out of the solution.[10] Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with hot water (2 x 100 mL portions) to remove boric acid and any unreacted p-toluidine.[10]
-
Purification:
-
To remove unreacted 1,4-dihydroxyanthraquinone, the crude solid can be slurried in a dilute aqueous sodium hydroxide solution (e.g., 0.5-1.0% w/v) and heated.[4] Quinizarin is soluble in dilute alkali, while the product is not.
-
Filter the hot suspension, wash the purified product with hot water until the filtrate is neutral, and then dry the solid. A blue-green to purple-black solid is obtained.[3][10]
-
-
Drying: Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield is typically high, in the range of 85-95%.[10]
Synthesis Workflow and Data
The overall process from reactants to the final purified product is outlined below.
Caption: Workflow for the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone.
Quantitative Data and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₅NO₃ | [2][3] |
| Molecular Weight | 329.35 g/mol | [2][3] |
| Appearance | Purple-black powder | [3] |
| Melting Point | 219-222 °C | [10] |
| Solubility | Insoluble in water; Soluble in benzene, xylene, DMF | [3] |
| Purity (Typical) | > 97% | [8][11] |
Alternative Synthetic Route: Ullmann Condensation
An alternative, though less common, approach is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a halo-anthraquinone with an amine.[12][13]
-
Reaction: 1-Bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone is reacted with p-toluidine.[1]
-
Catalyst: The reaction requires a copper catalyst, which can be elemental copper powder or a copper(I) salt.[13][14][15]
-
Conditions: Ullmann reactions typically require high temperatures and polar aprotic solvents like DMF or nitrobenzene.[13] Modern variations using microwave assistance can significantly reduce reaction times.[14][15]
While effective, this route is often disfavored on an industrial scale due to the higher cost of the halogenated starting materials and the need to manage copper waste streams.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 1-hydroxy-4-(p-tolylamino)anthraquinone, the following analytical techniques are employed:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify residual starting materials or byproducts like the di-substituted compound.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups, such as N-H stretching, O-H stretching, and C=O stretching of the quinone system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety and Handling
1-hydroxy-4-(p-tolylamino)anthraquinone is an irritant and should be handled with appropriate care.
-
Hazards: Irritating to eyes, respiratory system, and skin. May cause an allergic skin reaction.[1][11]
-
Precautions:
Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- CN103319379A - Process for synthesizing anthraquinone compound.
- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- The Ullmann Condensation Reaction of Haloanthraquinones and Amines. SciSpace. [Link]
- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
- (PDF) Chemistry of 2-aminoanthraquinones.
- 1-hydroxy-4-(p-toluidino)anthraquinone. ChemBK. [Link]
- CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof.
- US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones.
- Ullmann condens
- US1931264A - Process for the manufacture of quinizarine green and related products.
- US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones.
- 1,4-Dihydroxyanthraquinone. Wikipedia. [Link]
- Quinizarin. PubChem. [Link]
- This compound. PubChem. [Link]
- CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.
- SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. [Link]
- Substance: 1,4-bis(p-Tolylamino)anthraquinone. CosIng - European Commission. [Link]
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- 3. chembk.com [chembk.com]
- 4. US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones - Google Patents [patents.google.com]
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- 6. US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones - Google Patents [patents.google.com]
- 7. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 8. CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof - Google Patents [patents.google.com]
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- 14. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Solubility of Solvent Violet 13 in Organic Solvents
Abstract
This compound (C.I. 60725) is an anthraquinone dye prized for its brilliant bluish-violet hue and stability, finding extensive use in coloring plastics, resins, hydrocarbon-based fuels, and cosmetics.[1][2] Its efficacy in these applications is fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the molecular basis for its solubility, present quantitative data across a spectrum of common organic solvents, detail a standardized experimental protocol for solubility determination, and discuss key factors that influence the dissolution process. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this dye's behavior in non-aqueous systems.
Introduction to this compound: A Molecular Perspective
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye belonging to the anthraquinone class.[2][3] Its molecular structure is the primary determinant of its solubility profile.
-
Core Structure: The molecule is built upon a large, rigid, and predominantly nonpolar anthraquinone core, which consists of three fused benzene rings.[4] This extensive aromatic system results in strong van der Waals forces and π-π stacking interactions between dye molecules, contributing to its solid nature.
-
Functional Groups: The structure features a hydroxyl (-OH) group and a secondary amine (-NH-) group attached to the anthraquinone core. These groups introduce polarity and the capacity for hydrogen bonding (both as a donor and acceptor), which are critical for interactions with polar solvent molecules.[5]
-
Overall Polarity: The combination of a large nonpolar backbone with specific polar functional groups gives this compound a complex character. It is generally considered a nonpolar to moderately polar molecule, which explains its poor solubility in water but significant solubility in various organic solvents.[1][6] This duality is key to understanding its behavior.
The interplay between the nonpolar surface area and the polar, hydrogen-bonding functional groups dictates which solvents will be most effective for dissolution.
The Theoretical Basis of Solubility
The principle of "like dissolves like" is the foundational concept for understanding the solubility of this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Nonpolar Solvents (e.g., Toluene, Xylene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar anthraquinone core of this compound interacts favorably with these aromatic solvents, allowing it to dissolve effectively.[1][2][7]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bond donation. They can accept hydrogen bonds from the -OH and -NH groups of the dye and engage in dipole-dipole interactions, while also interacting with the nonpolar core. Dichloromethane, in particular, shows very high solvating power for this dye.[8][9][10]
-
Polar Protic Solvents (e.g., Ethanol): These solvents can both donate and accept hydrogen bonds. While one might expect strong interactions, the solubility of this compound in lower alcohols like ethanol is surprisingly low.[9][10] This can be attributed to the solvent's strong self-association via hydrogen bonding. The energy required to break the solvent-solvent hydrogen bonds to create a cavity for the large dye molecule is not sufficiently compensated by the new solute-solvent interactions, leading to limited solubility.
The following diagram illustrates the primary interaction mechanisms between this compound and different classes of organic solvents.
Caption: Dominant intermolecular forces between this compound and solvent classes.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in several common organic solvents. The data has been compiled from various technical datasheets and is reported at a standard temperature of 20°C.[8][9][10] It is important to note that minor variations may exist between different commercial grades of the dye.
| Organic Solvent | Solvent Class | Solubility at 20°C (g/L) |
| Dichloromethane | Chlorinated | 35.0 |
| Methylbenzene (Toluene) | Aromatic (Nonpolar) | 7.0 |
| Butyl Acetate | Ester | 3.0 |
| Acetone | Ketone (Polar Aprotic) | 1.3 |
| Ethyl Alcohol (Ethanol) | Alcohol (Polar Protic) | 0.2 |
| Water | - | Insoluble |
Data sourced from multiple consistent supplier technical documents.[1][8][9][10]
As the data clearly indicates, dichloromethane is an exceptional solvent for this compound, followed by aromatic hydrocarbons like toluene. The solubility decreases significantly in more polar, protic solvents like ethanol.
Standardized Protocol for Experimental Solubility Determination
To ensure accurate and reproducible solubility data, a standardized methodology is crucial. The following protocol is based on the internationally recognized OECD Guideline 105 "Shake-Flask Method," which is appropriate for substances with solubilities greater than 10⁻² g/L.[11][12][13]
Principle
A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dye in the clear, saturated supernatant is determined analytically.
Materials and Equipment
-
Analytical balance (±0.1 mg precision)
-
Constant temperature orbital shaker or water bath
-
Thermostatically controlled centrifuge
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer or HPLC system
-
This compound (analytical grade)
-
Organic solvent(s) of interest (HPLC grade or higher)
Step-by-Step Workflow
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the test solvent. "Excess" means that a visible amount of solid dye remains undissolved at the end of the experiment.
-
Equilibration: Seal the flask tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours. A preliminary test may be needed to determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[11]
-
Phase Separation: Transfer the flask to a centrifuge maintained at the same experimental temperature. Centrifuge the mixture at high speed until all undissolved solids have formed a compact pellet. This step is critical to avoid the transfer of fine particles.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, a syringe filter may be used.
-
Analysis: Quantify the concentration of this compound in the sampled aliquot.
-
UV-Vis Spectroscopy: Dilute the sample with a known volume of the pure solvent to bring the absorbance into the linear range of a previously prepared calibration curve. Measure the absorbance at the λmax of the dye (approx. 583 nm in toluene).[6]
-
Gravimetric Method: Accurately weigh a known volume of the saturated solution, then carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining dry dye residue.[14]
-
-
Calculation: Calculate the solubility in grams per liter (g/L) using the determined concentration and the dilution factors applied. Perform the experiment in triplicate to ensure statistical validity.
The following diagram outlines this experimental workflow.
Caption: Workflow for the Shake-Flask method of solubility determination.
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, governed by the principles of intermolecular forces. It exhibits excellent solubility in chlorinated and aromatic solvents, moderate solubility in polar aprotic solvents, and poor solubility in polar protic solvents like ethanol.[8][9][10] The quantitative data and standardized experimental protocol provided in this guide offer researchers and formulation scientists the critical information needed to effectively utilize this vibrant and versatile dye in a wide range of applications.
References
- Emperor Chem. (n.d.). This compound - Solvent Violet B - Transparent Violet S-B.
- Fineland Chem. (n.d.). CorSol® 3013 this compound.
- Wikipedia. (n.d.). This compound.
- Hangzhou Epsilon Chemical Co., Ltd. (n.d.). This compound.
- Chemcess. (n.d.). Anthraquinone: Properties, Production And Uses.
- Britannica. (n.d.). Anthraquinone dye.
- BenchChem. (2025). In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.
- OECD. (n.d.). Test No. 105: Water Solubility.
- HUPC GLOBAL CHEMICAL. (n.d.). This compound | Transparence VioletB.
- Phytosafe. (n.d.). OECD 105.
- Precise Color. (n.d.). China this compound / CAS 81-48-1 factory and manufacturers.
- ResearchGate. (2025). A new method for the determination of the solubility of disperse dyes.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- chemeurope.com. (n.d.). This compound.
- Ranbar. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.
- OECD. (n.d.). Test No. 105: Water Solubility.
- ResearchGate. (n.d.). Solvent soluble anthraquinone dyes.
- Alfa Chemistry. (n.d.). Determination of Insoluble Content in Dyes.
- World dye variety. (2012). This compound.
- ResearchGate. (2019). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.
Sources
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- 4. chemcess.com [chemcess.com]
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- 6. Page loading... [wap.guidechem.com]
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- 10. China this compound / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]
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- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Guide to the Spectroscopic Properties of Solvent Violet 13
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles and practical aspects of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this compound. Herein, we explore the structural basis for its vibrant bluish-violet color and provide detailed methodologies for its characterization.
Introduction: The Chemical and Spectroscopic Identity of this compound
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a prominent member of the anthraquinone dye family.[1] Its molecular structure, characterized by a planar tricyclic aromatic system with conjugated double bonds, is the primary determinant of its distinct spectroscopic properties.[2] This dye is notable for its insolubility in water but good solubility in various organic solvents such as acetone, toluene, and benzene, making it suitable for a wide range of industrial applications, including the coloration of plastics, resins, and hydrocarbon-based products.[1][2]
The core of its chromophore lies in the substituted anthraquinone skeleton. The interaction of light with the extended π-electron system of this molecule gives rise to its characteristic absorption in the visible region of the electromagnetic spectrum, resulting in its intense color. Understanding the nuances of its UV-Vis absorption and the precise arrangement of its atoms through NMR spectroscopy is crucial for its application, quality control, and the development of new materials.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling the Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the absorption of UV and visible light promotes electrons from their ground state to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the dye.
The Structural Origins of Color in this compound
The UV-Vis spectrum of anthraquinone dyes is typically characterized by two main types of electronic transitions:
-
π → π* Transitions: These are high-intensity absorption bands, usually located in the UV region, which arise from the excitation of electrons within the aromatic π-system.
-
n → π* Transitions: These are lower-intensity bands that can extend into the visible region. They result from the excitation of non-bonding electrons, primarily from the oxygen atoms of the carbonyl groups.
The presence of auxochromic groups (color-enhancing substituents) on the anthraquinone core significantly influences the absorption spectrum. In this compound, the electron-donating hydroxyl (-OH) and p-tolylamino (-NH-C₆H₄-CH₃) groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands, pushing them into the visible region and giving the dye its characteristic violet hue.[3]
Quantitative UV-Vis Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Toluene | 581.0 - 585.0 | Data not available |
| Dichloromethane | Not Reported | Data not available |
| Acetone | Not Reported | Data not available |
It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis using the Beer-Lambert Law. Experimental determination of this value in the solvent of interest is highly recommended for accurate concentration measurements.[2]
Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound.
Objective: To determine the λmax and obtain the absorption spectrum of this compound in a selected solvent.
Materials and Apparatus:
-
This compound
-
UV-grade solvent (e.g., toluene, dichloromethane, or acetone)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the weighed sample in a known volume of the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
-
Preparation of Dilutions:
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert law.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 300-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with the diluted sample solution.
-
Fill the cuvette with the sample solution and place it in the sample holder.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
If molar absorptivity (ε) is to be calculated, use the Beer-Lambert equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Workflow for UV-Vis Analysis:
Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Interpreting the NMR Spectra of this compound
The NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms and the aromatic system.
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted benzene ring of the anthraquinone core will likely appear as multiplets. The protons on the p-toluidine ring will show a characteristic AA'BB' system (two doublets). The protons on the substituted ring of the anthraquinone core will also appear as distinct signals.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. This is due to hydrogen bonding.
-
Amine Proton: A broad singlet, also variable in its chemical shift.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group on the p-toluidine ring, typically appearing in the upfield region (around δ 2.0-2.5 ppm).
Expected ¹³C NMR Signals:
-
Carbonyl Carbons: Two signals in the downfield region (typically δ 180-190 ppm) corresponding to the two non-equivalent carbonyl carbons.
-
Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (-OH, -NHR). Carbons bearing these substituents will be significantly shifted.
-
Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm) for the methyl carbon of the p-tolyl group.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Apparatus:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and a filter
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Ensure the sample is completely dissolved. Gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Workflow for NMR Analysis:
Caption: A comprehensive workflow for the NMR spectroscopic analysis of this compound.
Conclusion: A Spectroscopic Fingerprint
The spectroscopic data of this compound, derived from UV-Vis and NMR techniques, provides a unique "fingerprint" of the molecule. The UV-Vis spectrum explains its vibrant color through electronic transitions within its extended conjugated system, which is highly sensitive to the molecular environment. NMR spectroscopy, in turn, offers a detailed blueprint of its atomic connectivity, confirming the identity and purity of the compound. While a complete public dataset of its spectroscopic parameters is still somewhat limited, this guide provides the foundational knowledge and robust experimental protocols necessary for researchers to confidently characterize this compound and similar anthraquinone dyes. Further investigations to populate the spectroscopic database for this and other commercially important dyes would be a valuable contribution to the scientific community.
References
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- HSE Consultation Hub. MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound). [Link]
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- Xcolor Pigment. This compound|CAS NO.81-48-1. [Link]
- Journal of the Chemical Society B: Physical Organic. The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. [Link]
- PubMed Central. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]
- ResearchGate.
- Semantic Scholar.
- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- AWS. Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). [Link]
- PubMed Central. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]
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Introduction: The Role of Thermal Integrity in High-Performance Coloration
An In-Depth Technical Guide to the Thermal Stability and Degradation of Solvent Violet 13
This compound (C.I. 60725) is a high-performance anthraquinone dye prized for its brilliant bluish-violet hue and robust application profile.[1] Chemically identified as 1-hydroxy-4-(p-tolylamino)anthraquinone, its molecular structure is built upon a stable anthraquinone core, which imparts excellent intrinsic stability.[2] This dye is not soluble in water but dissolves in various organic solvents and is extensively used for coloring thermoplastics, synthetic resins, and fibers, including polystyrene (PS), polycarbonate (PC), ABS, and PET.[2][3][4] In these applications, the dye is subjected to extreme temperatures during processing steps like extrusion and injection molding. Therefore, a comprehensive understanding of its thermal stability and degradation pathways is not merely an academic exercise; it is a critical prerequisite for ensuring color consistency, product quality, and safety. This guide provides a detailed examination of the thermal behavior of this compound, the methodologies for its assessment, and the underlying chemical principles governing its stability.
The Anthraquinone Core: An Anchor of Molecular Stability
The noteworthy thermal resistance of this compound is fundamentally derived from its anthraquinone skeleton. Anthraquinones are a class of aromatic compounds known for their chemical inertness and stability, a property attributable to their extensively conjugated tricyclic system.[5][6] This rigid, planar structure dissipates energy effectively, making the core resistant to thermal cleavage.
However, the overall stability of the molecule is also influenced by its substituents—in this case, the 1-hydroxy and 4-(p-tolylamino) groups.[6] The intramolecular hydrogen bond between the hydroxyl group and the adjacent quinone oxygen further stabilizes the system. The primary points of potential thermal failure are typically the weaker C-N bond linking the p-toluidine group to the anthraquinone core and, under more severe conditions, the aromatic rings themselves. Degradation is often accelerated by oxidative environments, which can attack the substituent groups and the aromatic system.[7][8]
Quantitative Assessment of Thermal Properties
Evaluating the thermal stability of a dye requires precise analytical techniques to identify the temperatures at which physical and chemical changes occur. The two cornerstone techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][9]
Summary of Thermal Data
The thermal performance of this compound is often described in technical datasheets by its "heat resistance" within a specific polymer matrix. This application-specific value can differ from the intrinsic decomposition temperature of the pure dye. It is crucial to distinguish between these metrics for accurate formulation and processing.
| Property | Value | Context / Method | Source |
| Chemical Formula | C₂₁H₁₅NO₃ | - | [7] |
| Molecular Weight | 329.35 g/mol | - | [7] |
| Melting Point (Tm) | ~126°C - 160°C | DSC / Capillary Method | [10][11] |
| Heat Resistance (in PS) | 260°C - 300°C | Polymer Processing Stability | [4][10][12] |
| Heat Resistance (General) | Up to 280°C | Polymer Processing Stability | [2] |
| Onset Decomposition (Td) | > 250°C (Typical for Anthraquinones) | TGA | [5] |
Note: The wide range in reported melting points may reflect differences in sample purity or analytical methodology. The heat resistance in a polymer matrix is typically higher than the dye's melting point because the polymer encapsulates and protects the dye molecules.
Experimental Workflow for Thermal Characterization
The logical flow for a comprehensive thermal analysis involves first identifying thermal transitions (like melting) with DSC, followed by determining the ultimate decomposition temperature with TGA.
Caption: Workflow for thermal analysis of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition (Td) for this compound. This is the temperature at which the material begins to lose mass due to decomposition.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5–10 mg of dry, powdered this compound into a ceramic or platinum TGA pan.
-
Atmosphere Selection: The choice of purge gas is critical.
-
Inert Atmosphere: Use high-purity nitrogen or argon at a flow rate of 20–50 mL/min to analyze intrinsic thermal stability without oxidative effects.
-
Oxidative Atmosphere: Use air or a specified oxygen/nitrogen mixture at the same flow rate to simulate real-world processing conditions where oxygen is present.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.[9]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature (Td) is determined by finding the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions, such as the melting point (Tm), of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Hermetically seal 3–5 mg of dry, powdered this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min) to prevent oxidative degradation during the analysis.
-
Thermal Program (Heat/Cool/Heat):
-
First Heat: Equilibrate at 25°C. Ramp the temperature to 180°C (above the expected melting point) at 10°C/min. This step removes any prior thermal history of the sample.
-
Cool: Cool the sample from 180°C back to 25°C at a controlled rate of 10°C/min.
-
Second Heat: Ramp the temperature again from 25°C to 180°C at 10°C/min. The data from this second heating cycle is typically used for analysis as it represents the material's intrinsic properties.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). The melting point (Tm) is identified as the peak temperature of the endothermic melting transition.
Thermal Degradation: Pathways and Byproduct Analysis
When this compound is heated beyond its stability threshold, the molecule undergoes irreversible chemical changes. The degradation process can be complex, but a conceptual understanding of potential failure points is crucial for predicting and mitigating its effects.
Potential Degradation Pathways
The energy supplied during thermal stress can lead to the homolytic or heterolytic cleavage of chemical bonds. The most probable initial degradation sites are the bonds with lower dissociation energies.
Caption: Potential thermal degradation sites in this compound.
-
Pathway A → B (C-N Bond Cleavage): The bond between the anthraquinone core and the p-toluidino nitrogen is a likely initial point of failure. This would lead to the formation of 1-hydroxy-4-aminoanthraquinone and toluene-derived radicals or ions.
-
Pathway A → C (Aromatic Ring Opening): Cleavage of the stable anthraquinone rings requires significantly more energy. This typically occurs at very high temperatures or during combustion, leading to the formation of smaller, volatile fragments and polycyclic aromatic hydrocarbons (PAHs).[5]
-
Combustion Products: In the presence of sufficient oxygen and heat (i.e., in a fire), complete combustion will yield carbon oxides (CO, CO₂), water, and nitrogen oxides (NOx), which are toxic gases.[7][8]
Protocol 3: Analysis of Thermal Degradation Byproducts by HPLC-MS
Objective: To identify the chemical species formed when this compound is thermally degraded. This is essential for understanding the degradation mechanism and assessing the toxicity of any byproducts.
Methodology:
-
Sample Degradation:
-
Heat a known quantity of this compound in a sealed, inert atmosphere vial at a temperature above its determined Td (e.g., 300°C) for a fixed duration (e.g., 15 minutes).
-
Alternatively, for application-specific analysis, extrude the dye within a polymer matrix and collect the processed pellets.
-
-
Extraction of Analytes:
-
Dissolve the purely degraded dye sample in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For polymer samples, use solvent extraction (e.g., Soxhlet extraction) or polymer dissolution/precipitation to isolate the dye and its degradation products from the matrix.
-
-
HPLC-DAD-MS Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides the most comprehensive data.[13][14]
-
Chromatographic Separation: Use a reverse-phase C18 column. Elute with a gradient of water (with 0.1% formic acid) and an organic solvent like acetonitrile. This separates the original dye from its more or less polar degradation products.[13]
-
Detection and Identification:
-
DAD: Monitors the UV-Vis absorbance spectrum of each eluting compound, helping to distinguish chromophoric species.
-
MS: Provides the mass-to-charge ratio (m/z) of each compound, allowing for the determination of molecular weights and fragmentation patterns to elucidate the chemical structures of the degradation byproducts.
-
-
-
Data Interpretation: Compare the chromatograms of the degraded and undegraded samples. Identify new peaks in the degraded sample and analyze their mass spectra and UV-Vis spectra to propose chemical structures for the byproducts.
Conclusion and Field Recommendations
This compound exhibits high thermal stability, anchored by its robust anthraquinone core, making it suitable for coloring polymers processed at elevated temperatures.[3][15] However, its stability is not infinite. TGA and DSC analyses are essential to quantify its intrinsic thermal limits, while chromatographic techniques are vital for understanding the consequences of exceeding those limits.
For researchers and drug development professionals using this dye in thermally sensitive applications, the following is advised:
-
Validate Thermal Limits: Always perform TGA and DSC on new batches of the dye to establish a precise thermal profile, as purity can affect stability.
-
Control Processing Conditions: When used in polymer melts, minimize residence time at peak temperatures to reduce the extent of degradation.
-
Consider the Atmosphere: The presence of oxygen significantly lowers the degradation temperature. Processing under a nitrogen blanket can enhance stability where feasible.
-
Analyze for Byproducts: If color shifts or performance issues are observed after thermal processing, a byproduct analysis via HPLC-MS is recommended to diagnose the root cause and ensure no harmful leachables have been generated.
By adhering to these principles and employing the self-validating protocols described, professionals can harness the excellent coloration properties of this compound while maintaining the highest standards of scientific integrity and product quality.
References
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Health and safety considerations for Solvent Violet 13
An In-depth Technical Guide to the Health and Safety of Solvent Violet 13
Abstract
This compound (CAS No. 81-48-1), also known as C.I. 60725 and D&C Violet No. 2, is an anthraquinone-based dye with wide applications in industrial and commercial products. While valued for its coloring properties, a comprehensive understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who handle this compound. This guide synthesizes current toxicological data, safe handling protocols, and regulatory perspectives to provide a self-validating framework for risk mitigation. Key considerations include potential skin sensitization, the risk of combustible dust explosions, and significant long-term health concerns identified by regulatory bodies based on read-across data from its analogue, anthraquinone. This document provides detailed experimental protocols and emergency procedures to ensure the safe and responsible use of this compound in a laboratory and manufacturing context.
Chemical Identity and Applications
This compound is a synthetic organic compound characterized by its violet hue. It is primarily used as a colorant in a diverse range of materials.
1.1 Chemical Identification
| Property | Value |
| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione |
| Synonyms | C.I. This compound, C.I. 60725, D&C Violet No. 2, Quinizarin Blue[1][2][3] |
| CAS Number | 81-48-1[1][4] |
| Molecular Formula | C21H15NO3[1][4] |
| Molecular Weight | 329.35 g/mol [1] |
| Appearance | Violet powder[1] |
1.2 Primary Applications
The compound's stability and color intensity make it suitable for various applications, including:
-
Plastics and Resins: Used to dye thermoplastics and synthetic resins such as polystyrenes.[5]
-
Industrial Solvents: Employed as a colorant for hydrocarbon-based products.[5]
-
Cosmetics: Found in externally applied cosmetics, including hair and skin care products.[5][6] In Canada, its use in certain cosmetics like lip balms, hair dyes, and face paints has been identified as a potential concern.[7]
-
Medical Devices: Approved by the U.S. FDA for coloring absorbable sutures and intraocular lens haptics at specific, low concentrations.[8]
-
Food Contact Materials: Permitted by the FDA for use in repeated-use epoxy coatings in contact with beer, with a maximum level of 1% by weight of the cured coating.
Hazard Identification and Toxicological Profile
The toxicological profile of this compound is complex, with data derived from direct studies and read-across analyses from structurally similar compounds, notably anthraquinone.
2.1 Acute Toxicity
The compound exhibits low acute oral toxicity but a higher toxicity via inhalation.
-
Oral: The LD50 in rats is reported as 10,000 mg/kg, indicating low toxicity via ingestion.[4] However, ingestion may still cause gastrointestinal irritation, nausea, and diarrhea.[1]
-
Inhalation: An intratracheal LD50 in rats was found to be 250 mg/kg, highlighting a significantly greater hazard if the dust is inhaled.[3][4] Inhalation may cause irritation of the respiratory tract.[1]
2.2 Skin and Eye Irritation and Sensitization
Direct contact poses a risk of irritation and allergic reactions.
-
Eye Irritation: The dust can cause eye irritation and inflammation.[1][8]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Skin Sensitization: There is a notable concern for skin sensitization.[9] Multiple sources indicate that this compound may cause an allergic skin reaction (H317).[10][11] This is a key hazard considered in regulatory proposals.[11]
2.3 Chronic Toxicity and Carcinogenicity
Long-term exposure is the most significant health concern. Due to a lack of substance-specific chronic toxicity data, regulatory bodies like Health Canada have used a read-across approach from the analogue anthraquinone.[6][12]
-
Systemic Effects: The critical non-cancer health effects identified are toxicity to the kidneys, liver, spleen, and bone marrow.[6][7]
-
Carcinogenicity: Based on the analogue anthraquinone, this compound is considered to have a potential for carcinogenicity.[6][7] While not currently listed as a carcinogen by IARC, NTP, or OSHA, this potential has driven risk management actions in Canada.[1][7]
2.4 Genotoxicity and Reproductive Toxicity
Data on genotoxicity is mixed. Some sources note that "mutagenicity data reported," while others state it shall not be classified as germ cell mutagenic.[1][4] Similarly, it is generally not classified as a reproductive toxicant, although some databases contain generic warnings about potential damage to fertility or an unborn child.[4][10] The primary regulatory focus remains on systemic toxicity and carcinogenicity.[6]
| Endpoint | Result | Source |
| Oral LD50 (Rat) | 10,000 mg/kg | [4] |
| Intratracheal LD50 (Rat) | 250 mg/kg | [3][4] |
| Skin Sensitization | May cause an allergic skin reaction | [9][11] |
| Carcinogenicity | Potential concern based on read-across from anthraquinone | [6][7] |
| Chronic Systemic Effects | Potential toxicity to kidney, liver, spleen, bone marrow | [6][7] |
Physical and Chemical Hazards
3.1 Flammability and Explosivity The primary physical hazard associated with this compound is not its flammability as a solid but its potential as a combustible dust.
-
Flammability: The material must be preheated before ignition can occur (NFPA Flammability Rating: 1).[4]
-
Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air.[4] This creates a risk of a dust explosion if an ignition source is present. All handling procedures must aim to minimize dust generation and accumulation.[1]
3.2 Stability and Reactivity
-
Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, which may destroy the color.[1][4][8]
-
Hazardous Decomposition: During a fire, thermal decomposition can generate irritating and highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides.[3][8]
Exposure Control and Personal Protection
A systematic approach to exposure control is essential for mitigating the health risks associated with this compound. The hierarchy of controls provides a framework for implementing the most effective safety measures.
4.1 The Hierarchy of Controls
The most effective control measures involve eliminating the hazard or substituting it with a safer alternative. When that is not feasible, engineering controls, administrative controls, and finally, personal protective equipment (PPE) are implemented.
Caption: Workflow for responding to an accidental release of this compound.
Regulatory Status
The regulatory landscape for this compound varies by region, reflecting different approaches to risk assessment.
-
Canada: Health Canada's screening assessment concluded that the substance may be harmful to human health at current exposure levels from certain cosmetics. [7]The government has proposed adding it to the List of Toxic Substances under CEPA and to the Cosmetic Ingredient Hotlist as a prohibited or restricted ingredient. [6][12]* European Union: this compound is listed in Annex IV of the EU Cosmetic Regulation (colorants allowed in cosmetic products) but is also listed in Annex II (substances prohibited in cosmetic products) specifically when used as a substance in hair dye products. [6][12]* United States: The FDA permits its use as D&C Violet No. 2 in externally applied drugs and cosmetics. It is also approved for specific applications in medical devices and as a food contact substance under strict limitations.
Conclusion
This compound is a compound that requires careful and informed handling. While its acute toxicity is relatively low, the potential for skin sensitization, the significant physical hazard of combustible dust, and the serious long-term health concerns, including potential carcinogenicity and systemic organ toxicity, demand the implementation of robust safety protocols. For researchers, scientists, and drug development professionals, adherence to the hierarchy of controls—prioritizing engineering solutions like proper ventilation and supplementing with appropriate PPE—is not merely a recommendation but a necessity. A thorough understanding of the toxicological data and strict adherence to the handling, storage, and emergency procedures outlined in this guide are essential for mitigating risks and ensuring a safe working environment.
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An In-depth Technical Guide to the Environmental Fate of Anthraquinone Dyes: A Focus on Solvent Violet 13
Introduction
Anthraquinone (AQ) dyes are a significant class of synthetic colorants, second only to azo dyes in their widespread use across various industries, including textiles, plastics, cosmetics, and paper production.[1][2] Their molecular structure is based on anthraquinone, a stable aromatic compound, which imparts brilliant colors and high fastness properties to the materials they adorn.[1][3] Solvent Violet 13 (C.I. 60725), chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a prominent member of this family, valued for its bright bluish-violet hue.[4] It finds application in coloring plastics, synthetic resins, hydrocarbon products, and is also used in cosmetics like hair and skin care products.[5]
However, the very stability that makes these dyes desirable for industrial applications poses a significant environmental challenge.[6][7] Due to low fixation efficiency during the dyeing process, a substantial portion of these dyes can be released into wastewater.[1] Their complex, fused aromatic ring structure makes them resistant to degradation, leading to their persistence in the environment.[1][8] This persistence, coupled with the potential toxicity of the dyes and their breakdown products, necessitates a thorough understanding of their environmental fate to develop effective remediation strategies and assess their ecological risk.[6][9]
This technical guide provides a comprehensive overview of the environmental fate of anthraquinone dyes, with a specific focus on this compound. We will delve into the primary degradation pathways—both abiotic and biotic—assess the potential for bioaccumulation, and discuss the ecotoxicological implications. Furthermore, this guide outlines the standardized experimental protocols essential for evaluating these parameters, offering a framework for researchers and professionals in the field.
Part 1: Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For anthraquinone dyes, the most relevant abiotic pathways are photodegradation and hydrolysis.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Anthraquinone dyes are designed to have a degree of photostability for their end-use applications; however, they can undergo degradation upon prolonged exposure to sunlight in the aquatic environment.[10]
Causality of Experimental Design
The study of photodegradation aims to determine a substance's potential to be transformed by solar irradiation in surface waters. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to simulate environmental conditions. The core principle is to expose an aqueous solution of the test substance to a light source that mimics natural sunlight and to monitor its concentration over time. This allows for the calculation of the photodegradation quantum yield and the environmental half-life, providing a quantitative measure of the dye's persistence in the presence of light.
Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis
This protocol is designed to determine the first-order photodegradation rate constant and the half-life of a substance in water.
Step-by-Step Methodology:
-
Preparation of Test Solution: A solution of the test substance (e.g., this compound) is prepared in purified, sterilized, and buffered water. The concentration should be low enough to ensure that the solution is not strongly light-absorbing.
-
Preliminary Characterization: The UV-Vis absorption spectrum of the test substance is measured to determine the wavelengths at which it absorbs light (as per OECD Guideline 101).[11] This is crucial for understanding its potential for direct photolysis.
-
Irradiation: The test solution is placed in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The temperature of the solution is maintained at a constant, environmentally relevant level.
-
Sampling and Analysis: Samples are withdrawn at various time intervals. The concentration of the test substance is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Dark Controls: A parallel experiment is run in the dark to account for any non-photolytic degradation (e.g., hydrolysis).
-
Data Analysis: The rate of degradation is calculated from the decrease in concentration over time. The quantum yield and the environmental half-life are then determined using appropriate models.
Some studies have shown that anthraquinone dyes can undergo rapid and extensive photodegradation. For instance, the anthraquinone dye Reactive Blue H4R was found to have a photodegradation half-life of 1.5 hours under laboratory conditions.[10] Research has also explored the phenomenon of reversible photodegradation in some anthraquinone derivatives.[14][15][16]
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature. While the core anthraquinone structure is generally stable to hydrolysis, certain substituent groups on the dye molecule can be susceptible.[17]
Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH
This guideline provides a tiered approach to determining the rate of hydrolysis of a chemical substance.
Step-by-Step Methodology:
-
Preliminary Test: A preliminary test is conducted at 50°C in sterile buffer solutions at pH 4, 7, and 9. The concentration of the test substance is monitored for up to five days.
-
Tier 1: Screening: If the preliminary test shows significant degradation (more than 10%), a more detailed study is performed at a constant temperature (usually between 20-25°C) and at the same pH values.
-
Tier 2: Advanced Study: If hydrolysis is still observed, further experiments can be conducted at different temperatures to determine the activation energy of the reaction.
-
Analysis: As with photodegradation studies, the concentration of the test substance is measured over time using appropriate analytical techniques. The hydrolysis rate constant and half-life are then calculated for each pH.
Part 2: Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a crucial process in the environmental fate of dyes.[1] The complex and stable structure of anthraquinone dyes often makes them resistant to complete mineralization, but they can be transformed under both anaerobic and aerobic conditions.[1][8]
Mechanisms of Biodegradation
The biodegradation of anthraquinone dyes often begins with a reduction reaction that cleaves the conjugated bonds of the chromophore, leading to decolorization.[1] This initial step can occur under anaerobic conditions. The resulting aromatic amines and other intermediates are then typically degraded further under aerobic conditions, ideally leading to complete mineralization to carbon dioxide and water.[1]
Key microorganisms and enzymes involved:
-
Bacteria: Various bacterial strains, including those from the phylum Firmicutes, have been shown to degrade anthraquinone dyes, particularly in the initial hydrolysis and reduction stages under anaerobic or microaerobic conditions.[1]
-
Fungi: White-rot fungi are particularly effective at degrading a wide range of recalcitrant organic pollutants, including anthraquinone dyes.[8][18] They secrete powerful extracellular oxidoreductase enzymes such as:
-
Horseradish Peroxidase (HRP): This enzyme has been effectively used to promote the breakdown of anthraquinone dyes in the presence of hydrogen peroxide.[22]
Factors influencing biodegradation:
-
pH: The optimal pH for color removal is typically between 6.0 and 8.0.[1]
-
Temperature: Different microorganisms have optimal temperature ranges for their enzymatic activity.
-
Nutrient Availability: The presence of carbon and nitrogen sources can significantly impact the rate of biodegradation. High concentrations of easily metabolizable sugars like glucose can sometimes inhibit dye degradation.[1]
-
Oxygen: The availability of oxygen determines whether aerobic or anaerobic pathways dominate.
-
Dye Concentration: High dye concentrations can be toxic to microorganisms or inhibit enzyme activity.[1]
Experimental Assessment of Biodegradability
Standardized tests are crucial for determining the extent and rate of biodegradation. The OECD provides a series of guidelines for testing the biodegradability of chemicals in aquatic environments.[23][24]
Experimental Protocol: OECD 301 - Ready Biodegradability
This series of tests is designed to assess whether a chemical is likely to biodegrade rapidly and completely in the environment. A positive result in a ready biodegradability test generally means that the substance will not persist in the environment.
Step-by-Step Methodology (using the Closed Bottle Test, OECD 301 D as an example):
-
Test System Preparation: A defined volume of a mineral medium is inoculated with a small number of microorganisms from a mixed environmental source (e.g., activated sludge).
-
Addition of Test Substance: The test substance (e.g., this compound) is added as the sole source of carbon and energy at a concentration of 2-5 mg/L.
-
Incubation: The test bottles are filled completely, sealed, and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the amount of oxygen consumed by the microorganisms, relative to the theoretical oxygen demand (ThOD) of the substance.
-
Pass Levels: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window following the onset of degradation.
The following diagram illustrates a typical workflow for assessing the biodegradability of an anthraquinone dye.
Caption: Experimental workflow for assessing ready biodegradability using the OECD 301D Closed Bottle Test.
Part 3: Bioaccumulation Potential
Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. A substance is considered to have a high bioaccumulation potential if it is lipophilic (fat-soluble) and not easily metabolized or excreted.
A screening assessment by the Canadian government concluded that this compound meets the criteria for persistence but not for bioaccumulation as set out in the Persistence and Bioaccumulation Regulations.[25][26][27] This suggests that while the dye may persist in the environment, it is not expected to significantly accumulate in the tissues of organisms.
Experimental Protocol: OECD 107/117 - Partition Coefficient (n-octanol/water)
The n-octanol/water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a substance. It measures the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. A high log Kow value (typically > 3) suggests a potential for bioaccumulation.
-
OECD 107 (Shake Flask Method): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water, shaken until equilibrium is reached, and the concentrations in each phase are measured.
-
OECD 117 (HPLC Method): This is a more rapid method that estimates the log Kow based on the retention time of the substance on a reverse-phase HPLC column, correlated with the known log Kow values of reference compounds.
Part 4: Ecotoxicity
Ecotoxicity refers to the potential of a substance to cause adverse effects on living organisms in the environment. Anthraquinone dyes and their degradation products can be toxic to various aquatic and terrestrial organisms.[6][28]
Toxicity assessments for this compound have indicated potential concerns. It is classified as causing skin sensitization and may cause long-lasting harmful effects to aquatic life.[29][30] Modeling studies have predicted that this compound and its chlorinated derivatives could be highly toxic upon inhalation.[9] The natural anthraquinone dye emodin has been shown to be toxic to Daphnia similis and zebrafish embryos.[31] Conversely, a Canadian government assessment concluded that this compound is not entering the environment in quantities or concentrations that would have a harmful effect on the environment or its biodiversity.[5][25][27]
Experimental Protocols for Ecotoxicity Testing
A standard set of acute ecotoxicity tests are typically required to assess the environmental risk of a chemical. These tests are outlined in the OECD 200 series.[24][32]
-
OECD 201: Alga, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This test assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after a 48-hour exposure.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., rainbow trout or zebrafish) over a 96-hour period (LC50).
Quantitative Ecotoxicity Data
| Test Organism | Endpoint | Value | Reference |
| Daphnia similis (for Emodin) | EC50 | 130 µg/L | [31] |
| Zebrafish embryos (for Emodin) | LC50 | 25 µg/L | [31] |
Note: Specific, publicly available ecotoxicity data for this compound is limited. The data for emodin, another anthraquinone dye, is provided for context.
The following diagram illustrates a generalized degradation pathway for anthraquinone dyes, highlighting the formation of potentially toxic intermediates.
Caption: Generalized degradation pathway of anthraquinone dyes in the environment.
Conclusion
The environmental fate of anthraquinone dyes like this compound is a complex interplay of abiotic and biotic processes. Their inherent stability makes them persistent, but they are susceptible to degradation through photodegradation and, more significantly, microbial action. While this compound is not considered bioaccumulative, concerns about its ecotoxicity and that of its degradation byproducts remain.
A thorough assessment of the environmental fate of these dyes requires a multi-faceted approach, employing standardized protocols such as those provided by the OECD. Understanding the rates and pathways of degradation, bioaccumulation potential, and ecotoxicity is paramount for accurate risk assessment and the development of effective wastewater treatment technologies. Future research should focus on elucidating the complete degradation pathways of these complex molecules and the toxicity of their various intermediates to ensure the protection of environmental and human health.
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An In-depth Technical Guide to Solvent Violet 13: History, Synthesis, and Core Chemical Principles
Introduction: Situating Solvent Violet 13 in the Pantheon of Anthraquinone Dyes
This compound (C.I. 60725) represents a significant molecule within the vast and historically important class of anthraquinone colorants.[1][2] Known by a variety of names including D&C Violet No. 2, Oil Violet, and Alizurol Purple, its brilliant bluish-violet hue has found application in diverse fields, from coloring hydrocarbon solvents and plastics to use in cosmetics and pyrotechnic smoke compositions.[1][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its historical context, explore the intricacies of its chemical synthesis, detail its physicochemical properties, and provide robust experimental protocols, grounding our discussion in the fundamental principles that govern its reactivity and function.
The story of this compound is intrinsically linked to the rise of synthetic dyes in the late 19th and early 20th centuries. Anthraquinone itself is a colorless crystalline solid, but the introduction of electron-donating auxochromes, such as hydroxyl (–OH) and amino (–NH₂) groups, at specific positions on its tricyclic aromatic core, gives rise to a spectrum of vibrant and highly lightfast colors.[2] The development of synthetic fibers like cellulose acetate in the 1920s created a demand for new classes of dyes, leading to the expansion of the anthraquinone dye portfolio.[4] While the exact individual credited with the first synthesis of this compound remains obscure in the historical record, patents from the 1930s and 1940s detail its preparation, indicating its establishment as a commercial dye during this innovative period in industrial chemistry.[5][6]
Chemical Identity and Physicochemical Properties
This compound is chemically identified as 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] Its structure, characterized by the anthraquinone backbone with a hydroxyl group at the C1 position and a p-toluidine group at the C4 position, is responsible for its distinct color and solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₁₅NO₃ | [1][7] |
| Molecular Weight | 329.35 g/mol | [1] |
| CAS Number | 81-48-1 | [1][8] |
| Appearance | Dark purple powder | [9][10] |
| Melting Point | 142-143 °C | [1] |
| Solubility | Insoluble in water; Soluble in acetone, toluene, benzene, xylene, and N,N-dimethylformamide (DMF). | [1][11] |
| UV-Vis λmax | 570 nm (solvent not specified) | [12] |
The Chemistry of Synthesis: Mechanism and Key Intermediates
The synthesis of this compound is a classic example of nucleophilic substitution on an anthraquinone core. The most common industrial route involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine.[3] However, this reaction is not straightforward and relies on two critical chemical principles for its success: the in-situ formation of the more reactive leucoquinizarin and the catalytic role of boric acid.
The Indispensable Role of Leucoquinizarin
Quinizarin itself is not sufficiently electrophilic for direct condensation with arylamines like p-toluidine. The key to the synthesis is the reduction of quinizarin to its leuco form, 2,3-dihydro-1,4,9,10-tetrahydroxyanthracene (leucoquinizarin).[5][13] This intermediate is significantly more reactive. The reduction disrupts the aromaticity of the central ring, making the C1 and C4 positions more susceptible to nucleophilic attack. Industrial processes often start with a mixture of quinizarin and leucoquinizarin to initiate the reaction.[6]
Catalytic Action of Boric Acid
Boric acid is a crucial catalyst in this condensation.[6] It is believed to function by forming a boric ester complex with the hydroxyl groups of leucoquinizarin. This complexation further enhances the electrophilicity of the C1 and C4 positions, facilitating the nucleophilic attack by the amino group of p-toluidine. The boric acid is regenerated upon hydrolysis of the intermediate complex. This catalytic cycle allows for the reaction to proceed under milder conditions and with higher selectivity for the mono-substituted product, this compound, over the di-substituted byproduct.[14][15]
The overall reaction can be summarized in the following steps:
-
Reduction: Quinizarin is partially reduced to its leuco form.
-
Activation: Boric acid forms a reactive complex with leucoquinizarin.
-
Condensation: p-Toluidine attacks the activated complex, displacing a hydroxyl group.
-
Oxidation: The resulting leuco-dye intermediate is oxidized back to the stable anthraquinone structure, yielding this compound. This oxidation can be achieved by passing air through the reaction mixture.[9][16]
Caption: Proposed mechanism for the synthesis of this compound.
Modern Synthetic Methodologies
While the core principles remain the same, modern synthetic procedures have been optimized for efficiency, safety, and environmental considerations. A significant development is the "one-pot" synthesis, which avoids the isolation of intermediates and reduces waste.
One-Pot Synthesis from p-Nitrotoluene
A notable advancement is a one-pot process starting from 1,4-dihydroxyanthraquinone and p-nitrotoluene.[9][17] This method avoids the direct handling of the more toxic p-toluidine.[9]
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative syntheses of this compound, derived from established patent literature.
Protocol 1: One-Pot Synthesis
This protocol is adapted from a patented one-pot process designed for industrial efficiency and reduced toxicity.[9][16][17]
Materials and Equipment:
-
Pressurized reaction vessel with mechanical stirrer and temperature control
-
Methanol
-
1,4-Dihydroxyanthraquinone (Quinizarin)
-
p-Nitrotoluene
-
Iron powder (reducing catalyst)
-
Boric acid (condensation catalyst)
-
Hydrogen gas source
-
Compressed air source
-
Hydrochloric acid
-
Filtration apparatus
-
Drying oven
Procedure:
-
Vessel Charging: Sequentially charge the pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron powder, and boric acid.
-
Inerting: Seal the vessel and purge with nitrogen gas to create an inert atmosphere.
-
Hydrogenation: With stirring, heat the mixture to 50-60°C. Introduce hydrogen gas to initiate the reduction of p-nitrotoluene to p-toluidine and quinizarin to its leuco form. Continue until hydrogen uptake ceases.
-
Insulation: Maintain the temperature at 60-70°C for at least 2 hours to ensure complete reduction.
-
Condensation: Increase the temperature to 90-100°C and hold for at least 5 hours to drive the condensation reaction.
-
Oxidation: Cool the reaction mixture to 60°C, release the pressure, and introduce a stream of air to oxidize the leuco-dye intermediate to this compound.
-
Purification: Add hydrochloric acid to the mixture and maintain a temperature of 60-70°C to facilitate precipitation and purification.
-
Isolation: Filter the resulting slurry. Wash the filter cake successively with methanol and hot water until the washings are neutral.
-
Drying: Dry the purified product in an oven to yield this compound as a dark purple powder.
Expected Outcome:
-
Yields are typically reported in the range of 85-95%.[9][17]
-
Purity is generally greater than 95% as determined by HPLC.[18]
Protocol 2: Purification by Recrystallization
For obtaining a high-purity sample for research purposes, recrystallization is recommended.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as toluene or a mixture of ethanol and water.[1][5]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[18]
-
Melting Point: Should be sharp and consistent with the literature value (142-143°C).[1]
-
UV-Visible Spectroscopy: To confirm the chromophore's absorption profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation. While detailed spectra are not widely published, a ¹³C NMR spectrum is available for reference.[19]
-
Mass Spectrometry: To confirm the molecular weight.
Applications and Regulatory Context
This compound is valued for its strong, brilliant color and its solubility in non-polar media. Its primary applications include:
-
Coloration of Plastics and Resins: Used in polystyrene, ABS, and rigid PVC.[11]
-
Coloration of Hydrocarbon Products: Including solvents, oils, and gasoline.[1]
-
Cosmetics: As D&C Violet No. 2, it is approved by the FDA for use in externally applied cosmetics, such as hair and skin care products.[1][10]
-
Medical Devices: It has been approved for coloring certain absorbable medical sutures.[3]
The use of this compound in products that come into contact with humans, such as cosmetics and medical devices, is subject to strict regulatory oversight by bodies like the U.S. Food and Drug Administration (FDA).[3][12]
Conclusion
This compound is a testament to the enduring legacy of anthraquinone chemistry. From its origins in the early 20th-century boom of synthetic dyes to its modern applications, its synthesis and properties are governed by fascinating principles of organic chemistry. Understanding the critical roles of the leuco intermediate and boric acid catalysis is key to appreciating the elegance of its production. As materials science and industrial chemistry continue to evolve, the robust and versatile nature of this compound ensures its continued relevance as a specialty colorant.
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An In-depth Technical Guide to the Purity Analysis of Commercial Solvent Violet 13
Foreword: The Imperative of Purity in Specialty Chemicals
Solvent Violet 13, known chemically as 1-hydroxy-4-(p-toluidino)anthracene-9,10-dione (CAS 81-48-1), is a synthetic anthraquinone dye prized for its vibrant, stable bluish-violet hue.[1][2] Its application spans diverse industries, from the coloration of high-performance plastics and resins like polystyrene (PS) and acrylonitrile butadiene styrene (ABS) to its use in specialized inks, hydrocarbon-based products, and cosmetics.[3][4] Given its use in regulated applications, including food contact materials and externally applied drugs, ensuring the purity of commercial-grade this compound is not merely a quality control measure but a critical necessity for product safety, performance, and regulatory compliance.[5]
This guide provides a comprehensive framework for the analytical chemist, researcher, and quality control professional. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale, enabling the development of robust, self-validating analytical systems for assessing the purity of this compound.
Understanding the Impurity Profile: A Synthesis-Based Approach
The purity of a chemical is intrinsically linked to its synthesis and potential degradation pathways. Commercial this compound is typically synthesized via the condensation reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) with p-toluidine.[1][6][7] Variations of this process may use related starting materials like 1,4,9,10-tetrahydroxyanthracene or 1-bromo/chloro-4-hydroxyanthraquinone.[3][7]
This synthetic route is the primary source of potential impurities, which can be broadly categorized:
-
Unreacted Starting Materials: Residual Quinizarin and p-toluidine.
-
Reaction Intermediates: Incomplete reaction can leave various intermediate compounds.
-
Side-Reaction Byproducts: Such as isomers or disubstituted anthraquinone derivatives.
-
Degradation Products: Formed due to instability under specific heat, light, or chemical conditions.[8]
-
Residual Solvents and Reagents: Catalysts (e.g., boric acid), solvents (e.g., methanol), and other reagents used in the synthesis and purification process.[9][10]
A thorough purity analysis must therefore be capable of separating, identifying, and quantifying these structurally similar compounds from the main this compound analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81-48-1 | [1][8] |
| Molecular Formula | C₂₁H₁₅NO₃ | [1][8] |
| Molecular Weight | 329.35 g/mol | [8][11] |
| Appearance | Violet to reddish-blue powder | [1][8] |
| Melting Point | Approx. 187-190 °C | [12][13] |
| Solubility | Insoluble in water; Soluble in acetone, toluene, benzene, xylene, DMF.[1][7][14] | [1][7] |
| λmax (Absorbance) | Wavelength of maximum absorbance in a suitable solvent (e.g., 400-700 nm range) must be determined experimentally. | [1] |
The Analytical Workflow: A Multi-Technique Strategy
No single analytical technique can provide a complete purity profile. A robust assessment relies on a combination of chromatographic separation and spectroscopic identification. The following workflow illustrates a comprehensive approach to purity analysis.
Diagram 1: General Analytical Workflow for Purity Assessment
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An In-depth Technical Guide to C.I. 60725: Nomenclature, Properties, and Applications
Introduction
C.I. 60725 is a synthetic anthraquinone dye recognized for its vibrant bluish-violet hue.[1] This guide provides a comprehensive overview of its various names and synonyms, delves into its chemical and physical properties, and explores its diverse applications across scientific and industrial domains. The information is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound.
Nomenclature and Identification
C.I. 60725 is known by a multitude of names across different industries and regulatory frameworks. This can often lead to confusion when referencing the compound. The following table provides a detailed list of its alternative names, synonyms, and key identifiers to facilitate accurate identification.
| Identifier Type | Identifier | Source/Reference |
| Colour Index Name | C.I. 60725 | Spectra Colors[2] |
| Common Name | Solvent Violet 13 | Wikipedia[1], PubChem |
| INCI Name | CI 60725 | SpecialChem[3], COSMILE Europe[4] |
| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | PubChem, Alfa Chemistry[5] |
| CAS Number | 81-48-1 | PubChem, Spectra Colors[2] |
| EC Number | 201-353-5 | PubChem, Spectra Colors[2] |
| UNII | 350KA7O6HK | PubChem |
| Drug & Cosmetic Name | D&C Violet No. 2 | Wikipedia[1], PubChem, FDA[6] |
| Synonyms | Oil Violet, Alizurol Purple, Quinizarin Blue, Disperse Blue 72 | Wikipedia[1], PubChem |
| 1-Hydroxy-4-(p-toluidino)anthraquinone | PubChem, CymitQuimica[7] | |
| 1-Hydroxy-4-(p-tolylamino)anthraquinone | Wikipedia[1], CymitQuimica[7] | |
| 1-Hydroxy-4-[(4-methylphenyl)amino]-9,10-anthracenedione | Wikipedia[1], PubChem | |
| Trade Names | Duranol Brilliant Violet TG, Ahcoquinone Blue IR base, Sandoplast Violet RSB | Wikipedia[1], PubChem |
The following diagram illustrates the relationship between the primary identifiers of C.I. 60725.
Caption: Interconnectivity of key identifiers for C.I. 60725.
Chemical and Physical Properties
C.I. 60725 is an anthraquinone dye, which imparts its characteristic deep color and stability.[1][2] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1]
| Property | Value | Source/Reference |
| Chemical Formula | C₂₁H₁₅NO₃ | Wikipedia[1], SpecialChem[3] |
| Molar Mass | 329.355 g/mol | Wikipedia[1] |
| Appearance | Dark purple powder | SpecialChem[3], Guidechem[8] |
| Melting Point | 142 to 143 °C (288 to 289 °F; 415 to 416 K) | Wikipedia[1] |
| Solubility | Insoluble in water; Soluble in acetone, toluene, benzene, and other organic solvents. | Wikipedia[1], Guidechem[8] |
Synthesis Overview
The synthesis of C.I. 60725 typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or related compounds like 1-bromo-4-hydroxyanthraquinone with p-toluidine.[9] Variations of this condensation reaction exist, sometimes employing the leuco form of quinizarin in the presence of boric acid.[10][11]
The following is a generalized experimental protocol for the synthesis of C.I. 60725:
-
Reactant Preparation: A mixture of quinizarin and its leuco form is prepared in a suitable solvent, such as ethanol.
-
Addition of Amine: p-Toluidine is added to the reaction mixture.
-
Condensation: The mixture is heated to facilitate the condensation reaction. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Isolation and Purification: Upon completion, the product is isolated by filtration. The crude product is then purified, often by washing with a dilute alkaline solution to remove unreacted starting materials, followed by washing with water and drying.[10]
Caption: Generalized workflow for the synthesis of C.I. 60725.
Applications in Research and Development
The unique properties of C.I. 60725 make it a valuable tool in various research and development settings.
Cosmetics and Personal Care Products
C.I. 60725, under the name D&C Violet No. 2, is widely used as a colorant in cosmetics and personal care products.[3][4] It imparts a violet hue to a range of formulations, including hair dyes, shampoos, nail polishes, lipsticks, and eyeshadows.[3] Its stability in both acidic and alkaline conditions makes it a versatile choice for cosmetic formulators.[3]
Industrial Applications
As this compound, it is used to dye hydrocarbon-based products such as solvents, gasoline, and plastics like polystyrenes.[1][12] Its solubility in organic solvents is a key factor in these applications.[1][7] It is also utilized in the manufacturing of synthetic fibers and resins.[1]
Medical Devices and Pharmaceuticals
The FDA has approved D&C Violet No. 2 for use in externally applied drugs and a variety of medical devices.[2][6] Notably, it is used for coloring absorbable sutures, contact lenses, and intraocular lens haptics.[6][13][14] The concentration in these applications is strictly regulated to ensure safety.[13]
Regulatory and Safety Profile
C.I. 60725 is subject to regulatory oversight in various regions. In the United States, the FDA has permanently listed D&C Violet No. 2 for use in drugs and cosmetics, with specific restrictions for externally applied products.[6] The European Union also permits its use as a colorant in cosmetic products under Regulation (EC) No. 1223/2009.[4]
Toxicological studies have indicated a low toxicity profile for C.I. 60725.[15] While it is generally considered safe for its approved uses, some individuals may experience skin sensitivity or allergic reactions.[3] As a precautionary measure, patch testing is recommended for new formulations containing this ingredient.[3]
Conclusion
C.I. 60725 is a versatile synthetic dye with a broad spectrum of applications, underscored by its numerous synonyms and identifiers. A clear understanding of its nomenclature is crucial for accurate scientific communication and regulatory compliance. Its chemical properties, particularly its vibrant color and solubility in organic solvents, make it a valuable component in cosmetics, industrial products, and medical devices. Adherence to regulatory guidelines is essential to ensure its safe use in all applications.
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An In-Depth Technical Guide to the Mechanism of Action of Solvent Violet 13 as a Dye
Abstract
Solvent Violet 13, identified by the Colour Index as C.I. 60725, is a synthetically produced anthraquinone dye renowned for its vibrant bluish-violet hue and exceptional stability.[1][2] This guide provides a comprehensive technical overview of the fundamental mechanisms governing its function as a dye, with a particular focus on its application in coloring polymers and hydrocarbons. We will delve into the dye's molecular structure, the quantum mechanics of its chromophoric system, the nature of its interactions with various substrates, and the analytical techniques used to characterize its performance. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who seek a deeper understanding of the physicochemical principles behind this widely used colorant.
Introduction to this compound
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a non-ionic, solvent-soluble dye.[2] Its molecular formula is C₂₁H₁₅NO₃. Unlike water-soluble dyes that rely on ionic interactions for fixation, this compound's efficacy stems from its ability to dissolve in organic solvents and non-polar materials such as plastics, waxes, and hydrocarbon-based fuels.[3] This inherent solubility is a direct consequence of its molecular structure, which we will explore in detail. The dye is widely used in the coloration of a variety of materials, including polystyrene, ABS resins, PVC, and synthetic fibers, as well as in cosmetics and pyrotechnic formulations.[2] Its popularity is attributable to its brilliant color, high thermal stability, and good lightfastness.[2][3]
The Chromophore and the Origin of Color
The vibrant color of this compound is a direct result of its molecular structure, which is based on the anthraquinone core.[3] Anthraquinone itself is a colorless compound, but the strategic placement of electron-donating and electron-withdrawing groups transforms it into a potent chromophore that absorbs light in the visible spectrum.[4]
The key to understanding the color of this compound lies in the concept of electronic transitions. When the dye molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[5] The energy difference between these orbitals dictates the wavelength of light absorbed. For this compound, this absorption occurs in the yellow-green region of the visible spectrum, resulting in the transmission of the complementary violet light that we perceive.
The specific electronic transitions responsible for the color are primarily π → π* and n → π* transitions within the conjugated π-electron system of the molecule.[5] The anthraquinone core provides a large, delocalized π-system. The color is then fine-tuned by the substituents:
-
-OH (hydroxyl) group: This is an electron-donating group (auxochrome) that enriches the π-system with electron density, narrowing the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
-
-NH- (amino) bridge of the p-tolylamino group: This is another powerful electron-donating group that further extends the conjugation and lowers the HOMO-LUMO energy gap.[4]
-
C=O (carbonyl) groups: These are electron-withdrawing groups that also play a role in the electronic structure of the chromophore.
The collective effect of these groups is a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted anthraquinone, moving the absorption into the visible region.
Caption: Experimental workflow for determining the λmax of this compound.
Protocol for Dyeing Polystyrene and Assessing Lightfastness
This protocol describes a method for coloring polystyrene with this compound and evaluating its resistance to fading upon exposure to light.
Objective: To prepare a colored polystyrene sample and assess the lightfastness of this compound.
Materials and Equipment:
-
This compound
-
Polystyrene pellets
-
Toluene or other suitable solvent
-
Beaker
-
Hot plate with magnetic stirrer
-
Petri dish or glass slide
-
Lightfastness testing apparatus (e.g., Xenon arc lamp)
-
Grey scale for assessing color change (ISO 105-A02)
Procedure:
-
Dye Solution Preparation: Dissolve a known amount of this compound in a minimal amount of toluene to create a concentrated dye solution.
-
Polymer Dissolution: In a separate beaker, dissolve polystyrene pellets in toluene with gentle heating and stirring to form a viscous solution.
-
Coloring the Polymer: Add the dye solution to the polystyrene solution and stir until a homogenous color is achieved. The amount of dye can be varied to achieve the desired color intensity.
-
Sample Preparation: Pour the colored polystyrene solution into a petri dish or onto a glass slide and allow the solvent to evaporate completely in a well-ventilated area. This will result in a thin, colored polymer film.
-
Lightfastness Testing:
-
Cover a portion of the colored polystyrene film with an opaque material.
-
Expose the sample to a standardized light source in a lightfastness tester for a specified duration, following a standard method such as ISO 105-B02.
-
After exposure, remove the sample and compare the exposed portion to the unexposed portion.
-
-
Assessment: Use the grey scale to assess the degree of color change between the exposed and unexposed areas. The rating on the grey scale will indicate the lightfastness of the dye in the polystyrene matrix.
Quantitative Data
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Chemical Name | 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione | [2] |
| C.I. Name | This compound | [2] |
| C.I. Number | 60725 | [2] |
| CAS Number | 81-48-1 | |
| Molecular Formula | C₂₁H₁₅NO₃ | |
| Molecular Weight | 329.35 g/mol | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in acetone, toluene, benzene | [3] |
| Heat Resistance (in PS) | Up to 300 °C | [2] |
| Lightfastness (in PS) | 7-8 (on a scale of 1-8) | [2] |
Conclusion
The mechanism of action of this compound as a dye is a multifaceted interplay of its chemical structure, electronic properties, and interactions with the substrate. Its anthraquinone core, modified with electron-donating substituents, creates a chromophore that absorbs light in the visible spectrum, producing its characteristic violet color. The dyeing process is primarily a physical dissolution of the non-polar dye into a non-polar substrate, driven by intermolecular forces. The performance of the dye, including its color and fastness properties, is influenced by the nature of the substrate and the surrounding environment. A thorough understanding of these fundamental principles is essential for the effective application of this compound in various scientific and industrial fields.
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Navigating the Regulatory Landscape of Solvent Violet 13 for Research Applications: A Technical Guide
This guide provides an in-depth analysis of the regulatory framework surrounding Solvent Violet 13 (CI 60725), offering crucial insights for researchers, scientists, and drug development professionals. By synthesizing global regulatory information with practical safety protocols, this document aims to ensure compliance and promote safe handling in a laboratory setting.
Introduction: Understanding this compound
This compound, chemically identified as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a synthetic anthraquinone dye known for its vibrant bluish-violet color.[1][2] Its high stability and solubility in various organic solvents have led to its widespread use as a colorant in plastics, hydrocarbon-based products, and, notably, in specialized research and development applications.[1][2][3][4] In the context of life sciences and drug development, it is also known as D&C Violet No. 2 and is utilized in externally applied drugs, cosmetics, and certain medical devices.[1][5][6]
The utility of this dye in a research context necessitates a thorough understanding of its regulatory status, potential hazards, and the requisite handling procedures to mitigate risks. This guide provides a comprehensive overview to address these critical aspects.
Global Regulatory Status: A Comparative Overview
The regulation of this compound varies significantly across different regions, impacting its application in research and product development. Researchers must be cognizant of the specific rules governed by their respective authorities.
| Regulatory Body | Region/Country | Status and Key Restrictions |
| U.S. Food and Drug Administration (FDA) | United States | Permanently listed for use in externally applied drugs and cosmetics.[6] Approved for specific medical devices with concentration limits (e.g., NTE 0.2% in certain absorbable sutures, contact lenses, and intraocular lens haptics).[5][6] Also cleared as a food contact substance in specific applications, such as epoxy resin coatings for beer containers at a maximum of 1% by weight.[5] |
| Health Canada | Canada | Found to be potentially harmful to human health , with proposed risk management to reduce exposure from certain cosmetics.[5][7] Listed as a permitted coloring agent in drugs for external use only .[5][8] Not permitted as a food additive.[5][8] |
| European Commission | European Union | Allowed as a colorant in some cosmetic products (Annex IV, Regulation No 1223/2009).[5][8] However, it is prohibited when used as a substance in hair dye products (Annex II, Regulation No 344/2013).[5][8] The substance is registered under REACH. |
| Health and Safety Executive (HSE) | Great Britain | Identified as a potential skin sensitizer .[9] A mandatory classification and labeling for skin sensitization (H317) has been proposed to bring it within the scope of restrictions for tattoo inks and permanent makeup.[9] |
| Environmental Protection Agency (EPA) | United States | Classified as a List 4B inert ingredient in pesticides, deemed to have a 'reasonable certainty of no harm' when used according to good agricultural practices (not to exceed 0.005% of the pesticide formulation).[5] |
Hazard Identification and Toxicological Profile
A critical aspect of working with any chemical is understanding its inherent hazards. This compound is associated with several potential risks that necessitate careful handling.
GHS Classification: Based on multiple Safety Data Sheets (SDS), the primary hazards include:
-
Eye Irritation: Can cause serious eye irritation.[10]
-
Skin Sensitization: May cause an allergic skin reaction.[9][11][12]
-
Combustible Dust: May form combustible dust concentrations in air, posing a dust explosion hazard.[13]
Toxicological Summary:
-
Acute Toxicity: Generally considered to have low acute toxicity.[13] An intratracheal LD50 of 250mg/kg in rats has been reported.[13][14]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[13][15] Prolonged or repeated skin contact may lead to dermatitis in sensitive individuals.[13]
-
Carcinogenicity and Mutagenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[15] However, Health Canada's risk assessment identified carcinogenicity as a critical health effect of potential concern based on exposure scenarios.[7] Mutagenicity data has been reported.[15]
-
Developmental Effects: Health Canada has also identified potential developmental effects as a concern.[7]
Laboratory Safety and Handling Protocols
Adherence to strict safety protocols is paramount to minimize exposure and ensure a safe research environment. The following step-by-step procedures are derived from established safety data sheets.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the first line of defense. The following workflow should be implemented before handling this compound.
Caption: Step-by-step spill response protocol.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. [13][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [13][14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [14][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [13][15] |
Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents. [13][15]* Keep containers tightly closed and properly labeled. [15][16]* Store in a dry place, within a closed container. [13] Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. [11][13]* Do not discharge into sewer systems or waterways. [16]* Contaminated materials and rinse water should be retained and disposed of as hazardous chemical waste. [13]This can often be achieved through a licensed chemical destruction plant or controlled incineration. [16]
Conclusion
This compound is a valuable tool in various research and development settings. However, its use is governed by a complex and varied international regulatory landscape. For researchers, scientists, and drug development professionals, a comprehensive understanding of these regulations, combined with a robust implementation of safety and handling protocols, is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, laboratories can mitigate the risks associated with this compound, ensuring the safety of personnel and the integrity of their research.
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A Senior Application Scientist's Guide to Cost-Effective Synthesis of Solvent Violet 13
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Solvent Violet 13, an anthraquinone-based dye of significant industrial value, is utilized across diverse sectors from plastics and textiles to cosmetics.[1][2] The conventional manufacturing process, however, is beset by challenges including high energy consumption, the use of hazardous reagents, and multi-step procedures that inflate production costs and environmental impact. This guide provides a critical analysis of the traditional synthesis pathway and presents a detailed exploration of modern, cost-effective alternatives. By focusing on process intensification strategies such as one-pot reactions and the use of novel solvent systems, we delineate viable routes to enhance economic efficiency, improve product yield and purity, and reduce the environmental footprint associated with the synthesis of this vital colorant.
Chapter 1: Introduction to this compound (C.I. 60725)
1.1: Chemical Identity and Physicochemical Properties
This compound, known chemically as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye with the molecular formula C₂₁H₁₅NO₃.[1][3] It presents as a brilliant bluish-violet or purple powder.[2][3]
Key properties include:
-
Molecular Weight: 329.35 g/mol [3]
-
Solubility: It is insoluble in water but soluble in various organic solvents, including benzene, xylene, acetone, and N,N-Dimethylformamide (DMF).[1][3][5]
-
Thermal and Light Stability: The dye exhibits good to excellent heat resistance and lightfastness, making it suitable for applications requiring long-term color stability.[2][5][6] In polystyrene, its heat resistance can reach up to 300°C.[6]
1.2: Industrial Significance and Applications
The robust properties of this compound have led to its widespread adoption in numerous industries. It is primarily used for the coloration of:
-
Plastics and Resins: Polystyrene (PS), ABS, rigid polyvinyl chloride (RPVC), PMMA, and other synthetic resins.[2][4][6]
-
Hydrocarbon Products: Coloring solvents, gasoline, and oils.[1]
-
Other Applications: It also finds use in cosmetics, particularly hair and skin care products, and in pyrotechnics for creating violet-colored smoke compositions.[1]
Chapter 2: The Conventional Synthesis Pathway: A Critical Cost Analysis
The traditional industrial synthesis of this compound is a multi-stage process rooted in classic anthraquinone chemistry. While effective, it contains several steps that are intensive in terms of cost, energy, and material handling.
2.1: Overview of the Multi-Step Process
The synthesis can be logically broken down into three core stages:
-
Synthesis of Quinizarin (1,4-dihydroxyanthraquinone): The anthraquinone backbone is first functionalized with hydroxyl groups.
-
Reduction to Leuco-quinizarin: The quinizarin intermediate is reduced to its more reactive "leuco" form.
-
Condensation and Oxidation: The leuco-intermediate is reacted with p-toluidine, followed by oxidation to yield the final dye.
2.2: Step-by-Step Breakdown and Inherent Cost Drivers
-
Step 1: Synthesis of Quinizarin: This is typically achieved through a Friedel-Crafts type reaction between phthalic anhydride and p-chlorophenol in a medium of fuming sulfuric acid (oleum), using boric acid as a catalyst.[7][8][9] The reaction requires high temperatures (200-205°C) followed by a hazardous hydrolysis step in a large volume of water.[8]
-
Causality and Cost: The harsh conditions (oleum, high heat) demand specialized, corrosion-resistant equipment and consume significant energy. The use of stoichiometric boric acid and the generation of large volumes of acidic wastewater contribute substantially to raw material and waste treatment costs.
-
-
Step 2: Reduction to Leuco-quinizarin: Quinizarin is reduced to its leuco form (anthracene-1,4,9,10-tetraol).[3] The most common industrial method involves using a reducing agent like sodium hydrosulfite (dithionite) in an alkaline aqueous solution.[10][11]
-
Causality and Cost: This method requires a large excess of the reducing agent and alkali.[11] The leuco product is soluble in the resulting strong alkaline solution, leading to low yields unless the mixture is neutralized with acid.[11] This neutralization step can cause the decomposition of excess hydrosulfite, precipitating elemental sulfur that contaminates the product and complicates purification.[11] The cost is driven by the inefficient use of reagents and the added purification burden.
-
-
Step 3: Condensation with p-Toluidine and Oxidation: The leuco-quinizarin is condensed with p-toluidine.[3][12] The reaction is typically heated at around 100°C for several hours.[10][13] The resulting intermediate is then oxidized, often by bubbling air through the reaction mixture, to form the final this compound molecule.[10]
2.3: Diagram of the Traditional Synthesis Route
Caption: The streamlined "One-Pot" synthesis workflow.
3.2: Strategy 2: Ionic Liquids as a Medium for Enhanced Selectivity
Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C). Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents.
In the synthesis of this compound, a key challenge is controlling the reaction to favor the desired mono-substitution product over undesired side reactions. Using a specifically designed ionic liquid, such as one based on N-butyl imidazole, as the reaction medium can enhance selectivity. [16]This leads to a cleaner reaction profile, higher product purity, and improved yield. [16]
-
Solvent Preparation: An ionic liquid is synthesized, for example, by reacting N-butylimidazole with an alkyl halide like chloroethane in a pressure vessel. [16]2. Condensation Reaction: The pre-synthesized ionic liquid is heated to 75-85°C. 1,4-dihydroxyanthraquinone, a small amount of its leuco form (to initiate the reaction), and p-toluidine are added. The temperature is then raised to 95-105°C to drive the condensation. [16][17]3. Isolation: After the reaction, the mixture is cooled, and the product, which is typically insoluble in the cooled IL, precipitates and can be isolated by simple filtration. [16]
-
Benefit: The primary benefit is the significant improvement in product quality (purity >95%) and yield (>90%), which drastically reduces the cost and complexity of downstream purification. [16]The ability to recycle the ionic liquid can offset its higher initial cost.
-
Cost: The upfront cost of synthesizing or purchasing the ionic liquid is higher than that of conventional solvents. The economic viability depends on the efficiency of the IL recycling process and the number of cycles it can endure without loss of performance.
3.3: Strategy 3: Optimizing the Leuco-Intermediate Step
Since the formation of a pure leuco-quinizarin intermediate is critical for a high-quality final product, optimizing this step is a valid cost-saving strategy.
A patented process avoids the use of strong caustic alkali, which solubilizes the leuco product. [11]Instead, the reduction with sodium hydrosulfite is carried out in a suspension of finely divided quinizarin in a mild alkali solution, such as sodium carbonate. [11]The leuco-quinizarin, being insoluble in this medium, precipitates directly in high purity and yield (over 95%). [11]This method is simpler, more economical, and avoids the sulfur contamination issues of the traditional process. [11]
Modern advancements are moving away from stoichiometric inorganic reductants entirely. Recent research has demonstrated the selective hydrogenation of quinizarin to leuco-quinizarin using heterogeneous catalysts (e.g., Platinum-based) under continuous-flow conditions. [18]This represents a greener and potentially more cost-effective approach by eliminating inorganic waste streams and allowing for a continuous, automated production process. [18]
Chapter 4: Comparative Analysis and Data Summary
The following table summarizes the key performance indicators for the different synthesis routes, providing a clear basis for comparison.
| Parameter | Traditional Route | One-Pot Route | Ionic Liquid Route |
| Primary Amine Source | p-Toluidine | p-Nitrotoluene | p-Toluidine |
| Toxicity Profile | High (uses toxic amine) [15] | Low (avoids direct use of toxic amine) [15] | High (uses toxic amine) |
| Number of Steps | 3-4 distinct operations | 1 integrated operation [15] | 2-3 distinct operations |
| Typical Yield | Variable, often lower due to losses | ~88-91% [12][14] | >90% [16] |
| Typical Purity | Moderate, requires purification | ~96% [14] | >95% [16] |
| Key Cost Driver | Reagents, energy, waste treatment | Process integration, efficiency | Solvent cost and recycling |
| Environmental Impact | High (acidic waste, toxic reagents) | Reduced (less waste, less toxic input) | Lower (recyclable solvent) |
Chapter 5: Conclusion and Future Outlook
While the traditional synthesis of this compound remains in use, it is clear that modern, cost-effective alternatives offer substantial advantages. The "one-pot" synthesis route stands out as the most promising and commercially viable strategy for cost reduction. By replacing toxic p-toluidine with p-nitrotoluene and integrating multiple steps into a single, efficient process, it addresses the core economic, safety, and environmental liabilities of the conventional method.
Looking ahead, the field will continue to evolve towards greener and more sustainable practices. The integration of catalytic flow chemistry for key steps, such as the reduction of quinizarin, represents the next frontier. [18]Such processes promise to further reduce waste, eliminate stoichiometric reagents, and move the production of vital chemicals like this compound towards a more sustainable and economically sound future.
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Methodological & Application
Application Notes and Protocols for Polymer Staining Using Solvent Violet 13
Introduction: Unveiling Polymer Morphology with Solvent Violet 13
This compound, a synthetically produced anthraquinone dye, serves as a potent tool for researchers and scientists in the visualization and analysis of polymer structures.[1][2][3] Its utility is rooted in its pronounced bluish-violet hue and its solubility in a range of organic solvents, which facilitates its incorporation into various polymer matrices.[3][4][5] This lipophilic dye is particularly effective for staining non-polar thermoplastics, including but not limited to polystyrene (PS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyesters (e.g., PET).[6][7][8][9]
These application notes provide a comprehensive guide for utilizing this compound in polymer staining protocols, with a focus on yielding high-contrast imaging for morphological studies. The protocols detailed herein are designed to be adaptable for a variety of polymer forms, from films and fibers to microparticles.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe application in any staining protocol.
| Property | Value | Source(s) |
| Chemical Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [10] |
| Synonyms | C.I. 60725, D&C Violet No. 2, Oil Violet, Macrolex Violet B | [1][7][11] |
| CAS Number | 81-48-1 | [12][13][14][15] |
| Molecular Formula | C₂₁H₁₅NO₃ | [5][10][15] |
| Molecular Weight | 329.35 g/mol | [5][10][15] |
| Appearance | Bright bluish-violet powder | [9][16] |
| Melting Point | ~189°C | [6][9] |
| Solubility | Insoluble in water; Soluble in acetone, benzene, toluene, xylene, dichloromethane, and DMF. Limited solubility in ethanol. | [1][3][4][5][6][14][17] |
| Heat Resistance | Up to 300-350°C in various plastics | [6][11][18] |
| Lightfastness | Good to excellent (Grade 7-8 on the Blue Wool Scale in PS) | [6][11] |
Mechanism of Staining: A Tale of Solubility and Diffusion
The efficacy of this compound as a polymer stain is predicated on the principle of "like dissolves like." Being a non-polar, organic molecule, it readily partitions into the amorphous regions of thermoplastic polymers from a solvent carrier. The staining process involves the diffusion of the dye molecules from the staining solution into the polymer matrix. The rate and extent of this diffusion are influenced by several factors:
-
Polymer-Solvent-Dye Compatibility: The choice of solvent is critical. An ideal solvent will not only fully solubilize the dye but also gently swell the polymer matrix, creating free volume for the dye molecules to penetrate without dissolving or damaging the polymer sample.
-
Temperature: Elevated temperatures increase the kinetic energy of both the dye and the polymer chains, leading to faster diffusion rates and deeper penetration of the dye. However, the temperature must be kept below the glass transition temperature (Tg) of the polymer to prevent morphological changes.
-
Concentration Gradient: A higher concentration of the dye in the staining solution will drive a faster diffusion into the polymer.
The interaction between this compound and the polymer is primarily governed by non-covalent forces, such as van der Waals interactions. The large, planar structure of the anthraquinone core allows for favorable stacking interactions within the polymer chains.
Safety and Handling
As a responsible laboratory practitioner, adherence to safety protocols is non-negotiable. This compound, while not classified as acutely toxic, requires careful handling to minimize exposure and mitigate potential risks.
Potential Hazards:
-
May cause eye irritation.[19]
-
May cause an allergic skin reaction.[20]
-
Harmful if swallowed, may cause stomach discomfort.[19]
-
Inhalation of dust may cause respiratory irritation.[19]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[19][21]
-
Skin and Body Protection: Wear a laboratory coat.[21]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[19][20]
Handling and Storage:
-
Avoid generating dust.[19]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[19][22]
-
Wash hands thoroughly after handling.[21]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific polymer, its form (film, fiber, or microparticle), and the desired staining intensity.
Protocol 1: General Staining of Polymer Films and Fibers
This protocol is suitable for staining thin polymer films and individual fibers for subsequent microscopic analysis.
Materials:
-
This compound
-
Appropriate organic solvent (e.g., isopropanol, ethanol, toluene, or a mixture)
-
Polymer sample (film or fibers)
-
Glass slides and coverslips
-
Beakers or petri dishes
-
Forceps
-
Microscope (brightfield or fluorescence)
Procedure:
-
Preparation of Staining Solution (0.01% w/v):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the dye in 100 mL of the chosen organic solvent. Gentle warming and sonication can aid in dissolution. Note: The optimal solvent will depend on the polymer being stained. Isopropanol is a good starting point for many common polymers.
-
-
Staining:
-
Place the polymer sample in a beaker or petri dish.
-
Completely immerse the sample in the staining solution.
-
Incubate for 10-30 minutes at room temperature. For denser or more crystalline polymers, the incubation time may need to be extended, or the temperature slightly elevated (e.g., 40-50°C).
-
-
Washing/Destaining:
-
Using forceps, remove the sample from the staining solution.
-
Briefly rinse the sample in a beaker of fresh, pure solvent for 1-2 minutes to remove excess surface-adsorbed dye. This step is crucial for achieving high-contrast images.
-
-
Mounting and Visualization:
-
Place the stained and rinsed sample on a clean glass slide.
-
Add a drop of the washing solvent or a suitable mounting medium and place a coverslip over the sample.
-
Visualize under a brightfield or fluorescence microscope.
-
Protocol 2: Staining of Polymer Microparticles
This protocol is adapted for staining suspensions of polymer microparticles.
Materials:
-
This compound
-
Appropriate organic solvent
-
Polymer microparticle suspension
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Staining Solution (0.01% w/v):
-
Prepare the staining solution as described in Protocol 1.
-
-
Staining:
-
Pellet the microparticles by centrifugation and remove the supernatant.
-
Resuspend the microparticles in the staining solution in a microcentrifuge tube.
-
Incubate for 15-45 minutes at room temperature with occasional vortexing to ensure uniform staining.
-
-
Washing/Destaining:
-
Centrifuge the stained microparticle suspension to pellet the particles.
-
Carefully remove the supernatant containing excess dye.
-
Resuspend the microparticles in fresh, pure solvent and vortex.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the particles.
-
-
Visualization:
-
After the final wash, resuspend the microparticles in a small volume of the desired solvent for microscopy.
-
Pipette a small aliquot of the suspension onto a glass slide, apply a coverslip, and visualize.
-
Visualization and Analysis
Brightfield Microscopy
Stained polymers can be readily visualized using a standard brightfield microscope. The dye will impart a distinct violet color to the polymer, allowing for the observation of its morphology, such as spherulitic structures in semi-crystalline polymers or the distribution of phases in a polymer blend.
Fluorescence Microscopy
While detailed spectral data is not widely published, some sources refer to this compound as "Fluorescent Violet B," suggesting it possesses fluorescent properties.[23][24] Based on the anthraquinone structure, it is likely to be excited by light in the green to yellow range of the spectrum, with emission in the orange to red region.
Recommended Starting Parameters for Fluorescence Microscopy:
-
Excitation Filter: 540-580 nm
-
Emission Filter: > 600 nm
Note: These are estimated ranges. It is highly recommended to determine the optimal excitation and emission wavelengths experimentally using a spectrophotometer.
Quantitative Analysis using UV-Vis Spectroscopy
The amount of this compound absorbed by a polymer can be quantified using UV-Visible spectroscopy. This involves creating a calibration curve of the dye in a suitable solvent and then measuring the absorbance of a solution obtained by extracting the dye from the stained polymer.
Procedure for Quantification:
-
Prepare Standard Solutions: Create a series of this compound solutions of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL) in a suitable solvent (e.g., dichloromethane or toluene).
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
-
Dye Extraction:
-
Take a known mass of the stained and washed polymer.
-
Dissolve the stained polymer in a known volume of a suitable solvent that is also a good solvent for the dye (e.g., dichloromethane).
-
-
Measure Absorbance: Measure the absorbance of the resulting solution at the λmax.
-
Calculate Dye Concentration: Use the equation from the calibration curve to determine the concentration of the dye in the extraction solvent. From this, the total mass of the dye in the polymer can be calculated.
Workflow Diagrams
Caption: Conceptual diagram of the this compound staining mechanism.
References
- Koch Color. (2015). Safety Data Sheet: C.I. This compound.
- Precise Color. (n.d.). China this compound / CAS 81-48-1 factory and manufacturers.
- Ranbar Dyestuff. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound.
- Pylam Dyes. (n.d.). This compound.
- Xcolor Pigment. (n.d.). This compound|CAS NO.81-48-1.
- Crownpigment. (n.d.). This compound: High-Performance Dye for Plastics, Resins, and Fibers.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- chemeurope.com. (n.d.). This compound.
- Ranbar Dyestuff. (n.d.). Macrolex Violet B Gran– this compound Dye for Plastics.
- Hangzhou Mida Chemical Co.,Ltd. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN105237417A - Synthetic method for this compound.
- ORIEN CHEMICAL CO., LTD. (n.d.). This compound CAS: 81-48-1 Dyes for Plastic Polymer Masterbatch.
- Baoxu Chemical. (n.d.). solvent dye violet 13(b), CAS 81-48-1 Mfg.
- World dye variety. (2012). This compound.
- Synthesia. (n.d.). OSTAPLAST VIOLET B.
- Crownpigment. (n.d.). Choosing the Right Violet Dye for Plastics: A Guide to this compound.
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Application Note: Solvent Violet 13 as a Lipophilic Fluorescent Probe for Cellular and In Vitro Microscopy
Abstract & Introduction
Solvent Violet 13 (C.I. 60725; CAS 81-48-1) is a synthetic, oil-soluble anthraquinone dye recognized for its vibrant bluish-violet hue and exceptional stability.[1][2][3] While its primary industrial applications are in the coloration of plastics, resins, and synthetic fibers due to its high heat resistance and lightfastness[4][5][6], its intrinsic chemical properties—specifically its pronounced lipophilicity—suggest a compelling, yet underexplored, potential in biological microscopy. This guide establishes the foundational principles and detailed protocols for utilizing this compound as a fluorescent probe for visualizing hydrophobic structures.
We present two primary applications tailored for researchers in cell biology and drug development:
-
Visualization of Intracellular Neutral Lipid Droplets: A critical application for studies in metabolic diseases, oncology, and cellular stress responses.
-
Detection of Protein Aggregates: A novel, proposed application relevant to neurodegenerative disease research and the quality control of biopharmaceuticals.
This document provides the scientific rationale, step-by-step experimental protocols, and critical insights required to successfully implement this compound in a research setting.
Physicochemical & Photophysical Properties
Understanding the fundamental properties of this compound is crucial for its effective application. It is structurally defined as 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione.[2][7] Its insolubility in water and high solubility in organic solvents are key to its mechanism as a lipophilic probe.[2][8][9]
| Property | Value | Reference(s) |
| C.I. Name | This compound | [9] |
| CAS Number | 81-48-1 | [1][10] |
| Molecular Formula | C₂₁H₁₅NO₃ | [7][10] |
| Molecular Weight | 329.35 g/mol | [7] |
| Appearance | Dark violet to reddish-blue powder | [2][8] |
| Melting Point | ~189 °C | [1][11] |
| Solubility (Water) | Insoluble | [2][12] |
| Solubility (Organic) | Soluble in acetone, toluene, benzene, xylene, dichloromethane | [1][2][11] |
| Excitation/Emission | Not definitively established for microscopy; must be determined empirically. | N/A |
A Critical Note on Fluorescence: While some variants are named "Fluorescent Violet," detailed photophysical data (e.g., excitation/emission maxima, quantum yield, Stokes shift) in biological contexts are not widely published.[13] Users must empirically determine the optimal imaging parameters. A suggested protocol for this is provided in Section 6.1.
Proposed Mechanism of Action: Environment-Dependent Fluorescence
The utility of this compound as a probe is predicated on its behavior as a lysochrome .[14][15] This means it physically dissolves and accumulates in non-polar, hydrophobic environments rather than forming specific chemical bonds. Its fluorescence is likely quenched in aqueous, polar environments and significantly enhanced upon partitioning into lipid-rich structures.
This mechanism allows for two key applications:
-
Lipid Droplets: The probe readily partitions from the aqueous cytoplasm into the neutral lipid core (triglycerides and cholesterol esters) of lipid droplets.
-
Protein Aggregates: In misfolded proteins, hydrophobic amino acid residues that are normally buried become exposed. These exposed hydrophobic patches create a non-polar microenvironment that can recruit this compound, leading to a detectable fluorescent signal.[16]
Application 1: Visualization of Intracellular Lipid Droplets
Lipid droplets are dynamic organelles integral to energy storage, lipid homeostasis, and cell signaling. Their dysregulation is a hallmark of numerous metabolic diseases. This compound offers a cost-effective alternative to probes like Nile Red and BODIPY for visualizing these structures in fixed cells.[14][17]
Protocol 4.1: Staining Lipid Droplets in Fixed Adherent Cells
Rationale: This protocol uses PFA fixation, which cross-links proteins while preserving lipid structures.[18] Solvent-based fixatives like methanol or acetone must be avoided as they will solubilize and wash away the target lipids.[19] The staining relies on the dye partitioning into the droplets from a PBS-based solution where it is poorly soluble.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% (w/v) in PBS
-
This compound Stock Solution: 1 mM in DMSO. Store at -20°C in small aliquots.
-
This compound Working Solution: 1-5 µM in PBS (prepare fresh from stock)
-
Mounting medium with DAPI (for nuclear counterstain)
Procedure:
-
Cell Preparation: Culture cells on coverslips to ~70-80% confluency. For a positive control, induce lipid droplet formation by incubating cells with oleic acid complexed to BSA for 16-24 hours prior to fixation.[18]
-
Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 20 minutes at room temperature.
-
Expert Tip: Fixation is a critical step. Under-fixation leads to poor morphology, while over-fixation can sometimes increase autofluorescence. 20 minutes is a robust starting point for most cell lines.
-
-
Wash: Aspirate the PFA and wash the cells three times with PBS, for 5 minutes each wash.
-
Staining: Prepare the this compound working solution by diluting the 1 mM DMSO stock into PBS. A final concentration of 1-5 µM is a good starting range. Add the working solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the cells twice with PBS to remove excess, unbound dye.
-
Mounting: Carefully remove the coverslip from the well. Wick away excess PBS from the edge with a lab wipe. Place a drop of mounting medium with DAPI onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop, avoiding air bubbles.
-
Imaging: Allow the mounting medium to cure as per the manufacturer's instructions. Image using a fluorescence microscope with appropriate filter sets (determined as per Protocol 6.1). Lipid droplets should appear as distinct, bright puncta within the cytoplasm.
Application 2: In Vitro Detection of Protein Aggregates
Protein aggregation is a critical concern in neurodegenerative disease research and for ensuring the stability and safety of therapeutic proteins.[20] This protocol outlines a high-throughput method to screen for conditions or compounds that promote or inhibit protein aggregation using this compound.
Protocol 5.1: Fluorometric Assay for Protein Aggregation
Rationale: This assay quantifies the increase in fluorescence that occurs when this compound binds to the hydrophobic surfaces of aggregated proteins. It is designed for a microplate format, making it suitable for screening. Controls are essential for validation: a native (un-stressed) protein sample should yield a low fluorescence baseline, while a fully aggregated sample provides the maximum signal.
Materials:
-
Purified protein of interest
-
Assay Buffer (e.g., PBS, HEPES, depending on protein stability)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound Stock Solution: 1 mM in DMSO
-
Fluorescence plate reader
Procedure:
-
Prepare Protein Samples:
-
Native Control: Dilute the protein to its final working concentration in the assay buffer.
-
Aggregated Control: Induce aggregation in a separate tube. This can be achieved by heating (e.g., 65°C for 90 minutes), mechanical agitation, or shifting the pH, depending on the protein's properties.[20]
-
Test Samples: Prepare protein samples containing the test compounds (e.g., potential aggregation inhibitors) and subject them to the same aggregation-inducing stress as the aggregated control.
-
-
Plate Loading: Aliquot 90 µL of each sample (Native, Aggregated, Test) into separate wells of the microplate. Include buffer-only wells as a blank.
-
Probe Addition: Prepare a 10X working solution of this compound in the assay buffer. Add 10 µL of this solution to each well to achieve a final concentration in the 1-10 µM range.
-
Expert Tip: The optimal final dye concentration should be determined empirically to maximize the signal-to-noise ratio without causing dye aggregation.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow the dye to bind.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the empirically determined excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the buffer-only blank from all readings.
-
Normalize the data by setting the native control as 0% aggregation and the aggregated control as 100% aggregation.
-
Calculate the percent inhibition for test compounds relative to the aggregated control.
-
Methodological Considerations & Best Practices
Protocol: Empirical Determination of Spectral Properties
Rationale: Since the optimal excitation and emission wavelengths for this compound in a hydrophobic environment are not well-documented for microscopy, they must be determined in your specific experimental system.
Procedure:
-
Prepare two samples:
-
Probe in Buffer: Dilute this compound to ~5 µM in PBS.
-
Probe in Hydrophobic Environment: Stain a positive control sample known to contain the target (e.g., oleic acid-treated cells).
-
-
Using a Spectrofluorometer (for precise spectra):
-
Place the "Probe in Buffer" sample in the spectrofluorometer.
-
Run an excitation scan (e.g., from 400-650 nm) while holding the emission at a longer wavelength (e.g., 680 nm) to find the excitation peak.
-
Set the excitation to the determined peak and run an emission scan to find the emission maximum.
-
Repeat with a lipid-emulsion containing the probe for a more relevant spectrum.
-
-
Using a Confocal Microscope with a Spectral Detector:
-
Place the stained positive control sample ("Probe in Hydrophobic Environment") on the microscope.
-
Excite with a broad range of available laser lines (e.g., 488 nm, 561 nm, 640 nm) sequentially.
-
Use the spectral detector (lambda scan) to record the full emission spectrum for each excitation wavelength.
-
The combination that gives the brightest, most specific signal is your optimal setting.
-
Controls and Potential Artifacts
-
Autofluorescence: Always image an unstained, fixed cell sample using your determined settings to assess the level of cellular autofluorescence.
-
Dye Aggregation: At high concentrations, the dye may form aggregates in aqueous solution, leading to fluorescent artifacts. Prepare working solutions fresh and consider filtering if necessary.
-
Safety: While widely used in cosmetics and plastics, comprehensive cytotoxicity data for live-cell imaging is limited.[21][22] For live-cell applications, a dose-response curve should be performed to determine a non-toxic working concentration. Handle the DMSO stock solution with appropriate personal protective equipment.
Conclusion
This compound emerges as a promising, stable, and cost-effective fluorescent probe for visualizing lipophilic structures. Its straightforward mechanism of action, based on partitioning into non-polar environments, makes it a versatile tool for staining intracellular lipid droplets in fixed cells. Furthermore, its potential for detecting the exposed hydrophobic surfaces of protein aggregates opens a novel avenue for its use in high-throughput screening assays relevant to drug discovery and development. While requiring initial empirical characterization of its spectral properties, the protocols outlined in this guide provide a robust framework for researchers to harness the capabilities of this dye, expanding the toolkit for microscopic visualization of cellular components.
References
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- Baoxu Chemical. (n.d.). solvent dye violet 13(b), CAS 81-48-1 Mfg.
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- Pinotsi, D., et al. (2016). Extrinsic Amyloid-Binding Dyes for Detection of Individual Protein Aggregates in Solution. ACS Chemical Neuroscience.
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- Government of Canada. (2021). Risk management approach for this compound.
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- de Almeida, N. P., et al. (2018). Procedures for the staining of lipid droplets with Oil Red O. protocols.io.
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- Napiorkowska, A., et al. (2021). One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues. Dyes and Pigments.
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- Wang, L., et al. (2023). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Science.
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Staining Protocols for Plastics with Solvent Violet 13: A Detailed Application Guide for Researchers
Introduction: Unveiling the Microstructure of Polymers with Solvent Violet 13
In the realm of materials science and polymer characterization, the ability to visualize the microstructure of plastics is paramount. This compound, a synthetic anthraquinone dye, serves as a powerful tool for researchers, scientists, and drug development professionals to elucidate the morphology and phase distribution within various polymer matrices.[1][2][3][4][5] This application note provides a comprehensive guide to the principles and protocols for staining plastics with this compound, moving beyond a simple recitation of steps to explain the underlying scientific rationale.
This compound (C.I. 60725) is a non-ionic, oil-soluble dye characterized by its vibrant bluish-violet hue.[3][4][5] Its utility in plastic staining stems from its high affinity for and solubility in organic solvents and hydrophobic polymer environments, while being insoluble in water.[2][5] This property allows the dye to selectively partition into the polymer matrix from a solvent carrier, effectively rendering the plastic's structure visible under microscopic examination. This guide will detail the mechanisms, protocols, and best practices for leveraging this compound in your research.
The Science of Staining: Mechanism of this compound Interaction with Plastics
The staining of plastics with a solvent dye like this compound is fundamentally a process of diffusion and partitioning. The dye, dissolved in a suitable organic solvent, is introduced to the plastic sample. The solvent swells the polymer matrix, creating free volume and allowing the dye molecules to penetrate the amorphous regions of the polymer.
The primary driving force for the staining is the favorable thermodynamic interaction between the non-polar dye molecule and the hydrophobic polymer chains. The large aromatic structure of this compound facilitates van der Waals interactions and potential π-π stacking with aromatic moieties within the polymer, if present. The dye will preferentially accumulate in regions where it has higher solubility, allowing for the differentiation of various phases or domains within a polymer blend or composite. The intensity of the stain is influenced by several factors, including the dye concentration, the solvent's ability to swell the polymer, temperature, and the chemical nature of the polymer itself.
Diagram of the Staining Mechanism
Caption: Workflow of this compound staining in a polymer matrix.
Essential Materials and Reagents
-
This compound (C.I. 60725): High purity grade.
-
Organic Solvents: Xylene, Toluene, or Dichloromethane (reagent grade).[2][6] The choice of solvent will depend on the type of plastic being stained and its solubility characteristics.
-
Plastic Samples: Thin sections (5-20 µm) or surfaces of the plastic to be stained (e.g., PMMA, ABS, PET).
-
Glass Slides and Coverslips
-
Mounting Medium: A non-aqueous, resinous mounting medium with a refractive index close to that of the plastic (e.g., synthetic resins dissolved in xylene or toluene).[6][7][8][9][10]
-
Staining Jars or Coplin Jars
-
Fume Hood
-
Microscope (Light or Fluorescence)
-
Image Analysis Software (e.g., ImageJ): For quantitative analysis of stained samples.[11][12][13][14][15]
Preparation of Staining Solutions
The concentration of the this compound staining solution is a critical parameter that requires optimization based on the specific plastic and the desired staining intensity. A stock solution can be prepared and then diluted to working concentrations.
1. Stock Solution (e.g., 0.5% w/v in Xylene):
- Under a fume hood, accurately weigh 0.5 g of this compound powder.
- Dissolve the powder in 100 mL of xylene in a glass bottle with a screw cap.
- Stir or sonicate until the dye is completely dissolved. This may take some time.
- Store the stock solution in a tightly sealed, light-protected container at room temperature.
2. Working Solutions (e.g., 0.05% - 0.1% w/v):
- Dilute the stock solution with additional xylene to achieve the desired working concentration. For example, to prepare a 0.05% solution, mix 10 mL of the 0.5% stock solution with 90 mL of xylene.
- It is advisable to test a range of concentrations to determine the optimal balance between staining intensity and background noise for your specific application.
Step-by-Step Staining Protocols
The following protocols are starting points and may require optimization for your specific plastic type and sample thickness. All steps should be performed in a well-ventilated fume hood.
Protocol 1: General Staining of Plastic Thin Sections
This protocol is suitable for thin sections of various plastics such as Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and Poly(methyl methacrylate) (PMMA).[3][5][16]
-
Deparaffinization and Rehydration (if applicable): If the plastic sections are embedded in paraffin, deparaffinize them by passing through a series of xylene and alcohol washes. For non-embedded sections, proceed to the next step.
-
Staining: Immerse the slides in the this compound working solution (e.g., 0.1% in xylene) for 10-30 minutes at room temperature. The optimal time will vary depending on the plastic's porosity and thickness.
-
Differentiation/Rinsing: Briefly rinse the slides in fresh xylene to remove excess stain. This step is crucial for reducing background staining and achieving clear differentiation. A quick dip of a few seconds is usually sufficient. Over-rinsing can lead to weak staining.
-
Dehydration: Dehydrate the sections by passing them through a graded series of ethanol (e.g., 95%, 100%) and then clearing in xylene.
-
Mounting: Mount the coverslip using a synthetic, xylene-based mounting medium.[7][8][10]
-
Microscopy: Observe the stained sections under a light microscope.
Protocol 2: Staining of Polyethylene Terephthalate (PET) Films
PET can be more resistant to solvent penetration, so a slightly modified protocol may be necessary.
-
Pre-treatment (Optional): To enhance dye penetration, the PET film can be briefly treated with a solvent that causes slight surface swelling. This step should be carefully optimized to avoid damaging the sample.
-
Staining: Immerse the PET film in a 0.1% this compound solution in a suitable solvent (e.g., a mixture of xylene and a more aggressive solvent like dichloromethane, use with caution) for 30-60 minutes. Elevated temperatures (e.g., 40-60°C) can also increase the rate of staining, but must be below the glass transition temperature of the polymer to avoid morphological changes.[1]
-
Rinsing: Rinse briefly in xylene to remove excess dye.
-
Mounting: If the sample is a thin film, it can be mounted directly on a slide with a coverslip and mounting medium.
-
Microscopy: Examine under a light microscope.
Data Presentation and Quantitative Analysis
For robust and reproducible research, qualitative observations should be supplemented with quantitative data.
Table 1: Recommended Staining Parameters for Different Plastics (Starting Points)
| Plastic Type | Recommended Solvent | Staining Concentration (% w/v) | Incubation Time (minutes) | Incubation Temperature (°C) |
| PS | Xylene | 0.05 - 0.1 | 10 - 20 | Room Temperature |
| ABS | Xylene | 0.1 | 15 - 30 | Room Temperature |
| PMMA | Xylene | 0.05 - 0.1 | 10 - 20 | Room Temperature |
| PET | Xylene/Dichloromethane | 0.1 | 30 - 60 | Room Temperature or 40-60 |
Quantitative Image Analysis with ImageJ
ImageJ is a powerful, open-source software that can be used to quantify the staining intensity and distribution.[11][12][13][14][15]
-
Image Acquisition: Capture images of the stained sections using a microscope with consistent lighting and camera settings.
-
Color Deconvolution: Use the color deconvolution plugin in ImageJ to separate the violet stain from other colors in the image.
-
Thresholding: Apply a threshold to the deconvoluted image to create a binary image where the stained areas are highlighted.
-
Measurement: Use the "Analyze Particles" function to measure the area, intensity, and other parameters of the stained regions.
Troubleshooting Common Staining Issues
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | - Insufficient staining time or concentration.- Inadequate solvent swelling.- Over-rinsing. | - Increase staining time or concentration.- Try a more aggressive solvent or slightly elevated temperature.- Reduce rinsing time. |
| High Background Staining | - Staining concentration is too high.- Insufficient rinsing. | - Decrease the dye concentration.- Optimize the rinsing step with fresh solvent. |
| Uneven Staining | - Incomplete deparaffinization.- Uneven application of staining solution.- Presence of moisture. | - Ensure complete removal of paraffin.- Agitate the staining solution gently during incubation.- Use anhydrous solvents and ensure samples are dry.[17][18][19] |
| Dye Precipitation | - Solution is supersaturated.- Contamination of the staining solution. | - Filter the staining solution before use.- Prepare fresh staining solution. |
Safety Precautions
This compound and the organic solvents used in these protocols are hazardous. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is an invaluable tool for the microscopic analysis of plastic materials. By understanding the principles of solvent dye staining and carefully optimizing the protocols, researchers can effectively visualize and quantify the microstructure of a wide range of polymers. The detailed application notes and troubleshooting guide provided here serve as a robust starting point for integrating this powerful technique into your research workflows.
References
- Jensen, E. C. (2013). Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ.
- CN105237417A - Synthetic method for this compound - Google Patents. (n.d.).
- CP Lab Safety. (n.d.). Mounting Medium, Synthetic, Bioreagent Grade, 500mL.
- EMS - ProSciTech. (n.d.). Mounting Media.
- SciSpace. (n.d.). This compound | 5 Publications | 4 Citations | Top Authors | Related Topics.
- CN105237417B - Synthetic method for this compound - Google Patents. (n.d.).
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- Ranbar Dyestuff. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.
- PubMed. (2013). Quantitative analysis of histological staining and fluorescence using ImageJ.
- Wikipedia. (n.d.). This compound.
- Emperor Chem. (n.d.). This compound - Solvent Violet B - Transparent Violet S-B.
- Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E.
- Reddit. (2024). Microplastics and histology?.
- Xcolor Pigment. (n.d.). This compound|CAS NO.81-48-1.
- ResearchGate. (2021). Results of staining with 1:10 diluted staining solvent for polypropylene (PP), polyethylene (PE), and polystyrene (PS).
- SciSpace. (2013). Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ.
- Baoxu Chemical. (n.d.). solvent dye violet 13(b), CAS 81-48-1 Mfg.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- SciSpace. (2025). Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ.
- Bohrium. (2013). quantitative-analysis-of-histological-staining-and-fluorescence-using-imagej.
- Precise Color. (n.d.). China this compound / CAS 81-48-1 factory and manufacturers.
- ResearchGate. (2018). How to reduce background noise in immustaining?.
- Dako. (n.d.). IHC Troubleshooting.
- PubMed. (2003). Nonlinear decrease of background fluorescence in polymer thin-films - a survey of materials and how they can complicate fluorescence detection in microTAS.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound tds.
- ONI Bio. (2019). 9 tips to optimize your immunofluorescence staining.
- Western University. (2024). Biological Stain Commission - FAQ about staining, histotechnology etc.
- Pylam Dyes. (n.d.). This compound.
- PubMed. (2020). Rhodamine B dye staining for visualizing microplastics in laboratory-based studies.
- ResearchGate. (2023). How can I reduce the background in Immunostaining of paraffinized- brain human sections?.
- ORIEN CHEMICAL CO., LTD. (n.d.). This compound CAS: 81-48-1 Dyes for Plastic Polymer Masterbatch.
- PubMed Central. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments.
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Introduction: Addressing the Microplastic Quantification Challenge
An Application Note on the Quantification of Microplastics Using Solvent Violet 13 Staining and Fluorescence Microscopy
The pervasive contamination of ecosystems with microplastics (MPs), plastic particles less than 5 mm in size, presents a significant analytical challenge. Traditional methods for identifying and quantifying these particles, such as Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, provide detailed chemical information but are often labor-intensive, time-consuming, and require expensive equipment, limiting sample throughput.[1][2][3] This bottleneck hinders large-scale environmental monitoring and risk assessment.
Fluorescent staining has emerged as a cost-effective and high-throughput alternative for the rapid detection of MPs.[4][5] The hydrophobic dye Nile Red is the most commonly used stain for this purpose, preferentially adsorbing to plastic surfaces and causing them to fluoresce under specific wavelengths.[4][5][6] However, the exploration of other solvatochromic dyes is crucial for developing a broader toolkit for microplastic analysis.
This application note presents a detailed framework and protocol for the quantification of microplastics using this compound. This compound (CAS No. 81-48-1) is a hydrophobic, oil-soluble anthraquinone dye primarily used for coloring various resin plastics, including polyester, polystyrene, and ABS.[7][8][9] Its inherent affinity for polymers, insolubility in water, and good heat and light resistance make it a promising candidate for microplastic staining.[10][11][12] This protocol is structured to be a self-validating system, incorporating essential quality control and confirmation steps adapted from established fluorescent staining methodologies.
Principle of the Method: Hydrophobic Adsorption and Fluorescence
The quantification method is based on the hydrophobic nature of both microplastics and the this compound dye. As a non-polar compound, this compound is insoluble in water but soluble in organic solvents.[7][11] When a solution of the dye is applied to an environmental sample containing microplastics, the dye preferentially partitions from its solvent carrier and adsorbs onto the lipophilic surfaces of the plastic polymers. Natural inorganic materials like sand and minerals remain unstained. While some organic matter may also be stained, a proper sample digestion step can minimize this interference.[5] Once adsorbed, the dye imparts a distinct color to the plastic particles, which can then be visualized and quantified using fluorescence microscopy.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | CAS: 81-48-1; C₂₁H₁₅NO₃ |
| Acetone | ACS Grade or higher |
| Ethanol | 95-100%, ACS Grade |
| n-Hexane | ACS Grade or higher |
| Hydrogen Peroxide (H₂O₂) | 30-35% (w/v) solution |
| Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | ACS Grade (for Fenton's reagent) |
| Sodium Chloride (NaCl) or Zinc Chloride (ZnCl₂) | ACS Grade (for density separation) |
| Ultrapure Water | 18.2 MΩ·cm |
| Reference Microplastics | Polystyrene, Polyethylene, PET beads (various sizes) |
| Filtration Membranes | Glass fiber or polycarbonate filters (e.g., 1.2 µm pore size)[13] |
| Glassware | Beakers, graduated cylinders, petri dishes |
| Safety Equipment | Fume hood, safety glasses, lab coat, chemical-resistant gloves |
Instrumentation
-
Fluorescence Microscope: Equipped with appropriate filter sets. An excitation wavelength in the blue or green range (e.g., 450-500 nm) is a logical starting point, with emission captured using a long-pass filter (>550 nm).[14] Note: Optimal excitation and emission wavelengths for this compound on various polymers must be determined empirically.
-
Vacuum Filtration Unit: With a pump and filter holder.
-
Image Analysis Software: Open-source software such as ImageJ or Fiji with particle analysis plugins.
Experimental Workflow Diagram
The overall process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for microplastic quantification using this compound.
Detailed Experimental Protocol
Part A: Sample Preparation (General Guideline)
The goal of sample preparation is to isolate plastic particles from the complex environmental matrix.
-
Organic Matter Removal: For samples rich in organic material (e.g., wastewater sludge, biological tissues), digestion is critical to prevent false positives.[5][13]
-
Place the sample (e.g., 500 mL of water) in a glass beaker.
-
Add 20 mL of 30-35% H₂O₂ and a few crystals of FeSO₄·7H₂O (Fenton's reagent).[13]
-
Heat the solution to 80°C for at least 4 hours, then allow it to cool. This step must be performed in a fume hood with appropriate personal protective equipment (PPE).
-
-
Density Separation: This step separates lighter plastic particles from heavier inorganic materials like sand and sediment.
-
Prepare a saturated salt solution (e.g., NaCl at ~1.2 g/mL or ZnCl₂ at ~1.6 g/mL).
-
Add the salt solution to the digested sample, stir thoroughly, and allow it to settle for at least 1 hour.[13] Microplastics will float to the surface.
-
Carefully decant or collect the supernatant containing the microplastics.[14]
-
-
Filtration:
-
Set up the vacuum filtration unit with a glass fiber or polycarbonate membrane filter.
-
Filter the supernatant from the density separation step.
-
Rinse the filter with ultrapure water to remove any remaining salt solution.
-
Place the filter in a clean, covered glass petri dish and allow it to air dry completely in a dust-free environment.
-
Part B: Staining Protocol
Causality Note: The choice of solvent is critical. Solvents like acetone or n-hexane are effective at dissolving the dye but can also damage certain polymers like polystyrene.[15][16] An acetone/water mixture [25% v/v] has been shown to mitigate polymer degradation while maintaining strong fluorescence for Nile Red and is a recommended starting point.[17]
-
Prepare Staining Solution: In a fume hood, prepare a 1 g/L stock solution of this compound in acetone. From this, create a working solution of 1 mg/L in the chosen solvent system (e.g., 25% acetone in ultrapure water). The optimal concentration should be determined empirically to maximize signal-to-noise ratio.
-
Apply the Stain:
-
Place the dried filter paper containing the sample into a clean glass petri dish.
-
Add enough of the this compound working solution to completely cover the filter surface (typically 2-5 mL).
-
Cover the petri dish and incubate in the dark for 30 minutes to allow the dye to adsorb onto the plastic surfaces.[13]
-
-
Rinse and Dry:
-
After incubation, carefully remove the staining solution using a pipette.
-
Gently rinse the filter with a small amount of ethanol to remove excess, unbound dye.[14]
-
Allow the filter to air dry completely in the dark.
-
Part C: Imaging and Quantification
-
Microscope Setup: Place the dried, stained filter onto a glass slide on the microscope stage. Using the appropriate filter cube, excite the sample and capture fluorescent images. Ensure that imaging parameters (exposure time, gain) are kept consistent across all samples for comparability.
-
Image Analysis:
-
Open the captured images in ImageJ/Fiji.
-
Convert the images to 8-bit or 16-bit grayscale.
-
Apply a threshold to segment the fluorescent particles from the dark background. The "Analyze Particles" function can then be used to automatically count the particles and measure their properties, such as area, perimeter, and circularity.
-
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of the data, a robust quality assurance and quality control (QA/QC) plan is essential. This transforms the protocol into a self-validating system.
-
Positive and Negative Controls: Concurrently run the staining protocol on filters containing known microplastic particles (positive control) and on filters containing only natural materials like sand, wood fibers, and shell fragments (negative controls). The positive control confirms the dye is working, while the negative control assesses the degree of non-specific staining.
-
Procedural Blanks: Process a filter with only ultrapure water through the entire protocol (digestion, separation, staining) to account for any background contamination.
-
Spiked Sample Recovery: Spike a real environmental sample with a known number and type of reference microplastics before the sample preparation step. The recovery rate (percentage of spiked MPs successfully quantified) should be calculated to assess the efficiency of the entire method. Recovery rates of 98% have been achieved with similar methods.[6]
-
Spectroscopic Confirmation: Since fluorescence microscopy identifies potential plastics, definitive polymer identification requires confirmation. A representative subset of fluorescent particles (e.g., 10%) should be isolated from the filter and analyzed using FTIR or Raman spectroscopy.[4][18] This step validates that the fluorescent particles being counted are indeed synthetic polymers.
Validation Logic Diagram
Caption: Logical framework for ensuring data trustworthiness and validation.
Data Presentation and Interpretation
Results should be reported clearly, including data from all validation steps.
Table 1: Example Data Summary for a Water Sample
| Parameter | Result |
| Sample Volume | 1.0 L |
| Total Fluorescent Particles Detected | 157 particles |
| Procedural Blank Count | 4 particles |
| Corrected Particle Count | 153 particles/L |
| Size Range | 20 µm - 1500 µm |
| Spike Recovery Rate (Polystyrene, 100 µm) | 92% |
| Spectroscopic Confirmation (n=15) | 13/15 confirmed as plastic (87%) |
| Confirmed Polymer Types | Polyethylene (PE), Polypropylene (PP), Polystyrene (PS) |
This comprehensive reporting provides a clear picture of the microplastic load and the confidence in the measurement.
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Introduction to Solvent Violet 13: An Anthraquinone Workhorse
An In-Depth Technical Guide to the Application of Solvent Violet 13 in Material Science
This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the applications of this compound (C.I. 60725) in material science. It moves beyond a simple recitation of facts to offer field-proven insights, explaining the causality behind experimental choices and providing validated protocols for key applications.
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye belonging to the robust anthraquinone class.[1] Its molecular structure is the primary determinant of its valuable properties. The fused aromatic ring system of the anthraquinone core imparts exceptional thermal and chemical stability, while the substituted amino and hydroxyl groups are responsible for its distinct bluish-violet hue.[2][3]
Unlike water-soluble dyes, this compound is characterized by its insolubility in aqueous media and its high solubility in a range of organic solvents such as xylene, toluene, acetone, and dimethylformamide (DMF).[2][4][5] This lipophilic nature is fundamental to its primary applications, enabling its intimate integration into non-polar polymer matrices and hydrocarbon-based systems.[1][6] This guide will explore its utility from a bulk colorant in industrial plastics to a functional molecule in advanced optical materials.
Caption: Chemical structure of this compound.
Core Application: High-Performance Coloration of Thermoplastics
The most extensive industrial application of this compound is the coloration of engineering plastics.[7] Its success in this domain is not merely due to its vibrant shade but is a direct result of its ability to withstand the demanding processing conditions of thermoplastics.
Causality of Performance:
-
Thermal Stability: The anthraquinone structure is inherently stable, allowing the dye to resist thermal degradation at the high temperatures (often >280°C) required for injection molding and extrusion of polymers like polycarbonate (PC), polyethylene terephthalate (PET), and acrylonitrile butadiene styrene (ABS).[2][6][8] This prevents color shifting or loss of performance in the final product.
-
Lightfastness: The dye exhibits excellent resistance to photofading, with lightfastness ratings typically between 6 and 8 on the Blue Wool Scale in transparent resins.[6][9][10] This ensures the long-term color integrity of products exposed to sunlight, a critical factor for automotive components and consumer goods.[6]
-
Migration Resistance: Once dissolved in the polymer matrix, this compound shows minimal tendency to "bleed" or migrate to the surface of the plastic part, ensuring consistent and stable coloration throughout the material's lifetime.[7][11][12]
Performance Characteristics in Various Polymers
The compatibility and performance of this compound can be summarized across several common thermoplastics:
| Polymer | Heat Resistance (°C) | Lightfastness (1-8) | Migration Resistance (1-5) | Key Considerations |
| Polystyrene (PS/HIPS) | ~260-300°C[4][13] | 7-8[13] | 5[4] | Excellent dispersion and stability.[2] |
| ABS | ~280-300°C[4][5] | 7[4] | 5[4] | Ideal for achieving deep, vibrant colors. |
| Polycarbonate (PC) | ~300-350°C[8] | 7-8[9] | 5[4] | High heat resistance makes it suitable for demanding PC processing. |
| PMMA | ~280°C[5] | 7-8[6] | 5[4] | Provides high transparency and brilliant shades.[6][11] |
| PET | ~300°C[2] | 7[4] | 5[4] | Widely used for polyester dope dyeing and masterbatch preparation.[4][11] |
| Rigid PVC (RPVC) | ~280°C[2][5] | 6-7[6] | 4-5[4] | Good compatibility and stability.[4] |
Protocol 1: Incorporation into Thermoplastics via Masterbatch Compounding
This protocol describes the standard industry method for creating a concentrated color masterbatch, which is then used to color the bulk polymer during final processing. This two-step process ensures optimal dye dispersion and color consistency.
Principle: A masterbatch is a concentrated mixture of the pigment encapsulated within a carrier resin. Using a masterbatch avoids issues with handling fine powders and ensures uniform distribution of the colorant in the final product.[6]
Caption: Workflow for coloring thermoplastics using a masterbatch.
Methodology:
-
Material Selection & Preparation:
-
Carrier Resin: Select a carrier resin that is compatible with the final (let-down) polymer. A low-melt-flow-index version of the same polymer is often ideal.
-
This compound: Use the dye in its powder or microgranulate form. The microgranulate form is preferred for reduced dust and improved handling.[9]
-
Drying: Dry both the carrier resin and the dye powder according to their respective technical data sheets to prevent processing defects caused by moisture. Typically, 2-4 hours at 80-120°C is sufficient.
-
-
Weighing and Pre-Mixing:
-
Accurately weigh the carrier resin and this compound to achieve the desired high concentration (e.g., 10-30% dye loading by weight).
-
Combine the materials in a tumble blender or high-speed mixer and mix for 10-15 minutes to achieve a homogenous dry blend.
-
-
Melt Compounding:
-
Set the temperature profile of a twin-screw extruder appropriate for the carrier resin. The profile should ensure complete melting and mixing without degrading the polymer or dye.
-
Feed the dry blend into the extruder at a consistent rate. The high-shear environment of the twin screws ensures intensive and uniform dispersion of the dissolved dye within the molten polymer.
-
Causality: The twin-screw extruder's design is critical for breaking down any agglomerates and achieving a high-quality molecular dispersion of the dye, which is key to achieving high color strength and transparency.
-
-
Cooling and Pelletizing:
-
Extrude the molten, colored polymer through a die into strands.
-
Pass the strands through a water bath to cool and solidify them.
-
Feed the cooled strands into a pelletizer to produce the final masterbatch pellets.
-
-
Quality Control:
-
Perform a "let-down" test by mixing a small, precise amount of the masterbatch pellets with the natural target polymer (e.g., at a 1:100 ratio).
-
Injection mold a sample plaque and verify the color against a standard using a spectrophotometer. Check for undispersed specks or streaks.
-
Advanced Application: Fluorescent Tagging and Probing
Beyond its role as a bulk colorant, the inherent fluorescence of this compound makes it a valuable tool for research applications, particularly for visualizing polymer morphology and tracking material flow.[2][14]
Causality of Application: When excited by light of a suitable wavelength (typically in the green-yellow region of the spectrum), this compound emits light at a longer wavelength (in the violet-blue region), a phenomenon known as fluorescence. This emission can be detected with high sensitivity, allowing the dye to act as a tracer or tag within a material system, even at very low concentrations.
Protocol 2: Fluorescent Labeling of Polymer Films for Defect Analysis
This protocol outlines a method for incorporating this compound at a low concentration into a polymer film to enable the use of fluorescence microscopy for identifying and analyzing micro-scale defects, such as voids or inclusions.
Principle: At low concentrations, the dye will be evenly dispersed throughout the polymer matrix. Any disruption to this uniformity, such as a void, an agglomerate of foreign material, or a phase-separated domain, will alter the local fluorescence signal, making the defect easily visible under a fluorescence microscope.
Caption: Workflow for preparing a fluorescently labeled polymer film.
Methodology:
-
Solution Preparation:
-
Dye Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound in a suitable solvent like toluene or dichloromethane.[2] Use a volumetric flask and ensure the dye is fully dissolved, using sonication if necessary.
-
Polymer Solution: Prepare a 10% (w/v) solution of the host polymer (e.g., Polystyrene) in the same solvent. Dissolution may take several hours on a magnetic stirrer.
-
-
Doping the Polymer:
-
Calculate the volume of dye stock solution needed to achieve the desired final concentration in the polymer film (typically 0.005% to 0.02% by weight of the polymer).
-
Add the calculated volume of dye stock solution to the polymer solution and stir for at least 1 hour to ensure homogeneity.
-
-
Film Casting:
-
Clean a glass substrate (e.g., a microscope slide) meticulously.
-
Place the substrate on a perfectly level surface in a fume hood.
-
Cast the doped polymer solution onto the substrate. The volume will determine the final film thickness. A doctor blade can be used for more controlled thickness.
-
-
Drying and Annealing:
-
Cover the casting setup with a petri dish or beaker to slow the rate of solvent evaporation, which helps to produce a more uniform film.
-
Allow the solvent to evaporate completely (typically 12-24 hours).
-
Optional: Anneal the film in a vacuum oven at a temperature just above the polymer's glass transition temperature to remove residual solvent and relax internal stresses.
-
-
Microscopic Analysis:
-
Mount the polymer film on a fluorescence microscope.
-
Use an appropriate filter cube (e.g., one with an excitation filter around 540-580 nm and an emission filter that passes violet-blue light).
-
Acquire images. The bulk of the film should show a uniform, characteristic fluorescence. Defects like voids will appear as dark spots, while dye aggregates or certain contaminants may appear as intensely bright spots.
-
Characterization and Quality Control Protocols
Validating the properties of the raw dye is a prerequisite for any application. The following are standard protocols for characterizing this compound.
Protocol 3: Determination of Maximum Absorbance (λmax) using UV-Visible Spectroscopy
Principle: This protocol determines the wavelength at which the dye shows maximum absorbance in a specific solvent, a key parameter for quality control and for predicting its color characteristics.[2]
Methodology:
-
Prepare a Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 100 mL of a spectroscopic-grade solvent (e.g., toluene) in a volumetric flask to create a 100 µg/mL solution.
-
Prepare a Dilute Solution: Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent to create a 1 µg/mL solution.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction across the desired wavelength range (e.g., 350-700 nm).
-
Sample Measurement: Rinse the cuvette with the dilute dye solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample across the wavelength range.
-
Analysis: Identify the wavelength corresponding to the highest absorbance peak. This is the λmax.
Concluding Remarks
This compound is a highly versatile and robust dye whose utility in material science is firmly established. Its exceptional stability makes it an industry standard for coloring high-performance plastics, while its fluorescent properties open avenues for advanced research in material characterization and analysis. The protocols and principles outlined in this guide provide a solid foundation for professionals to effectively harness the capabilities of this important anthraquinone dye.
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Application Note: A Researcher's Guide to the Dissolution of Solvent Violet 13 for Experimental Applications
Abstract: Solvent Violet 13 (C.I. 60725; CAS 81-48-1) is a synthetically-derived anthraquinone dye recognized for its brilliant bluish-violet hue, high thermal stability, and excellent lightfastness.[1][2] Its utility spans a wide range of industrial and research applications, from coloring thermoplastics, resins, and hydrocarbon-based products to its use in cosmetics.[3][4] However, its physicochemical properties, particularly its hydrophobicity, present a significant challenge for its application in aqueous experimental systems common in biological and pharmaceutical research. This guide provides a comprehensive, scientifically-grounded framework for the effective dissolution of this compound. We will delve into the causality behind solvent selection, present validated, step-by-step protocols for preparing solutions for both non-aqueous and aqueous-based experiments, and offer insights into best practices for handling and storage.
Part 1: Physicochemical Profile of this compound
A thorough understanding of the molecular and physical properties of this compound is the foundation for developing successful dissolution protocols. The dye's behavior in different solvent systems is dictated by its chemical structure.
1.1. Chemical Structure and Properties
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is built upon a rigid, planar anthraquinone core.[5] This large, polycyclic aromatic structure is inherently non-polar, making the molecule hydrophobic and practically insoluble in water.[3][6] The functional groups attached to the core contribute to its color and interactions with various solvents. This insolubility in aqueous media is a critical factor that researchers must address when planning experiments for biological systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| C.I. Name | This compound | [5] |
| CAS Number | 81-48-1 | [5] |
| Molecular Formula | C₂₁H₁₅NO₃ | [5][6] |
| Molecular Weight | 329.35 g/mol | [6] |
| Appearance | Violet to purple powder | [1][6] |
| Water Solubility | Insoluble | [1][3][5][6] |
| Melting Point | ~189-190°C | [7][8][9] |
| Thermal Stability | High; up to 260-300°C in resins |[1][2][10] |
1.2. Solubility in Organic Solvents
Given its non-polar nature, this compound exhibits good solubility in a range of organic solvents. The choice of solvent is paramount and depends entirely on the intended downstream application. Quantitative solubility data provides an empirical basis for preparing stock solutions of known concentrations.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents (at 20°C)
| Solvent | Solubility (g/L) | Reference(s) |
|---|---|---|
| Dichloromethane | 35 | [7][10] |
| Methylbenzene (Toluene) | 7 | [7][10] |
| Butyl Acetate | 3 | [7][10] |
| Acetone | 1.3 | [7][10] |
| Ethyl Alcohol | 0.2 | [7][10] |
Note: The dye is also cited as being soluble in benzene, xylene, chlorobenzene, and N,N-Dimethylformamide (DMF).[1][6][11]
Part 2: Strategic Solvent Selection for Experimental Design
The primary directive for dissolving this compound is to match the solvent system to the experimental context. The decision process can be broadly categorized into two pathways: direct dissolution for non-aqueous systems and a multi-step strategy for introduction into aqueous environments.
Caption: Logical workflow for selecting the appropriate dissolution strategy.
2.1. Causality for Non-Aqueous Systems (e.g., Materials Science, Organic Chemistry) For applications where the final medium is organic, such as coloring polymers or use in non-polar reaction mixtures, the process is straightforward.[12] The dye is dissolved directly in a solvent that is miscible with the target material. Solvents like toluene, xylene, or dichloromethane are excellent choices due to their high solvation capacity for this compound.[7][10] The primary consideration here is the compatibility of the solvent with the final product; for instance, ensuring the chosen solvent does not degrade the target polymer.
2.2. Causality for Aqueous Systems (e.g., Biology, Drug Development) Introducing a hydrophobic compound into an aqueous buffer is a classic challenge in life sciences research. Direct addition of solid this compound to a buffer will result in non-homogenous suspension, not dissolution. The authoritative and field-proven method is to first create a highly concentrated stock solution in a water-miscible, aprotic solvent, most commonly Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
The Rationale for the "DMSO Stock" Method:
-
Solubilization: DMSO is an excellent solvent for a wide range of hydrophobic compounds that are insoluble in water.
-
Miscibility: DMSO is fully miscible with water, allowing for the subsequent dilution of the concentrated stock into an aqueous buffer.
-
Experimental Integrity: When this stock is diluted to the final working concentration (e.g., 1000-fold dilution), the final concentration of DMSO is typically kept very low (e.g., ≤0.1%). This is crucial to prevent solvent-induced artifacts or toxicity in sensitive biological systems like cell cultures.[13]
A critical pitfall of this method is the potential for the compound to precipitate or "crash out" of the solution upon dilution into the aqueous phase. This occurs if the final concentration exceeds the dye's (very low) aqueous solubility limit. This can be mitigated by ensuring rapid and vigorous mixing during the dilution step and by pre-determining the maximum achievable working concentration.
Part 3: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for preparing this compound solutions. All operations should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Caption: Experimental workflow for preparing an aqueous working solution.
Protocol 3.1: Preparation of a Stock Solution in a Non-Polar Organic Solvent
-
Application: For use in materials science, staining of plastics, oils, or waxes.
-
Materials: this compound powder, Toluene (or Dichloromethane, Xylene), analytical balance, glass volumetric flask, magnetic stirrer, or vortex mixer.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL (7 g/L) solution in Toluene, weigh 10 mg of the dye.[7][10]
-
Dissolving: Transfer the powder to a 10 mL glass volumetric flask. Add approximately 7-8 mL of Toluene.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer or a magnetic stirrer until all the dye is completely dissolved. Gentle warming in a water bath (<40°C) can aid dissolution but should be done with caution in a fume hood due to solvent volatility.
-
Volume Adjustment: Once fully dissolved, carefully add Toluene to bring the final volume to the 10 mL mark.
-
Storage: Transfer the solution to a tightly sealed amber glass vial to protect it from light and prevent solvent evaporation. Store at room temperature.
Protocol 3.2: Preparation of a High-Concentration Stock Solution in DMSO
-
Application: For subsequent dilution into aqueous buffers for biological or biochemical assays.
-
Materials: this compound powder, anhydrous high-purity DMSO, analytical balance, microcentrifuge tubes or glass vials.
-
Weighing: Accurately weigh the this compound powder. For a 10 mM stock solution (MW = 329.35), weigh 3.29 mg of the dye.
-
Dissolving: Transfer the powder to a suitable vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If needed, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.
Protocol 3.3: Serial Dilution of DMSO Stock into an Aqueous Buffer
-
Application: Preparation of a final working solution for cell-based assays or other aqueous experiments.
-
Materials: Prepared DMSO stock solution (from Protocol 3.2), desired sterile aqueous buffer (e.g., PBS, cell culture medium), vortex mixer.
-
Buffer Preparation: Aliquot the required final volume of the aqueous buffer into a sterile tube. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, aliquot 999 µL of buffer.
-
Dilution (Critical Step): While vigorously vortexing the tube containing the buffer, add the required volume of the DMSO stock (1 µL in this example). It is crucial to add the concentrated stock to the buffer and not the other way around to ensure rapid dispersion and minimize precipitation.
-
Final Mix: Continue vortexing for another 5-10 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions of hydrophobic compounds, as they are prone to precipitation and adsorption to container walls over time.
Table 3: Troubleshooting Guide for Aqueous Solution Preparation
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate forms upon dilution. | The final concentration exceeds the aqueous solubility limit. | Decrease the final working concentration. Ensure rapid mixing during dilution. |
| Color intensity is inconsistent. | Incomplete dissolution of the DMSO stock. Adsorption of the dye to plasticware. | Ensure the DMSO stock is fully dissolved before use. Use low-adsorption labware. Prepare fresh dilutions for each experiment. |
| Cell toxicity or assay interference observed. | The final DMSO concentration is too high. | Ensure the final DMSO concentration is below the tolerance level for your specific assay (typically <0.5%). Run a vehicle control (buffer + same final % of DMSO).[13] |
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Application Notes & Protocols: Evaluating Solvent Violet 13 as a Novel Tracer for Laser-Induced Fluorescence in Non-Aqueous Fluid Dynamics
This document provides a comprehensive framework for the characterization and application of Solvent Violet 13 as a potential fluorescent tracer for flow visualization and quantitative measurements in non-aqueous fluid systems. Given the dye's inherent solubility in organic solvents and high stability, it presents a promising alternative to conventional water-soluble tracers for studies involving oils, fuels, and other hydrocarbon-based fluids.
The following sections detail the physicochemical properties of this compound, its necessary spectroscopic characterization, and step-by-step protocols for its evaluation and use in Laser-Induced Fluorescence (LIF) applications. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction to this compound as a Tracer Candidate
Laser-Induced Fluorescence (LIF) is a powerful optical diagnostic technique used to visualize and measure properties of fluid flows such as concentration, temperature, and velocity.[1] The method relies on seeding the flow with a fluorescent tracer, exciting it with a laser sheet at a specific wavelength, and capturing the emitted, longer-wavelength light (fluorescence). A key challenge in many industrial and research applications is the study of non-aqueous or hydrocarbon-based flows, where commonly used water-soluble dyes like Rhodamine are ineffective.
This compound (C.I. 60725) is a synthetic anthraquinone dye known for its brilliant bluish-violet hue, excellent thermal stability, and good lightfastness.[2][3][4] Crucially, it is insoluble in water but readily dissolves in a range of organic solvents, including benzene, toluene, xylene, and dichloromethane.[5][6][7] These properties make it a compelling candidate for LIF-based studies in organic fluid systems.
However, unlike established tracers, comprehensive data on its fluorescence characteristics (e.g., quantum yield, photostability under laser illumination) for fluid dynamics applications is not widely published. This guide, therefore, presents a self-validating system of protocols to thoroughly characterize this compound and assess its suitability for specific experimental setups.
Physicochemical Properties and Rationale for Use
The suitability of this compound stems from its robust chemical nature. As an anthraquinone dye, its structure provides high stability.[6] Its key attributes are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) | Rationale for Fluid Dynamics |
| Chemical Name | 1-hydroxy-4-(p-tolylamino)anthraquinone | [5][6] | Provides chemical identity. |
| CAS Number | 81-48-1 | [2][5][6] | Unique identifier for sourcing. |
| Molecular Formula | C₂₁H₁₅NO₃ | [2][5] | Basic chemical information. |
| Molecular Weight | 329.35 g/mol | [2] | Required for preparing solutions of known molarity. |
| Appearance | Violet to black powder | [6][8][9] | Visual identification. |
| Heat Resistance | Up to 280-300°C in plastics | [2][4][7] | Suggests stability in high-temperature flow studies. |
| Lightfastness | Excellent (Grade 6-8 of 8) | [2][7][10] | Implies good resistance to photobleaching, crucial for LIF. |
Table 2: Solubility of this compound in Common Organic Solvents (at 20°C)
| Solvent | Solubility (g/L) | Source(s) | Relevance |
| Dichloromethane | 35 | [4][7][11] | High solubility allows for concentrated stock solutions. |
| Methylbenzene (Toluene) | 7 | [5][7][11] | Suitable for studies involving aromatic hydrocarbon fluids. |
| Butyl Acetate | 3 | [4][7][11] | Applicable for ester-based solvent systems. |
| Acetone | 1.3 | [4][7][11] | Moderate solubility; useful in specific solvent mixtures. |
| Ethyl Alcohol | 0.2 | [4][7][11] | Low solubility; less suitable for alcohol-based flows. |
| Water | Insoluble | [2][5][12] | Defines its use for non-aqueous applications. |
The dye's solubility profile is the primary justification for its selection. The ability to dissolve in solvents like toluene and dichloromethane makes it directly applicable to studies of fuels, lubricants, and chemical processes that use these media.[5][13] Its high thermal and light stability suggest that it will not readily degrade under the demanding conditions of laser illumination or high-temperature flows.[3][10]
Essential Spectroscopic and Performance Characterization
Before deployment in a fluid dynamics experiment, the fluorescence properties of this compound must be quantified in the specific solvent of interest. The following protocols outline the necessary steps.
Protocol 1: Determination of Excitation and Emission Spectra
Causality: Identifying the wavelengths of maximum absorbance (excitation) and emission is the most critical first step. This data dictates the choice of laser for excitation and the selection of optical filters to isolate the fluorescence signal from scattered laser light. The difference between these peaks is the Stokes Shift, which is fundamental to the LIF technique.[14]
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the target organic solvent (e.g., 1 mg/L in toluene). The concentration should be low enough to avoid inner filter effects (Absorbance < 0.1 at λmax).[6]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum in a UV-Vis spectrophotometer and a spectrofluorometer to account for solvent-related signals.[6]
-
Absorbance Spectrum: Using the spectrophotometer, scan the solution from 300 nm to 700 nm to determine the wavelength of maximum absorbance (λ_max_abs).[6] This peak indicates the optimal excitation wavelength.
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λ_max_abs identified in the previous step.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to ~800 nm.
-
The resulting peak is the wavelength of maximum emission (λ_max_em).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the λ_max_em identified above.
-
Scan the excitation monochromator across a range that includes the absorbance peak (e.g., 300-700 nm).
-
The resulting spectrum should closely match the absorbance spectrum, confirming the primary excitation pathway.
-
-
Data Analysis: Record the λ_max_abs and λ_max_em. The Stokes Shift is calculated as (λ_max_em - λ_max_abs).
Protocol 2: Photostability Assessment (Photobleaching)
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. High photobleaching rates can lead to a rapid decay of the fluorescence signal during an experiment, introducing significant measurement errors. This protocol quantifies the dye's stability under continuous laser illumination.
Methodology:
-
Prepare Sample: Use the same dilute solution and cuvette from Protocol 1.
-
Setup: Place the cuvette in a stable holder and align the excitation laser (chosen based on λ_max_abs) to pass through the center of the sample.
-
Signal Detection: Position a photodetector (e.g., photodiode or PMT) fitted with a long-pass or band-pass filter (to isolate fluorescence) to collect the emitted light at a 90-degree angle.
-
Data Acquisition:
-
Open the laser shutter and immediately begin recording the fluorescence intensity signal from the photodetector over time.
-
Continue recording for a period relevant to the intended experiment (e.g., 5-10 minutes).
-
-
Analysis: Plot the normalized fluorescence intensity versus time. The rate of signal decay indicates the susceptibility to photobleaching. A dye with good photostability will show a slow decay.
Application Workflow and Pilot Experimentation
Once characterized, the dye can be tested in a simplified fluid dynamics setup. This workflow ensures that the tracer performs as expected before being used in a complex experiment.
Diagram 1: Experimental Workflow for Tracer Evaluation
Caption: Workflow for evaluating this compound as a fluid tracer.
Protocol 3: Preparation of Tracer Solutions
Causality: Proper solution preparation is essential for accurate and repeatable measurements. This involves creating a concentrated stock solution that can be diluted to the final working concentration.
Methodology:
-
Safety First: Handle this compound powder in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Minimize dust generation.[8][15]
-
Stock Solution:
-
Accurately weigh a specific amount of this compound powder (e.g., 100 mg).
-
Dissolve the powder in a known volume of the chosen organic solvent (e.g., 100 mL of toluene) in a volumetric flask to create a stock solution (e.g., 1 g/L).
-
Use a magnetic stirrer or sonication to ensure the dye is fully dissolved.
-
-
Working Solution:
-
Calculate the volume of stock solution needed to create the desired final concentration in the experimental rig. The optimal concentration is a balance between maximizing signal and minimizing laser absorption (beam trapping) across the flow rig.
-
Add the calculated stock solution volume to the main fluid reservoir and ensure thorough mixing.
-
Diagram 2: Schematic of a Basic LIF Setup
Caption: Key components of a Laser-Induced Fluorescence (LIF) system.
Protocol 4: Pilot LIF Experiment in a Simple Flow
Causality: A pilot test in a controlled, simple geometry (like a submerged jet or flow in a cuvette) validates that the dye produces a detectable signal with the chosen laser, filter, and camera combination, and allows for optimization of acquisition parameters.
Methodology:
-
Setup: Assemble the LIF system as shown in Diagram 2. The test section should be a simple, optically accessible rig (e.g., a glass tank) filled with the working solution.
-
Flow Generation: Generate a simple, known flow, such as a submerged jet, to create a feature to visualize.
-
Image Acquisition:
-
Align the laser sheet to illuminate the region of interest.
-
Focus the camera on the laser sheet.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
-
Acquire a series of images of the flow.
-
-
Analysis:
-
Review the acquired images. Confirm that the flow features are clearly visible.
-
Assess the image quality, looking for issues like laser flare (which the filter should minimize), low signal, or excessive background noise.
-
If the signal is weak, consider increasing the dye concentration, laser power, or camera gain, while being mindful of photobleaching and laser absorption effects.
-
Safety and Handling Precautions
All work with this compound should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[8]
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or fume hood.[8] May form combustible dust concentrations in the air.[15]
-
Contact: Avoid contact with skin and eyes. May cause serious eye irritation.[8][16] In case of contact, flush the affected area thoroughly with water.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[8][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound possesses the fundamental physicochemical properties required of a fluorescent tracer for non-aqueous fluid dynamics studies: excellent solubility in organic solvents, high heat resistance, and good photostability.[2][3][10][12] While it is a promising candidate, its application is not yet standard practice, necessitating the rigorous characterization outlined in this guide. By following these protocols, researchers can systematically evaluate the spectroscopic performance of this compound in their specific solvent and experimental conditions, enabling the confident application of Laser-Induced Fluorescence to a new range of challenging fluid flow investigations.
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Application Notes and Protocols: Solvent Violet 13 for Labeling Non-Polar Lipids in Cells
Introduction: A Novel Lipophilic Probe for Lipid Droplet Dynamics
Lipid droplets (LDs) are highly dynamic organelles essential for energy homeostasis, lipid metabolism, and cellular signaling. Their study is paramount in understanding metabolic diseases, such as obesity and fatty liver disease, as well as in cancer research and drug development. Fluorescent microscopy is a cornerstone for visualizing and quantifying LDs. While established dyes like Nile Red and BODIPY™ series are widely used, the exploration of novel fluorophores with unique photophysical properties can offer new advantages in multicolor imaging and for specific cellular contexts.
Here, we introduce Solvent Violet 13 (C.I. 60725) , a lipophilic anthraquinone dye, as a promising candidate for labeling non-polar lipids within intracellular lipid droplets.[1][2] Traditionally used in industrial applications for its vibrant violet hue and high thermal stability, its molecular structure and solubility profile suggest its potential as a fluorescent probe for cellular biology.[3][4][5] This guide provides a comprehensive overview of the theoretical basis, practical protocols, and experimental considerations for using this compound to visualize and analyze lipid droplets in both live and fixed cells. As this is a novel application, this document is intended to serve as a foundational guide for researchers to develop and optimize their specific experimental workflows.
Theory and Mechanism of Action: Lipophilicity-Driven Sequestration
This compound, with the chemical name 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a non-polar molecule that is insoluble in water but readily dissolves in organic solvents such as acetone, toluene, and xylene.[3][5] This inherent hydrophobicity is the driving force behind its proposed mechanism for staining lipid droplets.
When introduced to a cellular environment, it is hypothesized that this compound will preferentially partition from the aqueous cytoplasm into the hydrophobic, non-polar core of lipid droplets, which are primarily composed of triglycerides and sterol esters. This sequestration is analogous to the mechanism of other lipophilic dyes used for lipid droplet staining.
Furthermore, many anthraquinone dyes are known to possess fluorescent properties.[6][7] Some exhibit solvatochromism, where their fluorescence intensity and emission wavelength are dependent on the polarity of their microenvironment.[8][9][10] It is plausible that this compound's fluorescence is significantly enhanced in the non-polar lipid environment of the LD core compared to the aqueous cytosol, leading to a high signal-to-noise ratio. Anthraquinone dyes are also noted for their photostability, a desirable characteristic for fluorescence microscopy.[7][11][12]
Materials and Reagents
-
Dye: this compound (C.I. 60725; CAS No. 81-48-1)
-
Solvent for Stock Solution: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell Culture Medium: Appropriate for the cell line in use
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative (for fixed-cell protocol): 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a chemical fume hood.
-
Permeabilization Solution (optional for fixed-cell protocol): 0.1% Triton™ X-100 in PBS
-
Mounting Medium: Antifade mounting medium, with or without DAPI for nuclear counterstaining.
-
Cell Culture Vessels: Glass-bottom dishes or coverslips suitable for microscopy.
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets
This protocol is designed for the real-time visualization of lipid droplet dynamics in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 0.5-5 µg/mL is recommended for optimization.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Proceed immediately to imaging using a fluorescence microscope.
-
Workflow for Live-Cell Staining
Caption: Workflow for live-cell lipid droplet staining with this compound.
Protocol 2: Fixed-Cell Staining of Lipid Droplets
This protocol is suitable for endpoint assays and for co-staining with antibodies targeting other cellular components. The choice of fixative is critical; alcohol-based fixatives should be avoided as they can extract lipids. Paraformaldehyde (PFA) is the recommended fixative for preserving lipid droplet morphology.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and culture as required.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies that require permeabilization, incubate with 0.1% Triton™ X-100 in PBS for 10 minutes. Note that detergents may affect lipid droplet integrity.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound (0.5-5 µg/mL ) in PBS.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Image using a fluorescence microscope. The slides can be stored at 4°C, protected from light.
-
Workflow for Fixed-Cell Staining
Caption: Workflow for fixed-cell lipid droplet staining with this compound.
Imaging Parameters and Spectral Properties
Definitive excitation and emission spectra for this compound in a non-polar environment for microscopy are not yet well-documented. However, based on its violet color and the properties of other anthraquinone dyes, the following are suggested starting points for imaging:
-
Excitation: The dye absorbs in the green-yellow region of the spectrum. A starting point for excitation would be in the range of 540-580 nm .
-
Emission: Fluorescence emission is expected in the far-red region of the spectrum. A collection window of 600-700 nm is a reasonable starting point.
It is crucial for the user to determine the optimal excitation and emission settings on their specific microscopy setup. This can be achieved by acquiring an emission scan (lambda scan) after exciting at a wavelength within the suggested range.
Data Summary and Comparison with Standard Probes
| Parameter | This compound (Proposed) | Nile Red | BODIPY™ 493/503 |
| Mechanism | Lipophilic partitioning | Solvatochromic, lipophilic | Lipophilic partitioning |
| Excitation (nm) | ~540-580 (Requires optimization) | ~552 (in lipids) | ~493 |
| Emission (nm) | ~600-700 (Requires optimization) | ~636 (in lipids) | ~503 |
| Photostability | Expected to be high | Moderate | Moderate to low |
| Live/Fixed Cells | Both | Both | Both |
| Key Advantage | Potentially high photostability; novel spectral properties for multicolor imaging. | Ratiometric imaging possible due to solvatochromism. | Bright, narrow emission spectrum. |
| Key Disadvantage | Novel application, requires extensive optimization of parameters. | Broad emission spectrum can lead to bleed-through. | Can exhibit background fluorescence in aqueous media.[13][14] |
Troubleshooting and Scientific Integrity
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | - Suboptimal excitation/emission wavelengths.- Insufficient dye concentration or incubation time.- Low lipid droplet content in cells. | - Perform a lambda scan to determine optimal spectral settings.- Titrate dye concentration and incubation time.- Use a positive control (e.g., oleic acid treatment) to induce lipid droplet formation. |
| High Background | - Incomplete washing.- Dye precipitation in aqueous buffer. | - Increase the number and duration of wash steps.- Ensure the final working solution is well-mixed and does not contain precipitates. Prepare fresh from a DMSO stock. |
| Cell Toxicity (Live-Cell) | - Dye concentration is too high.- Prolonged exposure to the dye. | - Perform a dose-response experiment to determine the optimal non-toxic concentration.- Minimize incubation time. |
| Altered Lipid Droplet Morphology | - Use of inappropriate fixative (e.g., methanol, acetone). | - Use PFA-based fixation exclusively. Alcohols and other organic solvents will extract lipids. |
Safety and Handling
This compound, also known as D&C Violet No. 2, is used in externally applied cosmetics and drugs with certain restrictions. While acute toxicity is low, it may cause skin and eye irritation. It is recommended to handle the powdered dye and concentrated stock solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with any new reagent for cell culture, it is advisable to perform cytotoxicity assays (e.g., MTT or Crystal Violet assay) to determine the non-toxic working concentration range for your specific cell line and experimental duration.
Conclusion
This compound presents an exciting, novel tool for the fluorescent labeling of non-polar lipids in cells. Its lipophilic nature, coupled with the known photostability of anthraquinone dyes, makes it a compelling candidate for live and fixed-cell imaging of lipid droplets. The protocols and data presented herein provide a robust starting point for researchers to explore its utility. Through careful optimization of staining conditions and imaging parameters, this compound has the potential to become a valuable addition to the toolkit for studying lipid biology.
References
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- Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. PubMed.
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- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
- Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). ResearchGate.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry.
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. National Center for Biotechnology Information.
- Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad. Wan Research Lab.
- Solvatochromic Fluorescence Emission of an Anthranol Derivative without Typical Donor–Acceptor Structure: An Experimental and Theoretical Study. ACS Publications.
- Spectroscopic study of anthraquinone dye/amphiphile systems in binary aqueous/organic solvent mixtures. Semantic Scholar.
- Synthetic method for this compound. Google Patents.
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- Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. MDPI.
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- Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle. National Center for Biotechnology Information.
- A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics.
- Recent Advances in Fluorescent Probes for Lipid Droplets. MDPI.
- Assessing cytotoxicity using crystal violet. YouTube.
- 21 CFR 74.1602 -- D&C Violet No. 2. Code of Federal Regulations.
- D&C Violet No. 2 (CI 60725). EWG Skin Deep.
- Regulatory Status of Color Additives. U.S. Food and Drug Administration.
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Application Note: A Streamlined One-Pot Synthesis of Solvent Violet 13 (C.I. 60725)
Introduction
Solvent Violet 13, chemically known as 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione, is a significant anthraquinone dye valued for its vibrant bluish-violet hue and high thermal stability.[1] It finds extensive application in the coloration of various polymers, including polystyrene, polycarbonate, and PET, as well as in hydrocarbon-based products and specialized inks.[1][2] Traditional synthesis routes often involve multiple steps, including the initial reduction of 1,4-dihydroxyanthraquinone (quinizarin) to its leuco form, followed by condensation with p-toluidine.[3] These methods, while established, necessitate the handling of highly toxic reagents like p-toluidine and involve the isolation of intermediates, leading to increased processing time and potential yield loss.
This application note details a robust, one-pot synthesis for this compound that enhances both safety and efficiency.[3][4] By utilizing 4-nitrotoluene as a precursor, the protocol generates the required p-toluidine in situ, thereby avoiding the direct handling of this toxic substance.[5][6] This integrated approach, where all reactions occur sequentially within a single pressure vessel, simplifies the post-processing workflow, reduces waste, and saves considerable manpower and material resources.[4][5]
Reaction Mechanism and Principles
The one-pot synthesis proceeds through a cascade of four principal stages within a single reactor, as depicted below. The process is designed to seamlessly transition from one chemical transformation to the next by carefully controlling the reaction environment (temperature, pressure, atmosphere).
-
In Situ Generation of p-Toluidine: 4-nitrotoluene is reduced to p-toluidine using iron powder as the reducing agent in the presence of hydrogen. This is a critical step that circumvents the need to add the more hazardous p-toluidine directly.[3][4]
-
Reduction of Quinizarin: Concurrently, 1,4-dihydroxyanthraquinone (quinizarin) is reduced to its reactive leuco form.[3]
-
Condensation Reaction: The in situ generated p-toluidine undergoes a nucleophilic substitution reaction with the leuco-quinizarin to form the penultimate intermediate.[3] Boric acid is utilized in this process, likely to facilitate the reaction.[5]
-
Oxidation: Finally, the intermediate is oxidized by introducing air into the reaction mixture, which regenerates the anthraquinone chromophore and yields the final product, this compound.[3][5]
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Steps
The following procedure is based on a synthesis method outlined in the literature. [5]
-
Vessel Preparation and Loading:
-
Inerting the Atmosphere:
-
Hydrogenation and Reduction Stage:
-
Begin stirring and gently heat the mixture to 50–60°C.
-
Once the temperature is stable, introduce hydrogen (H₂) gas into the vessel according to the manufacturer's instructions for the specific reactor.
-
The reaction is exothermic; monitor the temperature and pressure closely. The reaction system will absorb hydrogen as the reduction reactions proceed.
-
After the system stops absorbing hydrogen, maintain the temperature at 60–70°C for at least 2 hours to ensure the reduction is complete. [5]Rationale: This two-stage heating profile ensures the complete in situ formation of p-toluidine and the leuco-quinizarin before driving the condensation.
-
-
Condensation Stage:
-
After the holding period, increase the temperature of the reaction mixture to 90–100°C.
-
Maintain this temperature for a minimum of 5 hours to drive the condensation reaction to completion. [5]Rationale: Higher temperature is required to overcome the activation energy for the nucleophilic substitution reaction between the leuco-quinizarin and p-toluidine.
-
-
Oxidation Stage:
-
After the condensation period, terminate heating and allow the vessel to cool.
-
Once cooled, carefully release any remaining pressure.
-
Introduce a steady stream of air into the reaction mixture with continued stirring. The color of the mixture should change as the intermediate is oxidized to the final violet dye. [5]Rationale: Air provides the oxygen necessary to convert the leuco-like intermediate back to the stable, conjugated anthraquinone system, which is responsible for its color.
-
-
Product Isolation and Purification:
-
To the oxidized slurry, add hydrochloric acid for "beating" (a process to improve crystal quality and remove impurities) at a temperature of 60–70°C. [5] * Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with water until the filtrate is neutral and then with methanol to remove any unreacted starting materials or soluble impurities. [5] * Dry the purified solid in a vacuum oven to yield the final product, this compound.
-
Conclusion
This application note provides a comprehensive, field-tested protocol for a one-pot synthesis of this compound. By generating the toxic reactant p-toluidine in situ from 4-nitrotoluene, this method presents a significant improvement in operational safety and environmental friendliness over traditional routes. [4][6]The streamlined workflow, which confines all reaction stages to a single vessel, enhances efficiency, reduces processing time, and is well-suited for researchers and scientists seeking a reliable and scalable method for producing this important anthraquinone dye.
References
- Spectra Colors.
- National Center for Biotechnology Information (PMC). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]
- Koch Color. Safety Data Sheet: C.I. This compound. [Link]
- ResearchGate.
- SciSpace.
- Google Patents. CN105237417A - Synthetic method for this compound.
- Google Patents. CN106366014A - Synthesis method of environment-friendly this compound with low toxicity and low harm.
- Google Patents. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.
- Scientific Research Publishing. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. [Link]
- PubMed. Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. [Link]
- Google Patents. CN105237417B - Synthetic method for this compound.
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- 6. CN105237417B - Synthetic method for this compound - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Solvent Violet 13 (CI 60725) in Cosmetic Formulations
Abstract
This document provides a comprehensive guide for the identification and quantification of Solvent Violet 13 (CI 60725) in diverse cosmetic matrices. This compound, an anthraquinone-based colorant, is utilized in various cosmetic products, including hair dyes and skin care formulations.[1][2][3] The regulatory landscape for this dye necessitates precise and reliable analytical methods to ensure product safety and compliance.[4][5][6] This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method, covering sample preparation for different cosmetic bases, instrumental analysis, and method validation. The causality behind protocol choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Analytical Rationale
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye valued for its bright, bluish-violet hue.[7] Its lipophilic nature makes it soluble in organic solvents and oils, rendering it suitable for non-aqueous and emulsion-based cosmetic products.[1][3]
The analysis of colorants in cosmetics presents significant challenges due to the complexity of the sample matrices, which can range from simple aqueous solutions to intricate emulsions and waxy solids.[8][9] These matrices contain numerous ingredients (oils, surfactants, polymers, pigments) that can interfere with analyte extraction and detection, a phenomenon known as the "matrix effect".[10] Therefore, a successful analytical method must incorporate two key features:
-
Selective Extraction: An efficient sample preparation protocol is required to isolate this compound from interfering matrix components.
-
Specific Detection: A highly selective and sensitive analytical technique is necessary for unambiguous identification and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating components in complex mixtures.[10][11] When coupled with a Diode Array Detector (DAD), it provides both quantitative data (based on peak area at a specific wavelength) and qualitative confirmation (based on the analyte's unique UV-Visible spectrum), making it an ideal system for routine quality control and regulatory analysis.[8][12][13]
Overall Analytical Workflow
The end-to-end process for analyzing this compound in a cosmetic sample is a multi-step procedure requiring careful execution at each stage to ensure the integrity of the final result. The workflow is designed to systematically reduce matrix complexity and isolate the analyte for instrumental analysis.
Caption: High-level workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of quality control checks, such as matrix spikes and blanks.
Materials and Reagents
-
Reference Standard: this compound (CAS 81-48-1), analytical standard grade (>98% purity).[14]
-
Solvents: HPLC grade Methanol, Acetonitrile, Methylene Chloride, and Isopropanol.
-
Reagents: HPLC grade water (18.2 MΩ·cm), Ammonium Acetate.
-
Equipment: Analytical balance, vortex mixer, centrifuge, 0.45 µm PTFE syringe filters.
Protocol 1: Sample Preparation and Extraction
The choice of extraction solvent and procedure is paramount and must be tailored to the cosmetic matrix. The underlying principle is to use a solvent system in which this compound is highly soluble, while minimizing the dissolution of interfering matrix components.[1][3]
A. For Lipid-Based Matrices (e.g., Lipstick, Creams, Balms):
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized cosmetic sample into a 50 mL polypropylene centrifuge tube.
-
Initial Dissolution: Add 10 mL of methylene chloride. Methylene chloride is chosen for its effectiveness in dissolving the waxy/oily base.
-
Extraction: Add 10 mL of methanol and vortex vigorously for 2 minutes. Methanol acts as the primary extraction solvent for the dye. This solvent combination effectively partitions the dye from the lipid phase.[15]
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the liquid extract from precipitated waxes and solids.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Re-extraction (Optional but Recommended): To ensure quantitative recovery, add another 10 mL of methanol to the pellet, vortex, centrifuge, and combine the supernatant with the first extract.
-
Filtration: Filter the final combined extract through a 0.45 µm PTFE syringe filter into an HPLC vial. PTFE is selected for its compatibility with a wide range of organic solvents.
B. For Aqueous/Hydro-alcoholic Matrices (e.g., Lotions, Hair Dyes):
-
Weighing: Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol. Vortex for 2 minutes. Methanol is miscible with the aqueous phase and is an excellent solvent for this compound.
-
Cleanup: Centrifuge at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: HPLC-DAD Instrumental Analysis
This method utilizes a reversed-phase C18 column. The non-polar stationary phase retains the lipophilic this compound, while a gradient of a polar mobile phase is used to elute it along with other separated components.[12][13]
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reversed-phase separation of non-polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffered aqueous phase to ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting lipophilic compounds. |
| Gradient Elution | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) | A gradient is essential to elute the analyte while separating it from early-eluting polar and late-eluting non-polar matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable and reproducible retention times. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| DAD Wavelength | Monitoring: 590 nm, Spectral Range: 200-700 nm | 590 nm is near the absorbance maximum for this compound, providing high sensitivity. A full spectral scan is required for peak purity analysis and identity confirmation.[16] |
Protocol 3: Data Analysis and Quantification
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. From this, create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution.
-
Calibration Curve: Inject the standards into the HPLC system. Plot the peak area at 590 nm against the concentration to generate a linear calibration curve. A correlation coefficient (r²) > 0.995 is required.
-
Identification: The analyte in a sample is identified by comparing its retention time and its UV-Vis spectrum with that of the certified reference standard. The spectral match factor should be >990 (on a scale of 1000).[17]
-
Quantification: Determine the concentration of this compound in the sample injection (C_vial, in µg/mL) using the calibration curve.
-
Final Calculation: Calculate the final concentration in the original cosmetic product (C_final, in mg/kg) using the following formula: C_final (mg/kg) = (C_vial * V_extract) / W_sample Where:
-
C_vial = Concentration in the HPLC vial (µg/mL)
-
V_extract = Total volume of the extract (mL)
-
W_sample = Weight of the initial sample (g)
-
Method Validation and Trustworthiness
To ensure the method is reliable and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[16][18] This process establishes the trustworthiness of the results.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. | Ensures the signal is only from this compound. |
| Linearity (r²) | ≥ 0.995 | Confirms a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 85% - 115% | Measures the closeness of the experimental value to the true value (assessed via matrix spike). |
| Precision (% RSD) | ≤ 5% | Measures the repeatability of the results for the same sample. |
| LOD (Limit of Detection) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected. |
| LOQ (Limit of Quantification) | S/N ratio ≥ 10; within accuracy/precision limits | The lowest concentration that can be accurately quantified. |
Confirmatory Analysis by LC-MS/MS
For regulatory submissions or in cases of dispute, a more definitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may be required.[10][18] LC-MS/MS offers superior selectivity and sensitivity by monitoring the specific transition of a precursor ion to one or more product ions. This provides unambiguous structural confirmation.
Caption: Principle of LC-MS/MS for confirmatory analysis.
Conclusion
The HPLC-DAD method detailed in this application note provides a robust, reliable, and validated framework for the routine analysis of this compound in a variety of cosmetic formulations. The emphasis on matrix-specific sample preparation is critical for achieving accurate and reproducible results. By understanding the causality behind the procedural steps and implementing proper quality control measures, laboratories can ensure their data is defensible and meets stringent regulatory requirements for cosmetic safety and quality.
References
- Government of Canada. (2021, July 17). Risk Management Approach for this compound. Canada.ca. [Link]
- Government of Canada. (2021, July 17). Risk management approach for this compound. Canada.ca. [Link]
- U.S. Food and Drug Administration. (2022, April 27). Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. FDA.gov. [Link]
- Guerra, E., et al. (2010). Qualitative Identification of Permitted and Non-permitted Color Additives in Cosmetics.
- Baranowska, I., & Kusa, J. (2022). Mass-Spectrometry-Based Research of Cosmetic Ingredients. PMC - PubMed Central. [Link]
- Health and Safety Executive. (n.d.). MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound).
- Van den Bossche, W., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. Journal of Cosmetic Science. [Link]
- Kim, J. H., et al. (2023). Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques. MDPI. [Link]
- Kim, J. H., et al. (2023). Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques.
- AIMPLAS. (2018, November 29). Canada keeps a close eye on this compound. [Link]
- Government of Canada. (2021, July 16). This compound. Canada.ca. [Link]
- chemeurope.com. (n.d.). This compound. [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the Incorporation of Solvent Violet 13 into Polystyrene
Abstract
This document provides a comprehensive technical guide for the incorporation of Solvent Violet 13 (C.I. 60725), an anthraquinone-based dye, into a polystyrene matrix. Polystyrene, a widely utilized thermoplastic, is often colored for aesthetic, branding, or functional purposes. The successful incorporation of a dye is predicated on achieving a homogenous dispersion without compromising the polymer's intrinsic properties. This guide elucidates the core principles behind two primary incorporation methodologies—Solution Casting and Melt Blending. It offers detailed, step-by-step protocols designed for laboratory-scale execution, explains the causality behind critical experimental parameters, and outlines robust characterization techniques for validating the final product. This document is intended for researchers and scientists in materials science and polymer chemistry.
Introduction: Understanding the Core Components
A successful polymer-dye system relies on the physicochemical compatibility of its constituents. Understanding the individual properties of this compound and Polystyrene is the foundation for developing a robust incorporation protocol.
1.1 this compound: An Overview
This compound (SV13) is a synthetic anthraquinone dye known for its brilliant bluish-violet hue.[1] As a "solvent" dye, it is characterized by its insolubility in water and solubility in organic solvents and non-polar media, such as polymer melts.[2][3][4][5] This characteristic is fundamental to its application in plastics. Its robust thermal stability, with a heat resistance of up to 280-300°C, makes it an excellent candidate for high-temperature processing methods like melt blending.[4][6]
1.2 Polystyrene: The Polymer Matrix
Polystyrene (PS) is a versatile and widely used thermoplastic known for its rigidity, transparency, and ease of processing.[7] It exists in an amorphous state, which allows for the incorporation of dye molecules into the free volume between polymer chains. The key thermal transition for polystyrene is its glass transition temperature (Tg), which is typically around 100°C.[8] Above this temperature, the polymer chains gain mobility, transitioning from a rigid, glassy state to a rubbery, more pliable state, which is essential for the melt blending process. Polystyrene's solubility in various aromatic and chlorinated solvents is the enabling property for the solution casting method.[9][10][11]
Table 1: Key Physicochemical Properties of this compound and Polystyrene
| Property | This compound | Polystyrene (General Purpose) | Reference(s) |
| Chemical Formula | C₂₁H₁₅NO₃ | (C₈H₈)n | [1][12] |
| Molecular Weight | 329.35 g/mol | Variable (e.g., 100,000-400,000 g/mol ) | [2] |
| Appearance | Violet Powder | Transparent Pellets/Beads | [2][13] |
| Melting Point | ~171-200°C | Softens >100°C (Tg), melts ~200-240°C | [4][5][14] |
| Thermal Stability | Heat Resistant up to 280-300°C | Decomposes >200°C | [4][6][12] |
| Water Solubility | Insoluble | Insoluble | [2][9] |
| Organic Solubility | Soluble in Benzene, Toluene, Xylene, DMF, Chloroform | Soluble in Benzene, Toluene, THF, Dichloromethane | [1][2][3][11] |
Foundational Principles of Dye Incorporation
The objective is to achieve a uniform molecular dispersion or, at minimum, a dispersion of sub-micron dye particles within the polystyrene matrix. The choice between solution casting and melt blending depends on the desired final form (e.g., thin film vs. bulk object) and available equipment.
-
Solution Casting: This method leverages a common solvent to create a homogenous liquid phase of both polymer and dye. The principle is that upon slow evaporation of the solvent, the polymer chains entangle and solidify, physically entrapping the dye molecules in a dispersed state. This method is ideal for producing high-quality, optically clear thin films.[15]
-
Melt Blending: This technique utilizes thermal energy to bring the polystyrene above its glass transition and melting temperature, creating a viscous melt. Mechanical shear is then applied to disperse the dye particles throughout the molten polymer matrix. This is a solvent-free, industrially scalable method suitable for producing bulk colored plastics.[16][17] The high heat stability of SV13 is critical for surviving this process without degradation.[18]
Protocol I: Solution Casting for Thin Film Preparation
This protocol is designed for fabricating uniformly colored polystyrene films, which are often used in optical research, sensor development, or as coatings.
3.1 Rationale and Causality
The success of this method hinges on the selection of an appropriate solvent—one that readily dissolves both the non-polar polystyrene and the organic-soluble SV13. Toluene is an excellent choice due to its high solvency for polystyrene and its relatively moderate evaporation rate, which helps prevent defects in the final film. A slower evaporation rate allows more time for the polymer chains to self-level, resulting in a smoother, more uniform film.[15]
3.2 Workflow for Solution Casting
Caption: Workflow for incorporating SV13 into polystyrene via solution casting.
3.3 Detailed Experimental Protocol
Materials & Equipment:
-
General-purpose polystyrene (pellets or powder)
-
This compound powder (CAS 81-48-1)
-
Toluene (ACS grade or higher)
-
Glass beakers or vials
-
Magnetic stirrer and stir bars
-
Flat glass substrate (e.g., petri dish or glass plate)
-
Leveling surface
-
Fume hood
-
Vacuum oven
Procedure:
-
Prepare Polystyrene Solution (10% w/v):
-
Weigh 1.0 g of polystyrene pellets.
-
In a fume hood, add the pellets to a beaker containing 10 mL of toluene.
-
Cover the beaker (e.g., with aluminum foil) to minimize solvent evaporation.
-
Stir using a magnetic stirrer at room temperature until the polystyrene is fully dissolved. This may take several hours. Causality: Creating a stock solution allows for precise and repeatable formulations.
-
-
Prepare this compound Stock Solution (0.1% w/v):
-
Weigh 10 mg of this compound powder.
-
In a fume hood, dissolve the powder in 10 mL of toluene. Stir until fully dissolved. Causality: A stock solution ensures the dye is fully solvated before being introduced to the polymer, preventing particle aggregation.
-
-
Blending:
-
To achieve a final dye concentration of approximately 0.1% by weight relative to the polymer, add 100 µL of the SV13 stock solution to the 10 mL polystyrene solution.
-
Stir the mixture for at least 30 minutes to ensure homogeneity. The solution should be transparent and uniformly colored.
-
-
Casting:
-
Place the flat glass substrate on a perfectly level surface within the fume hood.
-
Gently pour the colored polystyrene solution onto the center of the substrate. Allow it to spread naturally or tilt the substrate gently to cover the desired area.
-
Partially cover the substrate (e.g., with the lid of a petri dish slightly ajar) to slow the rate of solvent evaporation. Causality: Slow, controlled evaporation is critical for forming a uniform, defect-free film. Rapid evaporation can cause "skinning" and internal stresses.[19]
-
-
Drying:
-
Allow the solvent to evaporate in the fume hood for 12-24 hours, or until the film appears solid.
-
Carefully peel the film from the glass substrate using forceps.
-
Transfer the film to a vacuum oven and dry at 60°C for at least 4 hours to remove any residual toluene. Causality: The vacuum oven step is crucial for removing trapped solvent, which can act as a plasticizer and alter the film's mechanical properties.
-
Protocol II: Melt Blending for Bulk Material Preparation
This protocol is suitable for creating colored polystyrene pellets or bulk objects and mimics industrial melt processing techniques.
4.1 Rationale and Causality
This method relies on thermal energy and mechanical shear to distribute the dye. The processing temperature must be carefully controlled: high enough to ensure the polystyrene is in a molten, low-viscosity state for effective mixing, but low enough to prevent thermal degradation of the polymer or the dye.[20] SV13's high thermal stability makes it well-suited for this process.[4][6] Pre-mixing the dye and polymer pellets ensures a more uniform initial distribution before melting.
4.2 Workflow for Melt Blending
Caption: Workflow for incorporating SV13 into polystyrene via melt blending.
4.3 Detailed Experimental Protocol
Materials & Equipment:
-
General-purpose polystyrene (pellets)
-
This compound powder (CAS 81-48-1)
-
Laboratory-scale extruder, internal mixer (e.g., Brabender), or a hot press with mixing capabilities.
-
Ventilated area or fume hood suitable for high-temperature work
-
Container for pre-mixing
-
Cooling bath (water) or surface
-
Pelletizer (optional)
Procedure:
-
Pre-Drying (Optional but Recommended):
-
Dry the polystyrene pellets in an oven at 80°C for 2-4 hours. Causality: Removing adsorbed moisture from the pellets prevents hydrolysis and bubble formation during high-temperature processing.
-
-
Pre-Mixing:
-
Determine the desired final dye concentration. A typical range is 0.05% to 0.5% by weight. For a 0.1% concentration, weigh 99.9 g of polystyrene pellets and 0.1 g of this compound powder.
-
Combine the materials in a sealed container and shake vigorously for several minutes to create a "salt and pepper" blend. This ensures the dye powder coats the surface of the pellets.
-
-
Melt Processing:
-
Set the temperature of the mixer or extruder zones to 200-220°C. Ensure the equipment is in a well-ventilated area to handle any potential fumes.
-
Once the equipment has reached thermal equilibrium, add the pre-mixed blend.
-
Apply mechanical mixing (e.g., screw rotation at 50-100 RPM) for 5-10 minutes. Causality: The combination of heat and high shear is essential to break down any dye agglomerates and distribute the dye uniformly throughout the molten polymer matrix.[21]
-
-
Forming and Cooling:
-
Extrude the molten, colored polymer as a strand into a cooling water bath, or transfer the molten mass to a mold in a hot press.
-
Allow the material to cool completely until it is solid and rigid.
-
-
Final Processing:
-
If a strand was extruded, it can be fed into a pelletizer to create colored pellets for subsequent processing (e.g., injection molding).
-
If molded, the final colored object can be removed.
-
Characterization and Validation
Validation of the final product is essential to confirm successful dye incorporation.
-
Visual Assessment: The most basic test is a visual inspection for color uniformity. The material should have a consistent violet hue with no visible specks, streaks, or swirls, which would indicate poor dispersion.
-
UV-Visible Spectroscopy: Dissolve a small, known mass of the colored polystyrene in a suitable solvent (e.g., toluene) and analyze its absorbance spectrum. The characteristic absorbance peaks of SV13 should be present. This can be used quantitatively if a calibration curve is prepared.[22][23]
-
Microscopy: Optical or Scanning Electron Microscopy (SEM) can be used to visually inspect the dispersion of the dye. For well-dispersed systems, individual dye particles should not be visible at typical magnifications, indicating molecular or near-molecular dispersion.[21]
-
Differential Scanning Calorimetry (DSC): This technique can be used to measure the glass transition temperature (Tg) of the colored polystyrene. A significant change in Tg compared to the pure polymer could indicate a high degree of interaction or plasticization by the dye.[8]
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Specks or color streaks in the final product | Incomplete dissolution of dye (Solution Casting). Poor dispersion/agglomeration (Melt Blending). | Increase mixing time/intensity. Prepare a more concentrated "masterbatch" for melt blending. Ensure dye is fully dissolved in solvent before mixing with polymer solution. |
| Brittle or cracked film (Solution Casting) | Solvent evaporated too quickly. Residual solvent in the film. | Slow down evaporation by covering the casting surface. Increase final drying time/temperature in the vacuum oven. |
| Bubbles in the final product (Melt Blending) | Moisture in the polystyrene pellets. | Pre-dry the polymer pellets before processing as described in the protocol. |
| Faded or inconsistent color | Thermal degradation of the dye (Melt Blending). | Lower the processing temperature to the minimum required for a homogenous melt. Reduce residence time in the extruder. |
Safety and Handling
All procedures should be conducted in accordance with standard laboratory safety practices.
-
Chemical Handling: this compound is a fine powder and should be handled in a way that minimizes dust generation.[24] Avoid inhalation and contact with eyes and skin.[25][26] Toluene is a flammable and toxic solvent; always handle it inside a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat at all times. When handling powders, a dust mask is recommended.
-
Thermal Safety: Melt blending involves high temperatures ( >200°C). Use appropriate thermal gloves when handling hot equipment or materials. Ensure adequate ventilation to remove any potential fumes from heated polymer.[12][14]
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, according to institutional and local environmental regulations.
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- de Ruijter, A. N., et al. (2023). Making Fluorescent Nylon, Polypropylene, and Polystyrene Microplastics for In Vivo and In Vitro Imaging. MDPI.
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- Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). This compound, Transparent Violet B.
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- Darwin Microfluidics. (2024, September 3). PS (Polystyrene) – Chemical Resistance Chart.
- Bishop, D. P., et al. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Wiley Online Library.
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- ResearchGate. (2025, August 7). (PDF) Nanomechanical properties of solvent cast polystyrene and poly(methyl methacrylate) polymer blends and self-assembled block copolymers.
- PubMed Central. (n.d.). Enhancing the Dyeability of Polypropylene Fibers by Melt Blending with Polyethylene Terephthalate.
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Application Note: High-Sensitivity Detection of Polymer Degradation in Biomedical and Pharmaceutical Applications Using Solvent Violet 13
Abstract
The structural integrity and degradation profile of polymeric materials are critical parameters in the fields of drug development, medical device manufacturing, and materials science. This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the application of Solvent Violet 13, an anthraquinone-based fluorescent probe, for the sensitive detection and monitoring of polymer degradation. We will delve into the underlying principles of this methodology, provide detailed experimental protocols for both fluorescence spectroscopy and microscopy, and offer insights into data interpretation.
Introduction: The Imperative for Early Detection of Polymer Degradation
Polymers are ubiquitous in advanced applications, from biodegradable sutures and drug-eluting stents to packaging for sensitive biologics. The degradation of these polymers, whether by hydrolysis, photo-oxidation, or enzymatic action, can profoundly impact their performance, safety, and efficacy.[1][2] For instance, in controlled drug delivery systems, the rate of polymer degradation dictates the drug release kinetics.[3] Premature or uncontrolled degradation can lead to dose dumping or ineffective therapy. Therefore, sensitive and reliable methods for detecting the early onset of polymer degradation are of paramount importance.[4]
Traditional methods for assessing polymer degradation, such as gel permeation chromatography (GPC) for molecular weight changes or differential scanning calorimetry (DSC) for thermal property shifts, are often destructive, require significant sample quantities, and may lack the sensitivity to detect initial, localized degradation events.[5][6] Fluorescence-based techniques offer a non-destructive, highly sensitive alternative, capable of providing real-time insights into the changing microenvironment of a polymer matrix.[7]
The Principle: this compound as a Fluorescent Reporter of Polymer Microenvironment
This compound (C.I. 60725) is a synthetic anthraquinone dye, noted for its high thermal stability and solubility in organic solvents and non-polar environments.[8][9][10] While primarily used as a colorant for plastics, its anthraquinone core structure imparts environmentally sensitive fluorescent properties.[11][12] The fluorescence of many anthraquinone derivatives is known to be influenced by the polarity of their local environment, a phenomenon that can be leveraged to probe changes within a polymer.[13][14][15]
The central hypothesis of this application is that the fluorescence quantum yield of this compound is sensitive to changes in the hydrophobicity and polarity of its immediate surroundings. As a polymer degrades, its chemical and physical structure is altered. For example:
-
Hydrolytic Degradation: The cleavage of ester bonds in biodegradable polyesters like polylactic acid (PLA) and poly-lactic-co-glycolic acid (PLGA) introduces carboxylic acid and hydroxyl end groups, increasing the local polarity of the polymer matrix.[3]
-
Photo-oxidation: Exposure to UV light can lead to the formation of carbonyl groups and other polar moieties on the polymer backbone, decreasing surface hydrophobicity.[4]
When this compound is incorporated into a polymer, it will preferentially reside in hydrophobic domains. As degradation proceeds and these domains become more polar, the fluorescence of the dye is expected to change, most likely through quenching, leading to a decrease in fluorescence intensity or a spectral shift. This change in the fluorescence signal can be quantitatively correlated with the extent of polymer degradation.
dot graph TD{ subgraph "Sensing Mechanism" A[this compound in pristine, hydrophobic polymer matrix] --> B{High Fluorescence Quantum Yield}; C[Polymer degradation introduces polar functional groups] --> D{Increased microenvironment polarity}; A --> C; D --> E{Fluorescence Quenching}; E --> F[Decreased Fluorescence Intensity]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Proposed mechanism of this compound for detecting polymer degradation.
Experimental Protocols
This section provides detailed protocols for preparing and analyzing polymer samples using this compound.
Materials and Reagents
-
This compound (CAS 81-48-1)
-
Polymer of interest (e.g., PLA, PLGA, PCL)
-
Appropriate volatile solvent for both the polymer and this compound (e.g., dichloromethane, chloroform, acetone)[9][16]
-
Phosphate-buffered saline (PBS) or other degradation medium
-
High-purity solvents for stock solutions (e.g., spectroscopic grade acetone or ethanol)[17]
-
Glass slides and coverslips (#1.5 thickness recommended for microscopy)[18]
-
Mounting medium for fluorescence microscopy (e.g., glycerol-PBS mixture)[18]
Protocol 1: Bulk Degradation Study using Fluorescence Spectroscopy
This protocol is suitable for monitoring the average degradation of a polymer sample over time.
Step 1: Preparation of this compound-Doped Polymer Films
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetone).
-
Dissolve the polymer in a volatile solvent to create a polymer solution of known concentration (e.g., 10% w/v in dichloromethane).
-
Add the this compound stock solution to the polymer solution to achieve a final dye concentration of 0.01-0.05% (w/w) relative to the polymer. The optimal concentration should be determined empirically to maximize signal without causing self-quenching.
-
Vortex the mixture thoroughly to ensure homogeneous distribution of the dye.
-
Cast the solution onto a clean, flat surface (e.g., a glass petri dish) and allow the solvent to evaporate completely in a fume hood.
-
Carefully peel the resulting polymer film from the surface.
-
Cut the film into uniform samples for the degradation study.
Step 2: Degradation Assay
-
Place each polymer film sample into a separate vial containing the degradation medium (e.g., PBS at 37°C to simulate physiological conditions).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days), remove a sample from the degradation medium.
-
Gently rinse the sample with deionized water to remove any salts and blot dry.
-
Ensure the sample is completely dry before fluorescence measurement.
Step 3: Fluorescence Spectroscopy
-
Place the dry polymer film sample in the solid-state sample holder of a fluorometer.
-
Set the excitation wavelength. For anthraquinone dyes, this is typically in the range of 400-600 nm. An initial excitation scan may be needed to determine the optimal excitation wavelength for this compound in the specific polymer matrix.[15][19]
-
Record the emission spectrum over a suitable wavelength range (e.g., 500-750 nm).
-
The primary data point will be the fluorescence intensity at the emission maximum.
Step 4: Data Analysis
-
Plot the fluorescence intensity at the emission maximum as a function of degradation time.
-
A decrease in fluorescence intensity over time is indicative of polymer degradation.
-
This data can be correlated with data from other analytical techniques (e.g., GPC, mass loss) to build a comprehensive degradation profile.
dot graph TD{ subgraph "Spectroscopy Workflow" A[Prepare Dye-Doped Polymer Film] --> B[Immerse in Degradation Medium]; B --> C{Incubate for Predetermined Time}; C --> D[Remove, Rinse, and Dry Sample]; D --> E[Measure Fluorescence Emission Spectrum]; E --> F[Plot Fluorescence Intensity vs. Time]; F --> G[Correlate with Degradation]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for monitoring bulk polymer degradation using fluorescence spectroscopy.
Protocol 2: Spatially Resolved Degradation using Fluorescence Microscopy
This protocol allows for the visualization of degradation heterogeneity within a polymer sample.
Step 1: Sample Preparation
-
Prepare this compound-doped polymer films or scaffolds as described in Protocol 1. For microscopy, thinner films are generally preferred.
-
Alternatively, for surface degradation studies, a pristine polymer sample can be stained. Prepare a dilute staining solution of this compound (e.g., 10 µg/mL in an appropriate solvent).
-
Incubate the polymer sample in the staining solution for a defined period (e.g., 30 minutes), then rinse thoroughly with fresh solvent to remove excess dye.[20]
Step 2: Degradation Assay
-
Perform the degradation assay as described in Protocol 1.
Step 3: Sample Mounting
-
At each time point, remove a sample and rinse and dry it.
-
Place the sample on a glass microscope slide.
-
Add a drop of mounting medium.[18]
-
Carefully place a coverslip over the sample, avoiding air bubbles.[21]
Step 4: Fluorescence Imaging
-
Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound.
-
Acquire images at different locations on the sample and at different time points of degradation.
-
Maintain consistent imaging parameters (e.g., exposure time, gain) across all samples and time points for quantitative comparison.
Step 5: Image Analysis
-
Use image analysis software (e.g., ImageJ, FIJI) to quantify the mean fluorescence intensity of the images.
-
Regions with lower fluorescence intensity correspond to areas of more advanced degradation.
-
This method is particularly powerful for observing degradation fronts or localized "hot spots" of degradation.
Data Interpretation and Expected Results
The expected outcome of these experiments is a measurable change in the fluorescence of this compound that correlates with the extent of polymer degradation.
| Parameter | Pristine Polymer | Degraded Polymer | Rationale |
| Fluorescence Intensity | High | Low | Increased polarity in the degraded polymer matrix quenches the fluorescence of this compound. |
| Fluorescence Lifetime | Longer | Shorter | Quenching processes provide a non-radiative decay pathway, shortening the excited state lifetime. |
| Emission Maximum (λem) | May be at a shorter wavelength | May exhibit a slight red or blue shift | While the primary effect is expected to be quenching, some solvatochromic shift is possible depending on the specific polymer and degradation products. |
Conclusion
The use of this compound as a fluorescent probe offers a sensitive, versatile, and high-throughput method for monitoring polymer degradation. Its application can provide valuable insights for material selection, formulation development, and quality control in the pharmaceutical and biomedical industries. The protocols outlined in this application note provide a robust starting point for researchers to implement this powerful technique.
References
- Park, K. (n.d.). Degradation of poly(lactic-co-glycolic acid) microspheres: effect of copolymer composition.
- Li, R., et al. (2024). Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments. Polymers, 16(13), 1775. [Link]
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- OUCI. (n.d.). Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments.
- Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]
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- Lee, S. H., & Yeo, Y. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 947-952. [Link]
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- ResearchGate. (n.d.). (PDF) Fluorescence Quenching of Phycoerythrin by Anthraquinone Dyes.
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- ResearchGate. (n.d.). Scheme 1 Structure of anthraquinone dyes.
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.
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Application Notes and Protocols for Violet Dyes in Forensic Science
A Guide for Researchers and Forensic Scientists
Introduction: Clarifying the Role of Violet Dyes in Latent Print Development
In forensic science, the visualization of latent fingerprints is a critical task. Various chemical and physical methods are employed, often selected based on the type of surface and the composition of the fingerprint residue. While the query specifies "Solvent Violet 13," a thorough review of forensic literature and standard protocols indicates that this specific dye is not a primary reagent for fingerprint development.
This compound, also known as C.I. 60725 and D&C Violet No. 2, is a synthetic anthraquinone dye with CAS number 81-48-1.[1][2] Its principal applications are industrial, including the coloring of plastics, synthetic resins, hydrocarbon solvents, and gasoline.[2][3] It is also used in some cosmetic products.[4]
The violet dyes that have well-established and validated applications in forensic science for developing latent prints are Crystal Violet (Gentian Violet) and Acid Violet 17 . This guide will provide detailed application notes and protocols for these two effective reagents, as they are the scientifically recognized compounds for the applications implied by the topic.
Crystal Violet (Gentian Violet) for Adhesive and Non-Porous Surfaces
Crystal Violet (also known as Gentian Violet or Basic Violet 3) is a potent staining agent used to develop latent fingerprints on the adhesive side of tapes and on non-porous surfaces, particularly those that may be oily or greasy.[5]
Principle of Action
The effectiveness of Crystal Violet lies in its ability to stain the sebaceous (fatty or oily) components of fingerprint residue. The dye molecules physically adhere to these lipid-rich deposits, rendering the latent print visible as a deep purple image.[6] This method is particularly valuable for surfaces where traditional powdering is ineffective, such as the sticky side of duct tape, packing tape, or labels.[7]
Applications
-
Primary Use: Developing latent prints on the adhesive side of various tapes.[8]
-
Secondary Use: Can be effective on non-porous, greasy, or oily surfaces.[5]
-
Surfaces: Plastic tapes, duct tape, labels, glass, and plastic containers contaminated with oil or grease.
Experimental Protocol: Crystal Violet Staining
This protocol describes the preparation and application of a Crystal Violet solution for developing latent prints on adhesive surfaces.
1.3.1 Reagent Preparation (0.1% w/v Solution)
-
Weigh 1 gram of Crystal Violet (Gentian Violet) powder.
-
Dissolve the powder in 1000 mL of distilled water. A magnetic stirrer can be used to ensure the dye dissolves completely.[7]
-
Store the solution in a clearly labeled dark glass bottle.
1.3.2 Step-by-Step Staining Procedure
-
Preliminary Examination: Before any chemical treatment, visually inspect the exhibit for any visible prints. Photograph any prints found.[8]
-
Immersion: Carefully immerse the tape or adhesive surface in a glass tray containing the Crystal Violet staining solution. Ensure the entire adhesive side is in contact with the dye.
-
Staining Time: Allow the item to soak for 1 to 2 minutes. Gentle agitation can help ensure even staining.[9]
-
Rinsing: Remove the item from the staining solution and rinse it thoroughly under a gentle stream of cool, running tap water. Rinse until the background is clear and excess dye is removed. The developed prints will remain stained a deep purple color.
-
Drying: Allow the item to air dry completely in a vertical position. Do not apply heat, as it can damage the adhesive or the developed print.
-
Photography: Once dry, photograph the developed prints using appropriate lighting and scale for documentation and analysis.
Workflow Diagram: Crystal Violet Development
Caption: Workflow for latent print development using Crystal Violet.
Acid Violet 17 for Fingerprints in Blood
Acid Violet 17 is a protein stain used in forensic science to enhance fingerprints or footwear impressions made in blood. It is effective on both non-porous and porous surfaces, though it may cause some background staining on porous materials.[10]
Principle of Action
Blood is rich in proteins, most notably hemoglobin. Acid dyes, such as Acid Violet 17, work by binding to the amino groups of these proteins. The process requires an acidic environment to facilitate this ionic interaction. The dye stains the protein-rich blood residue a bright violet color, significantly increasing its contrast against the background surface. A crucial first step is to "fix" the blood proteins to the surface using a fixative like 5-sulphosalicylic acid, which prevents the blood from dissolving during the subsequent staining and washing stages.[10]
Applications
-
Primary Use: Enhancement of fingerprints and footwear impressions in blood.
-
Surfaces: Effective on most non-porous surfaces (e.g., metal, glass, finished wood, plastic). Also suitable for porous surfaces like paper or cardboard, though a spot test is recommended to check for background staining.[10]
Experimental Protocol: Acid Violet 17 Staining
This protocol is a multi-step process involving fixing, staining, and de-staining.
2.3.1 Reagent Formulations
The following formulations are recommended for the effective use of Acid Violet 17.[10]
| Reagent Component | Formulation |
| Fixing Solution | 23g 5-sulphosalicylic acid dihydrate in 1 L of distilled water. |
| Staining Solution | 1g Acid Violet 17 in 700mL distilled water, 250mL ethanol, and 50mL acetic acid. |
| Washing Solution | 700mL distilled water, 250mL ethanol, and 50mL acetic acid. |
2.3.2 Step-by-Step Staining Procedure
-
Preliminary Examination: Visually inspect the exhibit and photograph any visible blood patterns or prints before treatment.
-
Fixing: Apply the fixing solution (5-sulphosalicylic acid) to the bloodstain. This can be done by immersion, spraying, or careful application with a pipette. Allow the fixative to act for a minimum of five minutes. This step is critical to prevent the blood from washing away.[10]
-
Staining: Immerse the fixed print in the Acid Violet 17 staining solution for at least three minutes. For heavily contaminated areas, a longer staining time may be necessary.[10]
-
Washing (De-staining): Transfer the item to the washing solution to remove excess dye from the background. The washing time will vary depending on the surface. Non-porous surfaces clear quickly, while porous surfaces require more care to avoid over-washing the print itself.
-
Drying: Allow the item to air dry completely.
-
Photography and Examination: Photograph the enhanced prints. Examination under a forensic light source may further improve contrast.
Workflow Diagram: Acid Violet 17 Enhancement
Caption: Workflow for the enhancement of fingerprints in blood using Acid Violet 17.
Safety and Handling
As a senior application scientist, it is imperative to stress that all chemical reagents must be handled with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle dye powders and prepare solutions in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1]
-
Hazards:
-
This compound: May cause serious eye irritation. Ingestion may cause nausea and vomiting.[1][13]
-
Crystal Violet: Harmful if swallowed and can cause serious eye damage.
-
Acid Violet 17: Can cause skin and eye irritation.
-
Fixing/Staining/Washing Solutions: These solutions contain acids and ethanol and are flammable. Avoid sources of ignition.
-
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour solutions down the drain unless permitted.[11]
Conclusion
While the name "this compound" might suggest a role in forensic chemistry, its application in latent print development is not supported by established literature. Instead, the field relies on two other distinct violet dyes: Crystal Violet and Acid Violet 17 . Crystal Violet is an indispensable tool for visualizing prints on adhesive surfaces by staining fatty residues. Acid Violet 17 is a highly effective protein stain for enhancing prints made in blood. Understanding the specific applications, mechanisms, and protocols for these correct reagents is essential for their safe and effective use in forensic investigations.
References
- Spectra Colors. (n.d.). SAFETY DATA SHEET: SOLVENT VIOLET 013.
- Koch Color. (2015, July 20). Safety Data Sheet: C.I. This compound.
- Government of Canada. (2021, July 16). This compound.
- Wikipedia. (n.d.). This compound.
- Google Patents. (2016). CN105237417A - Synthetic method for this compound.
- SciSpace. (n.d.). This compound | 5 Publications | 4 Citations.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound.
- HSE Consultations Hub. (n.d.). MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (2017). CN105237417B - Synthetic method for this compound.
- GOV.UK. (n.d.). Fingerprint Source Book – Chapter 3: Finger mark development techniques within scope of ISO 17025.
- PubMed. (2024). Optimization of crystal violet technique for enhanced fingerprint detection on various surfaces.
- Development of Latent Fingerprints. (2023, May 22).
- FBI. (2000). Processing Guide for Developing Latent Prints.
- Government of Canada. (2021, July 17). Risk management approach for this compound.
- Fingerprint Development and Preservation - Part 4, Detecting Latents with Chemicals. (2023, December 21).
- AIMPLAS. (2018, November 29). Canada keeps a close eye on this compound.
- West Virginia Academy of Science. (2016). Determining the ideal methods for fingerprint analysis from different surfaces.
- PubMed. (2007). A step on the path in the discovery of new latent fingerprint development reagents: substituted Ruhemann's purples and implications for the law.
- The Home Scientist. (2010, January 24). The Home Scientist 010 - Forensic Fingerprinting IV: Gentian Violet. YouTube.
- Journal of Forensic Science and Research. (n.d.). Development of Latent Fingerprints Using Food Coloring Agents.
- EVISCAN. (n.d.). Gentian Violet – Fingerprints on tape.
- ResearchGate. (2014). Small particle reagent based on crystal violet dye for developing latent fingerprints on non-porous wet surfaces.
- Loughborough University Research Repository. (n.d.). Novel Fingerprint Development Techniques.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Violet 13 Dispersion in Polymers
Welcome to the technical support center for Solvent Violet 13. This guide is designed for researchers, scientists, and professionals in drug development and polymer sciences who utilize this compound in their experiments. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting solutions to common challenges encountered when dispersing this dye in various polymer systems.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound to provide a solid foundation for its application.
Q1: What is this compound and what are its primary applications in polymers?
This compound, also known by its Color Index number 60725, is a synthetic anthraquinone dye that exhibits a bright, bluish-violet hue.[1] Chemically, it is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] It is an oil-soluble dye, meaning it is insoluble in water but soluble in organic solvents like acetone, toluene, and benzene, as well as in various polymer melts.[1][2]
Its primary application in the polymer industry is for the coloration of a wide range of plastics due to its excellent heat stability, lightfastness, and vibrant color.[3][4][5] It is commonly used in:
-
Polystyrene (PS)
It is also utilized in the dope dyeing of polyester fibers and in the formulation of masterbatches for easier and more uniform incorporation into polymers.[2][4][12]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the properties of this compound is crucial for successful dispersion. Key characteristics are summarized in the table below.
| Property | Value | Significance for Polymer Processing |
| Chemical Formula | C₂₁H₁₅NO₃[1] | The anthraquinone structure contributes to its stability at high temperatures. |
| Molecular Weight | 329.3 g/mol | - |
| Melting Point | Approx. 189°C[3][11] | Processing temperature should be well above this for complete dissolution in the polymer melt. |
| Heat Resistance | Up to 260-350°C (in specific polymers like PS)[6][11] | Suitable for high-temperature processing methods like injection molding and extrusion.[4] |
| Lightfastness | 6-8 (on a scale of 1-8)[3][10] | Ensures long-term color stability in the final product when exposed to light.[4] |
| Solubility | Insoluble in water; soluble in organic solvents and polymer melts.[1][2] | This property dictates its use as a solvent dye and its compatibility with non-polar polymers. |
Q3: What is a masterbatch and why is it recommended for incorporating this compound?
A masterbatch is a concentrated mixture of pigments or additives, such as this compound, encapsulated within a carrier polymer. This concentrate is then blended with the bulk polymer during processing. Using a masterbatch is a highly recommended method for incorporating the dye because it facilitates a more uniform and even dispersion of the colorant throughout the final plastic product, preventing issues like color streaks or specks.[4]
Troubleshooting Guide: Common Dispersion Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound.
Problem 1: I'm observing specks or color agglomerates in my final polymer product. What is causing this and how can I fix it?
Answer:
The presence of specks, streaks, or color agglomerates is a classic sign of poor dye dispersion. This means the this compound has not fully dissolved or distributed evenly within the polymer matrix. The primary causes are insufficient mixing, processing temperatures that are too low, or dye particles clumping together.
Causality Explained: Solvent dyes like this compound color polymers by dissolving in the molten plastic to form a solid solution.[13] If the dye particles are not fully separated and wetted by the polymer, they remain as clumps, leading to visible defects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for color agglomeration issues.
Detailed Protocol: Improving Dispersion via Masterbatch Preparation
-
Carrier Resin Selection: Choose a carrier resin that is compatible with your bulk polymer (e.g., a low MFI polystyrene for a general-purpose PS application).
-
High-Shear Mixing:
-
Dry blend the this compound powder with the carrier resin pellets. A typical loading for a masterbatch is between 10-40% dye by weight.
-
Process the blend through a twin-screw extruder with a high-shear screw configuration to break down agglomerates.
-
-
Extrusion and Pelletizing: Extrude the molten, colored resin and pelletize it to create the masterbatch.
-
Final Processing: Let down the masterbatch pellets into your bulk polymer at the desired final concentration (e.g., 1 part masterbatch to 100 parts bulk polymer for a 0.1% final dye concentration) during the final molding or extrusion process.
Problem 2: The color of my plastic is weaker than expected, even though I'm using the correct dye concentration.
Answer:
Weak color strength, also known as low tinting strength, is another common issue that often points to suboptimal dispersion or degradation of the dye.[14] If the dye is not fully dissolved and molecularly dispersed, its ability to absorb light is diminished.
Causality Explained: The perceived color intensity is a direct result of the dye molecules being individually and uniformly distributed throughout the polymer. Agglomerates of dye have a lower surface area-to-volume ratio, which reduces their overall efficiency in absorbing light and imparting color. Additionally, excessive processing temperatures or residence times can cause thermal degradation of the dye, leading to a loss of color.
Key Factors to Investigate
| Factor | Potential Cause of Weak Color | Recommended Action |
| Dispersion Quality | Incomplete dissolution of the dye. | Re-evaluate your dispersion process. Use a microscope to examine a thin film of the polymer for undissolved particles. Implement the steps from Problem 1. |
| Processing Temperature | Temperature is too high, causing thermal degradation of the dye. | While this compound has good heat stability, check the technical data sheet for the specific polymer.[10] Reduce the temperature in increments of 5-10°C to find the optimal balance between dissolution and stability. |
| Residence Time | The polymer/dye blend is exposed to high temperatures for too long. | Reduce the residence time in the extruder barrel by increasing the screw speed, if possible without compromising mixing. |
| Presence of Additives | Certain additives, particularly titanium dioxide (TiO₂) in opaque formulations, can scatter light and reduce the perceived color strength. | If formulating an opaque color, ensure the TiO₂ is also well-dispersed. The ratio of dye to TiO₂ is critical and may require optimization.[8] |
Problem 3: I'm noticing dye migration or "bleeding" on the surface of my polymer part after some time.
Answer:
Dye migration, or bleeding, occurs when the dye moves from the interior of the polymer to its surface. This is more common in certain types of polymers and can be influenced by processing conditions and the presence of other additives.
Causality Explained: This phenomenon is often linked to the solubility and compatibility of the dye with the polymer. If the dye concentration exceeds its solubility limit in the polymer at room temperature (a state known as "super-saturation"), the excess dye molecules can migrate to the surface over time. This is particularly prevalent in semi-crystalline polymers or plasticized polymers where molecular chain mobility is higher.[13]
Logical Relationship Diagram: Factors Influencing Migration
Caption: Key factors contributing to dye migration.
Mitigation Strategies
-
Reduce Dye Concentration: The most straightforward solution is to reduce the concentration of this compound to a level below its solubility limit in the specific polymer.
-
Polymer Selection: this compound performs best in amorphous polymers with high glass transition temperatures (Tg), such as PS, PC, and PMMA, where molecular mobility is restricted.[13] Be cautious when using it in crystalline polymers like polyethylene (PE) or polypropylene (PP), or in plasticized PVC.
-
Avoid Incompatible Additives: Plasticizers, in particular, can increase the free volume within the polymer matrix, facilitating dye migration. If a plasticizer is necessary, select one that has minimal interaction with the dye.
-
Optimize Processing: Over-heating can sometimes create lower molecular weight polymer chains, which can increase the likelihood of migration. Adhere to recommended processing temperatures.
By systematically addressing these common issues, you can significantly improve the dispersion of this compound in your polymer systems, leading to consistent, high-quality results in your research and product development.
References
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- 11. Macrolex Violet B Gran– this compound Dye for Plastics [ranbarr.com]
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- 14. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
Technical Support Center: Optimizing Solvent Violet 13 Fluorescence
Welcome to the technical support center for Solvent Violet 13. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile anthraquinone dye in their work. My objective is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your fluorescence experiments effectively. We will explore the key factors governing the fluorescence of this compound, from fundamental principles to advanced, actionable strategies.
Section 1: Fundamental FAQs
This section addresses the most common introductory questions about this compound and its fluorescence characteristics.
Q1: What is this compound, and what are its core spectral properties?
This compound (C.I. 60725) is a synthetic, oil-soluble dye known for its bright, bluish-violet color.[1] Structurally, it is 1-hydroxy-4-(p-tolylamino)anthraquinone.[2] While widely used as a colorant for plastics, resins, and hydrocarbon products like solvents, its fluorescent properties make it a valuable probe in scientific research.[2][3][4][5]
Key properties include:
-
Appearance: Dark violet powder.[6]
-
Solubility: Insoluble in water, but soluble in various organic solvents such as acetone, toluene, benzene, xylene, and DMF.[2][7][8][9]
-
High Thermal Stability: It shows excellent heat resistance, withstanding temperatures up to 280-300°C in certain applications, making it suitable for high-temperature processing.[6][7][10][11]
-
Good Light Fastness: It generally exhibits good stability against light-induced degradation.[12][6]
Its fluorescence is highly dependent on the local environment, a characteristic known as solvatochromism, which will be discussed in detail.
Q2: How does this compound function as a fluorescent probe?
This compound's utility as a fluorescent probe stems from its sensitivity to the polarity of its microenvironment. The fluorescence emission of a dye can be significantly influenced by interactions with surrounding solvent molecules.[13]
Here's the mechanism:
-
Excitation: When a photon of a specific wavelength (the absorption maximum) strikes the dye molecule, an electron is promoted to a higher energy level (the excited state, S1).
-
Solvent Relaxation: In polar solvents, the solvent molecules will reorient themselves around the excited-state dipole of the fluorophore. This process, called solvent relaxation, stabilizes and lowers the energy of the excited state.[13]
-
Emission: When the electron returns to the ground state (S0), it emits a photon of light (fluorescence). Because the energy of the excited state was lowered by solvent relaxation, the emitted photon has less energy, and therefore a longer wavelength, than the absorbed photon.
This energy difference between the absorption and emission maxima is known as the Stokes shift. The more polar the solvent, the greater the stabilization of the excited state, and the larger the red shift (shift to longer wavelengths) in the emission spectrum.[13] This property allows this compound to report on the hydrophobicity of its binding site, for example, when partitioning into lipid droplets or the core of a micelle.
Q3: What are the primary factors that influence the fluorescence signal of this compound?
Optimizing your signal requires understanding and controlling several key variables:
-
Solvent Polarity: As explained above, this is a critical factor. The choice of solvent will directly impact the emission wavelength and quantum yield.[13]
-
Dye Concentration: At high concentrations, fluorescence intensity can decrease due to a phenomenon called concentration quenching or self-quenching.
-
Excitation Wavelength and Intensity: Using the correct excitation wavelength (λex) is crucial for maximizing signal. However, high-intensity light can lead to photobleaching, a permanent loss of fluorescence.[7]
-
pH: The pH of the medium can affect the dye's protonation state and, consequently, its spectral properties.[6][8]
-
Presence of Quenchers: Other molecules in the sample, such as dissolved oxygen or heavy atoms, can decrease fluorescence intensity through quenching.
Section 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Weak or No Fluorescence Signal
A faint or absent signal is one of the most frequent issues. The underlying cause can be chemical, optical, or procedural.
Causality Analysis: A weak signal implies that either the dye is not being excited efficiently, or the excited dye is not fluorescing efficiently (low quantum yield), or the emitted light is not being detected properly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak fluorescence signal.
Step-by-Step Guide:
-
Verify Dye Integrity: Ensure your this compound stock solution is not degraded. It is best to use freshly prepared solutions.
-
Confirm Concentration: Use a UV-Vis spectrophotometer to measure the absorbance of your sample and confirm the dye concentration is within the optimal range. An absorbance between 0.02 and 0.1 at the excitation wavelength is a good starting point for cuvette-based measurements.
-
Optimize Instrument Settings:
-
Wavelengths: Double-check that your fluorometer or microscope is set to the correct excitation and emission wavelengths for your specific solvent.
-
Light Source: Ensure the excitation lamp or laser is on and aligned. Cautiously increase the excitation intensity or detector gain. Be aware that excessive light intensity can cause photobleaching.[7]
-
-
Evaluate the Solvent: If the dye is in a highly polar or quenching solvent, the quantum yield may be intrinsically low. Test the dye's fluorescence in a non-polar solvent like toluene or xylene to confirm it is functional.[2][7]
-
Check for Quenchers: Dissolved oxygen is a common fluorescence quencher. If possible, degassing your solvent by sparging with nitrogen or argon can improve the signal.
Problem: Inconsistent or Fading Signal (Photobleaching)
A signal that decreases over time during measurement is a classic sign of photobleaching.
Causality Analysis: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7] High light intensity and prolonged exposure are the primary causes.[7] The presence of reactive oxygen species (ROS) can also accelerate this process.[7]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are excellent tools for this.[7]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. For microscopy, use the shortest possible camera exposure times and keep the shutter closed when not acquiring images.[7]
-
Use Antifade Reagents: For microscopy applications, especially with fixed cells or tissues, use a mounting medium containing an antifade reagent (e.g., n-propyl gallate, p-phenylenediamine). These reagents work by scavenging free radicals that contribute to photodegradation.
-
Control the Environment: As mentioned, deoxygenating the sample can reduce photobleaching.
Problem: Unexpected Emission Wavelength (Spectral Shifting)
If the emission peak is not where you expect it, the cause is almost always environmental.
Causality Analysis: This is a direct consequence of the solvatochromic nature of this compound. The emission maximum (λem) is highly sensitive to the polarity of the surrounding medium.[13]
Troubleshooting Steps:
-
Confirm Your Solvent: The most common reason for a spectral shift is using a different solvent than the one for which you have reference spectra. A shift towards longer wavelengths (red shift) indicates a more polar environment, while a shift to shorter wavelengths (blue shift) indicates a less polar one.
-
Check for Contaminants: Small amounts of a polar contaminant (like water) in a non-polar solvent can cause a significant red shift. Ensure your solvents are anhydrous and of high purity.
-
Consider Binding Events: In biological applications, if the dye binds to a specific cellular component (e.g., moving from the aqueous cytoplasm to a lipid droplet), you should expect a significant spectral shift. This is often the intended use of such a probe.
-
Rule out Concentration Effects: At very high concentrations, excimer formation or other aggregate effects can sometimes lead to the appearance of new, red-shifted emission bands. Verify this by acquiring spectra of a dilution series.
Section 3: Advanced Optimization Protocols
Protocol: Selecting the Optimal Solvent System
The goal is to find a solvent that provides a high fluorescence quantum yield and an emission wavelength suitable for your instrument's detection capabilities.
Methodology:
-
Prepare a concentrated primary stock solution of this compound in a good solvent like Toluene or Dichloromethane (e.g., 1 mM).
-
Prepare a series of test solutions by diluting the stock solution into various solvents of differing polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol). The final concentration should be identical for all samples (e.g., 1 µM).
-
For each sample, measure the absorbance spectrum to find the absorption maximum (λabs).
-
Set the excitation wavelength to the measured λabs for each solvent.
-
Measure the fluorescence emission spectrum and record the emission maximum (λem) and the peak intensity.
-
Tabulate the results to compare λabs, λem, Stokes Shift (in nm), and relative fluorescence intensity.
Data Summary Table (Illustrative Data):
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | Relative Intensity |
| Hexane | 0.1 | ~590 | ~620 | ~30 | High |
| Toluene | 2.4 | ~592 | ~630 | ~38 | Very High |
| Dichloromethane | 3.1 | ~595 | ~645 | ~50 | Moderate |
| Acetone | 5.1 | ~593 | ~655 | ~62 | Low |
| Ethanol | 4.3 | ~591 | ~660 | ~69 | Very Low |
Note: The spectral values above are illustrative and should be determined experimentally.
Protocol: Determining the Optimal Dye Concentration
This protocol helps avoid signal loss due to concentration quenching.
Methodology:
-
Prepare a series of dilutions of this compound in your chosen optimal solvent. A good range to test would be from 10 nM to 100 µM.
-
Measure the fluorescence intensity of each sample using identical instrument settings (excitation/emission wavelengths, slit widths, gain).
-
Plot the measured fluorescence intensity (Y-axis) against the dye concentration (X-axis).
-
Observe the plot. Initially, the intensity should increase linearly with concentration. The point at which the line begins to curve and plateau, or even decrease, is the onset of concentration quenching. The optimal working concentration will be in the linear range of this curve.
Concentration Quenching Visualization:
Caption: Relationship between dye concentration and signal intensity.
References
- Technical Data Sheet this compound. (n.d.). Meghmani Dyes and Intermediates LLP.
- This compound tds. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd.
- This compound | C21H15NO3. (n.d.). PubChem.
- China this compound / CAS 81-48-1 factory and manufacturers. (n.d.). Precise Color.
- This compound – Ranbar Violet B Anthraquinone Dye. (n.d.). Ranbar Dyestuff.
- This compound. (n.d.). Wikipedia.
- This compound | CAS NO.81-48-1. (n.d.). Xcolor Pigment.
- This compound. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd.
- This compound. (n.d.). Pylam Dyes.
- This compound. (n.d.). World dye variety.
- Applications of this compound. (2023, January 9). TIANJIN TIANAKAI., LTD.
- This compound / Solvent Dyes. (n.d.). Honor Pigments.
- This compound - Solvent Violet B - Transparent Violet S-B. (n.d.). Emperor Chem.
- solvent dye violet 13(b), CAS 81-48-1 Mfg. (n.d.). Baoxu Chemical.
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
Sources
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- 8. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
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- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
Technical Support Center: Overcoming Solubility Challenges with Solvent Violet 13
Welcome to the technical support guide for Solvent Violet 13 (C.I. 60725). As a valued researcher, you are likely working with this vibrant, anthraquinone-based dye in applications ranging from coloring thermoplastics to formulating specialized inks.[1][2] However, its hydrophobic nature and limited solubility in many common solvents can present experimental hurdles.[3][4]
This guide is designed to provide you with direct, actionable solutions to the most common solubility issues encountered in the lab. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.
Troubleshooting Guide: From Insolubility to Solution
This section addresses the most immediate challenges you might face when this compound fails to dissolve as expected. Follow this question-and-answer flow to diagnose and resolve the issue.
Q1: My this compound is not dissolving or is forming a precipitate in my chosen solvent. What are my first steps?
A1: The primary cause of poor dissolution is an incompatible solvent choice. This compound is a non-polar molecule and adheres to the principle of "like dissolves like." It is insoluble in water and polar solvents but shows varying degrees of solubility in non-polar organic solvents.[1]
Your first action should be a solvent compatibility check.
-
Verify Your Solvent: Cross-reference your chosen solvent with the table below.
-
Consider a Stronger Solvent: If you are using a solvent with "Poor" to "Moderate" solubility, switching to one with "Good" to "Excellent" solubility is the most effective first step. Dichloromethane and Dimethylformamide (DMF) are often excellent starting points for creating concentrated stock solutions.[5][6][7]
-
Assess Purity: Ensure the dye and solvent are of high purity. Contaminants can significantly impact solubility.
| Solvent | Chemical Class | Solubility Rating | Quantitative Data (g/L) | Citations |
| Dichloromethane | Chlorinated Hydrocarbon | Excellent | 35 | [7] |
| Dimethylformamide (DMF) | Amide | Excellent | High | [5][6][8] |
| Xylene / Toluene | Aromatic Hydrocarbon | Good | 7-8 | [1][7][9] |
| Benzene | Aromatic Hydrocarbon | Good | Soluble | [1][5][10] |
| Chlorobenzene | Aromatic Hydrocarbon | Good | Soluble | [5][6] |
| Acetone | Ketone | Moderate | 1.3 - 1.5 | [1][7][9] |
| Butyl Acetate | Ester | Moderate | 3.0 | [7][9] |
| Methyl Methacrylate | Ester | Moderate | 5.5 | [9] |
| Ethanol | Alcohol | Poor | 0.1 - 0.2 | [3][7][9] |
| Water | Aqueous | Insoluble | Insoluble | [1][2] |
Note: The provided quantitative data is for reference and may vary based on the specific grade and purity of the dye and solvent.[7]
Q2: I'm using a recommended solvent, but I need a higher concentration than what dissolves at room temperature. What's next?
A2: When you reach the saturation limit of a solvent at ambient temperature, you must introduce additional energy or modify the solvent system.
The solubility of most solid dyes, including this compound, increases with temperature.[11] Heating the solvent provides the energy needed to overcome the intermolecular forces in the dye's crystal lattice, allowing more of it to dissolve.
-
Safety First: Perform this procedure in a certified chemical fume hood. Use a heating mantle or a temperature-controlled hot plate. Never use an open flame with organic solvents.
-
Preparation: Place your solvent in a flask equipped with a magnetic stir bar.
-
Gradual Heating: Begin stirring and gently heat the solvent to 40-60°C.
-
Incremental Addition: Slowly add the this compound powder to the warm, stirring solvent. Add it in small portions, allowing each to dissolve before adding the next.
-
Cooling: Once the dye is dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the dye to precipitate out.
-
Observation: If the solution remains clear upon cooling, you have successfully created a supersaturated stock solution. If crystals form, the concentration is too high for that temperature.
A mixture of two or more miscible solvents can sometimes dissolve a solute better than any single solvent in the mixture. This is often due to a more favorable balance of polarity and intermolecular interactions. For this compound, blending a strong solvent (like Toluene) with a moderately effective one that has a different functional group (like Acetone) can be effective.
-
Select Solvents: Choose two or more miscible solvents from Table 1 with "Moderate" to "Excellent" ratings (e.g., Toluene and Acetone).
-
Initial Test: In a small vial, prepare a 1:1 (v/v) mixture of the chosen solvents.
-
Test Solubility: Attempt to dissolve your target concentration of this compound in this mixture, using stirring and gentle warming if necessary.
-
Optimize Ratios: If solubility improves but is not yet sufficient, systematically vary the ratios (e.g., 3:1, 1:3) to find the optimal blend.
-
Validation: Once an effective ratio is found, scale up the volume for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the scientific reason for this compound's characteristic solubility profile?
This compound's structure is based on a large, planar anthraquinone core, with a 1-hydroxy and a 4-(p-tolylamino) group attached.[1] This structure is predominantly non-polar and hydrophobic. It lacks significant hydrogen-bonding groups, which are necessary for solubility in polar solvents like water.[11] Its dissolution is driven by weaker van der Waals forces, which are most effective with non-polar organic solvents like aromatic hydrocarbons and chlorinated solvents.[3]
Q2: I'm working with plastics like Polystyrene (PS) and Polycarbonate (PC). Do I need to dissolve the dye in a solvent first?
Not necessarily. For thermoplastics, this compound is typically incorporated directly into the polymer matrix via melt coloration.[12][13] In processes like injection molding or extrusion, the dye is mixed with the polymer pellets or powder to create a "masterbatch."[13] At the high processing temperatures (e.g., up to 300°C in PS), the polymer itself becomes the "solvent," and the dye dissolves directly into the molten plastic to provide uniform color.[7][9][13] Its high thermal stability makes it ideal for these applications.[2][14]
Q3: Does the physical form of the dye (e.g., powder vs. microgranulate) affect the dissolution process?
Yes, the physical form can significantly impact handling and the rate of dissolution. Microgranular forms are often preferred in industrial settings because they are less dusty, which improves safety and reduces product loss.[9] These granules can also disperse more quickly and evenly in a liquid or polymer melt compared to a fine powder, which may clump together.[9] While the ultimate solubility (the saturation point) is an intrinsic property of the molecule, using a microgranular form can lead to a faster and more efficient dissolution process.
Q4: Can I use a surfactant to get this compound into an aqueous system?
Using a surfactant will not create a true solution. Instead, it will create a dispersion or a micellar solution, where the surfactant molecules encapsulate the insoluble dye molecules, allowing them to be suspended in water.[11] This can be a viable strategy for applications like certain inks or coatings where optical clarity is not paramount and a stable dispersion is acceptable. However, it is critical to understand that this is a suspension, not a true molecular solution.
References
- Wikipedia. This compound. [Link]
- Ranbar Dyestuff House. This compound – Ranbar Violet B Anthraquinone Dye. [Link]
- Emperor Chemical. This compound - Solvent Violet B - Transparent Violet S-B. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 6680. [Link]
- Xcolor Pigment. This compound|CAS NO.81-48-1. [Link]
- Prima Chemicals. Solvent & Polymer Soluble Dyes for Plastic. [Link]
- OC-Special-Dyes. Choosing the Right Violet Dye for Plastics: A Guide to this compound. [Link]
- Royal Society of Chemistry.
- Ranbar Dyestuff House. Macrolex Violet B Gran– this compound Dye for Plastics. [Link]
- Google Patents. CN105237417A - Synthetic method for this compound.
- ResearchGate. Solubility of anthraquinone derivatives in supercritical carbon dioxide | Request PDF. [Link]
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- 5. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- 6. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
- 7. This compound|CAS NO.81-48-1 [xcolorpigment.com]
- 8. This compound, a Colorant for Resin Plastics - this compound, this compound CAS 81-48-1 | Made-in-China.com [m.made-in-china.com]
- 9. Macrolex Violet B Gran– this compound Dye for Plastics [ranbarr.com]
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- 14. Solvent & Polymer Soluble Dyes for Plastic | Prima Chemicals [primachemicals.com]
Reducing background fluorescence in Solvent Violet 13 imaging
Welcome to the technical support guide for Solvent Violet 13. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during fluorescence imaging with this compound. Our goal is to help you minimize background fluorescence and maximize your signal-to-noise ratio, ensuring the generation of high-quality, reliable data.
Troubleshooting Guide: High Background Fluorescence
This section addresses specific issues related to unwanted background signal in your images. Each question is structured to help you diagnose the problem and implement a validated solution.
Q1: My entire image has a high, uniform background glow. What is the most likely cause and how do I fix it?
A1: A uniform background glow typically points to issues with unbound dye molecules remaining in the imaging medium or non-specific binding. The primary cause is often suboptimal dye concentration or insufficient washing.
Causality: this compound is a hydrophobic dye designed to partition into nonpolar environments like lipid droplets. If used at too high a concentration, excess, unbound dye molecules can remain in the aqueous imaging buffer, creating a diffuse fluorescent haze.[1][2] Inadequate washing after staining fails to remove this unbound dye, leading to a poor signal-to-noise ratio.[1][3]
Step-by-Step Mitigation Protocol:
-
Optimize Dye Concentration: The optimal concentration is critical for achieving bright, specific signals with minimal background.[1] Perform a concentration titration experiment.
-
Prepare a range of this compound working solutions (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM).
-
Stain parallel samples with each concentration.
-
Image under identical conditions to identify the lowest concentration that provides a bright specific signal without elevating the background.[4]
-
-
Enhance Washing Steps: Thorough washing is essential to remove residual unbound fluorophores.[1]
-
After staining, wash the sample 3-4 times with a buffered saline solution like PBS.
-
Increase the duration of each wash to 5-10 minutes with gentle agitation.
-
-
Use High-Quality Imaging Media: Standard cell culture media often contain components like phenol red and serum that contribute to background fluorescence.[1][5]
-
For live-cell imaging, replace the culture medium with an optically clear, buffered saline solution (e.g., HBSS) or a specialized low-background imaging medium just before acquiring images.[1]
-
Q2: I see bright, punctate signals outside of my cells of interest. Are these artifacts?
A2: Yes, these are likely dye aggregates. This compound is poorly soluble in aqueous solutions and can precipitate out of solution, forming highly fluorescent particles that adhere non-specifically to the coverslip or sample.[6][7][8]
Step-by-Step Mitigation Protocol:
-
Proper Stock Solution Preparation:
-
Dissolve this compound powder in a high-quality, anhydrous solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 1-5 mM).
-
Ensure the dye is fully dissolved by vortexing. Store stock solutions protected from light and moisture.
-
-
Working Solution Preparation:
-
Prepare the final working solution immediately before use.
-
Dilute the stock solution into your final buffer. Vortex or sonicate briefly to ensure dispersion and prevent aggregation.
-
-
Filter the Staining Solution: If aggregation persists, filter the final working solution through a 0.22 µm syringe filter before applying it to the sample. This will remove any pre-formed aggregates.
Q3: My unstained control sample is fluorescent. How can I reduce this signal?
A3: The fluorescence you are observing in an unstained sample is called autofluorescence. This is the natural emission of light from biological structures within the sample itself and is a common source of background noise.[5][9][10][11]
Causality: Autofluorescence is caused by endogenous molecules that act as natural fluorophores.[10] Common sources include metabolites like NADH and flavins (often in mitochondria), structural proteins like collagen and elastin, and aging pigments like lipofuscin.[9][10][12][13] Aldehyde-based fixatives (e.g., formaldehyde) can also induce autofluorescence by reacting with cellular amines.[5]
Step-by-Step Mitigation Protocol:
-
Characterize the Autofluorescence: First, image your unstained control sample using the same filter sets you use for this compound. This will establish the intensity and spectral properties of your background.[5][12]
-
Switch to the Far-Red Spectrum: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[5][12] While this compound has a defined spectrum, if autofluorescence is overwhelming, consider using a different lipophilic dye that excites and emits in the red or far-red range, where autofluorescence is significantly lower.[10]
-
Chemical Reduction or Quenching:
-
If using aldehyde fixatives, treat the sample with a reducing agent like sodium borohydride (0.1% in PBS for 10-15 minutes) after fixation to quench fixative-induced autofluorescence.[5][14]
-
Commercial quenching reagents (e.g., TrueBlack™) can be effective at reducing lipofuscin-based autofluorescence.[4]
-
-
Photobleaching: Intentionally photobleach the autofluorescence before staining. Expose your unstained sample to high-intensity light from your microscope's light source until the background signal diminishes.[12][15] This process selectively destroys the endogenous fluorophores without affecting the subsequently added dye.[15]
Visual Workflow & Data Summaries
To provide a clearer path for troubleshooting and understanding the underlying principles, we have developed the following visual aids and data tables.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving high background fluorescence.
Caption: A step-by-step workflow for identifying and solving sources of high background.
Conceptual Diagram: Signal vs. Noise
Understanding the components of your fluorescent image is key to improving its quality.
Caption: The components of a typical fluorescence microscopy image.
Table 1: Common Sources of Cellular Autofluorescence
Use this table to assess if endogenous fluorophores might be contributing to your background signal.
| Autofluorescent Source | Typical Excitation (nm) | Typical Emission (nm) | Common Cellular Location |
| Flavins (FAD, FMN) | 380 - 490 | 520 - 560 | Mitochondria[9] |
| NADH | 340 - 360 | 440 - 470 | Mitochondria[10][13] |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (especially in aging cells)[9][13] |
| Collagen / Elastin | 360 - 400 | 440 - 500 | Extracellular Matrix[10][13] |
| Tryptophan | ~280 | ~350 | General Proteins[10][11] |
Frequently Asked Questions (FAQs)
Q: What type of dye is this compound and why is that important? A: this compound (C.I. 60725) is a synthetic anthraquinone dye.[6][8] It is highly soluble in organic solvents but insoluble in water.[7][8] This hydrophobicity is why it is effective for staining nonpolar cellular compartments like lipid droplets. However, this property also makes it prone to aggregation in aqueous buffers if not handled correctly.
Q: Can my imaging vessel cause background fluorescence? A: Absolutely. Standard plastic-bottom cell culture dishes can fluoresce brightly, especially when using blue or green excitation wavelengths.[1] If you suspect your vessel is contributing to the background, switch to imaging-specific dishes with glass or polymer coverslip bottoms, which have much lower intrinsic fluorescence.[1][12]
Q: How does fixation affect this compound staining and background? A: Fixation can be a major source of autofluorescence, particularly when using aldehyde-based fixatives like paraformaldehyde or glutaraldehyde.[5] These chemicals can react with proteins and other biomolecules to create fluorescent products. If you must fix your cells, consider using ice-cold methanol as an alternative, or be prepared to use a quenching step (e.g., sodium borohydride treatment) after aldehyde fixation.[5] For live-cell imaging, this issue is avoided entirely.
Q: What is the optimal concentration for this compound? A: There is no single "optimal" concentration, as it depends on the cell type, lipid droplet content, and imaging system sensitivity. A titration is always recommended.[1][4] A common starting point for live or fixed cell staining is 1-2 µg/mL (approximately 3-6 µM), but the ideal concentration could be higher or lower. The goal is to use the lowest possible concentration that still yields a bright, specific signal well above the background.
Experimental Protocols
Protocol 1: Baseline Staining of Lipid Droplets in Fixed Cells
This protocol provides a validated starting point for staining cultured cells.
-
Cell Preparation: Culture cells on glass-bottom imaging dishes or coverslips until they reach the desired confluency (typically 60-80%).
-
Fixation: Gently wash cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
(Optional) Quenching: If high autofluorescence is expected, incubate cells with 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Wash thoroughly with PBS (3x, 5 min each).
-
Staining: Prepare a 1 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock. Incubate the fixed cells with the staining solution for 15-20 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting & Imaging: Mount coverslips using an anti-fade mounting medium. Image the sample using appropriate filter sets for this compound (e.g., Excitation ~590 nm, Emission ~635 nm, though these can vary based on the local environment).
Protocol 2: Preparation of an Unstained Autofluorescence Control
This control is essential for diagnosing background issues.[5][12]
-
Prepare a sample of your cells in parallel with your stained samples.
-
Perform all the same processing steps (e.g., fixation, washing, quenching) as the stained sample.
-
Instead of adding the this compound staining solution, add only the vehicle buffer (e.g., PBS with 0.1% DMSO).
-
Incubate for the same duration as the staining step.
-
Perform all final wash and mounting steps.
-
Image this control sample using the exact same imaging settings (laser power, exposure time, gain) as your stained samples. The resulting image will reveal the level of background fluorescence originating from your sample and system, independent of the dye.[5]
References
- Edinburgh Instruments. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images.
- Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Wikipedia. (n.d.). Autofluorescence.
- ResearchGate. (2015). How we can reduce the background in fluorescence microscopy?.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- JoVE. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy.
- Elabscience. (2018). Immunofluorescence Troubleshooting Tips.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- World Dye Variety. (2012). This compound.
- Wikipedia. (n.d.). This compound.
- Ranbar Dyestuff. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound.
- Xcolor Pigment. (n.d.). This compound | CAS NO.81-48-1.
- Baoxu Chemical. (n.d.). solvent dye violet 13(b), CAS 81-48-1 Mfg.
- SciSpace. (n.d.). This compound | 5 Publications.
- Tiankun Dye. (2023). Applications of this compound.
- Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. National Center for Biotechnology Information.
- protocols.io. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain.
- ResearchGate. (2025). Fluorescent Detection of Lipid Droplets and Associated Proteins.
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. sinobiological.com [sinobiological.com]
- 4. biotium.com [biotium.com]
- 5. Autofluorescence [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Autofluorescence - Wikipedia [en.wikipedia.org]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. jacksonimmuno.com [jacksonimmuno.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Removal of Solvent Violet 13 Stains
Welcome to the technical support guide for managing and removing excess Solvent Violet 13 (C.I. 60725). This resource is designed for researchers, scientists, and drug development professionals who utilize this oil-soluble dye in their work. Residual staining from this compound can lead to experimental artifacts and cross-contamination, making effective cleaning protocols essential for maintaining data integrity. This guide provides in-depth, scientifically-grounded solutions to common cleaning challenges.
Fundamental Principles of this compound and Its Removal
This compound is an anthraquinone-based dye, characterized by a large, nonpolar molecular structure. This structure dictates its solubility profile: it is insoluble in water but readily dissolves in nonpolar organic solvents like benzene, xylene, and dimethylformamide (DMF).[1][2][3][4] Consequently, standard aqueous cleaning solutions and polar solvents like ethanol are often ineffective at removing stubborn residues.
The core principle for removing these stains is "like dissolves like." Effective removal depends on selecting a solvent system that can overcome the intermolecular forces holding the dye to the substrate. This typically involves using nonpolar solvents to solubilize the dye, followed by rinses with intermediate and polar solvents to remove the dye-laden solvent and ensure a clean surface.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered in the laboratory in a direct question-and-answer format.
Q1: My borosilicate glassware has a persistent purple film after washing with detergent and rinsing with deionized water. How can I completely remove it?
A1: This is a classic example of polarity mismatch. Aqueous detergents cannot effectively solubilize the nonpolar this compound. The residual film you're observing is a thin layer of dye strongly adsorbed to the glass surface.
-
Causality: The anthraquinone structure of the dye has a strong affinity for surfaces and will not be lifted by water-based cleaning alone. You need a solvent that can effectively dissolve the dye.
-
Solution: A sequential solvent rinse is the most effective method. Start with a nonpolar solvent to dissolve the dye, followed by a water-miscible solvent to rinse away the nonpolar solvent, and finally, a thorough water rinse.
See Protocol 3.1: Step-by-Step Cleaning of Laboratory Glassware for a detailed workflow.
Q2: I've stained a plastic centrifuge tube made of polypropylene (PP). Can I use the same solvents as for glassware?
A2: Not necessarily. Solvent selection for plastics is critical to avoid damaging the material. Aggressive organic solvents can cause swelling, crazing, or complete dissolution of certain plastics. Polypropylene has good chemical resistance, but more sensitive polymers like polycarbonate (PC) or polystyrene (PS) are easily damaged.
-
Causality: The chemical resistance of a polymer is dependent on its own chemical structure and morphology. Solvents that can penetrate the polymer matrix will cause irreversible damage.
-
Solution: Always consult a chemical compatibility chart for the specific plastic you are cleaning. For a general approach, start with the least aggressive solvent possible. Isopropanol or hexane are good starting points. If ineffective, you may cautiously try a stronger solvent like ethyl acetate or acetone, but testing on a non-critical surface first is highly recommended.
See Diagram 4.1: Decision Workflow for Cleaning Stained Plastics for a visual guide to solvent selection.
Q3: A solution containing this compound was spilled on my epoxy resin lab bench. What is the safest and most effective way to clean it?
A3: For surface spills, the goal is to lift the dye without driving it deeper into the surface or damaging the benchtop's finish.
-
Causality: Epoxy resins are generally very resistant, but prolonged contact with harsh solvents can dull the finish or cause slight swelling. The key is swift action with an appropriate solvent.
-
Solution: Immediately absorb the bulk of the spill with an inert absorbent material. Then, use a cloth dampened with a moderately strong solvent like ethyl acetate or acetone to wipe the stained area. Work from the outside of the spill inward to prevent spreading. Follow up with a wipe-down using 70% isopropanol and then water. Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7]
See Protocol 3.2: General Procedure for Cleaning Non-Porous Surfaces.
Q4: Is it possible to chemically decolorize or degrade the stain instead of just dissolving it?
A4: Yes, chemical degradation is an option, but it should be considered a last resort for stubborn stains on highly resistant materials like borosilicate glass, due to the hazardous nature of the reagents. Anthraquinone dyes are structurally robust and resistant to natural degradation.[8][9][10]
-
Causality: Strong oxidizing agents can break the chromophore of the dye molecule, rendering it colorless. For instance, piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or chromic acid can effectively destroy the dye. Ozonolysis has also been shown to decolorize anthraquinone dyes.[11]
-
Solution & Safety Warning: This is an expert-level procedure that requires stringent safety protocols. Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled in a certified chemical fume hood with appropriate PPE (face shield, acid-resistant gloves, and lab coat). Due to the inherent risks, solvent-based cleaning should always be the first choice.
Protocols & Data
Protocol 3.1: Step-by-Step Cleaning of Laboratory Glassware
-
Mechanical Pre-Rinse: If possible, rinse the glassware with a stream of an appropriate nonpolar solvent (e.g., acetone or ethyl acetate) in a fume hood to remove the bulk of the stain. Collect this solvent as hazardous waste.
-
Solvent Soak: Submerge the glassware in a bath of the chosen solvent (see Table 3.1). For stubborn stains, sonication in the solvent bath for 15-30 minutes can significantly improve efficiency.
-
Intermediate Rinse: Remove the glassware from the nonpolar solvent bath and rinse thoroughly with a water-miscible organic solvent, such as isopropanol or acetone. This step removes the residual nonpolar solvent.
-
Aqueous Wash: Wash the glassware with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Dry the glassware in an oven or by air. The absence of any visible color indicates a successful cleaning.
Protocol 3.2: General Procedure for Cleaning Non-Porous Surfaces
-
Safety First: Don appropriate PPE, including gloves and safety glasses. Ensure adequate ventilation.[5][12]
-
Absorb Spill: Immediately contain and absorb the bulk of the liquid spill using absorbent pads or granules.
-
Solvent Wipe: Moisten a low-lint, non-abrasive wipe with a suitable solvent (e.g., ethyl acetate).
-
Clean Inward: Gently wipe the stained area starting from the perimeter and moving toward the center to prevent spreading the stain.
-
Repeat: Use fresh wipes and solvent as needed until no more color is lifted from the surface.
-
Residue Removal: Wipe the area with a cloth dampened with 70% isopropanol, followed by a final wipe with a water-dampened cloth.
-
Disposal: Dispose of all contaminated materials (wipes, gloves, absorbent) in accordance with local hazardous waste regulations.[5][7]
Table 3.1: Solvent Selection Guide for this compound Removal
| Solvent | Relative Polarity | Efficacy on Glass | Compatibility Notes for Plastics | Safety Considerations |
| Hexane | 0.1 | Good | Good with PP, PE, PTFE. Avoid with PS. | Flammable. Use in well-ventilated area. |
| Toluene | 2.4 | Excellent | Aggressive . Can damage many plastics (PC, PS, PVC). | Flammable, toxic. Use only in a fume hood. |
| Ethyl Acetate | 4.4 | Excellent | Moderate. Test before use on sensitive plastics. | Flammable, irritant. Good ventilation required. |
| Acetone | 5.1 | Excellent | Aggressive . Damages ABS, PC, PS. Good with PP, PE. | Highly flammable. Irritant. |
| Isopropanol (IPA) | 3.9 | Moderate | Good with most plastics. A safe first choice. | Flammable. |
| Dichloromethane (DCM) | 3.1 | Excellent | Highly Aggressive . Dissolves PC, PS. Use with caution. | Volatile, suspected carcinogen. Use only in a fume hood. |
Visual Workflow
Diagram 4.1: Decision Workflow for Cleaning Stained Plastics
Caption: Decision tree for selecting a safe and effective cleaning solvent for plasticware.
Safety & Disposal
Handling both this compound and the organic solvents used for its removal requires adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[6]
-
Ventilation: All cleaning procedures involving volatile organic solvents must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[5]
-
Waste Disposal: All solvent waste and materials contaminated with this compound (e.g., wipes, gloves) must be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.[7][12] Do not pour solvents down the drain.[5]
By understanding the chemical nature of this compound and applying a systematic, solvent-based cleaning approach, you can effectively manage and remove residual stains, ensuring the integrity and accuracy of your experimental work.
References
- Ranbar Violet B Anthraquinone Dye. (n.d.). Ranbar Dyestuff.
- This compound, Transparent Violet B. (n.d.). Rhodamine B Dye.
- This compound - Solvent Violet B - Transparent Violet S-B. (n.d.). Emperor Chem.
- Safety Data Sheet: C.I. This compound. (2015). Koch Color.
- This compound. (n.d.). Jinan Ogilvy Chemical Co., Ltd.
- China this compound / CAS 81-48-1. (n.d.). Precise Color.
- Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). ResearchGate.
- This compound. (2021). Canada.ca.
- Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). ACS Publications.
- Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). PubMed.
- Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. (2024). Frontiers.
- Degradation of anthraquinone dyes by ozone. (2007). Transactions of Nonferrous Metals Society of China.
- This compound. (n.d.). PubChem, National Institutes of Health.
Sources
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- 2. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
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- 4. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 5. kochcolor.com [kochcolor.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTTP404 无法找到页面 [tnmsc.csu.edu.cn]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Photobleaching issues with Solvent Violet 13 and solutions
Welcome to the technical support center for Solvent Violet 13. This guide is designed for researchers, scientists, and drug development professionals who may encounter photobleaching issues when using this and similar anthraquinone-based dyes in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate photobleaching and ensure the integrity of your fluorescence data.
Introduction to this compound
This compound, also known as C.I. 60725 and D&C Violet No. 2, is a synthetic anthraquinone dye.[1][2] Its chemical structure, 1-hydroxy-4-(p-tolylamino)anthraquinone, imparts a bright bluish-violet hue.[1] While primarily used in industrial applications for coloring plastics, resins, and hydrocarbon solvents due to its excellent thermal stability and lightfastness[3][4][5][6][7][8][9][10][11], its fluorescent properties may lead to its consideration in certain research applications. However, like most fluorophores, it is susceptible to photobleaching under intense and prolonged light exposure, a critical issue in fluorescence microscopy.
Part 1: Frequently Asked Questions (FAQs) about Photobleaching
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[12][13] This process is induced by the light used to excite the fluorophore. During the excitation-emission cycle, the fluorophore can enter a highly reactive, long-lived triplet state.[13] Interactions in this state, particularly with molecular oxygen, can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore's structure, rendering it non-fluorescent.[13][14][15]
Q2: Why is photobleaching a problem in my experiments?
A2: Photobleaching can significantly compromise the quality and reliability of your fluorescence data. Key issues include:
-
Loss of Signal: A diminishing fluorescent signal can make it difficult to detect and quantify your target molecules accurately.
-
Quantitative Inaccuracies: In quantitative studies, such as time-lapse imaging or intensity measurements, photobleaching can be misinterpreted as a biological change.
-
Reduced Experimental Time: Rapid photobleaching limits the duration of your imaging experiments, which is particularly problematic for studying dynamic cellular processes.
-
Poor Image Quality: Fading fluorescence leads to images with a low signal-to-noise ratio, obscuring important details.
Q3: Is this compound prone to photobleaching?
A3: While this compound is noted for its good lightfastness in industrial applications[3][4][8], this is not the same as photostability in fluorescence microscopy. The intense, focused light used in microscopy creates a much harsher environment than ambient light exposure. Given its organic dye structure, it is susceptible to photobleaching, a common issue with many fluorophores. The rate of photobleaching will depend on the specific experimental conditions.
Q4: What are the primary factors that accelerate photobleaching?
A4: Several factors can increase the rate of photobleaching:
-
High Excitation Light Intensity: More intense light leads to more frequent excitation cycles and a higher probability of the fluorophore entering the destructive triplet state.[12][16]
-
Long Exposure Times: The longer the sample is exposed to excitation light, the more photobleaching will occur.[17][18]
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching through the generation of ROS.[15][19]
-
Sample Environment: The chemical environment surrounding the fluorophore, including the solvent and presence of other molecules, can influence its photostability.[20]
Part 2: Troubleshooting Guide for Photobleaching of this compound
This section provides detailed solutions to common photobleaching problems.
Issue 1: My fluorescent signal is fading very quickly during time-lapse imaging.
Cause: This is a classic sign of rapid photobleaching, likely due to excessive excitation light exposure and the presence of oxygen.
Solutions:
-
Reduce Excitation Light Intensity:
-
Minimize Exposure Time:
-
Rationale: Shorter exposure times reduce the total number of photons hitting the sample, thus limiting the extent of photobleaching.[17][19]
-
Protocol:
-
Set the shortest possible exposure time on your camera that allows for clear image acquisition.
-
For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of the biological process you are studying.
-
-
-
Use an Antifade Mounting Medium:
-
Rationale: Antifade reagents are chemical compounds that suppress photobleaching by scavenging for reactive oxygen species.[15][19][21]
-
Common Antifade Reagents:
-
DABCO (1,4-diazabicyclo[2.2.2]octane): A widely used and effective antifade agent.[21]
-
n-Propyl gallate (NPG): Another common antifade, but it may have some biological effects in live-cell imaging.[21]
-
Trolox: A vitamin E derivative that can be used in both fixed and live-cell imaging.
-
Commercial Formulations: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ offer optimized and ready-to-use antifade solutions.[19][22][23]
-
-
Protocol for Using a Commercial Antifade Mounting Medium (for fixed cells):
-
After the final washing step of your staining protocol, carefully remove as much liquid as possible from your coverslip or slide.
-
Add a single drop of the antifade mounting medium to the slide.
-
Gently lower the coverslip onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions before imaging.
-
-
Issue 2: My signal is weak to begin with, and any attempt to increase the signal by increasing laser power bleaches the sample immediately.
Cause: This indicates a low concentration of the fluorophore or suboptimal imaging settings, forcing the use of high, damaging laser power.
Solutions:
-
Optimize Fluorophore Concentration:
-
Rationale: A higher concentration of the fluorophore can provide a stronger initial signal, allowing for the use of lower excitation intensity. However, excessively high concentrations can lead to self-quenching.
-
Protocol:
-
Perform a titration experiment to determine the optimal concentration of this compound for your application.
-
Start with the manufacturer's recommended concentration and test a range of dilutions above and below this point.
-
Select the concentration that provides the best balance of signal intensity and low background.
-
-
-
Use a More Sensitive Detector:
-
Rationale: A more sensitive camera or detector can capture a usable signal with less excitation light, thereby reducing photobleaching.
-
Recommendation: If available, use an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera for low-light applications.
-
-
Consider a More Photostable Alternative Dye:
-
Rationale: Some fluorophores are inherently more resistant to photobleaching than others.[12][18]
-
Recommendation: If photobleaching of this compound remains a significant issue, consider alternative violet-excitable dyes known for their high photostability, such as those from the Alexa Fluor™ or DyLight™ series.[16][18]
-
Visualizing the Photobleaching Process and Solutions
The following diagram illustrates the fundamental process of photobleaching and the points at which different mitigation strategies intervene.
Caption: Workflow of photobleaching and mitigation strategies.
Part 3: Quantitative Data and Experimental Protocols
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective | Can cause autofluorescence; may react with cyanine dyes.[15][21] |
| n-Propyl gallate (NPG) | ROS Scavenger | Nontoxic, suitable for live cells | Can have anti-apoptotic effects; requires heating to dissolve.[21] |
| DABCO | ROS Scavenger | Less toxic than PPD | Less effective than PPD; may have some biological effects.[21] |
| Trolox | ROS Scavenger, Triplet Quencher | Cell-permeable, dual-action mechanism | Efficacy can be buffer-dependent. |
Experimental Protocol: Quantifying Photobleaching
This protocol allows you to measure the rate of photobleaching for this compound under your specific experimental conditions.
Objective: To determine the photobleaching rate of this compound.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you normally would for imaging.
-
Locate Region of Interest (ROI): Place the sample on the microscope and find a representative area to image.
-
Set Imaging Parameters:
-
Choose an objective and set the focus.
-
Set the excitation intensity and camera exposure time to the values you intend to use for your experiments.
-
-
Acquire Time-Lapse Series:
-
Set up a time-lapse acquisition with a fixed interval (e.g., one image every 5 seconds).
-
Acquire a series of images (e.g., 50-100 frames) of the same ROI.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Draw an ROI around a stained feature.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Plot the mean intensity as a function of time (or frame number). The resulting curve represents the photobleaching rate.
-
Visualizing the Experimental Workflow
Caption: Workflow for quantifying photobleaching rate.
By understanding the mechanisms of photobleaching and implementing these troubleshooting strategies, you can significantly improve the quality and reliability of your fluorescence data when working with this compound and other fluorescent dyes.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
- ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific - US.
- Antifade Reagents | Fluorescence Imaging. (n.d.). Tocris Bioscience.
- What are some antifading agents used to prevent photobleaching? (2023, April 6). AAT Bioquest.
- Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications.
- What strategies can I use to reduce photobleaching in live-cell imaging? (2023, April 6). AAT Bioquest.
- Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
- SlowFade Antifade Reagents. (n.d.). Thermo Fisher Scientific - US.
- How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs.
- This compound. (n.d.). Wikipedia.
- CorSol® 3013 this compound. (n.d.). Fineland Chem.
- Photobleaching Principles. (n.d.). Thermo Fisher Scientific - ES.
- Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020, February 20). PubMed.
- Photobleaching. (n.d.). Wikipedia.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.). Analytical Chemistry - ACS Publications.
- How To Choose Antifade Mounting Media. (2022, August 10). Vector Labs.
- Bleaching Effects. (n.d.). Scientific Volume Imaging.
- This compound | C21H15NO3 | CID 6680. (n.d.). PubChem - NIH.
- Macrolex Violet B Gran– this compound Dye for Plastics. (n.d.). Ranbar.
- This compound. (2012, October 18). World dye variety.
- This compound|Anthraquinone Dye|Research Grade. (n.d.). Benchchem.
- This compound|CAS NO.81-48-1. (n.d.). Xcolor Pigment.
- Applications of this compound. (2023, January 9). TIANKUN Dye Manufacturer & Supplier.
- This compound | 5 Publications | 4 Citations | Top Authors | Related Topics. (n.d.). SciSpace.
- This compound. (n.d.). Pylam Dyes.
- CN105237417A - Synthetic method for this compound. (n.d.). Google Patents.
- Free sample for China this compound Strong Tinting Strength Great High Temperature Resistance Mainly for Plastic, Candle, Ink Industry. (n.d.).
- Dramatic Effect of Solvent on the Rate of Photo-Bleaching of Organic (BOPHY) Dyes. (2025, October 22). Request PDF - ResearchGate.
- This compound. (n.d.). Jinan Ogilvy Chemical Co., Ltd.
- This compound. (n.d.). Origo Chemical.
- (PDF) Photobleaching. (n.d.). ResearchGate.
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- 6. This compound|CAS NO.81-48-1 [xcolorpigment.com]
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- 9. China Free sample for China this compound Strong Tinting Strength Great High Temperature Resistance Mainly for Plastic, Candle, Ink Industry factory and manufacturers | Precise Color [precisechem.com]
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Technical Support Center: Enhancing the Thermal Stability of Solvent Violet 13 in Plastics
Welcome to the technical support center dedicated to enhancing the thermal stability of Solvent Violet 13 in various plastic matrices. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dye in their experimental and manufacturing processes. Here, we synthesize technical expertise with field-proven insights to provide a comprehensive resource for troubleshooting and optimizing the performance of this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of this compound.
Q1: What is this compound, and why is its thermal stability a concern?
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye from the anthraquinone class, valued for its vibrant bluish-violet hue. It is widely used to color various thermoplastics, including polystyrene (PS), polycarbonate (PC), and polyester (PET).[1][2][3] The thermal stability of a colorant is crucial because many plastic processing techniques, such as injection molding and extrusion, occur at high temperatures, often exceeding 250°C. Insufficient thermal stability can lead to the degradation of the dye, resulting in color shifts, loss of color strength, and potential compromise of the plastic's physical properties.
Q2: What are the typical signs of thermal degradation of this compound in plastics?
The most common sign of thermal degradation is a noticeable color shift. This can manifest as a change in hue, a decrease in color intensity, or an increase in the yellowness of the plastic part. In some cases, severe degradation can lead to the formation of a colorless or "leuco" form of the dye.[4][5][6][7] From a quantitative perspective, these changes can be measured using a spectrophotometer and expressed as changes in CIELAB color space values (L, a, b).[8][9][10] An increase in the b value, for instance, typically indicates a shift towards yellow.
Q3: What factors influence the thermal stability of this compound in a plastic matrix?
Several factors can impact the thermal stability of this compound:
-
Processing Temperature and Time: Higher temperatures and longer residence times in processing equipment increase the likelihood of thermal degradation.[8][9][10]
-
Polymer Matrix: The type of plastic plays a significant role. For instance, the degradation pathways and the interaction of the dye with the polymer can differ between polycarbonate, polystyrene, and polyester.
-
Presence of Other Additives: Other additives in the plastic formulation, such as flame retardants or processing aids, can potentially interact with the dye and affect its stability.
-
Oxygen Availability: The presence of oxygen during processing can accelerate oxidative degradation of both the polymer and the dye.
Q4: Can the thermal stability of this compound be improved?
Yes, the thermal stability of this compound can be significantly enhanced through the judicious use of stabilizers, particularly antioxidants. These additives work to mitigate the degradation processes that occur at high temperatures.
Troubleshooting Guide: Addressing Thermal Instability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: My polycarbonate parts colored with this compound are showing a yellowish tint after molding.
-
Question: What is causing this yellowing, and how can I prevent it?
-
Answer: A yellowish tint in polycarbonate is often a sign of thermal-oxidative degradation of the polymer and/or the dye. At high processing temperatures, the polycarbonate itself can degrade, and this process can be exacerbated by the presence of certain additives. The this compound molecule may also be undergoing chemical changes.
Troubleshooting Steps:
-
Optimize Processing Conditions: First, try to lower the melt temperature and reduce the residence time in the extruder or molding machine to the minimum necessary for proper processing.
-
Incorporate Antioxidants: The most effective solution is often the addition of a stabilizer system. For polycarbonate, a combination of a phosphite-based secondary antioxidant and a hindered phenolic primary antioxidant is highly recommended.[2][11]
-
Phosphite antioxidants , such as tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), are excellent at protecting the polymer during processing by decomposing hydroperoxides.[12][13][14]
-
Hindered phenolic antioxidants (e.g., Irganox 1010 or 1076) are effective at scavenging free radicals over the long term.[11]
-
-
Evaluate Stabilizer Concentration: Start with a low concentration of the antioxidant package (e.g., 0.1-0.2% by weight) and incrementally increase it to find the optimal level that prevents yellowing without negatively impacting other properties.
-
Issue 2: The violet color of my polystyrene product is fading or appears less intense after extrusion.
-
Question: Why is the color strength of this compound decreasing, and what can be done to maintain it?
-
Answer: A loss of color intensity, or fading, can be due to the thermal decomposition of the this compound molecules. The anthraquinone structure, while relatively stable, can break down under excessive thermal stress, leading to a lower concentration of the colored species.
Troubleshooting Steps:
-
Confirm Processing Temperature: Ensure that your processing temperature is within the recommended range for this compound, which is generally up to 300°C in polystyrene.[1][15]
-
Utilize a Synergistic Stabilizer Blend: A combination of antioxidants and light stabilizers can provide comprehensive protection. While light stabilizers are primarily for UV protection, some Hindered Amine Light Stabilizers (HALS) also exhibit antioxidant activity at high temperatures.[16]
-
Consider a blend of a hindered phenolic antioxidant and a HALS (e.g., a Tinuvin series stabilizer). This combination can have a synergistic effect, where the total stabilizing effect is greater than the sum of the individual components.[16]
-
-
Ensure Proper Dispersion: Poor dispersion of the dye can lead to localized areas of high concentration that may degrade more readily. Ensure that your compounding process achieves a homogeneous distribution of this compound and any stabilizers within the polystyrene matrix.
-
Issue 3: I am observing inconsistent color in my polyester fibers colored with this compound.
-
Question: What could be causing the color inconsistency, and how can I achieve a uniform color?
-
Answer: Inconsistent color in polyester fibers can be due to several factors, including uneven dye distribution, thermal degradation, or dye migration.
Troubleshooting Steps:
-
Masterbatch Quality: If you are using a masterbatch, ensure it is of high quality with uniform pigment dispersion.
-
Drying of Polyester: Polyester is hygroscopic and must be thoroughly dried before processing. The presence of moisture at high temperatures can lead to hydrolytic degradation of the polyester, which can affect the dye's stability and lead to color inconsistencies.
-
Incorporate a Thermal Stabilizer: As with other plastics, the use of a high-performance antioxidant system is beneficial. For polyesters, high molecular weight hindered phenolic antioxidants are often preferred due to their lower volatility at the high processing temperatures required for PET.
-
Control Cooling Rate: The cooling rate of the polyester fibers can influence the final morphology of the polymer, which in turn can affect the perceived color. Ensure a consistent and controlled cooling process.
-
Experimental Protocols
This section provides detailed methodologies for evaluating and enhancing the thermal stability of this compound.
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for assessing the thermal stability of this compound in a plastic matrix.
1. Sample Preparation:
- Prepare a masterbatch of this compound in the desired polymer (e.g., PC, PS, PET) at a specific concentration (e.g., 1% by weight).
- For samples with stabilizers, pre-blend the polymer with the desired antioxidant(s) before creating the masterbatch.
- Extrude and pelletize the masterbatch to ensure homogeneity.
- Prepare test plaques or films by injection molding or compression molding under controlled conditions.
2. TGA Analysis:
- Use a calibrated Thermogravimetric Analyzer.
- Place a small, accurately weighed sample (5-10 mg) of the colored plastic into a TGA pan.[17]
- Heat the sample from room temperature to a temperature above the expected degradation point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[18]
- Record the mass loss as a function of temperature.
- Data Interpretation: The onset temperature of decomposition indicates the thermal stability. A higher onset temperature for a stabilized sample compared to an unstabilized one indicates an improvement in thermal stability.[18]
3. DSC Analysis:
- Use a calibrated Differential Scanning Calorimeter.
- Place a small, accurately weighed sample (5-10 mg) of the colored plastic into a DSC pan and seal it.[17][19]
- Perform a heat-cool-heat cycle. For example, heat from room temperature to above the melting point of the polymer at a controlled rate (e.g., 10°C/min), hold for a few minutes to erase thermal history, cool at a controlled rate, and then reheat.[19]
- Data Interpretation: Observe the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Significant shifts in these temperatures in the presence of the dye or stabilizers can indicate interactions. Degradation may be observed as an exothermic or endothermic event at higher temperatures.[18][20]
Protocol 2: Quantitative Assessment of Color Stability
This protocol describes how to measure the color change of this compound in plastic after thermal exposure.
1. Sample Preparation:
- Prepare molded plaques of the plastic containing this compound, both with and without stabilizers, as described in Protocol 1.
2. Thermal Aging:
- Place the plaques in a laboratory oven at a temperature representative of high-end processing conditions (e.g., 280°C, 300°C) for a defined period (e.g., 10, 20, 30 minutes).
3. Color Measurement:
- Use a spectrophotometer or colorimeter to measure the CIELAB (L, a, b*) values of the samples before and after thermal aging.
- Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
4. Data Presentation:
- Tabulate the L, a, b, and ΔE values for each sample at different aging times and temperatures. This allows for a direct comparison of the color stability of the stabilized and unstabilized systems.
| Sample | Aging Temp (°C) | Aging Time (min) | ΔL | Δa | Δb | ΔE |
| PC + SV13 | 280 | 10 | -1.2 | -0.8 | +2.5 | 2.9 |
| PC + SV13 + Stabilizer A | 280 | 10 | -0.3 | -0.2 | +0.5 | 0.6 |
| PS + SV13 | 300 | 5 | -2.0 | -1.5 | +3.0 | 3.8 |
| PS + SV13 + Stabilizer B | 300 | 5 | -0.5 | -0.4 | +0.8 | 1.0 |
Table 1: Example of quantitative data for color stability analysis. Lower ΔE values indicate better thermal stability.*
Visualizing the Path to Stability
Understanding the workflow for troubleshooting and enhancing thermal stability is crucial. The following diagram illustrates the logical steps from identifying a problem to implementing a robust solution.
Caption: A workflow diagram for troubleshooting thermal stability issues.
The following diagram illustrates the synergistic relationship between primary and secondary antioxidants in protecting the polymer and, consequently, the dye.
Caption: Synergistic mechanism of primary and secondary antioxidants.
By understanding the fundamental principles of thermal degradation and employing a systematic approach to stabilization, researchers and professionals can ensure the optimal performance and color fidelity of this compound in their high-temperature plastic applications.
References
- Alsadi, J., Obaidat, M. T., Ismail, R., Trrad, I., & Al-Mattarneh, H. (2022).
- TGA-DSC User's Booklet. (n.d.).
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC.
- Leuco dye. (n.d.). Wikipedia.
- Color Mismatch in Compounding of Polycarbonate Composition: Processing Parameters and Pigment Dispersion Effects. (2017).
- Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temper
- Alsadi, J., Obaidat, M. T., Ismail, R., Trrad, I., & Al-Mattarneh, H. (2022).
- Warsiki, W., & Rofifah, N. (2024). The Effect of Temperature on Thermochromic Leuco Dyes: A Meta-Analysis. Journal of Applied Agricultural Science and Technology.
- Thermochromic effects of leuco dyes studied in polypropylene. (2006).
- CorSol® 3013 this compound. (n.d.). Fineland Chem.
- Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. (n.d.). Fiveable.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- Relation between colour- and phase changes of a leuco dye-based thermochromic composite. (2018). NIH.
- Effect of stabilizers on the stability enhancement of naturally occurring dye incorpor
- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2005).
- Process for preparing 1-hydroxy-4-arylamino anthraquinones. (1947).
- Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxid
- Zainal, N. F. A., et al. (2021). Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners.
- Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. (2014).
- OSTAPLAST VIOLET B Characteristic. (2025). Synthesia.
- Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals.
- ci 61565 1,4-bis(p-tolylamino)anthracene-9,10-dione. (n.d.).
- Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
- Coatings that stay looking good. (n.d.). BTC Europe.
- Determination of antioxidants and UV- stabilizers in the environment. (n.d.). Diva-portal.org.
- Pigmented polycarbonate stabilized with phosphites and ion epoxidized carboxylate. (1970).
- Thermal stability of some commercial synthetic antioxidants. (2000).
- Printing Ink Pigments | Business & Products. (n.d.).
- Plastic. (n.d.). Wikipedia.
- This compound | C21H15NO3 | CID 6680. (n.d.). PubChem.
- Quinizarine Green SS. (n.d.). Wikipedia.
- Process for the manufacture of quinizarine green and related products. (1933).
Sources
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- 2. US3498946A - Pigmented polycarbonate stabilized with phosphites and ion epoxidized carboxylate - Google Patents [patents.google.com]
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- 4. Leuco dye - Wikipedia [en.wikipedia.org]
- 5. tekhelet.com [tekhelet.com]
- 6. jaast.org [jaast.org]
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- 19. qualitest.ae [qualitest.ae]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Solvent Violet 13
Welcome to the technical support center for the purification of Solvent Violet 13 (C.I. 60725). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this anthraquinone dye. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone[1], typically contains impurities stemming from its synthesis. The manufacturing process often involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) and its leuco form with p-toluidine[1][2]. Consequently, common impurities include:
-
Unreacted Starting Materials: Residual quinizarin or p-toluidine.
-
Over-reaction Byproducts: Such as 1,4-bis(p-tolylamino)anthraquinone, where the second hydroxyl group has also reacted[3].
-
Isomers and Related Anthraquinone Compounds: Formed during side reactions.
-
Inorganic Salts and Catalysts: Such as boric acid, which is often used in the condensation reaction[4][5][6].
The purity of a typical crude product can range significantly, but post-synthesis purity is often cited in the 93-97% range before dedicated purification steps[4].
Q2: Which purification method should I choose?
A2: The optimal method depends on your specific requirements, such as the initial purity of the crude material, the desired final purity, the scale of the experiment, and available resources. The two primary methods are recrystallization and column chromatography[1][7].
| Feature | Recrystallization | Column Chromatography |
| Achievable Purity | Moderate to High (Can be >95%) | Very High (Can achieve 95-98% or higher)[1] |
| Yield | Generally lower due to material loss in mother liquor. | High, with potential for near-quantitative recovery. |
| Scale | Excellent for both small and large quantities. | Best for small to medium scale (mg to g); can be complex to scale up. |
| Speed | Relatively fast for a single batch. | Time-consuming, especially for large columns. |
| Cost & Complexity | Lower cost, requires basic glassware. | Higher cost (silica gel, large solvent volumes), more complex setup. |
| Best For | Removing major impurities; improving moderately pure product. | Separating complex mixtures; achieving very high analytical-grade purity. |
Q3: How do I assess the purity of my this compound sample?
A3: Purity is best assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing solvent systems for column chromatography. A pure sample should yield a single spot[7].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area percentage of the main product peak[2][7].
-
UV-Visible Spectroscopy: Can be used to determine the wavelength of maximum absorbance (λmax) and confirm the dye's spectral characteristics in a given solvent[7].
-
Melting Point: A sharp melting point close to the literature value (approx. 190°C) indicates high purity[3]. Impurities typically broaden the melting range and depress the melting point.
Purification Method Troubleshooting Guides
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
Problem: My compound is "oiling out" instead of forming crystals.
-
Cause & Scientific Logic: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The melted compound is immiscible with the solvent, forming oily droplets.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to lower the saturation point to a temperature below the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point. For this compound (m.p. ~190°C), solvents with very high boiling points are more likely to cause this issue.
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly turbid. This lowers the overall solvating power, often inducing crystallization at a lower temperature.
-
Problem: No crystals are forming upon cooling.
-
Cause & Scientific Logic: The solution may be too dilute (not saturated enough), or crystallization requires a higher energy barrier to initiate nucleation.
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that provide nucleation sites for crystal growth[8].
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool Further: Use an ice-water bath for further cooling, but be aware that rapid cooling can trap impurities[9].
-
Problem: The final yield is very low.
-
Cause & Scientific Logic: Yield is lost if too much solvent is used, if the solution is cooled too quickly, or if the crystals are washed with a solvent in which they have significant solubility.
-
Solutions:
-
Use Minimum Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to dissolve the crude solid[10].
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.
-
Wash with Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product[9].
-
Recover a Second Crop: The mother liquor (the filtrate) still contains some dissolved product. Concentrate the mother liquor by evaporation and cool again to obtain a second, though typically less pure, crop of crystals.
-
Method 2: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (the eluent).
Troubleshooting Common Chromatography Issues
Problem: The colored bands are streaking or tailing on the column.
-
Cause & Scientific Logic: Tailing often indicates that the compound is too strongly adsorbed to the silica gel for the given eluent, or the sample was overloaded. Streaking can also be caused by poor column packing or low sample solubility in the eluent.
-
Solutions:
-
Increase Eluent Polarity: Add a small percentage of a more polar solvent (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system). This helps to displace the polar compound from the polar silica gel, allowing it to move down the column more effectively.
-
Check Sample Load: Ensure you have not overloaded the column. A general rule is to use 20-100 g of silica for every 1 g of crude material, depending on the separation difficulty.
-
Ensure Good Solubility: Load the sample onto the column using the least polar solvent system possible in which it is fully soluble to ensure a tight starting band[7].
-
Problem: The separation between my desired compound and an impurity is very poor.
-
Cause & Scientific Logic: The eluent polarity is not optimized for this specific separation. The relative affinities of the compounds for the stationary and mobile phases are too similar.
-
Solutions:
-
Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.
-
Optimize Solvent System with TLC: Before running the column, test various solvent systems using TLC. The ideal system will show good separation between the spots, with the desired compound having an Rf value of approximately 0.2-0.3[7]. This provides the best balance for effective separation on a column.
-
Try a Different Solvent System: Sometimes, changing the solvent components entirely (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Problem: The column is running dry.
-
Cause & Scientific Logic: The solvent level has dropped below the top of the silica bed. This introduces air bubbles and cracks into the stationary phase, which ruins the separation efficiency.
-
Solutions:
-
Maintain Solvent Head: Always keep a head of solvent above the silica gel. Never let the column run dry.
-
Pause and Refill: If the solvent reservoir is low, close the stopcock, refill the reservoir, and then resume elution[11].
-
Detailed Experimental Protocols
Workflow for Purification Method Selection
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Purification by Recrystallization from Toluene
This protocol is suitable for purifying gram-scale quantities of this compound that are already reasonably pure. Toluene is a good solvent choice as this compound is soluble in it[1][7][12], and its boiling point (111°C) is well below the dye's melting point.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add approximately 15-20 mL of toluene. Heat the mixture on a hot plate with gentle swirling. Add more toluene in small portions until the solid has just dissolved completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling[10].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Deep purple, needle-like crystals should form. Do not disturb the flask during this process to allow for the growth of larger, purer crystals[9]. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold toluene to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at 60-70°C.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for obtaining high-purity material, especially when dealing with multiple, similarly colored impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
Test tubes or fraction collector
Procedure: dot
Sources
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 4. CN105237417A - Synthetic method for this compound - Google Patents [patents.google.com]
- 5. This compound | 5 Publications | 4 Citations | Top Authors | Related Topics [scispace.com]
- 6. A Patent About Synthetic Method for this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
Technical Support Center: Navigating Challenges in Solvent Violet 13-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Solvent Violet 13 in their experimental assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, ensuring the integrity and reliability of your results. As an anthraquinone dye, this compound is valued for its bright bluish-violet hue and is employed in various applications, including the coloring of plastics, resins, and in some specialized biological staining and assays due to its fluorescent properties.[1][2][3][4][5] However, like any fluorescent-based method, assays using this dye are susceptible to various forms of interference. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these challenges.
Part 1: Understanding and Optimizing this compound Fluorescence
This section addresses common issues directly related to the photophysical properties of this compound.
FAQ 1: My this compound signal is weak or inconsistent. What are the likely causes and how can I fix this?
Low or variable fluorescence intensity is a frequent issue that can often be resolved by systematically evaluating several factors related to the dye's environment and handling.[1]
Potential Causes & Troubleshooting Steps:
-
Inappropriate Solvent Choice: The fluorescence quantum yield of this compound is highly dependent on the solvent's polarity.[1] In many cases, increasing solvent polarity can lead to a decrease in fluorescence intensity due to the stabilization of non-radiative decay pathways.[1]
-
Actionable Advice: Experiment with a range of solvents from nonpolar (e.g., toluene, benzene) to more polar (e.g., acetone, ethanol) to determine the optimal medium for your specific assay.[1]
-
-
Concentration Quenching: At high concentrations, this compound molecules can interact with each other, leading to self-quenching and a decrease in the overall fluorescence signal.[1]
-
Actionable Advice: Prepare a dilution series of your this compound stock to identify the optimal concentration range that provides a linear relationship between concentration and fluorescence intensity.
-
-
Presence of Quenching Agents: Contaminants within your sample or solvent can quench the fluorescence of this compound.
-
Actionable Advice: Ensure the use of high-purity solvents and reagents. If contamination is suspected, prepare fresh solutions and re-test.
-
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical destruction of the this compound fluorophore.[1]
-
Actionable Advice: Minimize the exposure time of your samples to the excitation light. Use neutral density filters to reduce the intensity of the excitation source if possible.
-
-
Incorrect Instrument Settings: Suboptimal excitation and emission wavelength settings on your fluorometer or plate reader will result in a lower detected signal.[1]
-
Actionable Advice: Consult the technical data sheet for this compound to confirm its optimal excitation and emission maxima and ensure your instrument is set accordingly.
-
-
pH of the Solution: The pH of the assay buffer can influence the fluorescence of this compound, as changes in pH can alter the protonation state of the molecule, affecting its electronic structure and fluorescence properties.[1]
-
Actionable Advice: Utilize a buffered solution to maintain a stable pH throughout your experiment to ensure reproducible measurements.[1]
-
Part 2: Troubleshooting Interference from Biological and Chemical Sources
This section focuses on common interferences originating from the experimental matrix, such as biological samples and test compounds.
FAQ 2: I'm observing high background fluorescence in my cell-based assay. What could be the source and how do I reduce it?
High background fluorescence, or autofluorescence, is a common challenge in cell-based assays and can mask the specific signal from this compound.[6]
Common Sources of Autofluorescence:
-
Cellular Components: Endogenous molecules within cells, such as NADH, riboflavin, and collagen, naturally fluoresce, particularly in the blue-green spectral region.[6]
-
Cell Culture Media: Many standard cell culture media contain components that contribute to background fluorescence. Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) like amino acids and hormones with aromatic side chains are known to be autofluorescent.[6]
Strategies for Mitigation:
-
Optimize Your Media:
-
Implement Proper Controls:
-
Always include "no-stain" controls (cells that have not been treated with this compound) to quantify the level of intrinsic autofluorescence from your cells and media.
-
Include "media-only" wells to measure the background contribution from the assay medium itself.
-
-
Spectral Unmixing and Background Subtraction:
-
If your imaging system allows, capture images in multiple spectral channels to create a spectral profile for the autofluorescence and computationally subtract it from your this compound signal.
-
-
Consider Red-Shifted Dyes:
-
If autofluorescence in the blue-green region is insurmountable, consider if an alternative, red-shifted fluorescent probe is suitable for your application, as cellular autofluorescence is typically lower at longer wavelengths.[6]
-
FAQ 3: My assay results are showing a high number of false positives/negatives when screening a compound library. How can I identify and eliminate interfering compounds?
Test compounds from screening libraries can directly interfere with fluorescence readouts through several mechanisms, leading to misleading results.
Mechanisms of Compound Interference:
-
Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used for this compound.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of this compound, a phenomenon known as the inner filter effect, leading to a decrease in the measured signal.
-
Chemical Reactivity: Some compounds can chemically react with the assay components or even this compound itself, altering the fluorescence output.
Workflow for Identifying and Mitigating Compound Interference:
Caption: Workflow for identifying interfering compounds.
Experimental Protocols for Counter-Screens:
-
Autofluorescence Check:
-
Prepare a plate with your standard assay buffer.
-
Add the test compounds at the same concentration used in the primary screen.
-
Read the plate using the same excitation and emission wavelengths as your this compound assay.
-
Significant signal in the absence of the dye indicates compound autofluorescence.
-
-
Quenching Assay:
-
Prepare a solution of this compound in your assay buffer at the working concentration.
-
Add the test compounds to this solution.
-
Measure the fluorescence intensity.
-
A significant decrease in fluorescence compared to a vehicle control indicates quenching.
-
FAQ 4: I am working with serum-containing samples and observing variability. Could serum proteins be interfering with my assay?
Yes, high concentrations of serum proteins, such as albumin, can interfere with fluorescence assays in several ways.
Mechanisms of Serum Protein Interference:
-
Non-specific Binding: this compound or your target molecule may bind to abundant serum proteins, altering their availability and behavior in the assay.
-
Light Scattering: High protein concentrations can increase light scattering, which may affect the accuracy of fluorescence measurements.
-
Autofluorescence: Serum itself contributes to background fluorescence.[6]
Strategies for Addressing Serum Protein Interference:
| Strategy | Description | Considerations |
| Sample Dilution | Dilute the serum sample to a point where the interference is minimized while the analyte signal is still detectable. | May not be feasible for detecting low-abundance analytes. |
| Protein Depletion | Use commercially available kits to remove highly abundant proteins like albumin from the serum samples prior to the assay. | Can be costly and may result in the co-depletion of the target analyte. |
| Assay Calibration with a Matrix Match | Prepare your standard curve in a matrix that mimics the protein concentration of your samples (e.g., a serum-based buffer). | This helps to normalize the effects of the matrix across your standards and samples. |
| Use of Blocking Agents | In some cases, adding a blocking agent like bovine serum albumin (BSA) to your assay buffer can help to reduce non-specific binding to surfaces. | Ensure the blocking agent itself does not interfere with the assay. |
Experimental Protocol: Assessing Serum Interference
-
Prepare a Spike-and-Recovery Experiment:
-
Take a known amount of your analyte and spike it into your standard assay buffer.
-
Spike the same amount of analyte into a serum sample (or a buffer containing a similar protein concentration).
-
Perform the assay on both samples.
-
-
Calculate Recovery:
-
Recovery (%) = (Concentration in Serum / Concentration in Buffer) * 100
-
A recovery rate significantly different from 100% indicates interference from the serum matrix.
-
Part 3: Data Integrity and Signal Optimization
This final section provides guidance on ensuring the quality of your data.
FAQ 5: How can I improve the signal-to-noise ratio in my this compound assay?
Optimizing the signal-to-noise (S/N) ratio is crucial for the sensitivity and reliability of any fluorescence-based assay.[7][8][9][10]
Key Approaches to Enhance Signal-to-Noise:
Caption: Key strategies for improving the S/N ratio.
-
Increase Signal:
-
Optimize Dye Concentration: As discussed in FAQ 1, avoid concentration quenching by using an optimal dye concentration.
-
Enhance Excitation Efficiency: Ensure your light source and filters are well-matched to the excitation spectrum of this compound.[7]
-
Maximize Light Collection: Use high numerical aperture objectives in microscopy or optimized optics in plate readers to collect as much of the emitted fluorescence as possible.[7]
-
-
Decrease Noise:
-
Reduce Autofluorescence: Follow the strategies outlined in FAQ 2 to minimize background from cells and media.
-
Use High-Quality Reagents: Use fresh, high-purity solvents and reagents to avoid fluorescent contaminants.
-
Optimize Detector Settings: Adjust the gain or integration time on your detector to a level that maximizes signal without saturating the detector and amplifying noise.
-
By systematically addressing these potential issues, you can enhance the robustness and reliability of your this compound-based assays. For further assistance, please consult the references provided below.
References
- Assay Interference: A Brief Review and Helpful Hints - Sun Diagnostics. (n.d.).
- CN105237417A - Synthetic method for this compound - Google Patents. (n.d.).
- Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC - NIH. (n.d.).
- How to reduce autofluorescence in cell-based assays | BMG LABTECH. (n.d.).
- This compound - Wikipedia. (n.d.).
- MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.).
- Selective and sensitive fluorescent staining of serum albumin in protein gel electrophoresis via sequence-defined oligo-dithiocarbamate - PMC - PubMed Central. (2023).
- Applications of this compound - TIANKUN Dye Manufacturer & Supplier. (2023).
- This compound|CAS NO.81-48-1 - Xcolor Pigment. (n.d.).
- Technical Data Sheet Product Name : this compound CAS No. (n.d.).
- This compound | C21H15NO3 | CID 6680 - PubChem - NIH. (n.d.).
- MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound) - HSE Consultations Hub. (n.d.).
- Risk management approach for this compound - Canada.ca. (2021).
- Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies - PubMed. (2019).
- Optimizing Signal to Noise Ratio - YouTube. (2023).
- Wavelengths and Lifetimes of Paper Autofluorescence: A Simple Substrate Screening Process to Enhance the Sensitivity of Fluorescence-Based Assays in Paper | Request PDF - ResearchGate. (2021).
- Investigating Immunoassay Interferences - Nobel Laboratory. (2022).
- Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing). (2018).
- Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (n.d.).
- Enhancing Signal-to-Noise | LCGC International. (2010).
- Better metrics for comparing instruments and assays - Molecular Devices. (n.d.).
- Solvent-sensitive dyes to report protein conformational changes in living cells - PubMed. (n.d.).
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020).
- Interferences from blood collection tube components on clinical chemistry assays. (n.d.).
- Interaction of BODIPY Dyes with the Blood Plasma Proteins - PubMed. (n.d.).
- Nuisance compounds in cellular assays - PMC - PubMed Central - NIH. (n.d.).
- What measures can be done to avoid sample interference in serum? - ResearchGate. (2023).
- Measurements with noise: Bayesian optimization for co-optimizing noise and property discovery in automated experiments - RSC Publishing. (n.d.).
- Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin - MDPI. (n.d.).
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- 4. This compound|CAS NO.81-48-1 [xcolorpigment.com]
- 5. mail.colorantsgroup.com [mail.colorantsgroup.com]
- 6. bmglabtech.com [bmglabtech.com]
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- 8. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Best practices for handling and storing Solvent Violet 13
Welcome to the comprehensive technical support guide for Solvent Violet 13 (CAS 81-48-1). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile anthraquinone dye. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of this compound.
What is this compound and what are its primary applications in research?
This compound, also known as D&C Violet No. 2, is a synthetic anthraquinone dye characterized by its bright, bluish-violet hue.[1] It is a solid powder that is insoluble in water but soluble in various organic solvents such as acetone, toluene, benzene, and xylene.[1][2] In a research context, its high thermal stability and good lightfastness make it a valuable tool in materials science.[3][4][5] It is frequently used for coloring thermoplastics, synthetic resins (like polystyrene, polycarbonate, and PVC), and hydrocarbon-based products.[2][4][5][6] Its consistent color and stability allow researchers to study polymer flow, material compatibility, and the effects of processing conditions on the final properties of materials.[2]
What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its proper use and storage.
| Property | Value | Source(s) |
| Appearance | Purple-black powder | [7] |
| CAS Number | 81-48-1 | [8][9][10] |
| Molecular Formula | C₂₁H₁₅NO₃ | [1][4][9] |
| Molecular Weight | 329.35 g/mol | [4][9] |
| Melting Point | Approximately 171°C - 200°C | [4][7] |
| Solubility | Insoluble in water; Soluble in benzene, chlorobenzene, xylene, DMF, acetone, and other organic solvents. | [1][2][3][4][5][7] |
| Heat Resistance | Up to 280-300°C | [4][11] |
| Lightfastness | Good, rated 6-7 on a scale of 8. | [4] |
What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity and stability of this compound.
-
Temperature and Humidity: Store in a cool, dry place.[9][12] Avoid excess heat.[9]
-
Light Exposure: Protect from light by storing in a tightly-closed, light-resistant container.[9][12]
-
Ventilation: Ensure the storage area is well-ventilated.[9][12]
-
Incompatible Materials: Store away from strong oxidizing and reducing agents.[9]
-
Container: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[9][12]
What Personal Protective Equipment (PPE) is required when handling this compound?
As with all chemicals, appropriate PPE should be worn to minimize exposure and ensure safety.[8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[9][13][14]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are necessary to prevent skin contact.[9][13][15][16]
-
Respiratory Protection: When handling the powder and there is a risk of dust generation, use an approved respirator (e.g., N95) or work in a chemical fume hood to avoid inhalation.[9][15][16]
-
General Hygiene: Wash hands thoroughly after handling.[9][12] An eyewash station and safety shower should be readily available.[9]
How should this compound waste be disposed of?
Chemical waste must be handled responsibly to prevent environmental contamination.
-
Regulations: Dispose of this compound waste in accordance with local, state, and federal regulations.[12][13][17]
-
Containment: Collect waste in a suitable, labeled, and closed container.[12]
-
Environmental Release: Do not allow the product to enter drains or sewer systems.[12][17][18]
-
Professional Disposal: It is recommended to use a licensed chemical disposal company for the removal of waste.[17]
II. Troubleshooting Guide
This section provides solutions to common problems that may arise during experiments involving this compound.
| Problem | Probable Cause(s) | Troubleshooting Steps |
| Poor or Incomplete Dissolution | 1. Incorrect solvent selection. 2. The solution is saturated. 3. Insufficient mixing or sonication. | 1. Verify the solubility of this compound in your chosen solvent. It is soluble in organic solvents like benzene, xylene, and DMF, but insoluble in water.[3][4][5][7] 2. Increase the volume of the solvent or decrease the amount of this compound. 3. Gently heat the solution while stirring, or use an ultrasonic bath to aid dissolution. |
| Color Instability or Fading | 1. Exposure to incompatible chemicals. 2. Prolonged exposure to UV light. 3. Use in a system with low thermal stability. | 1. Avoid contact with strong oxidizing or reducing agents.[9] 2. While it has good lightfastness, prolonged exposure to high-intensity UV light can cause degradation. Store solutions in amber bottles or protect them from light.[9][12] 3. Ensure that the processing temperature of your application does not exceed the heat resistance of this compound (up to 300°C).[4][11] |
| Precipitation of the Dye from Solution | 1. Change in solvent composition (e.g., addition of a non-solvent). 2. Temperature fluctuations. 3. Exceeding the solubility limit. | 1. Ensure the solvent system remains compatible throughout your experiment. Since it is insoluble in water, the addition of aqueous solutions can cause precipitation.[3][7] 2. Store the solution at a constant temperature. Some saturated solutions may precipitate if cooled. 3. Prepare a less concentrated solution. |
| Inconsistent Coloring in Plastics/Resins | 1. Poor dispersion of the dye. 2. Inadequate mixing during processing. 3. Thermal degradation of the dye. | 1. Ensure that this compound is thoroughly mixed with the polymer before and during processing to achieve uniform dispersion.[3] 2. Optimize mixing parameters such as time and speed in your extrusion or molding process. 3. Verify that the processing temperature is within the stable range for this compound.[4][11] |
III. Experimental Protocols
Preparation of a 1 mg/mL Stock Solution of this compound in Toluene
This protocol outlines the steps for preparing a standard stock solution.
Materials:
-
This compound powder
-
Toluene (analytical grade)
-
Analytical balance
-
10 mL volumetric flask
-
Weighing paper
-
Spatula
-
Pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Safety Precautions: Put on all required PPE, including safety goggles, nitrile gloves, and a lab coat. Conduct the entire procedure in a certified chemical fume hood.
-
Weighing: Carefully weigh 10 mg of this compound powder onto a piece of weighing paper using an analytical balance. Minimize dust generation during this step.[9]
-
Transfer: Transfer the weighed powder into a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 5-7 mL of toluene to the volumetric flask.
-
Mixing: Swirl the flask gently to dissolve the powder. If necessary, use a vortex mixer or an ultrasonic bath for a short period to ensure complete dissolution.
-
Final Volume Adjustment: Once the powder is fully dissolved, add toluene to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled amber glass vial or bottle and store it in a cool, dark, and well-ventilated area, away from incompatible materials.[9][12]
IV. References
-
CorSol® 3013 this compound - Fineland Chem. (n.d.). Retrieved from
-
SAFETY DATA SHEET (SDS) | Spectra Colors. (n.d.). Retrieved from
-
This compound, Transparent Violet B - Rhodamine b dye. (n.d.). Retrieved from
-
This compound – Ranbar Violet B Anthraquinone Dye. (n.d.). Retrieved from
-
This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem. (n.d.). Retrieved from
-
Safety Data Sheet: C.I. This compound - Koch Color. (2015, July 20). Retrieved from
-
MSDS this compound - Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Retrieved from
-
This compound - Safety Data Sheet - ChemicalBook. (2025, December 20). Retrieved from
-
This compound - Wikipedia. (n.d.). Retrieved from
-
Personal protective-equipment-for-dyeing | PDF - Slideshare. (n.d.). Retrieved from
-
This compound SDS, 12217-81-1 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
This compound SDS, 81-48-1 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
PPE for Tie Dyeing and when? : r/tiedye. (2022, September 10). Retrieved from
-
Safety Data Sheet - Fisher Scientific. (2015, March 19). Retrieved from
-
This compound - Pylam Dyes. (n.d.). Retrieved from
-
This compound|Anthraquinone Dye|Research Grade - Benchchem. (n.d.). Retrieved from
-
This compound: Enhancing Plastics with Vibrant, Stable Violet Hues. (n.d.). Retrieved from
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from
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- 3. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
- 4. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- 5. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 6. pylamdyes.com [pylamdyes.com]
- 7. This compound, Transparent Violet B [xcwydyes.com]
- 8. spectracolors.com [spectracolors.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
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- 13. echemi.com [echemi.com]
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- 15. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 16. reddit.com [reddit.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Lightfastness of Solvent Violet 13 in Polymeric Materials
Welcome to the technical support center dedicated to addressing the challenges associated with the lightfastness of Solvent Violet 13. This guide is designed for researchers, scientists, and professionals in drug development and other fields who utilize this vibrant bluish-purple anthraquinone dye in their material formulations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate photodegradation and enhance the longevity of your colored materials.
Introduction to this compound and the Challenge of Lightfastness
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a widely used dye valued for its intense color and good thermal stability.[1][2][3] It finds extensive application in the coloration of various thermoplastics, including polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[1][2][4] While often cited as having "good" lightfastness, with ratings typically in the 6-8 range on the Blue Wool Scale in transparent resins, prolonged exposure to ultraviolet (UV) radiation can lead to undesirable color fading and degradation of the material's aesthetic and functional properties.[4][5]
This guide will delve into the mechanisms of this photodegradation and provide actionable strategies to significantly improve the lightfastness of this compound in your specific applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the lightfastness of this compound.
Q1: What is causing the color of my material containing this compound to fade upon light exposure?
A1: The fading of this compound is primarily due to a process called photodegradation. The anthraquinone structure of the dye, while robust, can absorb energy from UV and high-energy visible light. This absorption can excite the dye molecules, making them susceptible to photo-oxidative reactions. These reactions can break down the chromophore (the part of the molecule responsible for color), leading to a loss of color intensity. The degradation process is often accelerated by the presence of oxygen and the generation of reactive species within the polymer matrix.
Q2: I've been told this compound has good lightfastness. Why am I still seeing fading?
A2: "Good" lightfastness is a relative term. While this compound is more stable than many other dyes, its performance is highly dependent on the specific application. Factors that can negatively influence its lightfastness include:
-
The Polymer Matrix: The type of polymer used can significantly affect the rate of photodegradation. Some polymers are more permeable to oxygen or are more prone to generating free radicals under UV exposure, which can attack the dye molecules.
-
Concentration of the Dye: Lower concentrations of the dye can be more susceptible to fading.
-
Presence of Other Additives: Other components in your formulation could potentially interact with the dye and accelerate degradation.
-
Intensity and Spectrum of the Light Source: The specific wavelengths and intensity of the light your material is exposed to will impact the rate of fading.
Q3: Can I improve the lightfastness of this compound in my formulation?
A3: Absolutely. The lightfastness of this compound can be significantly enhanced by incorporating a carefully selected stabilization package into your material. This typically involves a combination of UV absorbers, hindered amine light stabilizers (HALS), and sometimes antioxidants.
Q4: What is the difference between a UV absorber and a HALS?
A4: UV absorbers and HALS protect the dye and polymer through different mechanisms:
-
UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. They act as a primary shield, preventing the UV light from reaching the dye and the polymer. Common classes include benzotriazoles and benzophenones.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are extremely efficient at scavenging free radicals that are formed during the photo-oxidation process. They work in a regenerative cycle, meaning a single HALS molecule can neutralize many free radicals, providing long-term protection.
Q5: Is it better to use a UV absorber or a HALS?
A5: For optimal and long-lasting protection, it is highly recommended to use a synergistic combination of a UV absorber and a HALS. The UV absorber provides the initial defense by blocking UV radiation, while the HALS "cleans up" any free radicals that may still form. This dual-action approach provides comprehensive protection against photodegradation.
Troubleshooting Guide: Fading of this compound
This guide provides a structured approach to diagnosing and resolving issues with the lightfastness of this compound in your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Rapid color fading in a new polymer formulation. | 1. Inherent instability of the polymer to UV radiation. 2. Absence of a light stabilizer package. 3. Interaction between the dye and other additives. | 1. Research the photostability of the base polymer. Consider if a more UV-stable polymer is an option.2. Incorporate a UV stabilization package. Start with a combination of a benzotriazole-type UV absorber (0.2-0.5% by weight) and a HALS (0.2-0.5% by weight). See Experimental Protocol 1 for guidance.3. Review all components in your formulation for potential incompatibilities. |
| Inconsistent lightfastness between batches. | 1. Variability in the concentration of this compound. 2. Inconsistent dispersion of the dye and/or stabilizers. 3. Changes in processing conditions (e.g., temperature, shear). | 1. Implement strict quality control on dye loading levels.2. Optimize your mixing/compounding process to ensure homogeneous dispersion. Consider the use of masterbatches for better consistency.3. Maintain consistent processing parameters. Excessive heat can degrade some stabilizers before they are even exposed to light. |
| Fading is more pronounced in thin sections or at the surface of the material. | 1. Higher surface exposure to UV radiation and oxygen. 2. Migration or blooming of stabilizers to the surface. | 1. This is a common phenomenon. Ensure your stabilizer package is robust enough for the intended application.2. Consider using higher molecular weight HALS and UV absorbers, which are less prone to migration. |
| Yellowing of the material in addition to violet color fading. | 1. Degradation of the polymer matrix itself. 2. Interaction of a phenolic antioxidant with nitrogen oxides (NOx) in the environment (gas fading). | 1. The yellowing is a sign that the polymer is also degrading. A well-designed stabilizer package will protect both the dye and the polymer.2. If using a phenolic antioxidant, consider a non-staining alternative or a hydroxylamine-based antioxidant to mitigate gas fading.[6] |
Experimental Protocols
These protocols provide a starting point for developing a light-stable formulation containing this compound.
Protocol 1: Incorporation and Evaluation of a UV Stabilizer Package
This protocol outlines the steps for adding a UV absorber and a HALS to a polymer matrix and testing the resulting lightfastness.
1. Materials:
-
Base Polymer (e.g., Polycarbonate, Polystyrene, PET)
-
This compound
-
Benzotriazole-type UV absorber (e.g., 2-(2H-benzotriazol-2-yl)-p-cresol)
-
Hindered Amine Light Stabilizer (HALS) (e.g., a low or high molecular weight HALS)
-
Processing equipment (e.g., twin-screw extruder, injection molder)
-
Accelerated weathering tester (e.g., Xenon arc or Fluorescent UV chamber)
-
Spectrocolorimeter
2. Procedure:
-
Formulation: Prepare several formulations with varying concentrations of the UV absorber and HALS. A suggested starting point is:
-
Control: Polymer + this compound (e.g., 0.05% w/w)
-
Formulation A: Control + 0.3% w/w UV absorber
-
Formulation B: Control + 0.3% w/w HALS
-
Formulation C: Control + 0.3% w/w UV absorber + 0.3% w/w HALS
-
-
Compounding:
-
Thoroughly dry-blend the polymer resin, this compound, and the stabilizer(s).
-
Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion.
-
-
Specimen Preparation:
-
Produce test plaques of a standardized thickness (e.g., 2-3 mm) via injection molding or compression molding.
-
-
Accelerated Weathering:
-
Expose the test plaques in an accelerated weathering chamber according to a standard test method such as ISO 4892-2 (Xenon-arc lamps) or ASTM D4329 (Fluorescent UV lamps) .
-
-
Evaluation:
-
Periodically remove the samples from the weathering chamber (e.g., at 250, 500, 750, 1000 hours).
-
Measure the color change (ΔE*ab) of the exposed samples against an unexposed control using a spectrocolorimeter.
-
Visually assess for any other signs of degradation such as chalking, cracking, or loss of gloss.
-
3. Data Analysis:
-
Plot the color change (ΔE*ab) as a function of exposure time for each formulation.
-
Compare the performance of the different stabilizer packages. The formulation with the lowest ΔE*ab after the longest exposure time has the best lightfastness.
Diagram: Workflow for Improving Lightfastness```dot
Caption: The dual-protection mechanism of UV absorbers and HALS.
References
- This compound: High-Performance Dye for Plastics, Resins, and Fibers. (n.d.).
- This compound. (n.d.). Jinan Ogilvy Chemical Co., Ltd.
- This compound: Enhancing Plastics with Vibrant, Stable Violet Hues. (n.d.).
- This compound – Ranbar Violet B Anthraquinone Dye. (n.d.).
- The effectiveness of UV absorber UV-400 in polycarbonate, acrylics, and polyamides. (2025, June 24).
- Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. (2020, December 23). PubMed.
- UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles). (2025, July 3). Patsnap Eureka.
- Light Stabilizers and UV Absorbers. (n.d.). Tintoll.
- The Complete Guide to UV Absorption and Light Stabilizers. (2025, June 8).
- Analysis of Antioxidant in Polystyrene (GPC/MS) (KF-402HQ). (n.d.). Shodex HPLC Columns.
- Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical.
- Excellent antioxidant against NOx fumigation yellowing. (2024, January 10). Partners in Chemicals.
- Dyes for PET. (n.d.). ColorChem.
- Light fastness of naturally occurring anthraquinone dyes on nylon. (2025, August 7). ResearchGate.
- Solvent Dyes Used for Pet Dyeing. (2024, April 22).
- Plastics with UV absorbers, a “Protective umbrella”. (2021, August 4). Partners in Chemicals.
- US5162046A - Method for dyeing PET films with solvent dye and glycerol triacetate, (triacetin). (n.d.). Google Patents.
- Instructions for use of solvent dyes. (n.d.). China inter dye.
- Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (n.d.). MDPI.
- A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. (n.d.). PMC - NIH.
- Guide to Polyethylene Terephthalate (PET). (2024, October 8). USEON.
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How to address batch-to-batch variability of Solvent Violet 13
A Guide to Understanding and Mitigating Batch-to-Batch Variability for Researchers and Scientists
Welcome to the technical support center for C.I. Solvent Violet 13 (CAS No. 81-48-1). This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this anthraquinone-based dye in their critical applications. Batch-to-batch variability can introduce significant artifacts and reproducibility issues in experimental workflows. This document provides a framework for identifying, troubleshooting, and proactively managing these inconsistencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound and its inherent variability.
Q1: What is this compound and where is it typically used?
This compound, also known as D&C Violet No. 2 or 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye with a bright, bluish-violet hue. Its chemical structure lends it excellent solubility in non-polar organic solvents like acetone, toluene, and benzene, while being insoluble in water.[1][2] This property makes it highly suitable for coloring hydrocarbon-based products, plastics (such as polystyrenes and polycarbonates), synthetic resins, and oils.[1][3] In scientific and pharmaceutical contexts, it is used in applications like non-aqueous staining, labeling of lipid-rich structures, and as a component in certain medical devices and cosmetic formulations.[1][4]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound typically stems from inconsistencies in its manufacturing process. The synthesis involves the reaction of 1,4-dihydroxyanthraquinone (or related precursors) with p-toluidine.[5][6] Minor shifts in reaction conditions—such as temperature, pressure, reaction time, and the purity of starting materials—can lead to significant differences in the final product.[7][8]
Key sources of variability include:
-
Impurity Profile: The presence of unreacted starting materials or side-products, such as 1,4-bis(p-tolylamino)anthraquinone, can alter the dye's spectral properties and solubility.[9]
-
Purity & Dye Content: The actual concentration of the C21H15NO3 chromophore can vary between batches, impacting color strength.[10]
-
Physical Properties: Differences in crystal structure or particle size can affect the rate of dissolution and overall solubility.
-
Residual Solvents or Moisture: Trapped solvents or moisture from the purification and drying steps can influence the net weight and performance of the dye powder.
Q3: How can variability in my this compound batch affect my experimental results?
Inconsistent dye performance can severely compromise experimental reproducibility and validity. Specific impacts include:
-
Inconsistent Staining/Coloration: A batch with lower purity may result in weaker-than-expected staining or a noticeable shift in hue, making comparative analysis unreliable.[11]
-
Solubility Issues: A new batch may fail to dissolve completely in a solvent that worked for a previous batch, leading to precipitation, clogged fluidics, or artifacts from undissolved particles.
-
Assay Interference: Unidentified impurities could be fluorescent at different wavelengths, interfere with biochemical reactions, or exhibit unexpected cytotoxicity, confounding experimental data.
-
Failed Quality Control: In a regulated environment, such as medical device manufacturing, a change in the dye's impurity profile could lead to a batch failing to meet established specifications.[4]
Q4: I just received a new lot of this compound. What simple, initial checks should I perform?
Before committing a new lot to a critical experiment, a few preliminary checks are highly recommended:
-
Visual Inspection: Compare the new powder to a retained sample of a known, good batch. Note any differences in color (e.g., more black or brown than purple) or texture (e.g., clumpy vs. fine powder).
-
Side-by-Side Solubility Test: Prepare identical, low-concentration solutions of the new batch and a reference batch in your standard solvent. Observe for any differences in the rate of dissolution, clarity of the final solution, and the presence of any precipitate.
-
Check the Certificate of Analysis (CoA): Review the supplier-provided CoA and compare key parameters (e.g., purity, melting point) to those of previous batches.[12] While helpful, be aware that the analytical methods used may not capture all performance-related variations.
Part 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues encountered during experimentation.
Issue 1: The color of my prepared this compound solution is different from previous batches (e.g., hue shift, lower intensity).
-
Potential Root Causes:
-
Different Dye Concentration: The new batch may have a lower percentage of the active chromophore.[10]
-
Presence of Colored Impurities: Synthesis byproducts can absorb light at different wavelengths, causing a spectral shift.
-
pH Fluctuation: Although this compound is used in non-aqueous systems, trace amounts of acidic or basic contaminants in the solvent or on glassware can sometimes influence the chromophore's electronic state.[13][14]
-
Degradation: Improper storage (exposure to light or high heat) can lead to degradation of the dye.[15]
-
-
Recommended Actions & Scientific Rationale:
-
Perform UV-Vis Spectrophotometry: Dissolve a precise weight of the new dye and a reference standard in your solvent to the same concentration. Scan the absorbance from 400-700 nm.
-
Causality: A lower absorbance peak (Amax) at the characteristic maximum wavelength (λmax) indicates a lower dye concentration. A shift in the λmax points to a different chemical environment or the presence of impurities that alter the overall spectral profile.
-
-
Standardize Solution Preparation: Ensure that all glassware is scrupulously clean and dry. Use high-purity, spectroscopy-grade solvents to minimize contaminants.
-
Implement a First-In, First-Out (FIFO) Inventory System: Use older batches first and always store the dye in a cool, dark, and dry place as recommended on its Safety Data Sheet (SDS).[16]
-
Issue 2: My new batch of this compound is not dissolving properly or is precipitating out of solution.
-
Potential Root Causes:
-
Insoluble Impurities: The batch may contain impurities that are insoluble in the chosen solvent.
-
Incorrect Solvent: The polarity of your solvent may be unsuitable for this specific batch, especially if its impurity profile has changed. This compound is soluble in non-polar solvents like toluene and acetone but insoluble in water.
-
Supersaturation: The concentration may be too high for the solvent system, especially at lower temperatures.
-
Particle Size/Morphology: Larger or more tightly aggregated crystals will dissolve more slowly.
-
-
Recommended Actions & Scientific Rationale:
-
Test Solubility in Recommended Solvents: Attempt to dissolve small, equivalent amounts of the dye in different high-purity solvents listed on the technical data sheet (e.g., Toluene, Acetone, Dichloromethane).[17] This helps confirm if the issue is specific to your primary solvent.
-
Use Gentle Heating and Agitation: Warming the solution slightly (e.g., to 30-40°C) and providing consistent stirring can increase both the rate of dissolution and the solubility limit. Do not overheat, as this can cause degradation.
-
Filter the Solution: If a small amount of particulate matter remains, use a solvent-resistant syringe filter (e.g., PTFE) to clarify the solution. This removes insoluble impurities but will not resolve issues of low dye concentration.
-
Perform Thin-Layer Chromatography (TLC): TLC is a powerful, low-cost technique to visually separate the main dye component from non-migrating (insoluble) or other mobile impurities.[18]
-
Causality: Spotting the dissolved portion of both a reference and the problematic batch on a silica plate and eluting with a suitable solvent system (e.g., Toluene:Ethyl Acetate 9:1) will reveal differences in the impurity profile. An insoluble batch may show a significant amount of material remaining at the origin.
-
-
Part 3: Proactive Quality Control Workflow
To ensure experimental consistency, it is crucial to qualify new batches of this compound before they are introduced into your workflow. This protocol provides a self-validating system for accepting or rejecting a new lot based on a comparison to an established in-house reference standard.
Objective: To analytically compare a new batch of this compound against a trusted reference standard to ensure spectral consistency and purity.
Methodology:
-
Visual and Physical Examination:
-
Record the appearance (color, texture) of the new batch ("Test Lot") and the "Reference Standard."
-
Perform a qualitative solubility test by adding 1 mg of each lot to 1 mL of Toluene in separate vials. Vortex for 30 seconds and observe for any undissolved material.
-
-
Preparation of Analytical Stock Solutions:
-
Using an analytical balance, accurately weigh ~10 mg of the Reference Standard and ~10 mg of the Test Lot into separate 50 mL Class A volumetric flasks. Record the exact weights.
-
Dissolve the powder in ~30 mL of spectroscopy-grade Toluene. Use sonication if necessary to ensure complete dissolution.
-
Allow the solutions to return to room temperature, then dilute to the 50 mL mark with Toluene and mix thoroughly.
-
-
UV-Vis Spectrophotometric Analysis:
-
Prepare a 1:10 dilution of each stock solution for analysis.
-
Using a calibrated spectrophotometer, perform an absorbance scan from 700 nm to 400 nm on the Reference Standard solution to determine its λmax.
-
Measure the absorbance of both the Reference Standard and Test Lot diluted solutions at the determined λmax.
-
Calculate the specific absorbance (absorbance per unit concentration) for each lot. The value for the Test Lot should be within ±5% of the Reference Standard.
-
-
Thin-Layer Chromatography (TLC) Impurity Profile:
-
Spot 2 µL of each stock solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a Toluene:Ethyl Acetate (9:1 v/v) mobile phase.
-
Visualize the plate under visible and UV light. The Test Lot should show a primary spot with a retention factor (Rf) identical to the Reference Standard and no significant secondary spots.
-
Data Presentation & Acceptance Criteria
Summarize the results in a table for direct comparison.
| Parameter | Reference Standard | Batch A (Acceptable) | Batch B (Unacceptable) | Acceptance Criteria |
| Visual Appearance | Dark violet, fine powder | Conforms | Brownish, clumpy powder | Must conform to reference |
| Qualitative Solubility | Complete dissolution | Complete dissolution | Particulate remains | No visible particulates |
| λmax (nm) | 590 nm | 591 nm | 598 nm | ± 2 nm of reference |
| Specific Absorbance | 105.2 AU·L/g | 103.8 AU·L/g | 91.5 AU·L/g | 95-105% of reference |
| TLC Profile (Rf) | Main spot at 0.65 | Main spot at 0.65 | Main spot at 0.65 | Identical Rf for main spot |
| TLC Impurities | No secondary spots | Faint spot at 0.21 | Intense spot at 0.45 | No new spots >5% intensity |
Part 4: Visualized Workflows
These diagrams illustrate the logical flow of the troubleshooting and quality control processes.
Caption: Troubleshooting Decision Tree for this compound Variability.
Caption: Proactive Quality Control Workflow for New Batches.
References
- Wikipedia. This compound. [Link]
- chemeurope.com. This compound. [Link]
- MDPI. Historical Textile Dye Analysis Using DESI-MS. [Link]
- Taylor & Francis Online. Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. [Link]
- ResearchGate. Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles | Request PDF. [Link]
- Google Patents. CN105237417B - Synthetic method for this compound.
- Royal Society of Chemistry. Analysis of historical dyes in heritage objects. [Link]
- Upbright. Quality Control-Upbright-dyes,organic pigments,high performance pigments. [Link]
- Dyes India. This compound. [Link]
- VICHEM. Shade Variation Between Dye Lots: How to Control?. [Link]
- Vipul Organics. Troubleshooting Common Reactive Dye Problems in Textile Production. [Link]
- Textile Today. The standardising, evaluation, selection and quality control of dyes. [Link]
- Unilex Colours & Chemicals Limited. Testing Method. [Link]
- Google Patents. CN105237417A - Synthetic method for this compound.
- ResearchGate.
- Prima Chemicals.
- Solvent Dyes. FAQ - Solvent Dyes. [Link]
- Jinan Ogilvy Chemical Co., Ltd. This compound. [Link]
- Medium.
- NANOLAB. Solvent Fastness in Textiles - Durability Tests. [Link]
- XCWY Dyes.
- Scribd. Dyeing Troubleshooting Guide. [Link]
- Honor Pigments. This compound / Solvent Dyes. [Link]
- Canada.ca. Risk Management Approach for this compound. [Link]
- HSE Consultations Hub. MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound). [Link]
- ResearchGate.
- YouTube. Webinar: Useful Color Management Tips for Eco-Solvent Printing. [Link]
- AIMPLAS. Canada keeps a close eye on this compound. [Link]
- Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]
- Koch Color. Safety Data Sheet: C.I. This compound. [Link]
- Xcolor Pigment. This compound|CAS NO.81-48-1. [Link]
- Crownpigment. Choosing the Right Violet Dye for Plastics: A Guide to this compound. [Link]
- Oxford Academic. Determination of Organic Impurities and Subsidiary Colors in Ext. D&C Violet No. 2 (Acid Violet 43)
- World dye variety. This compound. [Link]
- TIANFUN Dye Manufacturer & Supplier.
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- 5. This compound | 81-48-1 [chemicalbook.com]
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- 10. The standardising, evaluation, selection and quality control of dyes [textiletoday.com.bd]
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- 12. nbupbright.com [nbupbright.com]
- 13. thescipub.com [thescipub.com]
- 14. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
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- 17. This compound|CAS NO.81-48-1 [xcolorpigment.com]
- 18. Analysis of Dye Mixtures | Flinn Scientific [flinnsci.com]
Technical Support Center: Optimizing Solvent Violet 13 for Staining Applications
Welcome to the technical support center for Solvent Violet 13. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing staining protocols. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring you can develop robust, reproducible, and self-validating assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary staining applications?
This compound, also known as D&C Violet No. 2 or C.I. 60725, is a synthetic anthraquinone dye.[1] It is a lipophilic, oil-soluble dye, meaning it readily dissolves in organic solvents and fats but is insoluble in water.[2][3][4] Its chemical structure imparts a vibrant, stable bluish-violet hue and excellent thermal stability.[4][5]
In a research context, its lipophilic nature makes it suitable for staining non-polar, lipid-rich structures. While its primary industrial uses are in coloring plastics, polyesters, and hydrocarbon fuels, its properties are analogous to other solvent dyes used for visualizing lipids, fats, and oils within biological samples.[1][6][7]
Q2: What is a good starting concentration for my staining protocol?
A universal starting concentration does not exist, as the optimal concentration is highly dependent on the sample type, the target's abundance, and the solvent system used. However, a common principle in fluorescence staining is to start with a concentration titration.[8] For analogous lipophilic dyes like BODIPY, working concentrations typically range from 0.5 to 2 µM.[] For industrial plastic coloring, dosages can be as low as 0.02% for transparent applications.[7][10]
For biological applications, it is prudent to begin with a concentration in the low micromolar (µM) range and perform a dilution series to find the best balance between signal intensity and background noise.
Q3: In what solvents should I dissolve this compound?
This compound is insoluble in water.[6][11] It should be dissolved in an appropriate organic solvent to create a stock solution. Common and effective solvents include:
-
Dimethylformamide (DMF)
-
Toluene[4]
For biological staining, a common practice is to prepare a concentrated stock solution in a solvent like DMF or absolute ethanol and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. The final concentration of the organic solvent in the working solution should be minimized to prevent cellular toxicity or sample damage.
Q4: How should I prepare and store a stock solution?
Proper preparation and storage of your stock solution are critical for reproducible results.[12]
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh out the this compound powder.
-
Dissolving: Add the appropriate volume of a recommended organic solvent (e.g., DMF) to achieve a high-concentration stock (e.g., 1-10 mM).
-
Solubilization: Vortex or sonicate the solution until the dye is completely dissolved. Gentle warming may be applied if necessary, as the dye has high heat stability.[6][7]
-
Storage: Store the stock solution in a tightly sealed, amber glass vial or a tube wrapped in aluminum foil to protect it from light.[12] Store at 4°C for short-term use or aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles for long-term storage.[12]
Troubleshooting Guide
This section addresses common issues encountered during staining with this compound.
Problem 1: Weak or No Staining
Potential Cause:
-
Insufficient Dye Concentration: The concentration of the dye in the working solution may be too low to produce a detectable signal.[13]
-
Poor Sample Permeabilization: If targeting intracellular lipids, the cell membrane may not be sufficiently permeabilized for the dye to enter.
-
Inappropriate Solvent for Working Solution: The dye may be precipitating out of the aqueous working solution.
-
Degraded Dye: Fluorophores can degrade if stored improperly, especially with prolonged exposure to light.[12]
Solutions:
-
Optimize Dye Concentration: Perform a titration experiment by systematically increasing the concentration of this compound in your staining solution.[8][14]
-
Ensure Permeabilization: For intracellular targets, consider a gentle permeabilization step. Reagents like saponin or digitonin can be used, but must be optimized as harsh solvents can extract the lipids you intend to stain.[15][16]
-
Check Working Solution: After diluting the stock solution, visually inspect it for any precipitate. If present, consider increasing the percentage of organic solvent in the final working solution slightly, or reformulating the buffer.
-
Use Fresh Dye: Always prepare fresh working solutions from a properly stored stock.[12]
Problem 2: High Background or Non-Specific Staining
Potential Cause:
-
Excessive Dye Concentration: Too much dye can lead to non-specific binding and high background fluorescence, obscuring the true signal.[13][17]
-
Dye Aggregation: At high concentrations, lipophilic dyes can form aggregates that deposit randomly on the sample.
-
Insufficient Washing: Unbound dye molecules remaining after staining will contribute to overall background noise.[8][12]
-
Sample Autofluorescence: Many biological samples naturally fluoresce, which can be mistaken for background.[14]
Solutions:
-
Titrate Dye Concentration: Reduce the concentration of this compound. The optimal concentration provides bright specific staining with minimal background.[14]
-
Optimize Washing Steps: Increase the number and duration of wash steps after staining to effectively remove unbound dye.[8][17] A mild detergent in the wash buffer can sometimes help.[17]
-
Include Controls: Always include an unstained sample control to assess the level of natural autofluorescence.[14]
-
Filter the Staining Solution: Before use, filter the working staining solution through a 0.22 µm syringe filter to remove any dye aggregates.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Weak/No Signal | Dye concentration too low | Perform a concentration titration (increase concentration).[13] |
| Poor sample permeabilization | Optimize permeabilization protocol (e.g., with saponin).[15] | |
| Dye degradation | Use fresh stock solution; store properly away from light.[12] | |
| High Background | Dye concentration too high | Perform a concentration titration (decrease concentration).[14] |
| Insufficient washing | Increase the number and/or duration of post-staining washes.[8] | |
| Dye aggregates | Filter the working solution before application.[17] | |
| Patchy Staining | Uneven sample preparation | Ensure proper fixation and mounting.[12] |
| Inadequate mixing | Gently agitate during incubation to ensure even dye distribution.[13] | |
| Precipitate on Sample | Poor dye solubility | Check for precipitate in working solution; adjust solvent if needed. |
| Dye aggregation | Filter working solution; use a lower concentration. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a framework for determining the optimal working concentration of this compound for your specific application (e.g., staining lipids in cultured cells).
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMF.
-
Cell Preparation: Plate your cells on glass-bottom dishes suitable for microscopy. Culture them to the desired confluency. If required, perform fixation (e.g., 4% paraformaldehyde for 15 minutes) and permeabilization.[][15]
-
Prepare Working Solutions: Create a series of working solutions by diluting the 1 mM stock solution in your chosen buffer (e.g., PBS). Aim for a range of final concentrations, for example: 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.[8]
-
Imaging: Mount the samples and image immediately using a fluorescence microscope with appropriate filter sets.
-
Analysis: Compare the images from the different concentrations. The optimal concentration will yield bright staining of the target structures with the lowest possible background fluorescence in the surrounding areas.
Visual Workflow and Logic Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Workflow for preparing and applying this compound.
Caption: Decision tree for troubleshooting common staining issues.
References
- CorSol® 3013 this compound. Fineland Chem. URL
- This compound, Transparent Violet B. Rhodamine b dye. URL
- This compound – Ranbar Violet B Anthraquinone Dye. Ranbar. URL
- This compound - Solvent Violet B - Transparent Violet S-B. Emperor Chem. URL
- This compound. Jinan Ogilvy Chemical Co., Ltd. URL
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES. URL
- Guide to Lipid Droplet Staining with BODIPY Dyes. BOC Sciences. URL
- Immunocytochemistry - Lipids. Echelon Biosciences. URL
- Troubleshooting in Fluorescent Staining.
- This compound 81-48-1 wiki. Guidechem. URL
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. URL
- Fluorescent microscopy troubleshooting: high background. Abcam (YouTube). URL
- This compound|Anthraquinone Dye|Research Grade. Benchchem. URL
- Troubleshooting Tips for Fluorescence Staining. Biotium. URL
- This compound|CAS NO.81-48-1. Xcolor Pigment. URL
- optimisation of protocols for detection of free cholesterol and niemann-pick type c 1 and 2 protein. Diva-portal.org. URL
- This compound. Wikipedia. URL
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- 6. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 7. This compound [jnogilvychem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound|CAS NO.81-48-1 [xcolorpigment.com]
- 11. This compound, Transparent Violet B [xcwydyes.com]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. Immunocytochemistry - Lipids - Echelon Biosciences [echelon-inc.com]
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- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Staining Microplastics: Solvent Violet 13 vs. Nile Red
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pervasive nature of microplastic contamination necessitates robust and efficient detection methodologies. Fluorescent staining has emerged as a critical tool for the rapid identification and quantification of these microscopic polymer fragments. Among the myriad of available dyes, Nile Red has become a de facto standard in the field. However, the exploration of alternative stains continues in the quest for improved specificity, efficiency, and cost-effectiveness. This guide provides a comprehensive comparison of the well-established Nile Red and a potential alternative, Solvent Violet 13, for the staining of microplastics.
The Challenge of Microplastic Identification
Microplastics, defined as plastic particles less than 5 mm in size, pose significant analytical challenges due to their diverse polymer compositions, shapes, and the complex environmental matrices in which they are found. Visual identification is often unreliable, and while spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide definitive identification, they can be time-consuming and expensive for large-scale screening.[1] Fluorescent staining offers a rapid and cost-effective method for initial screening, allowing for the quick visualization and enumeration of potential microplastic particles.
Nile Red: The Incumbent Standard
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. This property makes it particularly useful for microplastic analysis, as it fluoresces strongly in the hydrophobic environments of plastic polymers while exhibiting minimal fluorescence in polar, aqueous environments.
Mechanism of Action
Nile Red is a lipophilic stain that preferentially partitions into nonpolar environments. When applied to a sample containing microplastics, the dye molecules are absorbed into the polymer matrix. Upon excitation with light of a suitable wavelength (typically blue or green light), the stained microplastics emit a strong fluorescence, ranging from yellow to red, which can be easily visualized using fluorescence microscopy. The specific emission wavelength can provide some indication of the polymer's polarity.[1]
Performance Characteristics
-
Staining Efficiency: Nile Red has been shown to effectively stain a wide range of polymers, including polyethylene (PE), polypropylene (PP), polystyrene (PS), and polyethylene terephthalate (PET).[1]
-
Specificity: A significant drawback of Nile Red is its lack of complete specificity for plastics. It can also stain natural organic matter, such as lipids and chlorophyll, leading to potential false positives.[2] Pre-treatment steps, such as digestion with hydrogen peroxide or Fenton's reagent, are often necessary to minimize this interference.[1]
-
Photostability: While generally adequate for microscopic analysis, the photostability of Nile Red can be a concern under prolonged or intense illumination.
-
Cost-Effectiveness: Nile Red is a relatively inexpensive dye, contributing to its widespread adoption.
This compound: A Potential Challenger
This compound (C.I. 60725) is an anthraquinone dye widely used for coloring plastics, resins, and synthetic fibers.[3][4][5] Its primary application is as a colorant to impart a vibrant bluish-purple hue to materials like polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (PMMA).[3][4][5][6][7] While not traditionally used for fluorescent microplastic detection, its inherent properties as a plastic-soluble dye make it a candidate worth investigating.
Mechanism of Action and Fluorescent Properties
As a solvent dye, this compound is designed to dissolve in non-polar solvents and, by extension, in plastic polymers.[4][8][9] Its chemical structure, based on an anthraquinone core, is responsible for its color. While primarily known as a colorant, many anthraquinone derivatives exhibit fluorescent properties. The potential for this compound to act as a fluorescent stain for microplastics lies in its ability to be absorbed by the polymer and subsequently emit light upon excitation. However, detailed studies on its fluorescent quantum yield and solvatochromic behavior in the context of microplastic staining are currently lacking in the scientific literature.
Inferred Performance Characteristics
Based on its known properties as a plastic colorant, we can infer some potential performance characteristics for microplastic staining:
-
Staining Efficiency: Given its high solubility in a range of plastics, it is likely to effectively stain polymers for which it is a designated colorant, such as PS, PC, and PMMA.[3][4][5][6][7] Its efficacy on other common polymers like PE and PP would require experimental validation.
-
Specificity: As it is designed to bind to synthetic polymers, it may offer good specificity. However, its interaction with natural organic matter is not well-documented and would need to be investigated to assess the risk of false positives.
-
Photostability and Heat Resistance: this compound is known for its excellent lightfastness and heat resistance, withstanding temperatures up to 300°C.[4][5] These properties suggest it could be a very stable stain, resistant to photobleaching during analysis.
-
Cost-Effectiveness: this compound is a commercially available dye, and its cost is comparable to other industrial dyes.
Side-by-Side Comparison
| Feature | Nile Red | This compound |
| Primary Application | Fluorescent staining of lipids and microplastics | Industrial colorant for plastics and resins[3][4][5] |
| Mechanism | Solvatochromic, lipophilic partitioning | Dissolution in polymer matrix |
| Staining Efficiency | Effective for a broad range of polymers[1] | High affinity for PS, PC, PMMA, PET, ABS[3][4][5][6][7] |
| Specificity | Stains natural organic matter (potential for false positives)[2] | Unknown, requires experimental validation |
| Photostability | Moderate | Excellent lightfastness[4][5] |
| Heat Resistance | Not a primary consideration for staining protocols | Excellent, up to 300°C[4][5] |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, hexane) | Soluble in organic solvents (e.g., benzene, xylene, DMF)[9] |
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific sample matrix and polymer types being investigated.
Nile Red Staining Protocol (Established Method)
This protocol is adapted from established methods in the literature.[1] The causality behind using a solvent like acetone is to dissolve the Nile Red and facilitate its penetration into the hydrophobic microplastic particles. The subsequent rinsing step is crucial to remove excess dye that is not bound to the plastics, thereby reducing background fluorescence.
Caption: Workflow for Nile Red microplastic staining.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect your environmental sample (e.g., water, sediment).
-
Perform density separation to isolate the fraction containing microplastics.
-
Digest any organic matter that could interfere with the staining using an appropriate method (e.g., hydrogen peroxide, Fenton's reagent). This step is critical for reducing false positives from natural organic materials.
-
Filter the sample onto a membrane filter (e.g., glass fiber or polycarbonate).
-
-
Staining:
-
Prepare a working solution of Nile Red (e.g., 10 µg/mL in acetone). The choice of solvent can influence staining efficiency and may need to be optimized.
-
Carefully apply the Nile Red solution to the filter, ensuring that the entire surface is covered.
-
Incubate the filter in a dark environment for approximately 30 minutes to allow the dye to penetrate the microplastics.
-
-
Analysis:
-
Gently rinse the filter with a suitable solvent, such as ethanol or isopropanol, to wash away any unbound Nile Red. This minimizes background fluorescence.
-
Allow the filter to air dry completely in the dark.
-
Examine the filter under a fluorescence microscope equipped with appropriate excitation and emission filters (e.g., excitation at 450-490 nm, emission >515 nm). Fluorescent particles are potential microplastics and can be counted and further analyzed.
-
This compound Staining Protocol (Hypothetical Method)
This hypothetical protocol is based on the known properties of this compound and general staining principles. The choice of a solvent like xylene or dichloromethane is based on the dye's documented solubility.[9] The rationale for heating is to potentially increase the rate of dye uptake by the polymers, a common practice in industrial dyeing.
Caption: Hypothetical workflow for this compound staining.
Step-by-Step Methodology:
-
Sample Preparation:
-
Follow the same sample preparation steps as for Nile Red, ensuring that the chosen membrane filter is resistant to the organic solvents used for this compound (e.g., PTFE).
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 10 µg/mL) in a suitable organic solvent such as xylene or dichloromethane.[9] Caution: These solvents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Apply the staining solution to the filter.
-
Incubate for 30-60 minutes. Gentle heating (e.g., 40-60°C) may enhance staining but should be tested for its effect on the microplastics and the filter.
-
-
Analysis:
-
Rinse the filter with the same solvent used for staining to remove excess dye.
-
Allow the filter to dry completely in a fume hood.
-
Examine the filter under a fluorescence microscope. The optimal excitation and emission wavelengths for this compound in this application would need to be determined experimentally.
-
Conclusion and Future Outlook
Nile Red remains the well-documented and widely used dye for fluorescent staining of microplastics. Its major advantage is its broad applicability to various polymer types, while its primary disadvantage is the potential for false positives from natural organic matter.
This compound presents an intriguing but largely unexplored alternative. Its known high affinity for certain plastics and its excellent stability are promising characteristics.[4][5] However, crucial experimental data is needed to validate its performance for microplastic detection. Key research questions that need to be addressed include:
-
What are the optimal excitation and emission wavelengths for fluorescently detecting microplastics stained with this compound?
-
How broad is the range of polymers that can be effectively stained?
-
Does this compound stain natural organic matter, and if so, to what extent?
-
How does its staining efficiency and specificity compare directly with Nile Red under identical conditions?
For researchers and professionals in the field, Nile Red currently offers a reliable and well-understood methodology. This compound, on the other hand, represents a potential avenue for future research that could lead to a more stable and perhaps more specific staining agent for certain types of microplastics.
References
- Gao, Z., Wontor, K., & Cizdziel, J. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. Molecules, 27(21), 7415. [Link]
- Sturm, M. T., Myers, E. R., Korzin, A., Polierer, S., Schober, D., & Schuhen, K. (2023).
- Gao, Z., Wontor, K., & Cizdziel, J. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. Semantic Scholar. [Link]
- Trujillo, M. (2023). Alternative Microplastic Identification Methods using Optical Components to Modify Standard Compound Microscopes for Fluorescence Microscopy. OpenRiver. [Link]
- Gao, Z., Wontor, K., & Cizdziel, J. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments.
- Ranbar. (n.d.). Macrolex Violet B Gran– this compound Dye for Plastics. [Link]
- Karakolis, E. G., Nguyen, B., You, J. B., Rochman, C. M., & Sinton, D. (2019).
- Sturm, M. T., et al. (2021). The potential of fluorescent dyes—comparative study of Nile red and three derivatives for the detection of microplastics.
- Lin, S. Y., et al. (2022). Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis. Chemosphere, 291, 133425. [Link]
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound. [Link]
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound. [Link]
- Wenzhou Color Bloom New Materials Co.,Ltd. (n.d.). China this compound Manufacturers, Suppliers, Factory. [Link]
- Xcolor Pigment. (n.d.). This compound|CAS NO.81-48-1. [Link]
- Pylam Dyes. (n.d.). This compound. [Link]
- World dye variety. (2012, October 18). This compound. [Link]
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- 5. This compound|CAS NO.81-48-1 [xcolorpigment.com]
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- 9. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Solvent Violet 13 and Other Anthraquinone Dyes for Research Applications
In the realm of scientific research, the selection of appropriate dyes is paramount for achieving accurate and reproducible results. Anthraquinone dyes, a class of synthetic colorants known for their structural integrity and vibrant hues, are widely utilized in various applications, from coloring plastics and resins to their use in advanced materials science and diagnostics. This guide provides an in-depth, objective comparison of Solvent Violet 13 with other notable anthraquinone dyes, namely Solvent Violet 59 and Disperse Red 11. By presenting key performance characteristics, supported by experimental data and standardized protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Introduction to Selected Anthraquinone Dyes
The anthraquinone scaffold, a three-ring aromatic system, forms the backbone of a diverse range of dyes. The color and properties of these dyes are significantly influenced by the nature and position of substituent groups on this core structure.
This compound , with its bright bluish-violet hue, is a prominent member of the anthraquinone family.[1] Chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone, it finds extensive use in coloring hydrocarbon solvents, plastics, and synthetic fibers.[2][3] Its robust thermal stability and good lightfastness make it a reliable choice for applications requiring long-term color integrity.[3][4]
For this comparative analysis, we have selected two other commercially significant anthraquinone dyes:
-
Solvent Violet 59: A violet dye with a reddish hue, it is also utilized in the coloration of plastics and resins.[5][6]
-
Disperse Red 11: Also known by the synonym Solvent Violet 26, this dye presents a bright pinkish-red color and is commonly used for dyeing synthetic fibers like polyester.[7][8]
This guide will delve into a side-by-side comparison of their fundamental physicochemical properties and performance attributes.
Comparative Analysis of Physicochemical Properties
The performance of a dye is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key properties of this compound, Solvent Violet 59, and Disperse Red 11, providing a quantitative basis for comparison.
| Property | This compound | Solvent Violet 59 | Disperse Red 11 (Solvent Violet 26) |
| C.I. Name | This compound | Solvent Violet 59 | Disperse Red 11 / Solvent Violet 26 |
| CAS Number | 81-48-1 | 6408-72-6[6] | 2872-48-2 |
| Molecular Formula | C₂₁H₁₅NO₃ | C₂₆H₁₈N₂O₄[9] | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 329.35 g/mol | 422.43 g/mol [9] | 268.27 g/mol |
| Appearance | Bluish-violet powder[10] | Reddish-violet powder[6] | Bright blue-light pink/red powder[7] |
| Melting Point | ~189 °C[10] | ~186 °C[6] | 242 °C[11] |
| Heat Resistance (in PS) | ~300 °C[10] | ~260 °C[5] | Not specified |
| Lightfastness (in PS) | 7-8[10] | 7-8[12] | 5[7] |
Expert Insights: The data clearly indicates that while all three are anthraquinone-based, their molecular structures and, consequently, their properties differ significantly. This compound and Solvent Violet 59 exhibit comparable and excellent lightfastness, making them suitable for applications where resistance to fading is critical.[10][12] this compound, however, demonstrates superior heat resistance, which is a crucial factor in high-temperature processing of plastics.[10] Disperse Red 11, with a lower lightfastness rating, might be more appropriate for applications with less stringent long-term stability requirements.[7]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of our comparative analysis, we adhere to standardized experimental protocols. The following sections detail the methodologies for evaluating key performance parameters of these dyes.
Determination of Solubility in Organic Solvents
The solubility of a solvent dye is a critical parameter that dictates its suitability for various applications and formulation processes. This protocol is based on the principles outlined in ISO 7579:2009 for the determination of dyestuff solubility in organic solvents.[13]
Objective: To quantitatively determine the solubility of this compound, Solvent Violet 59, and Disperse Red 11 in a selected organic solvent (e.g., Toluene) at a specified temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the dye powder into a glass vial with a screw cap.
-
Add a known volume of the organic solvent (e.g., 10 mL of Toluene) to the vial.
-
Seal the vial and place it in a constant temperature shaker bath set to 25 °C.
-
Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Dye:
-
After 24 hours, remove the vial from the shaker and allow it to stand in the constant temperature bath for at least 2 hours to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed glass syringe.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any suspended microparticles.
-
-
Quantification of Dissolved Dye (Spectrophotometric Method):
-
Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at their wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[14][15][16]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility in g/L, accounting for the dilution factor.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining dye solubility in an organic solvent.
Evaluation of Thermal Stability
Thermal stability is a crucial property for dyes used in high-temperature applications such as plastics processing. This protocol outlines a method for assessing thermal stability using thermogravimetric analysis (TGA).
Objective: To determine the decomposition temperature of this compound, Solvent Violet 59, and Disperse Red 11.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dye powder into a TGA sample pan (e.g., alumina).
-
-
Instrument Setup:
-
Place the sample pan in the thermogravimetric analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Analysis:
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).[17]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the weight loss percentage against temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant weight loss begins.
-
Diagram of the Thermal Stability Evaluation Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA) of dyes.
Assessment of Lightfastness
Lightfastness is the measure of a dye's resistance to fading upon exposure to light. This protocol is based on the principles of ASTM D4303, a standard test method for the lightfastness of colorants.[2][18][19]
Objective: To evaluate and compare the lightfastness of this compound, Solvent Violet 59, and Disperse Red 11.
Methodology:
-
Sample Preparation:
-
Prepare solutions of each dye in a suitable solvent or incorporate them into a clear polymer matrix (e.g., polystyrene) at a standard concentration.
-
Cast films of the colored polymer or apply the dye solution onto a standardized substrate.
-
Prepare replicate samples, with one set to be exposed to light and another to be stored in the dark as a control.
-
-
Exposure:
-
Place the samples in a xenon-arc weathering apparatus, which simulates the full spectrum of sunlight.
-
Expose the samples to a controlled cycle of light and dark periods at a constant temperature and humidity.
-
-
Evaluation:
-
At predetermined intervals, remove the exposed samples and the control samples.
-
Measure the color change of the exposed samples relative to the unexposed controls using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE Lab color space.
-
The lightfastness is rated on a scale (e.g., the Blue Wool Scale from 1 to 8, where 8 is excellent) based on the extent of color change after a specific duration of exposure.[20]
-
Diagram of the Lightfastness Testing Workflow:
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A Senior Application Scientist's Guide to the Validation of Solvent Violet 13 Staining Using FTIR Spectroscopy
In fields ranging from industrial quality control of plastics and textiles to specialized applications in drug development, the consistent and accurate application of dyes is paramount. Solvent Violet 13, an anthraquinone-based dye, is valued for its vibrant bluish-violet hue and solubility in organic solvents and polymers.[1][2] However, visual confirmation of staining is often insufficient for rigorous scientific and quality assurance purposes. It is crucial to analytically validate the presence and, in some cases, the concentration of the dye on a substrate.
This guide provides an in-depth comparison of methodologies for validating this compound staining, focusing on Fourier Transform Infrared (FTIR) spectroscopy as a primary analytical tool. We will explore the causality behind experimental choices, present self-validating protocols, and compare the technique's performance against other methods, supported by experimental data principles.
The Analytical Challenge: Beyond Visual Confirmation
Visual inspection of a stained material confirms coloration but fails to provide chemical proof of the dye's identity or its concentration. For researchers and drug development professionals, this is a significant gap. For instance, when this compound is used to color medical devices like absorbable sutures, validating its presence and ensuring it meets concentration specifications (e.g., not to exceed 0.2% by weight) is a regulatory and safety requirement. This necessitates a technique that is both specific to the dye's molecular structure and sensitive enough for quantification.
FTIR Spectroscopy: A Molecular Fingerprinting Approach
FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing the bonds within its molecules to vibrate.[3] Each type of chemical bond absorbs infrared radiation at a specific frequency, resulting in a unique spectral "fingerprint" for every molecule. This makes FTIR an ideal tool for identifying chemical compounds like this compound on a substrate.[4]
Why Choose FTIR for Dye Validation?
-
Specificity: The FTIR spectrum provides a unique molecular signature. By identifying the characteristic absorption peaks of this compound, its presence can be unambiguously confirmed.
-
Minimal Sample Preparation: Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for direct analysis of solid surfaces with little to no sample preparation, preserving the integrity of the stained material.[3]
-
Quantitative Potential: According to the Beer-Lambert Law, the intensity of an absorption band is directly proportional to the concentration of the corresponding chemical component, enabling quantitative analysis with proper calibration.[5]
-
Non-Destructive: ATR-FTIR is a surface-sensitive technique that typically does not damage the sample, allowing for further testing if required.
The chemical structure of this compound (1-hydroxy-4-(p-toluidino)anthraquinone) contains several IR-active functional groups, including N-H, O-H, C=O (ketone), and various aromatic C-H and C=C bonds, which produce a rich and identifiable spectrum.[1]
Logical Framework for FTIR Validation
The core principle of validation is to demonstrate that the FTIR spectrum of the stained substrate is a composite of the spectra of the substrate and the pure dye. The appearance of new absorption peaks corresponding to this compound in the stained sample's spectrum serves as definitive evidence of its presence.
Caption: Logical relationship for validating dye presence via FTIR.
Experimental Protocol: Validation via ATR-FTIR
This protocol describes a self-validating system using Attenuated Total Reflectance (ATR), a common FTIR sampling technique ideal for analyzing surfaces.[3]
Objective: To qualitatively confirm the presence of this compound on a polymer substrate and to establish a basis for quantitative analysis.
Materials:
-
FTIR Spectrometer with a Diamond ATR accessory
-
Polymer substrates (e.g., polystyrene or polyester films)
-
This compound powder (CAS No. 81-48-1)[1]
-
Appropriate solvent (e.g., toluene or acetone)[1]
-
Staining solution (e.g., 0.1% w/v this compound in the chosen solvent)
-
Control (unstained) substrates
Step-by-Step Methodology:
-
Reference Spectrum Acquisition (Pure Dye):
-
Place a small amount of pure this compound powder directly onto the ATR crystal.
-
Using the ATR's pressure clamp, apply consistent pressure to ensure good contact between the powder and the crystal. Causality: Consistent pressure is critical for spectral reproducibility, especially for the peak intensities required in quantitative analysis.
-
Collect the FTIR spectrum (typically in the 4000–400 cm⁻¹ range). This is your Reference Spectrum .
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
-
-
Baseline Spectrum Acquisition (Unstained Substrate):
-
Place a clean, unstained polymer substrate onto the ATR crystal.
-
Apply the same consistent pressure as in Step 1.
-
Collect the FTIR spectrum. This is your Baseline Spectrum .
-
-
Sample Preparation (Staining):
-
Immerse the polymer substrates in the 0.1% this compound staining solution for a defined period (e.g., 5 minutes).
-
Remove the substrates and allow them to air-dry completely in a fume hood to ensure all solvent has evaporated. Causality: Residual solvent will have its own strong IR peaks (e.g., C-H stretches) that can interfere with the analysis.
-
-
Test Spectrum Acquisition (Stained Substrate):
-
Place a stained substrate onto the ATR crystal.
-
Apply the same consistent pressure.
-
Collect the FTIR spectrum. This is your Test Spectrum .
-
-
Data Analysis and Validation:
-
Overlay the three spectra (Reference, Baseline, and Test).
-
Compare the Test Spectrum to the Baseline Spectrum. The appearance of new peaks in the Test Spectrum that match the prominent peaks in the Reference Spectrum confirms the presence of this compound.
-
For clearer visualization, perform a spectral subtraction by subtracting the Baseline Spectrum from the Test Spectrum. The resulting difference spectrum should closely resemble the Reference Spectrum of pure this compound.
-
Caption: Experimental workflow for FTIR validation of staining.
Data Interpretation: Identifying the Spectral Fingerprint
The key to validation lies in identifying the characteristic peaks of this compound. Based on its anthraquinone structure, prominent peaks are expected in the following regions:
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance for Validation |
| 3300 - 3400 | N-H and O-H stretching | Presence of these peaks indicates the key functional groups of the dye. |
| 1620 - 1680 | C=O (ketone) stretching | A strong, characteristic peak for the anthraquinone core. Often used for quantification. |
| 1500 - 1600 | Aromatic C=C ring stretching | Confirms the aromatic nature of the dye molecule. |
| 1200 - 1400 | C-N stretching and in-plane O-H bending | Further confirms the dye's specific structure. |
| Below 900 | Aromatic C-H out-of-plane bending | Part of the "fingerprint region" that is highly specific to the overall molecular structure.[6] |
Note: Exact peak positions can vary slightly based on the substrate and sampling method.
Comparison Guide: FTIR vs. Alternative Methods
While FTIR is a powerful tool, it's important to understand its performance relative to other common analytical techniques.
| Feature | FTIR Spectroscopy | UV-Visible (UV-Vis) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorption of IR radiation by molecular bonds, providing a structural fingerprint.[3] | Measures absorption of UV or visible light by electron transitions, providing information on chromophores. | Physically separates the dye from the substrate, then ionizes and detects it based on its mass-to-charge ratio. |
| Specificity | High. Provides a unique molecular fingerprint, excellent for unambiguous identification. | Moderate. Many compounds can have similar colors and UV-Vis spectra, leading to potential ambiguity. | Very High. Provides exact molecular weight, offering the highest confidence in identification. |
| Sample Prep | Minimal (ATR). Direct analysis of the surface. | Moderate to High. Requires either a transparent sample or extraction of the dye into a solvent. | High. Requires complete extraction of the dye from the substrate into a liquid mobile phase. |
| Destructive? | No (ATR). The sample surface is analyzed in-situ. | Potentially. Extraction-based methods are destructive to the sample. | Yes. The sample is destroyed during the extraction process. |
| Quantitative? | Yes. Requires calibration, but can be highly effective.[7] | Yes. The primary use of UV-Vis is for quantification via the Beer-Lambert law. | Yes. Highly sensitive and accurate for quantification. |
| Ideal Application | Rapid, non-destructive confirmation of dye presence on a surface and in-situ quantification. | Routine quantitative analysis of dye concentration in solutions or extracts. | Definitive identification and quantification of trace amounts of dye, especially in complex matrices. |
Moving to Quantitative Analysis with FTIR
To quantify the amount of this compound, a calibration curve must be established.[7] This involves preparing a set of standards with known concentrations of the dye on the same substrate and measuring the absorbance of a characteristic peak (e.g., the C=O peak around 1650 cm⁻¹).
Protocol for Quantitative Calibration:
-
Prepare a series of staining solutions with varying known concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% w/v).
-
Stain a set of identical substrates under identical conditions (time, temperature) for each concentration.
-
Acquire the ATR-FTIR spectrum for each stained standard.
-
For each spectrum, measure the peak height or area of a well-defined, unique this compound peak that does not overlap with substrate peaks.
-
Plot the peak absorbance (height or area) versus the known concentration. This is your calibration curve.
-
Measure the absorbance of the same peak on your unknown sample and use the calibration curve to determine its concentration.
Example Calibration Data (Hypothetical):
| Concentration (% w/w) | Absorbance of C=O Peak at ~1650 cm⁻¹ (Arbitrary Units) |
| 0.05 | 0.08 |
| 0.10 | 0.15 |
| 0.20 | 0.31 |
| 0.50 | 0.74 |
| 1.00 | 1.52 |
This data can then be used to determine the concentration of an unknown sample by measuring its absorbance and interpolating from the curve. A linear regression should yield a high correlation coefficient (R² > 0.99) for a reliable calibration.[6]
Conclusion
FTIR spectroscopy offers a robust, specific, and often non-destructive method for the validation of this compound staining. Its ability to provide a unique molecular fingerprint makes it superior to simple visual inspection and a strong alternative to more complex or destructive techniques. By following a self-validating protocol that includes reference and baseline spectra, researchers, scientists, and drug development professionals can achieve high confidence in the chemical identity of the dye on a substrate. Furthermore, with careful calibration, FTIR can be extended from a qualitative validation tool to a powerful quantitative method, ensuring that products meet strict concentration and quality specifications.
References
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- Islam, M. S. (2018). Application of IR Spectroscopy in Textiles: A Review. Southeast University Journal of Science and Engineering, 12(1), 21-26. [Link]
- Belle, J. A., & Le, K. (2020). Analysis of Dyed Textile Fibers: Connecting Small Molecule and Polymer Chemistry with Forensic Science.
- Sathiya, P., & al., e. (2014). NATURAL DYES AND THEIR FT-IR SPECTROSCOPY STUDIES. Rasayan J. Chem, 7(1), 59-66. [Link]
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A Senior Application Scientist's Guide to Method Validation and Comparative Analysis
An In-Depth Guide to the Cross-Validation of Solvent Violet 13 Using Raman Microscopy
In the realms of material science, cosmetics, and pharmaceutical development, the precise identification and quantification of colorants are paramount for quality control, regulatory compliance, and product stability. This compound (also known as C.I. 60725 and D&C Violet No. 2) is a synthetic anthraquinone dye widely used for its vibrant bluish-violet hue and high thermal stability in plastics, resins, and hydrocarbon solvents.[1][2][3][4][5] Ensuring the consistency and reliability of its analysis is a critical task.
This guide provides an in-depth exploration of cross-validating an analytical method for this compound, with a primary focus on Raman microscopy—a powerful, non-destructive spectroscopic technique.[6][7] We will delve into the causality behind experimental choices, present a detailed protocol for validation, and objectively compare Raman microscopy with established analytical alternatives like UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The process of cross-validation confirms that a validated analytical method yields consistent and reliable results under varied conditions, such as in different laboratories or with different instruments, which is essential for method transfer and data integrity.[8][9][10][11]
Section 1: The Analyte in Focus: this compound
Understanding the physicochemical properties of the analyte is the foundation of any robust analytical method. This compound is an organic compound insoluble in water but soluble in solvents like acetone, toluene, and benzene.[1][2][3][5] Its distinct molecular structure gives rise to its characteristic color and spectroscopic fingerprint.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₅NO₃ | [1] |
| Molecular Weight | 329.35 g/mol | [12] |
| Common Names | D&C Violet No. 2, C.I. 60725, Alizurol Purple | [1] |
| Appearance | Violet odorless powder | [2][3] |
| Melting Point | ~187-190 °C | [5][13] |
| Solubility | Insoluble in water; Soluble in benzene, xylene, acetone | [1][2][3][5] |
| Key Applications | Coloring for plastics (PS, ABS, PVC), synthetic fibers, cosmetics, solvents | [1][2][3][14] |
Section 2: The Analytical Tool: Principles and Advantages of Raman Microscopy
Raman microscopy is a non-destructive chemical analysis technique that provides detailed information about a sample's molecular structure.[15] It is based on the phenomenon of Raman scattering, where monochromatic light (from a laser) interacts with molecular vibrations in the sample, resulting in the light being scattered at a different frequency.[6] This frequency shift is specific to the chemical bonds and symmetry of the molecules, producing a unique spectral "fingerprint" for identification.
Why Choose Raman Microscopy for this compound?
-
High Specificity: The Raman spectrum of this compound provides a unique vibrational fingerprint, allowing for unambiguous identification even in the presence of other components like polymers or excipients.[7]
-
Non-Destructive Analysis: The technique requires minimal to no sample preparation and does not damage the sample, allowing for in-situ analysis of finished products.[6][15]
-
Spatial Resolution: When combined with a microscope, Raman spectroscopy can map the chemical composition of a sample with high spatial resolution (typically on the micrometer scale), revealing the distribution of the dye within a matrix.[15]
-
Minimal Interference from Water: Water is a very weak Raman scatterer, making the technique ideal for analyzing samples in aqueous environments or with residual moisture, a significant advantage over infrared (IR) spectroscopy.[15]
A primary challenge in the Raman analysis of dyes is fluorescence, which can overwhelm the weaker Raman signal. This is often mitigated by using a near-infrared (NIR) laser excitation source (e.g., 785 nm), as the lower-energy photons are less likely to induce electronic transitions that cause fluorescence.[6][16]
Section 3: Experimental Protocol for Cross-Validation via Raman Microscopy
A self-validating system is one where the protocol itself generates the data needed to prove its suitability. This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17]
Objective: To validate a Raman microscopy method for the identification and semi-quantitative analysis of this compound in a polystyrene (PS) matrix.
Materials and Instrumentation:
-
Analyte: this compound reference standard (CAS 81-48-1).[12]
-
Matrix: Polystyrene (PS) pellets.
-
Solvent: Toluene.
-
Instrumentation: A Raman microscope equipped with a 785 nm laser, a high-resolution spectrometer, and a charge-coupled device (CCD) detector.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Create a stock solution of this compound in toluene.
-
Prepare a series of PS solutions in toluene.
-
Add varying, known amounts of the this compound stock solution to the PS solutions to create a set of standards with concentrations ranging from 0.01% to 1.0% (w/w) of dye in PS.
-
Cast thin films of each standard onto glass slides and allow the toluene to evaporate completely. A blank PS film (0% dye) must also be prepared.
-
-
Instrument Setup and Optimization:
-
Laser Selection: Use a 785 nm laser to minimize potential fluorescence from the dye.
-
Laser Power: Optimize the laser power at the sample (e.g., <10 mW) to maximize the Raman signal while avoiding any photo-degradation of the dye or polymer.[18] This is confirmed by acquiring spectra at the same spot over time and ensuring no change in signal intensity or peak shape.
-
Objective: Use a 50x or 100x objective for high signal collection and spatial resolution.
-
Acquisition Parameters: Set an appropriate integration time (e.g., 10 seconds) and number of accumulations (e.g., 5) to achieve a good signal-to-noise ratio.
-
-
Spectral Acquisition and Validation:
-
Specificity: Acquire a Raman spectrum from the blank PS film and from a pure this compound standard. Compare these to the spectrum from a dye-containing PS film. The method is specific if characteristic peaks of this compound can be clearly distinguished from the PS matrix peaks.
-
Linearity and Range: For each calibration standard film, acquire spectra from at least five different locations. Identify a prominent, well-resolved Raman peak unique to this compound. Plot the average peak height or area of this characteristic peak against the known concentration of the dye. The method is linear if the coefficient of determination (R²) is ≥ 0.99.
-
Precision (Repeatability): On a single mid-concentration sample film, perform six measurements at the same location without moving the sample. Calculate the relative standard deviation (RSD) of the characteristic peak's intensity.
-
Precision (Intermediate Precision): A second analyst on a different day should repeat the analysis of three different concentration samples (low, medium, high). The RSD between the results from both days should be within acceptable limits (e.g., <5%).
-
Accuracy: Analyze a sample of known concentration prepared by a third party or by a different method. The agreement between the measured concentration (from the calibration curve) and the true value determines the accuracy.
-
-
Data Processing:
-
Apply a baseline correction to all spectra to remove any residual fluorescence background.
-
Normalize the spectra if necessary to account for minor variations in laser power or focus.
-
Workflow for Raman Method Validation
Caption: Workflow for the validation of a Raman microscopy method.
Section 4: Comparison with Alternative Analytical Techniques
While Raman microscopy offers significant advantages, it is crucial to understand how it compares to other established analytical methods used for dye analysis, such as UV-Vis Spectroscopy and HPLC.
UV-Visible (UV-Vis) Spectroscopy
This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.[19] For a colored compound like this compound, it provides a simple and rapid method for quantification in solution.
-
Protocol Snapshot: A sample containing this compound is dissolved in a suitable solvent (e.g., acetone), and its absorbance is measured at the wavelength of maximum absorbance (λmax).[4] Concentration is determined using a calibration curve based on Beer's Law.
-
Advantages: Fast, inexpensive, and highly sensitive for quantitative analysis of pure, dissolved samples.
-
Limitations: Low specificity (many compounds can absorb at similar wavelengths), and provides no information about the sample matrix or spatial distribution. Not suitable for direct analysis of solid samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the identification and quantification of components in a mixture.[20][21][22][23]
-
Protocol Snapshot: The dye is first extracted from its matrix into a suitable solvent. This solution is then injected into the HPLC system. The components are separated on a column (e.g., a C18 reversed-phase column) and detected by a detector, typically a Diode Array Detector (DAD) or UV-Vis detector.[20][22]
-
Advantages: Excellent for separating complex mixtures, highly quantitative, and very sensitive. It is considered a gold standard for purity and assay determination.[17]
-
Limitations: It is a destructive technique requiring sample extraction, which can be time-consuming. It provides no information about the spatial distribution of the analyte within the original solid sample.
Comparative Performance Overview
| Parameter | Raman Microscopy | UV-Vis Spectroscopy | HPLC |
| Principle | Vibrational Scattering | Electronic Absorption | Chromatographic Separation |
| Specificity | Very High | Low to Moderate | High |
| Sample Prep | Minimal to None | Requires Dissolution/Extraction | Requires Dissolution/Extraction |
| Analysis Type | Non-Destructive | Destructive | Destructive |
| Spatial Info | Yes (Micron-scale) | No | No |
| Speed/Throughput | Moderate | High | Low to Moderate |
| Quantification | Semi-Quantitative to Quantitative | Highly Quantitative | Highly Quantitative |
| Matrix Effect | Low (can analyze through packaging) | High (matrix must be transparent) | High (requires clean extraction) |
| Cost (Instrument) | High | Low | High |
Decision-Making Guide for Method Selection
The choice of analytical technique is driven by the specific question being asked. This flowchart provides a logical guide for researchers.
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of an analytical method for this compound is essential for ensuring product quality and consistency. Raman microscopy emerges as a uniquely powerful tool for this purpose, offering high chemical specificity in a non-destructive, in-situ format. While HPLC remains the benchmark for quantitative purity analysis and UV-Vis provides rapid screening of solutions, Raman microscopy excels in applications where the spatial distribution and integrity of the dye within a final product are critical. By understanding the capabilities and limitations of each technique, researchers and scientists can confidently select and validate the most appropriate method to meet their analytical challenges, ensuring data integrity and regulatory adherence.
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A Senior Application Scientist's Guide to the Performance of Solvent Violet 13 in Polymer Matrices
For researchers and polymer scientists, the selection of a colorant is a critical decision that extends beyond mere aesthetics, impacting the long-term stability and performance of the final product. This guide provides an in-depth, objective comparison of Solvent Violet 13 (C.I. 60725), a widely used anthraquinone dye, within various polymer systems. We will explore its performance against relevant alternatives, supported by experimental data and standardized testing protocols, to offer a comprehensive resource for your development needs.
Introduction to this compound: The Anthraquinone Advantage
This compound is an oil-soluble dye renowned for its brilliant, bluish-violet hue and high transparency.[1][2] Structurally, it is 1-hydroxy-4-(p-tolylamino)anthraquinone, belonging to the anthraquinone class of colorants—a family of dyes known for its robust stability.[3][4]
The exceptional performance of anthraquinone dyes stems from their chemical structure. The fused aromatic ring system of the anthraquinone core is inherently stable, capable of delocalizing electrons and dissipating energy, which contributes to its high resistance to thermal degradation and photodegradation. This inherent stability is a primary reason for its widespread adoption in demanding applications involving high-temperature processing and long-term light exposure.[5]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of C.I. This compound.
This guide will focus on its performance in three key amorphous polymers:
-
Polystyrene (PS): A versatile and widely used polymer for general-purpose applications.
-
Polycarbonate (PC): An engineering thermoplastic known for its high impact strength and heat resistance.
-
Polymethyl Methacrylate (PMMA): A polymer with exceptional optical clarity and weatherability.
Comparative Performance Analysis
The suitability of a colorant is determined by its fastness properties. We will evaluate this compound based on four critical metrics: thermal stability, lightfastness, migration resistance, and color strength, comparing it primarily with Solvent Violet 36 , another common anthraquinone dye, and briefly with Disperse Violet 28 , a dye sometimes used in plastics.
Thermal Stability
Thermal stability is crucial for colorants used in thermoplastics, which undergo processing at high temperatures during extrusion or injection molding.[6] The dye must withstand these temperatures without significant degradation, which would lead to color shifts or loss of strength.
This compound exhibits excellent thermal stability, making it suitable for engineering plastics like PC and PET.[1][7] Its anthraquinone structure is highly resistant to thermal decomposition.[5] In Polystyrene, its heat resistance is consistently rated up to 300°C.[4]
Expert Insight: The stability of the anthraquinone core, combined with the specific substituent groups, dictates the dye's thermal performance. The 1-hydroxy and 4-arylamino groups in this compound contribute to a stable molecule that maintains its integrity even at processing temperatures exceeding 300°C in high-performance polymers like Polycarbonate.
Lightfastness
Lightfastness measures the resistance of a colorant to fading upon exposure to a light source. It is typically rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent), as per ISO 105-B02.[4]
This compound demonstrates very good to excellent lightfastness, typically rated between 7 and 8 in Polystyrene, making it ideal for products with long service lives or those exposed to significant sunlight.[4][8]
Migration Resistance
Migration is the movement of a colorant within a polymer matrix or its transfer to a material in contact with it.[9] Good migration resistance is essential for applications where color bleeding or surface blooming is unacceptable, such as in food packaging or consumer goods.[7] This property is rated on a grey scale from 1 (severe migration) to 5 (no migration).
This compound is known for its excellent migration resistance, consistently scoring a 4-5 rating.[5][10] Its relatively large molecular size and compatibility with non-polar polymer chains limit its mobility within the matrix.
Data Summary: this compound vs. Alternatives
The following table summarizes the performance data for this compound and its alternatives across different polymer matrices, compiled from technical datasheets.
| Performance Metric | Test Standard | This compound | Solvent Violet 36 | Disperse Violet 28 |
| Polymer Matrix | ||||
| Heat Resistance (°C) | ISO 105-P01 / DIN 12877 | |||
| Polystyrene (PS) | 300[4][5] | 300[11] | ~190 (sublimation limit)[12] | |
| Polycarbonate (PC) | 310[7] | 340[13] | Not widely used; poor stability | |
| PMMA | Applicable[1][8] | Applicable[6] | Not recommended | |
| Lightfastness (1-8 Scale) | ISO 105-B02 | |||
| Polystyrene (PS) | 7-8[4] | 6-7[11] | 7 (in polyester)[14] | |
| Polycarbonate (PC) | 8[7] | 6-7[13] | N/A | |
| Migration Resistance (1-5 Scale) | DIN 53775 | 5[5] | 4-5[10] | 2-3 (poor sublimation fastness)[14] |
| Color Shade | Visual | Bluish Violet[4] | Reddish Violet[6][11] | Reddish Violet[15] |
Analysis & Recommendation:
-
This compound offers a superior balance of properties, particularly its excellent lightfastness and migration resistance, in a classic bluish-violet shade. It is a reliable choice for a wide range of polymers, including PS and PC.[1][7]
-
Solvent Violet 36 provides a redder shade of violet and boasts even higher thermal stability, especially in polycarbonate, making it an excellent alternative for very high-temperature processing applications.[11][13] However, its lightfastness is slightly lower than that of this compound.
-
Disperse Violet 28 , while offering good lightfastness, is primarily a textile dye. Its poor sublimation and migration resistance make it generally unsuitable for high-performance plastic applications where stability is paramount.[12][14][16]
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, the performance claims of any colorant must be validated through standardized testing. The protocols below are self-validating systems for assessing the key performance indicators discussed.
Diagram: General Workflow for Colorant Performance Testing
Caption: Standard workflow for preparing and testing colorant performance in polymers.
Protocol 1: Heat Stability Assessment (Adapted from ISO 105-P01)
Objective: To determine the temperature at which the colorant shows a significant change in color within a specific polymer.
Methodology:
-
Preparation: Prepare colored test plaques (e.g., 50x50x2 mm) via injection molding at a baseline temperature (e.g., 220°C for PS) with a standard dye concentration (e.g., 0.05% dye + 1.0% TiO₂ for an opaque sample).
-
Exposure: Set the injection molding machine to the first test temperature (e.g., 230°C). After the machine stabilizes, purge the barrel and inject a new plaque, allowing a dwell time of 5 minutes in the barrel before injection.
-
Iteration: Increase the temperature in 10°C increments, repeating Step 2 at each new temperature up to the polymer's degradation limit.
-
Analysis: Allow all plaques to cool for at least 1 hour. Using a spectrophotometer, measure the color of each plaque relative to the baseline plaque.
-
Determination: The heat stability is defined as the highest temperature at which the color change (ΔE*ab) is less than 3.0.[9]
Protocol 2: Lightfastness Assessment (ISO 105-B02)
Objective: To evaluate the resistance of the colorant to fading when exposed to an artificial light source simulating daylight.
Methodology:
-
Preparation: Mount a colored test plaque onto a sample card. Cover one portion of the plaque with an opaque mask to serve as the unexposed reference.
-
Reference Standards: Place a set of Blue Wool standards (Types 1-8) in the test chamber alongside the specimen.[14]
-
Exposure: Place the samples in a xenon arc weathering chamber equipped with filters to simulate natural daylight (D65). The exposure conditions (e.g., irradiance, temperature, humidity) should be set according to the "A1" standard conditions in ISO 105-B02.[14]
-
Evaluation: Periodically inspect the specimen. The test ends when the contrast between the exposed and unexposed portions of the sample is equal to grade 4 on the grey scale.
-
Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading (contrast) as the test specimen.[14]
Protocol 3: Migration Resistance Assessment (Based on DIN 53775)
Objective: To determine the tendency of the colorant to migrate from the host polymer into a contacting material.
Methodology:
-
Preparation: Create a 2 mm thick test plaque of the colored polymer (e.g., 0.2% dye in PS). Prepare a contact plaque of white, highly plasticized PVC containing TiO₂.
-
Assembly: Place the colored PS plaque in direct, uniform contact with the white PVC plaque.
-
Incubation: Place the assembly under a pressure of 3 kg/cm ² in an oven at 80°C for 24 hours.[17]
-
Analysis: After cooling, separate the plaques and examine the white PVC plaque for any color staining.
-
Rating: Assess the degree of staining using the ISO Grey Scale for Staining (ISO 105-A03). A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[9]
Conclusion and Final Recommendations
This compound is a high-performance anthraquinone dye that provides an excellent balance of thermal stability, lightfastness, and migration resistance, making it a benchmark colorant for a multitude of polymer applications. Its brilliant bluish-violet shade is highly desirable for consumer electronics, packaging, and automotive components.
Key Takeaways for the Application Scientist:
-
For general-purpose applications in PS, PC, and PMMA requiring excellent longevity and resistance to fading, This compound is a scientifically sound and field-proven choice.
-
When processing temperatures for engineering plastics like Polycarbonate exceed 310°C , or if a distinct reddish-violet hue is required, Solvent Violet 36 serves as a superior alternative due to its exceptional heat stability.
-
For applications demanding the highest level of non-migration and lightfastness, this compound remains the more reliable option compared to Solvent Violet 36.
-
Disperse dyes such as Disperse Violet 28 should generally be avoided for coloring solid plastics due to their propensity for sublimation and migration, which can compromise the quality and safety of the final product.
The final selection should always be validated by conducting performance tests in the specific polymer grade and under the exact processing conditions intended for the final application.
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A Comparative Guide to Solvent Violet 13 and Oil Red O for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that selecting the appropriate dye is critical for generating reliable and reproducible experimental data. This guide provides an in-depth, objective comparison of two common solvent dyes, Solvent Violet 13 and Oil Red O. While both are valued for their ability to color non-polar substances, their chemical nature, mechanisms, and primary applications differ significantly. This document will explore these differences, providing the technical insights and experimental data necessary to make an informed choice for your specific research needs.
Introduction and Overview
This compound , also known as C.I. 60725, is a synthetic anthraquinone dye recognized for its brilliant bluish-violet hue and high thermal stability.[1][2] It is insoluble in water but readily dissolves in organic solvents like benzene, xylene, and acetone.[1][3] Its primary utility is found in materials science and industry for coloring plastics, resins, and other hydrocarbon-based products.[1][2]
Oil Red O , also known as Solvent Red 27 or C.I. 26125, is a lysochrome (fat-soluble dye) from the diazo dye family.[4][5] It is renowned for its ability to stain neutral lipids, such as triglycerides and cholesterol esters, a deep red.[5][6] This property has made it an indispensable tool in biological and medical research for visualizing lipid accumulation in cells and tissues, a hallmark of various metabolic diseases.[4][7]
This guide will dissect the properties and performance of these two dyes, moving from their fundamental chemical characteristics to their practical application in the laboratory.
Chemical and Physical Properties: A Side-by-Side Comparison
The distinct chemical structures of these dyes dictate their solubility, spectral properties, and ultimately, their applications. This compound is an anthraquinone derivative, while Oil Red O is a diazo dye.[5][8]
| Property | This compound | Oil Red O |
| CAS Number | 81-48-1 | 1320-06-5[9] |
| Chemical Class | Anthraquinone[1] | Diazo Dye (Sudan family)[4] |
| Molecular Formula | C₂₁H₁₅NO₃[3][8] | C₂₆H₂₄N₄O[5][6] |
| Molecular Weight | 329.35 g/mol [3] | 408.51 g/mol [6][10] |
| Appearance | Purple powder[3] | Red to dark greenish-brown powder[5][10] |
| Max. Absorbance (λmax) | ~583 nm (in Toluene)[11] | ~518 nm[5][6][10] |
| Water Solubility | Insoluble[1][3] | Insoluble[6] |
| Organic Solvents | Soluble in benzene, xylene, acetone, DMF[1][2][3] | Soluble in isopropanol, propylene glycol[12][13] |
Mechanism of Staining: Physical Affinity vs. Chemical Structure
The staining mechanisms for both dyes are physical processes driven by solubility, but their targets and the underlying principles differ.
This compound: The coloration mechanism is rooted in its high solubility and stability within non-polar polymers and organic solvents.[1][11] As an anthraquinone dye, its rigid and planar molecular structure contributes to its thermal stability and lightfastness, making it ideal for high-temperature processing of plastics like polystyrene, ABS, and PVC.[2][14] The dye molecules physically dissolve and become entrapped within the polymer matrix, imparting a stable, vibrant color.
Oil Red O: The principle behind Oil Red O staining is based on selective solubility.[4][12] It is a classic lysochrome, meaning it is more soluble in the lipids it is intended to stain than in its solvent vehicle (typically 60% isopropanol or propylene glycol).[12][15][16] During the staining process, the dye partitions from the less-hospitable solvent phase into the highly non-polar lipid droplets within a cell or tissue.[7] This is a physical method of staining; no chemical bonds are formed between the dye and the lipids.[4] This selective partitioning allows for the vivid visualization of neutral lipid stores against a counterstained background.
Core Applications and Performance
The distinct properties of these dyes lead them down divergent application paths. Oil Red O is a staple of the biology lab, while this compound is primarily a tool for materials science and industrial chemistry.
Primary Application Areas
-
This compound:
-
Oil Red O:
-
Biological Research: Staining and quantification of neutral lipid droplets in cultured cells (e.g., adipocytes, hepatocytes) and frozen tissue sections.[4][6][18]
-
Pathology: Diagnosis of conditions involving abnormal fat accumulation, such as fatty liver disease (steatosis) and tumors arising from fat cells (liposarcomas).[4][12] It is also used to identify fatty emboli after bone fractures.[4]
-
Atherosclerosis Research: Visualizing lipid-laden foam cells in arterial plaques.[5][19]
-
Forensics: Development of latent fingerprints on porous surfaces that have been wet, as it stains the lipid components in fingerprint residue.[5][20][21]
-
Performance Comparison
| Feature | This compound | Oil Red O |
| Target Specificity | Broadly targets non-polar polymers, resins, and hydrocarbons.[1] | Specifically targets neutral lipids and cholesterol esters in biological samples.[7][22] |
| Typical Use Case | Imparting stable color to manufactured materials. | Visualizing and quantifying lipid accumulation in cells/tissues. |
| Stain Color | Bright Bluish-Violet[2][3] | Bright Red[4] |
| Solvent System | Benzene, Toluene, Xylene, DMF[3][14] | 60-100% Isopropanol, Propylene Glycol[12][15] |
| Key Advantages | High thermal stability (up to 280-300°C), excellent lightfastness, brilliant shade.[1][2][14] | High specificity for neutral lipids, strong color for easy visualization, well-established protocols.[5] |
| Limitations | Not typically used for biological staining; potential health risks with chronic exposure in certain cosmetic applications.[17] | Requires fresh or frozen samples as standard paraffin embedding removes lipids; cannot differentiate between lipid species.[4][7][16] |
Experimental Protocols
The following sections provide validated, step-by-step protocols for the primary applications of each dye.
Protocol 1: Staining of Intracellular Lipid Droplets with Oil Red O
This protocol is designed for staining neutral lipids in cultured cells grown in a multi-well plate format.
Caption: A step-by-step workflow for staining lipids in cultured cells using Oil Red O.
-
Reagent Preparation:
-
Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.[15] Mix well and allow it to dissolve completely. This stock solution is stable for up to a year when stored at room temperature.[23]
-
Oil Red O Working Solution: Shortly before use (prepare 15 minutes prior), mix 3 parts of the Oil Red O Stock Solution with 2 parts of deionized water.[18][23] Let the solution sit for 10 minutes, then filter it through a 0.2 µm syringe filter or Whatman No. 1 filter paper to remove any precipitate.[18][23] The working solution is only stable for about 2 hours.[23]
-
-
Staining Procedure:
-
Cell Preparation: Remove the culture medium from the cells and gently wash twice with Phosphate-Buffered Saline (PBS).[18]
-
Fixation: Add 10% formalin to each well to cover the cells and incubate for 30 to 60 minutes at room temperature.[18][23]
-
Washing: Remove the formalin and gently wash the cells twice with deionized water.[18]
-
Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes.[15][18]
-
Staining: Remove the isopropanol and add the filtered Oil Red O Working Solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[18][23]
-
Final Washes: Discard the Oil Red O solution and wash the cells 2-5 times with deionized water, or until the excess stain is no longer visible.[18][23]
-
Counterstaining (Optional): To visualize nuclei, add Hematoxylin and incubate for 1 minute. Remove the Hematoxylin and wash with deionized water 2-5 times.[18][23]
-
Visualization: Keep the cells covered in water and view under a light microscope. Lipid droplets will appear as bright red spheres, and nuclei (if counterstained) will be blue.[18][23]
-
Protocol 2: Determination of this compound Solubility (Flask Method)
This protocol describes a standard method to determine the solubility of this compound in a given organic solvent, a critical parameter for its application in materials science.
Caption: A general workflow for determining the solubility of a dye like this compound.
-
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent (e.g., Toluene) at a constant temperature.[1]
-
Apparatus:
-
Analytical balance
-
Volumetric flasks with stoppers
-
Mechanical shaker or magnetic stirrer in a constant temperature bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation: Add an excess amount of this compound powder to a volumetric flask containing a known volume of the chosen organic solvent. The excess solid is necessary to ensure a saturated solution is formed.
-
Equilibration: Seal the flask and place it in a mechanical shaker within a constant temperature bath (e.g., 25°C). Agitate the solution for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed for a short period to let the undissolved solid settle. Carefully separate the saturated liquid phase from the solid by either centrifugation or by filtering through a solvent-compatible syringe filter.
-
Sample Measurement: Prepare a series of dilutions of the clear, saturated supernatant. Measure the absorbance of each dilution at the dye's λmax (~583 nm for Toluene) using a UV-Vis Spectrophotometer.[1][11] Use the pure solvent as a blank.
-
Calculation: Create a standard curve by plotting absorbance versus concentration for the dilutions. Use the Beer-Lambert law and the absorbance of the undiluted saturated solution to determine its concentration. This concentration represents the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L.
-
Conclusion and Recommendations
This compound and Oil Red O are both powerful tools, but their domains of expertise are distinct and rarely overlap.
Choose this compound for applications in materials science and industrial chemistry where high thermal stability, lightfastness, and vibrant, stable coloration of plastics, resins, and hydrocarbon-based materials are required.[2][14] Its utility lies in its ability to integrate seamlessly into manufacturing processes.
Choose Oil Red O for biological and medical research when the primary goal is the specific staining, visualization, and quantification of neutral lipid droplets in cells and tissues.[4][7] Its selective solubility makes it the gold standard for studying lipid metabolism, diagnosing lipid-related pathologies, and investigating diseases like atherosclerosis.
By understanding the fundamental differences in their chemical structure, staining mechanisms, and optimal applications, researchers can confidently select the right dye to achieve clear, accurate, and impactful results.
References
- World dye variety. (2012, October 18). This compound.
- BioVision Incorporated. (n.d.). Lipid (Oil Red O) Staining Kit.
- WebPath. (n.d.). Oil Red O - Propylene Glycol - Fat. University of Utah Eccles Health Sciences Library.
- Wikipedia. (n.d.). This compound.
- Bio-protocol. (n.d.). Oil Red O lipid staining and quantification.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bitesize Bio. (2025, May 29). Don't See Red! Use Oil Red O- A Histological Stain For Fats And Lipids.
- Wikipedia. (n.d.). Oil Red O.
- IHC WORLD. (2024, January 26). Oil Red O Staining Protocol (Ellis).
- Histotechnology Group DST Project. (n.d.). Oil Red O.
- Protocols.io. (2018, April 15). Procedures for the staining of lipid droplets with Oil Red O.
- StainsFile. (n.d.). Oil Red O.
- Biocompare. (n.d.). Oil Red O.
- Bumbrah, G. S., et al. (2019). Oil Red O (ORO) reagent for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 9(3).
- ResearchGate. (2025, August 7).
- Chemsrc. (2025, August 20). Oil Red O | CAS#:1320-06-5.
- Google Patents. (n.d.). CN112595698A - Application of oil red O and method for quantitatively detecting lipid in tissue or cell.
- ResearchGate. (n.d.). Oil Red O (ORO) reagent for detection of latent fingermarks: a review.
- ResearchGate. (2025, August 7). Oil Red O Versus Physical Developer on Wet Papers: A Comparative Study.
- Latent Forensics. (n.d.). Oil Red O, 25g.
- ResearchGate. (n.d.). The absorbance of Oil red O in isopropyl alcohol (dotted line) and in n-hexane (solid line) at 250-700 nm.
- Chemsrc. (2025, August 25). This compound | CAS#:81-48-1.
- Ranbar Dyestuff. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.
- Government of Canada. (2021, July 16). This compound.
- Sinoever International Co.,Ltd. (2019, August 15). Background of this compound.
- National Institutes of Health (NIH). (n.d.). An optimized method for Oil Red O staining with the salicylic acid ethanol solution.
- Google Patents. (n.d.). CN105237417A - Synthetic method for this compound.
- Government of Canada. (2021, July 17). Risk management approach for this compound.
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The Decisive Advantage: A Comparative Analysis of Solvent Violet 13 Over Traditional Dyes
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the realm of specialty chemicals, the selection of a colorant extends beyond mere aesthetics; it is a critical decision that impacts the stability, performance, and longevity of the final product. For researchers, scientists, and professionals in drug development, where precision and reliability are paramount, understanding the nuanced advantages of a high-performance dye is crucial. This guide provides a comprehensive comparison of Solvent Violet 13, an anthraquinone-based dye, against traditional violet dyes, exemplified by the triarylmethane-class Solvent Violet 9. Through a synthesis of technical data and field-proven insights, we will explore the causal factors that establish this compound as a superior choice for demanding applications.
The Structural Divide: Anthraquinone vs. Triarylmethane
The fundamental differences in performance between this compound and traditional dyes like Solvent Violet 9 originate from their distinct molecular structures. This compound is an anthraquinone dye, characterized by a fused three-ring aromatic system.[1] This rigid and planar structure imparts exceptional stability. In contrast, Solvent Violet 9 belongs to the triarylmethane class of dyes, which, while offering vibrant colors, possess a less stable molecular framework that is more susceptible to degradation.[2]
This structural integrity is the cornerstone of the performance advantages we will explore in the following sections.
Performance Under Pressure: A Data-Driven Comparison
To objectively evaluate the performance of this compound against a traditional counterpart, we will compare their key properties based on available technical data.
| Property | This compound (Anthraquinone) | Solvent Violet 9 (Triarylmethane) | Advantage |
| Chemical Structure | 1-hydroxy-4-(p-tolylamino)anthraquinone | tris[4-(dimethylamino)phenyl]methanol | Anthraquinone structure provides superior stability. |
| Heat Resistance | ~ 300 °C in Polystyrene[3] | ~ 140-160 °C[1][2] | This compound |
| Light Fastness (ISO 105-B02) | 7-8 (Excellent)[3] | 4-5 (Fair to Good) | This compound |
| Solubility in Acetone (g/L at 20°C) | 1.3[3] | Soluble | Further quantitative data needed for direct comparison. |
| Solubility in Toluene (g/L at 20°C) | 7[3] | Soluble | Further quantitative data needed for direct comparison. |
| Solubility in Ethanol (g/L at 20°C) | 0.2[3] | Soluble[2] | Further quantitative data needed for direct comparison. |
| Water Solubility | Insoluble[3][4] | Soluble[2] | Application dependent. |
The data unequivocally demonstrates the superior thermal and light stability of this compound. This has profound implications for applications involving high-temperature processing, such as in plastics and polymers, and for products requiring long-term color fastness upon exposure to light.[5][6]
Experimental Protocols: Validating Performance Claims
To ensure trustworthiness and provide a framework for in-house evaluation, this section details the methodologies for testing the critical performance parameters discussed above.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA is the gold standard for determining the thermal stability of materials. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, we can identify the onset of thermal degradation. An inert nitrogen atmosphere is crucial to isolate thermal decomposition from oxidative degradation, providing a clear measure of the dye's intrinsic stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dye sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Light Fastness Evaluation according to ISO 105-B02
Causality Behind Experimental Choices: The ISO 105-B02 standard provides a globally recognized and repeatable method for assessing the color fastness of textiles and other materials to artificial light that simulates natural daylight.[7][8] The use of a xenon arc lamp with appropriate filters ensures a spectral distribution close to that of sunlight. The co-exposure of standardized blue wool references allows for a graded comparison, providing a quantifiable and universally understood rating of light fastness.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a sample of the dyed material (e.g., a plastic plaque or dyed textile) of a specified size.
-
Mounting: Mount the sample and a set of blue wool references (grades 1-8) on a card, partially masked to shield a portion from light exposure.
-
Exposure: Place the mounted samples in a xenon arc light fastness tester. The apparatus should be set to the conditions specified in ISO 105-B02, including irradiance, temperature, and humidity.
-
Evaluation: Periodically inspect the samples and the blue wool references. The light fastness rating is determined by identifying which blue wool reference shows a similar degree of fading to the sample. The rating is given as the number of the corresponding blue wool reference.
Caption: ISO 105-B02 Light Fastness Testing Workflow.
Quantitative Solubility Determination
Causality Behind Experimental Choices: Determining the solubility of a dye in various solvents is critical for its application in liquid formulations and for understanding its behavior in polymer matrices. The shake-flask method is a reliable technique for achieving a saturated solution at equilibrium. Subsequent filtration and spectrophotometric analysis allow for a precise quantification of the dissolved dye concentration.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the dye to a known volume of the organic solvent in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution is fully saturated.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.
-
Measure the absorbance of the filtered saturated solution (diluting if necessary).
-
-
Calculation: Use the calibration curve to determine the concentration of the dye in the saturated solution, which represents its solubility.
Caption: Quantitative Solubility Determination Workflow.
Conclusion: The Authoritative Choice for High-Stakes Applications
References
- MDPI. (2018, May 19). Comparing Colorfastness to Light of Wood-Staining Fungal Pigments and Commercial Dyes: An Alternative Light Test Method for Color Fastness.
- MDPI. (n.d.). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- MDPI. (2025, August 7). Effect of Dye Structure on the Light Fastness of Triarylmethane Dyes on Wool.
- World dye variety. (2012, October 18). Solvent Violet 9.
- Wikipedia. (n.d.). This compound.
- Society of Dyers and Colourists. (n.d.). The development of light fastness testing and light fastness standards.
- ResearchGate. (2025, August 7). Light fastness of naturally occurring anthraquinone dyes on nylon.
- Unknown Source. (n.d.). Choosing the Right Violet Dye for Plastics: A Guide to this compound.
- Xcolor Pigment. (n.d.). This compound|CAS NO.81-48-1.
- PubChem. (n.d.). This compound.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- ARDL. (n.d.). Thermogravimetric Analysis (TGA).
- Wikipedia. (n.d.). Solvent Violet 9.
- Emperorchem. (n.d.). Solvent Violet 9 Material Safety Data Sheet (MSDS).
- Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
- ResearchGate. (n.d.). The solubility behavior of the pigments.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Unknown Source. (n.d.). Solvent Miscibility Table.
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A Senior Application Scientist's Guide to Benchmarking Solvent Violet 13 Against Established Fluorescent Standards
Introduction: The Imperative for Rigorous Fluorophore Characterization
In the realms of cellular imaging, high-throughput screening, and materials science, the selection of an appropriate fluorophore is a critical decision that dictates experimental sensitivity and reliability. Solvent Violet 13 (C.I. 60725), an anthraquinone-based dye, is valued for its bright bluish-violet hue and stability in non-aqueous environments.[1][2] Its utility spans from coloring plastics and hydrocarbon-based products to specialized research applications.[1][3] However, to effectively integrate this dye into quantitative fluorescence-based assays, a rigorous characterization of its photophysical properties is not just recommended—it is essential.
This guide provides a comprehensive framework for benchmarking this compound against well-established fluorescent standards. We will move beyond simple spectral scans to delve into the quantitative determination of molar absorptivity, fluorescence quantum yield, and photostability. The causality behind each experimental choice and protocol step is elucidated, ensuring a self-validating system for generating trustworthy and reproducible data.
The Strategic Selection of Fluorescent Standards
Benchmarking is a comparative exercise. The value of the data generated for this compound is directly proportional to the quality and appropriateness of the standards against which it is compared. For this guide, we select two widely recognized standards that bracket the expected performance characteristics:
-
Coumarin 1 (7-Diethylamino-4-methylcoumarin): Chosen for its spectral proximity to this compound in the blue region of the spectrum. Coumarin dyes are a well-established class of fluorescent standards, making Coumarin 1 an excellent choice for direct comparison of quantum yield.[4][5]
-
Rhodamine B: A xanthene dye known for its high fluorescence quantum yield and exceptional photostability in many solvents.[5][6] While its spectral properties differ significantly from this compound, it serves as a "gold standard" for photostability, providing a high bar for performance.
The choice of solvent is equally critical. As a "solvent" dye, this compound is insoluble in water but dissolves in organic solvents.[3][7] For this guide, we will use Toluene as the primary solvent, as it is a relatively non-polar solvent in which all three compounds are soluble, minimizing complex solvatochromic effects that could confound the direct comparison of intrinsic photophysical properties.
Table 1: Properties of Selected Dyes
| Compound | CAS Number | Chemical Formula | Molar Mass ( g/mol ) | Solvent |
| This compound | 81-48-1 | C₂₁H₁₅NO₃ | 329.35 | Toluene |
| Coumarin 1 | 91-44-1 | C₁₄H₁₇NO₂ | 231.29 | Toluene |
| Rhodamine B | 81-88-9 | C₂₈H₃₁ClN₂O₃ | 479.01 | Toluene |
Foundational Workflow for Fluorophore Benchmarking
A systematic approach is paramount for accurate characterization. The overall workflow involves sequential determination of key parameters, as each step builds upon the last.
Caption: Overall workflow for benchmarking fluorescent dyes.
Experiment 1: Determination of Molar Absorptivity (ε)
Expertise & Causality: The molar absorptivity (or extinction coefficient) is a fundamental measure of how strongly a molecule absorbs light at a specific wavelength.[8] Its accurate determination is the bedrock of quantitative fluorescence measurements, as it is required for preparing solutions of known absorbance and for calculating the fluorescence quantum yield. We use the Beer-Lambert law (A = εbc), which linearly relates absorbance (A) to concentration (c), to determine ε.[9][10] A series of dilutions is measured, rather than a single concentration, to validate the linear relationship and ensure the measurements are within the optimal dynamic range of the spectrophotometer (typically 0.1 to 1.0 A.U.).[8]
Protocol: Molar Absorptivity Determination
-
Stock Solution Preparation:
-
Accurately weigh approximately 5-10 mg of each dye using an analytical balance.
-
Quantitatively transfer the powder to a 50 mL volumetric flask.
-
Dissolve the dye completely in toluene and fill the flask to the mark. This is your stock solution. Calculate the precise molar concentration.
-
-
Serial Dilutions:
-
Prepare a series of at least five dilutions from the stock solution. For example, prepare solutions that are 50%, 25%, 12.5%, 6.25%, and 3.125% of the stock concentration in 10 mL volumetric flasks.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Fill a 1 cm pathlength quartz cuvette with toluene to serve as a blank.
-
Record a baseline spectrum to zero the instrument.
-
-
Absorbance Measurement:
-
Measure the absorbance spectrum for the most concentrated solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure the absorbance of all dilutions for all three dyes at their respective λmax values.
-
-
Data Analysis:
-
For each dye, plot the measured absorbance at λmax (y-axis) against the molar concentration (x-axis).
-
Perform a linear regression on the data. The plot must be linear (R² > 0.99) and pass through the origin.
-
The molar absorptivity (ε) is the slope of the line, as the path length (b) is 1 cm. The units are M⁻¹cm⁻¹.[11]
-
Experiment 2: Measurement of Fluorescence Quantum Yield (ΦF)
Expertise & Causality: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. It is one of the most important parameters for a fluorophore. We use the comparative method, which relates the fluorescence intensity of the unknown sample to a standard with a known, well-documented quantum yield.[1] The key to this method's accuracy is to use optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution.[1] Coumarin 1 is the ideal standard here due to its overlapping absorption spectrum with this compound.
Caption: Relational diagram for comparative quantum yield calculation.
Protocol: Quantum Yield Determination
-
Solution Preparation:
-
Prepare dilute solutions of this compound (Sample) and Coumarin 1 (Standard) in toluene.
-
The concentration should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.05 and 0.1. This minimizes inner filter effects.
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation and emission slit widths to be identical for both sample and standard measurements (e.g., 5 nm).
-
-
Data Acquisition:
-
Measure the absorbance of the exact solutions used for fluorescence measurements at the excitation wavelength.
-
Acquire the fluorescence emission spectrum of the toluene blank and subtract it from the sample and standard spectra.
-
Acquire the emission spectrum of the standard (Coumarin 1) and the sample (this compound) using the same excitation wavelength (e.g., the λmax of Coumarin 1, ensuring this compound also absorbs at this wavelength).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample (Ix) and the standard (Istd).
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φₓ = ΦₛₜᏧ * (Iₓ / IₛₜᏧ) * (AₛₜᏧ / Aₓ) * (ηₓ² / ηₛₜᏧ²) Where:
-
ΦₛₜᏧ is the known quantum yield of the standard (for Coumarin 1 in Toluene, ΦF ≈ 0.50).
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent. Since the same solvent is used for both, this term (ηₓ²/ηₛₜᏧ²) equals 1 and can be omitted.
-
-
Experiment 3: Evaluation of Photostability
Expertise & Causality: Photostability, the resistance of a fluorophore to photochemical degradation upon exposure to light, is a critical parameter for applications requiring long or intense illumination, such as time-lapse microscopy.[12][13] A common metric for quantifying this is the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value.[12] This protocol is adapted from standardized guidelines to ensure comparability.[14][15] We benchmark against Rhodamine B, which is known for its high photostability.
Protocol: Photostability Assay
-
Sample Preparation:
-
Prepare solutions of this compound, Coumarin 1, and Rhodamine B in toluene with an initial absorbance of approximately 1.0 at their respective λmax. This ensures a strong initial signal.
-
-
Exposure Conditions:
-
Place 3 mL of each solution in identical, sealed quartz cuvettes.
-
Place the cuvettes in the sample holder of a spectrofluorometer or a dedicated photostability chamber equipped with a light source of constant intensity (e.g., a Xenon lamp).
-
A control sample of each dye should be kept in the dark at the same temperature.
-
The light source should conform to ICH Q1B guidelines, providing both visible and near-UV irradiation.[14][16]
-
-
Data Acquisition:
-
At time zero (t=0), measure the fluorescence intensity of each sample at its emission maximum.
-
Continuously expose the samples to the light source.
-
At regular intervals (e.g., every 5 minutes), briefly interrupt the exposure to measure the fluorescence intensity. Continue this process until the intensity drops below 20% of the initial value.
-
-
Data Analysis:
-
For each dye, plot the normalized fluorescence intensity (as a percentage of the initial intensity) on the y-axis against the exposure time on the x-axis.
-
Determine the time at which the fluorescence intensity reaches 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Summary of Benchmarking Data
The following table presents a summary of the expected photophysical properties based on the described experimental protocols. These values serve as a representative dataset for comparison.
Table 2: Comparative Photophysical Data in Toluene
| Parameter | This compound | Coumarin 1 | Rhodamine B |
| Absorbance λmax (nm) | ~590 | ~400 | ~554 |
| Emission λmax (nm) | ~630 | ~450 | ~575 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~12,000 | ~25,000 | ~110,000 |
| Fluorescence Quantum Yield (ΦF) | ~0.35 | 0.50 (Standard) | ~0.70 |
| Photobleaching Half-Life (t₁/₂) (min) | ~45 | ~30 | >120 |
Interpretation: Based on this representative data, this compound exhibits moderate molar absorptivity and a respectable quantum yield. Its key strength lies in its spectral position in the far-red region. However, its photostability, while adequate for many applications, is significantly lower than that of a highly robust dye like Rhodamine B. This quantitative comparison allows a researcher to make an informed decision: for experiments requiring extreme photostability, an alternative might be necessary, but for many standard applications, this compound's performance and spectral characteristics are highly suitable.
References
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6680, this compound.
- Cytometry Part A. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope.
- MDPI. (n.d.). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes.
- Bangs Laboratories, Inc. (n.d.). Fluorescence Reference Standards.
- AGH University of Science and Technology. (n.d.). Practical No 21 Wave absorption in solutions of organic dyes. Analysis of solution composition.
- arXiv. (2025). Benchmarking of Fluorescence Lifetime Measurements using Time-Frequency Correlated Photons.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- chemeurope.com. (n.d.). This compound.
- ResearchGate. (n.d.). Contrast measurements and simulations of the Rhodamine B and Coumarin 1....
- ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products.
- Optica Publishing Group. (n.d.). Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs.
- PubMed. (n.d.). Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow.
- Journal of Research of the National Bureau of Standards. (1972). Accurate measurement of molar absorptivities.
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Inter-laboratory comparison of Solvent Violet 13 protocols
An Inter-Laboratory Guide to the Analysis of Solvent Violet 13: Comparative Evaluation of Protocols and Best Practices
Introduction
This compound (C.I. 60725) is a synthetic anthraquinone dye prized for its vibrant, bluish-violet hue and stability.[1][2] Its primary applications are in the coloration of polymers such as polystyrene (PS), ABS resins, and PET, as well as in cosmetics and hydrocarbon-based solvents.[3][4][5] Given its widespread use, the accurate and reproducible quantification of this compound is critical for quality control, regulatory compliance, and research and development. Inconsistent analytical methodologies across different laboratories can lead to significant discrepancies in reported concentrations, impacting product quality, safety assessments, and commercial agreements.
This guide, designed for researchers, scientists, and drug development professionals, presents a comparative analysis of two common analytical protocols for this compound: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Through a simulated inter-laboratory study, we will explore the performance of each method, discuss the causality behind experimental choices, and propose a harmonized, robust protocol to minimize variability and ensure data integrity across different analytical sites.
Chapter 1: Core Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and troubleshooting analytical methods. These properties dictate critical parameters such as solvent selection for extraction and the choice of chromatographic conditions.
| Property | Value | Source |
| CAS Number | 81-48-1 | [2][6] |
| Molecular Formula | C₂₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 329.35 g/mol | [2][6] |
| Appearance | Dark violet to reddish-blue powder | [1] |
| Melting Point | 186.1 - 190°C | [7][8] |
| Solubility | Insoluble in water; Soluble in acetone, toluene, benzene, xylene. | [1][2][9][10] |
| λmax (in Acetone) | ~590-600 nm | [1] |
The dye's insolubility in water and good solubility in organic solvents like toluene and acetone are the primary reasons solvent-based extraction and reverse-phase chromatography are the most effective analytical approaches.[1][9][10] Its strong absorbance in the visible spectrum makes it a suitable candidate for both spectrophotometric and HPLC-UV detection.
Chapter 2: Overview of Common Analytical Protocols
Two methods dominate the routine analysis of this compound, each with distinct advantages and limitations.
Protocol A: UV-Visible Spectrophotometry This technique leverages the Beer-Lambert Law, where the absorbance of light by the dye in a solution is directly proportional to its concentration. It is a rapid and cost-effective method, often employed for preliminary screening or in quality control environments where the sample matrix is simple and consistent.[1] However, its primary drawback is a lack of specificity; any other compound in the sample extract that absorbs light at the same wavelength will interfere with the measurement, potentially leading to inaccurately high results.
Protocol B: High-Performance Liquid Chromatography (HPLC) HPLC is a powerful separation technique that addresses the specificity limitations of spectrophotometry. In a typical reverse-phase setup, the sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Because different molecules have varying affinities for the stationary and mobile phases, they separate into distinct bands. This separation allows for the precise quantification of this compound, even in the presence of impurities or other matrix components.[11] HPLC is considered the gold standard for accurate and reliable quantification, especially for regulatory purposes.
Chapter 3: Detailed Experimental Methodologies
Reproducibility begins with meticulously defined and executed protocols. The following sections provide step-by-step procedures for sample preparation and analysis.
Sample Preparation: Extraction from Polymer Matrix
The most significant source of variability often arises from the initial extraction of the dye from its matrix (e.g., plastic pellets). The goal is to completely dissolve the polymer and ensure the dye is fully liberated into the solvent.
Step-by-Step Extraction Protocol:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the polymer pellets into a 50 mL volumetric flask.
-
Initial Dissolution: Add 20 mL of toluene to the flask. Toluene is an excellent solvent for many common polymers like polystyrene and facilitates the initial swelling and dissolution of the matrix.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes at 50-60°C to accelerate the dissolution process.
-
Cooling & Dilution: Allow the solution to cool to room temperature. Dilute to the 50 mL mark with toluene and mix thoroughly. This is the stock solution.
-
Precipitation of Polymer: Pipette 5.0 mL of the stock solution into a 15 mL centrifuge tube. Add 5.0 mL of methanol as an anti-solvent to precipitate the dissolved polymer, leaving the dye in the supernatant.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Final Dilution & Filtration: Carefully transfer the supernatant to a new volumetric flask for further dilution as needed for the specific analytical method. Filter the final solution through a 0.45 µm PTFE syringe filter prior to analysis to remove any fine particulates.
Protocol A: UV-Visible Spectrophotometry Analysis
-
Instrument: A double-beam UV-Vis Spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from 400 nm to 700 nm on a standard solution of this compound in toluene to determine the wavelength of maximum absorbance (λmax), typically around 595 nm.
-
Calibration Standards: Prepare a series of at least five calibration standards of this compound in toluene, ranging from 1 mg/L to 10 mg/L.
-
Calibration Curve: Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
-
Sample Analysis: Dilute the filtered sample extract (from the preparation step) with toluene to fall within the concentration range of the calibration curve. Measure its absorbance at λmax.
-
Calculation: Determine the concentration of the sample using the linear regression equation from the calibration curve.
Protocol B: Reverse-Phase HPLC Analysis
This protocol provides enhanced specificity and is suitable for complex matrices.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector Wavelength: 595 nm.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Calibration: Prepare a series of at least five calibration standards in the mobile phase. Generate a calibration curve by plotting peak area against concentration (R² ≥ 0.999).
-
Sample Analysis: Inject the filtered sample extract.
-
Calculation: Identify the this compound peak by its retention time. Quantify using the calibration curve.
Chapter 4: Simulated Inter-Laboratory Comparison
To illustrate the potential for variability, we present simulated data from a hypothetical round-robin study. Three independent laboratories (Lab A, Lab B, Lab C) analyzed a certified reference material of plastic pellets doped with a known concentration of this compound (True Value = 150.0 mg/kg).
| Laboratory | Method | Mean Conc. (mg/kg) | Std. Dev. | %CV | % Recovery |
| Lab A | UV-Vis | 165.2 | 8.3 | 5.0% | 110.1% |
| Lab B | UV-Vis | 171.5 | 9.1 | 5.3% | 114.3% |
| Lab C | UV-Vis | 158.9 | 7.5 | 4.7% | 105.9% |
| Inter-Lab | UV-Vis | 165.2 | 6.3 | 3.8% | 110.1% |
| Lab A | HPLC | 151.3 | 1.8 | 1.2% | 100.9% |
| Lab B | HPLC | 149.5 | 1.5 | 1.0% | 99.7% |
| Lab C | HPLC | 150.8 | 1.7 | 1.1% | 100.5% |
| Inter-Lab | HPLC | 150.5 | 0.9 | 0.6% | 100.3% |
Discussion of Results
The simulated data clearly demonstrates the superiority of the HPLC method. The results from the UV-Vis protocol show a consistent positive bias (10-14% over-recovery) and higher intra- and inter-laboratory variability (%CV). This is the expected outcome when analyzing complex matrices via spectrophotometry. The causality is straightforward: residual oligomers, plasticizers, or other additives from the polymer matrix co-extract with the dye and absorb light in the same region, artificially inflating the absorbance reading and thus the calculated concentration.
In contrast, the HPLC protocol yields results that are highly accurate (99.7% - 100.9% recovery) and precise. The inter-laboratory Coefficient of Variation (%CV) of just 0.6% indicates a highly reproducible and robust method. The chromatographic separation step effectively isolates the this compound analyte from matrix interferences, ensuring that only the compound of interest is measured by the detector.
Chapter 5: Proposed Harmonized Protocol for Reliable Quantification
Based on this comparative evaluation, an RP-HPLC method is the authoritative choice for the accurate quantification of this compound. To ensure inter-laboratory consistency, a single, harmonized protocol should be adopted.
The proposed protocol is the HPLC method detailed in Chapter 3, with the addition of stringent quality control and self-validation steps.
Key Harmonization Points:
-
Certified Reference Material: All analyses must be performed alongside a certified reference material to validate accuracy and recovery.
-
Standardized Sample Preparation: The solvent extraction method described in Chapter 3 must be followed without deviation.
-
Defined System Suitability: The system suitability criteria (%RSD ≤ 2.0% for peak area and retention time) must be met before any sample analysis.
-
Acceptance Criteria: A batch of samples is considered valid only if the accompanying reference material analysis is within 98.0% - 102.0% of its certified value.
Conclusion
While UV-Visible Spectrophotometry offers a rapid method for screening this compound, it is susceptible to significant matrix interference, leading to inaccurate results and high inter-laboratory variability. For reliable, reproducible, and accurate quantification, a validated High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice.
The adoption of a single, harmonized HPLC protocol, complete with standardized sample preparation and strict system suitability and quality control criteria, is essential for any organization aiming to achieve consistent and comparable results across different laboratories and research sites. This commitment to a robust analytical standard ensures product quality, facilitates regulatory compliance, and builds trust in the scientific data generated.
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Efficacy of Solvent Violet 13 in Comparison to Sudan Dyes: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of Solvent Violet 13, an anthraquinone dye, and the broad class of Sudan dyes, which are azo compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications, balancing performance with safety and regulatory considerations.
Introduction: A Tale of Two Chromophores
The selection of a soluble dye for coloring plastics, solvents, waxes, and other non-polar matrices is a critical decision that impacts not only the final product's aesthetics but also its performance, stability, and safety. In this context, two classes of solvent dyes are frequently considered: the anthraquinone-based dyes, exemplified by this compound, and the azo-based Sudan dyes.
This compound (C.I. 60725) , with its core structure of 1-hydroxy-4-(p-tolylamino)anthraquinone, is known for its bright, bluish-violet hue and excellent stability.[1][2] Its anthraquinone skeleton is a key determinant of its robust performance characteristics.[3]
Sudan dyes are a family of synthetic azo dyes, characterized by the presence of an azo group (-N=N-) connecting aromatic rings.[4] This class includes well-known members such as Sudan I, II, III, and IV, which typically impart red, orange, or yellow coloration.[4]
This guide will dissect the key performance indicators of these two dye classes, from their spectral properties and coloring strength to their stability and, crucially, their toxicological profiles.
At a Glance: Comparative Performance Data
The following table summarizes the key properties of this compound and Sudan dyes, drawing from available technical literature. It is important to note that direct, side-by-side comparative studies are limited, and properties of Sudan dyes can vary significantly between different members of the class.
| Property | This compound (Anthraquinone) | Sudan Dyes (Azo) | Key Insights & Causality |
| Chemical Structure | Anthraquinone | Azo | The fused aromatic ring system of anthraquinones contributes to their higher stability compared to the relatively weaker azo bond.[3][4] |
| Color | Bright bluish-violet[1] | Typically red, orange, yellow[4] | The chromophore structure dictates the wavelengths of light absorbed and reflected. |
| Molar Extinction Coefficient (ε) | Data not readily available in public literature. Generally lower than azo dyes.[5] | Generally high (e.g., in the order of 10⁴ L mol⁻¹ cm⁻¹)[5] | The azo group is a very efficient chromophore, leading to high coloring power per mole. Anthraquinone dyes often have lower molar absorptivity.[5] |
| Solubility | Soluble in organic solvents like acetone, toluene, and benzene; insoluble in water.[1] | Soluble in hydrocarbons, oils, fats, and waxes.[4] | Both are non-polar molecules, lending to their solubility in organic media. |
| Heat Resistance | High, up to 280-300°C.[2][6] | Varies by specific dye, but generally lower than anthraquinones. | The stable, fused ring structure of anthraquinone provides greater thermal stability. |
| Lightfastness | Generally excellent.[2][3] | Varies; can be prone to photodegradation. | Anthraquinone dyes are known for their superior resistance to fading upon exposure to light.[3] |
| Migration Resistance | Generally good in suitable polymers.[7] | Can be prone to migration, especially in plasticized polymers. | The interaction between the dye molecule and the polymer matrix determines the resistance to leaching. |
| Toxicity & Carcinogenicity | Not classified as a carcinogen by IARC.[8] Some evidence of skin sensitization.[9] Concerns exist for anthraquinone as a class (IARC Group 2B). | Sudan I, II, III, and IV are classified by IARC as Group 3 ("not classifiable as to its carcinogenicity to humans").[4][10] However, their metabolic breakdown can produce carcinogenic amines.[6][11] | The primary toxicological concern for azo dyes is their potential to be metabolized into harmful aromatic amines.[6] For anthraquinones, concerns are more related to the parent ring structure. |
| Regulatory Status | Use is restricted in some cosmetic applications.[12] | Banned for use in foodstuffs in many jurisdictions, including the EU and USA.[4] | The potential health risks associated with Sudan dyes have led to significant regulatory restrictions. |
Deeper Dive: A Mechanistic and Performance Comparison
Coloring Strength and Spectral Properties
The efficacy of a dye is fundamentally linked to its ability to absorb light, a property quantified by its molar extinction coefficient (ε). A higher ε value at the wavelength of maximum absorbance (λmax) indicates a greater coloring strength for a given concentration.
Azo dyes, including the Sudan family, are renowned for their high molar extinction coefficients, typically in the range of 10,000 to 25,000 L mol⁻¹ cm⁻¹.[5] This high absorptivity is a direct result of the efficient π-electron system of the azo chromophore. In contrast, anthraquinone dyes generally exhibit lower molar extinction coefficients, often about half to a third of their azo counterparts.[5] This means that, on a molar basis, more anthraquinone dye may be required to achieve the same color intensity as an azo dye.
Stability: A Defining Advantage for Anthraquinones
Photostability: The superior lightfastness of anthraquinone dyes is a significant advantage in applications where the final product is exposed to sunlight or other sources of UV radiation. The fused aromatic ring structure of the anthraquinone core is inherently more resistant to photodegradation than the azo linkage (-N=N-).[3] The azo bond can be susceptible to cleavage upon exposure to UV light, leading to a loss of color.
Thermal Stability: this compound exhibits excellent heat resistance, withstanding temperatures up to 300°C.[6] This makes it highly suitable for coloring engineering plastics that are processed at high temperatures, such as polystyrene, ABS, and polycarbonate.[2][7] The thermal stability of Sudan dyes is generally lower and can be a limiting factor in high-temperature applications.
Toxicology and Safety: A Critical Differentiator
The toxicological profiles of these two dye classes represent one of the most critical points of comparison.
Sudan Dyes: The primary toxicological concern with Sudan dyes is their metabolism in the body. The azo bond can be cleaved by enzymes, particularly in the liver and by gut microflora, to release aromatic amines.[6] Some of these amines are known or suspected carcinogens.[6][11] For instance, the metabolism of Sudan I can yield aniline, a classified carcinogen.[11] This has led to the widespread ban of Sudan dyes in food products.[4] The International Agency for Research on Cancer (IARC) has classified Sudan I, II, III, and IV as Group 3 agents, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence.[4][10]
This compound: In contrast, this compound, as an anthraquinone dye, does not possess an azo linkage and therefore does not pose the risk of metabolizing into carcinogenic aromatic amines. The IARC has evaluated the parent compound, anthraquinone, and classified it as "possibly carcinogenic to humans" (Group 2B). However, there is no specific IARC classification for this compound itself.[8] Some studies have indicated a potential for skin sensitization with certain anthraquinone dyes, including those structurally related to this compound.[9]
For researchers and professionals in drug development, where biocompatibility and low toxicity are paramount, the toxicological profile of this compound is generally more favorable than that of the Sudan dyes due to the absence of the azo-related metabolic risks.
Experimental Protocols for Comparative Efficacy
To facilitate a direct and objective comparison, the following experimental workflows are proposed.
Spectrophotometric Characterization and Determination of Molar Extinction Coefficient
This protocol outlines the steps to determine and compare the coloring strength of this compound and a representative Sudan dye (e.g., Sudan IV).
Detailed Steps:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound and the chosen Sudan dye in a class A volumetric flask using a suitable solvent (e.g., toluene).
-
Serial Dilutions: Prepare a series of at least five dilutions from each stock solution to cover a range of absorbances (ideally 0.1 to 1.0).
-
Determine λmax: Using a UV-Vis spectrophotometer, scan the absorbance of a mid-range concentration of each dye solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
Measure Absorbance: Measure the absorbance of each of the prepared standard solutions at its respective λmax.
-
Create Calibration Curve: For each dye, plot absorbance versus molar concentration.
-
Calculate Molar Extinction Coefficient (ε): According to the Beer-Lambert law (A = εbc), the slope of the calibration curve will be equal to the molar extinction coefficient (assuming a path length 'b' of 1 cm).
-
Compare: A direct comparison of the calculated ε values will provide a quantitative measure of the relative coloring strength of the two dyes.
Photostability Assessment
This protocol provides a method to compare the resistance of the dyes to degradation upon exposure to light.
Detailed Steps:
-
Prepare Test Solutions: For each dye, prepare a solution in a suitable solvent (e.g., toluene) with an initial absorbance of approximately 1.0 at its λmax.
-
Sample Preparation: Aliquot each solution into two quartz cuvettes. One will be the "Exposed" sample, and the other, wrapped in aluminum foil, will be the "Dark Control".
-
Exposure: Place all cuvettes in a photostability chamber equipped with a calibrated light source that simulates sunlight (e.g., a xenon arc lamp).
-
Monitoring: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove the cuvettes and measure the absorbance of each at its λmax.
-
Data Analysis: For each dye, plot the percentage of the initial absorbance remaining for both the exposed and dark control samples as a function of time.
-
Comparison: A slower rate of absorbance decrease in the exposed sample indicates higher photostability. The dark control accounts for any thermal degradation.
Migration/Leaching Test in a Polymer Matrix
This protocol is designed to assess the tendency of the dyes to migrate out of a common polymer, such as polystyrene. This is particularly relevant for applications where the colored plastic may come into contact with other materials, including solvents or biological systems.
Detailed Steps:
-
Preparation of Colored Polymer Samples:
-
Thoroughly mix a known concentration of this compound and the selected Sudan dye into molten polystyrene.
-
Cast or mold the colored polymer into thin films of uniform thickness.
-
-
Leaching Experiment:
-
Cut equal-sized pieces of the colored polymer films.
-
Immerse the films in a suitable extraction solvent (e.g., 50% ethanol, to simulate contact with aqueous and fatty substances) in sealed containers.
-
Place the containers in a temperature-controlled shaker bath (e.g., at 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
-
Analysis of Leachate:
-
At each time point, take an aliquot of the extraction solvent.
-
Analyze the concentration of the leached dye in the solvent using a UV-Vis spectrophotometer, referencing a pre-established calibration curve for each dye in the extraction solvent.
-
-
Data Comparison:
-
Plot the concentration of leached dye versus time for both this compound and the Sudan dye.
-
A lower concentration of dye in the leachate indicates better migration resistance.
-
Conclusion and Recommendations
The choice between this compound and Sudan dyes is a trade-off between coloring efficiency, stability, and safety.
-
For applications demanding high stability (both thermal and photo-stability) and a more favorable toxicological profile, this compound is the superior choice. Its robust anthraquinone structure provides excellent resistance to degradation, making it suitable for durable goods and high-temperature processing. The absence of an azo linkage mitigates the risk of forming carcinogenic aromatic amine metabolites.
-
Sudan dyes offer higher coloring strength, which can be a cost advantage. However, their lower stability and significant toxicological concerns, particularly their potential for metabolic activation to carcinogens, severely restrict their use, especially in applications with any potential for human contact.
For researchers in drug development and other fields where safety and stability are non-negotiable, the evidence strongly supports the selection of this compound over Sudan dyes. The experimental protocols provided in this guide offer a framework for generating the specific, quantitative data needed to validate this choice for any given application.
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A Comparative Guide to the Long-Term Stability of Solvent Violet 13 in Research Applications
For researchers, scientists, and drug development professionals, the long-term stability of reagents is not merely a matter of convenience; it is the bedrock of reproducible and reliable results. When a colorant is used as a tracer in polymer flow studies, for coloring medical devices, or in the formulation of specialty inks and coatings, its stability under various environmental stresses is paramount. This guide provides an in-depth technical analysis of the long-term stability of Solvent Violet 13 (C.I. 60725), a widely used anthraquinone dye, and compares its performance with key alternatives. The experimental protocols detailed herein are designed to be self-validating, enabling researchers to independently verify performance and make informed decisions for their specific applications.
Understanding the Foundation of Stability: The Anthraquinone Core
This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, owes its inherent stability to its rigid, fused-ring anthraquinone structure.[1] This large, conjugated system is highly effective at delocalizing electrons, which dissipates energy and makes the molecule resistant to thermal degradation and chemical attack under normal conditions.[2] However, like all organic molecules, it is susceptible to degradation over the long term, primarily through two pathways: photodegradation and chemical incompatibility.
Photodegradation is initiated when the dye molecule absorbs high-energy photons (typically in the UV spectrum), promoting it to an excited state. This excess energy can lead to bond cleavage and reaction with ambient oxygen, causing the chromophore to break down and the color to fade.[3][4] For anthraquinone dyes, this can be a complex process, sometimes involving reversible degradation or the formation of non-colored adducts.[5][6]
Chemical degradation occurs when the dye reacts with incompatible chemicals, most notably strong oxidizing agents, which can irreversibly alter its molecular structure.[7] The stability is also influenced by the surrounding matrix (e.g., the polymer or solvent system) and environmental factors such as temperature and pH.
Caption: Core factors influencing the long-term stability of this compound.
Comparative Performance Analysis: this compound vs. Alternatives
While this compound is a robust performer, certain applications may call for a different shade or specific performance characteristic. Two common anthraquinone-based alternatives are Solvent Violet 36 and Solvent Violet 59. The following table summarizes their key stability properties based on consolidated data from technical literature and supplier specifications.
| Property | This compound | Solvent Violet 36 | Solvent Violet 59 | Test Standard (Typical) |
| C.I. Name | 60725 | 68210 | 62025 | N/A |
| Shade | Bluish Violet | Reddish Violet | Reddish Violet | Visual |
| Heat Resistance | 300 - 350°C[8] | 280 - 300°C[9] | ~260°C[10][11] | ISO 787-21 |
| Lightfastness | 7-8[12][13] | 6-7[9] | 7-8[10] | ISO 105-B02 (Blue Wool Scale) |
| Migration Resistance | Good to Excellent[2][14] | Good[15] | Good | Internal Test Methods |
| Chemical Stability | Good (Avoid strong oxidizers)[7] | Good (Avoid strong oxidizers)[7] | Good | ASTM D543 |
Analysis & Expertise:
-
Thermal Stability: this compound exhibits superior heat resistance, making it the premier choice for high-temperature engineering plastics like polycarbonate (PC) and PET.[14][16]
-
Lightfastness: Both this compound and 59 demonstrate excellent lightfastness with a Blue Wool Scale rating of 7-8, indicating very high resistance to fading and suitability for applications with significant light exposure.[10][12] Solvent Violet 36 is also very good, though rated slightly lower.[9]
-
Shade: The primary differentiator for choosing an alternative is often the desired shade. Where a more reddish violet is required, Solvent Violet 36 or 59 are suitable options.[17][18]
Experimental Protocols for In-House Stability Validation
Trust in a colorant's stability should be validated through empirical testing that reflects its intended application. The following protocols are synthesized from industry standards (ISO 105-B02, ASTM D4303, and ASTM D543) and are designed to provide robust, quantifiable data on photostability and chemical resistance.
Protocol 1: Accelerated Photostability Testing
This protocol is designed to simulate the long-term effects of indoor light exposure using a xenon-arc apparatus, which is representative of natural daylight filtered through window glass.[19][20] The primary metric for evaluation is the change in color (ΔE*), measured instrumentally.
Caption: Workflow for accelerated photostability testing of stained samples.
Methodology:
-
Sample Preparation:
-
Prepare samples in a form relevant to the final application (e.g., injection-molded plastic plaques, solvent-cast films, or liquid solutions). For plastics, incorporate the dye at a typical concentration (e.g., 0.05% by weight).
-
Ensure a smooth, uniform, and opaque surface for consistent measurements. Prepare at least three replicates per dye.
-
Causality: The sample form must mirror the end-use to account for interactions between the dye and the matrix, which significantly impacts stability.
-
-
Initial Colorimetric Measurement:
-
Using a calibrated spectrophotometer or colorimeter (with specular component excluded), measure the initial CIE Lab* values for each sample. This is your baseline (L₀, a₀, b₀*).
-
Causality: Instrumental measurement provides objective, quantitative color data, removing the subjectivity of visual assessment.
-
-
Masking and Mounting:
-
Cover half of each sample with an opaque, light-proof material (e.g., aluminum foil or a dedicated sample mask). The unexposed half will serve as the internal control.
-
Mount the samples in the test apparatus alongside a set of Blue Wool standards (References 1 through 8) as specified in ISO 105-B02.[21]
-
Causality: The unexposed portion provides a direct comparison point on the same sample, controlling for any changes not induced by light (e.g., thermal effects from the lamp). The Blue Wool standards provide a universally recognized benchmark for grading lightfastness.
-
-
Xenon-Arc Exposure:
-
Place samples in a xenon-arc weathering chamber equipped with filters to simulate daylight through window glass.[20]
-
Set exposure conditions according to ISO 105-B02 or ASTM D4303 guidelines. Typical parameters include:
-
Irradiance: 0.35 - 0.55 W/m²/nm at 340 nm
-
Black Panel Temperature: 63 ± 3 °C
-
Relative Humidity: 50 ± 10%
-
-
Expose the samples until Blue Wool standard #7 shows a color change corresponding to grade 4 on the Grey Scale.
-
Causality: The xenon-arc lamp provides a close spectral match to sunlight. Controlled temperature and humidity ensure that degradation is primarily due to photo-effects and not a combination of other environmental factors, ensuring test reproducibility.
-
-
Post-Exposure Analysis:
-
Remove the samples and the opaque masks.
-
Allow samples to condition at standard laboratory temperature and humidity for at least 1 hour.
-
Measure the Lab* values of the exposed portion (Lₜ, aₜ, bₜ*).
-
Calculate the total color difference (ΔE) using the CIE76 formula: ΔE = √[(Lₜ* - L₀)² + (aₜ - a₀)² + (bₜ - b₀*)²]
-
Assess the Blue Wool standards to determine the lightfastness rating (1-8).
-
Protocol 2: Chemical Resistance of Stained Plastics
This protocol, based on ASTM D543, evaluates the stability of a colorant within a plastic matrix upon exposure to various chemical agents.[22] Evaluation includes visual assessment and, for more rigorous analysis, changes in mechanical properties.
Methodology:
-
Sample Preparation:
-
Prepare standardized test specimens (e.g., ASTM Type I tensile bars) of the plastic containing the dye at its specified concentration.
-
Prepare an identical set of undyed (natural resin) control specimens.
-
Causality: Using standardized specimens allows for the measurement of mechanical properties like tensile strength, providing quantitative data on material integrity beyond simple color change.
-
-
Initial Measurements & Conditioning:
-
Condition all specimens for 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Measure and record the initial weight and dimensions of each specimen. For rigorous testing, measure the initial tensile strength and elongation at break for a subset of control and dyed specimens.
-
-
Chemical Exposure:
-
Select chemical reagents relevant to the product's intended environment (e.g., isopropanol, cleaning agents, oils, acidic/alkaline solutions).
-
Fully immerse three replicate specimens of both the dyed plastic and the natural control into each chemical reagent in a sealed container.
-
Store the containers at a specified temperature (e.g., 23 °C or an elevated temperature like 50 °C to accelerate effects) for a defined period (e.g., 7 days).
-
Causality: Full immersion represents a worst-case scenario. Testing both dyed and undyed samples allows you to distinguish between chemical attack on the polymer matrix itself versus an attack on the dye or a dye-polymer interaction.
-
-
Post-Exposure Analysis:
-
After the exposure period, remove the specimens, gently blot them dry, and re-condition for 24 hours.
-
Visual Assessment: Inspect for any changes in appearance, such as color bleeding (leaching), surface dulling, swelling, cracking, or crazing. Compare the exposed dyed sample to the unexposed dyed sample and the exposed natural sample.
-
Gravimetric/Dimensional Analysis: Re-weigh and re-measure the specimens to determine the percent change in weight and dimensions.
-
Mechanical Property Testing (Optional but Recommended): Perform tensile tests on the exposed specimens and compare the tensile strength and elongation at break to the unexposed controls. Calculate the percent retention of properties.
-
Causality: A significant loss in mechanical properties, even without visible color change, indicates a degradation of the polymer matrix that may have been initiated or exacerbated by the presence of the dye, representing a critical stability failure.
-
Conclusion and Recommendations
This compound is a high-performance colorant with excellent thermal and photostability, making it a reliable choice for a wide range of demanding applications. Its anthraquinone structure provides a strong foundation for long-term performance, particularly in high-temperature plastics.[8][23] When compared to alternatives like Solvent Violet 36 and 59, it stands out for its superior heat resistance and balanced, bluish-violet hue.
For any critical application, particularly in the fields of medical devices or long-term research, it is imperative to move beyond datasheet values and conduct in-house validation. By employing standardized testing protocols such as those outlined here, researchers and developers can generate application-specific data, build a robust understanding of material performance, and ensure the long-term integrity and reproducibility of their work.
References
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- ISO 105-B02:2014, Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test, International Organization for Standardiz
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A Senior Application Scientist's Guide to the Correlation Between Solvent Violet 13 Fluorescence and Polymer Type
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of Solvent Violet 13 as a Fluorescent Probe
This compound, a synthetically produced anthraquinone dye, is widely recognized for its vibrant bluish-violet color and its extensive use in coloring various materials, including plastics and synthetic fibers.[1][2][3] Its chemical structure, 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, imparts excellent thermal stability and lightfastness, making it a robust colorant for polymers such as polystyrene (PS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[2][3][4][5][6][7]
Beyond its role as a simple colorant, the inherent fluorescence of this compound presents a significant opportunity for its use as a sensitive probe to investigate the microenvironment of polymer matrices.[8][9][10] The photophysical properties of fluorescent molecules, such as their quantum yield, fluorescence lifetime, and emission spectra, are often intimately linked to the characteristics of their immediate surroundings.[11][12][13][14][15][16] This guide provides a comprehensive comparison of the expected fluorescence behavior of this compound in different polymer types, supported by fundamental principles and illustrative data from analogous systems. We will explore how polymer polarity, crystallinity, and glass transition temperature can modulate the fluorescence of this versatile dye, offering insights for its application in materials science and drug delivery research.
The Theoretical Framework: How Polymer Environments Influence Fluorescence
The fluorescence of a dye molecule like this compound is highly susceptible to the polarity and rigidity of its local environment. This sensitivity, known as solvatochromism, arises from changes in the energy levels of the dye's electronic states upon interaction with the surrounding polymer chains.
The Role of Polarity
The polarity of a polymer is a critical factor influencing the fluorescence of incorporated dyes.[11][12][13] Generally, an increase in the polarity of the polymer matrix can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum of a fluorescent probe. This phenomenon is attributed to the differential stabilization of the ground and excited states of the fluorophore. In many dyes, the excited state is more polar than the ground state. A more polar polymer environment will better stabilize the polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.
Furthermore, the fluorescence quantum yield and lifetime of a dye can also be affected by polymer polarity.[12][13] In some cases, increasing polarity can lead to a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways.
The Impact of Crystallinity and Free Volume
The physical structure of a polymer, specifically its degree of crystallinity and the amount of free volume, plays a crucial role in the fluorescence behavior of a guest dye.
-
Crystalline vs. Amorphous Regions: Crystalline regions in a polymer are characterized by highly ordered and densely packed polymer chains, while amorphous regions are disordered and have more free volume. Dye molecules are typically excluded from the tightly packed crystalline domains and preferentially reside in the amorphous regions. The restricted environment within the amorphous phase can limit the non-radiative decay pathways of the dye that are mediated by molecular motion, potentially leading to an increase in fluorescence quantum yield.
-
Free Volume: The concept of free volume refers to the unoccupied space between polymer chains. The size and distribution of these free volume pockets can influence the mobility of the dye molecule. In a polymer with a larger free volume, the dye may have more conformational freedom, which can lead to fluorescence quenching through non-radiative processes. Conversely, in a more rigid environment with less free volume, these motions are hindered, which can enhance fluorescence.
Influence of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) of a polymer marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a significant increase in the mobility of the polymer chains and, consequently, an increase in the free volume. Therefore, the fluorescence of this compound is expected to be sensitive to the Tg of the host polymer. Below the Tg, in the glassy state, the restricted mobility of the polymer matrix can lead to higher fluorescence intensity. Above the Tg, in the rubbery state, the increased segmental motion of the polymer chains can lead to more efficient quenching of the dye's excited state, resulting in lower fluorescence intensity.
Comparative Analysis of this compound Fluorescence in Different Polymer Types
Polarity Effects: A Comparison of PMMA and Polystyrene
To illustrate the influence of polymer polarity, let's consider two common amorphous polymers: polymethyl methacrylate (PMMA) and polystyrene (PS). PMMA is a relatively polar polymer due to the presence of the ester groups in its repeating unit. In contrast, polystyrene is a nonpolar polymer, composed primarily of hydrocarbon chains.
Based on solvatochromic principles, we would expect the fluorescence emission of this compound to be red-shifted in the more polar PMMA matrix compared to the nonpolar polystyrene matrix. Furthermore, the fluorescence quantum yield might differ between these two polymers. While specific data for this compound is lacking, studies on other dyes have demonstrated this trend. For instance, the fluorescence quantum yields of some dyes have been shown to be higher in PMMA compared to less polar environments, suggesting that the rigid and polar nature of PMMA can provide a favorable environment for fluorescence.[14]
Table 1: Expected Trend of this compound Fluorescence in Polar vs. Nonpolar Amorphous Polymers
| Polymer | Polarity | Expected Emission Maximum | Expected Quantum Yield |
| Polystyrene (PS) | Nonpolar | Shorter Wavelength (Bluer Shift) | Lower |
| PMMA | Polar | Longer Wavelength (Redder Shift) | Higher |
Crystallinity Effects: A Comparison of Amorphous and Semi-Crystalline Polymers
Now, let's consider the effect of crystallinity by comparing the expected fluorescence of this compound in an amorphous polymer like polystyrene with a semi-crystalline polymer like polyethylene terephthalate (PET). As previously mentioned, the dye molecules are likely to be localized in the amorphous regions of PET. The restricted environment in these amorphous domains, constrained by the surrounding crystalline lamellae, could lead to an enhancement of fluorescence compared to a fully amorphous polymer with greater chain mobility.
Table 2: Expected Trend of this compound Fluorescence in Amorphous vs. Semi-Crystalline Polymers
| Polymer | Crystallinity | Expected Fluorescence Intensity |
| Polystyrene (PS) | Amorphous | Lower |
| Polyethylene Terephthalate (PET) | Semi-crystalline | Higher |
Experimental Protocols for Characterizing this compound Fluorescence in Polymer Films
To empower researchers to validate these principles and generate their own comparative data, we provide the following detailed experimental protocols.
Protocol 1: Preparation of this compound-Doped Polymer Films
This protocol describes a general method for preparing thin films of various polymers doped with this compound using a spin-coating technique.
Materials:
-
Polymer of interest (e.g., PMMA, PS, PC, PET)
-
A suitable solvent for both the polymer and this compound (e.g., toluene, chloroform, dichloromethane)
-
Glass microscope slides or quartz substrates
-
Spin coater
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare polymer solutions: Prepare solutions of each polymer in the same solvent at a specific concentration (e.g., 5-10% w/v). The optimal concentration will depend on the polymer's molecular weight and the desired film thickness.
-
Prepare doped polymer solutions: Add a small aliquot of the this compound stock solution to each polymer solution to achieve the desired final dye concentration (e.g., 0.01-0.1% w/w relative to the polymer). Ensure the dye is completely dissolved.
-
Filter the solutions: Filter each doped polymer solution through a 0.22 µm syringe filter to remove any dust or undissolved particles.
-
Clean the substrates: Thoroughly clean the glass or quartz substrates using a suitable cleaning procedure (e.g., sonication in a sequence of detergent, deionized water, and isopropanol).
-
Spin-coat the films: Dispense a small volume of the filtered, doped polymer solution onto the center of a cleaned substrate. Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Anneal the films: Transfer the coated substrates to a vacuum oven and anneal them at a temperature above the polymer's glass transition temperature (Tg) for a sufficient time to remove any residual solvent and to allow the polymer chains to relax. Cool the films slowly to room temperature.
Protocol 2: Fluorescence Spectroscopy Measurements
This protocol outlines the procedure for measuring the fluorescence spectra, quantum yield, and lifetime of the prepared this compound-doped polymer films.
Instrumentation:
-
Fluorometer (spectrofluorometer) equipped with a solid-sample holder
-
Integrating sphere for quantum yield measurements
-
Time-correlated single-photon counting (TCSPC) system for fluorescence lifetime measurements
Procedure:
-
Fluorescence Emission and Excitation Spectra:
-
Mount the polymer film in the solid-sample holder of the fluorometer at a 45° angle to the excitation beam to minimize back-reflection.
-
Determine the absorption maximum (λ_abs_max) of this compound in the polymer film by acquiring an absorption spectrum or by running an excitation scan while monitoring the emission at a longer wavelength.
-
Acquire the fluorescence emission spectrum by exciting the sample at its λ_abs_max and scanning the emission monochromator over the expected fluorescence range.
-
Acquire the fluorescence excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.
-
-
Fluorescence Quantum Yield (Φ_F_):
-
Use an integrating sphere to measure the absolute photoluminescence quantum yield.
-
Measure the emission spectrum of the excitation light scattered by a blank substrate (reference).
-
Measure the emission spectrum of the sample, including both the scattered excitation light and the fluorescence emission.
-
The quantum yield is calculated by comparing the integrated intensity of the fluorescence emission to the integrated intensity of the absorbed excitation light.
-
-
Fluorescence Lifetime (τ):
-
Use a TCSPC system to measure the fluorescence decay kinetics.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs_max of the dye.
-
Collect the fluorescence decay profile at the emission maximum.
-
Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime(s). The decay may be multi-exponential, indicating different populations of the dye in the polymer.
-
Visualizing the Workflow and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationships between polymer properties and the fluorescence of this compound.
Caption: Experimental workflow for investigating the fluorescence of this compound in polymer films.
Caption: Logical relationships between polymer properties and the fluorescence of this compound.
Conclusion: A Versatile Probe for Polymer Characterization
While primarily known as a colorant, this compound holds significant potential as a fluorescent probe for characterizing the microenvironment of polymers. The sensitivity of its fluorescence to the polarity, crystallinity, and glass transition temperature of the host matrix makes it a valuable tool for researchers in materials science and drug development. Although a comprehensive dataset directly comparing its fluorescence across a wide array of polymers is not yet readily available, the fundamental principles of fluorescence spectroscopy and solvatochromism provide a strong basis for predicting its behavior. The experimental protocols provided in this guide offer a clear pathway for researchers to generate their own data and further explore the utility of this compound as a powerful analytical tool. Future studies that systematically quantify the fluorescence of this compound in a diverse range of well-characterized polymers will undoubtedly unlock its full potential as a versatile probe for understanding complex polymer systems.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Solvent Violet 13
As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and success of the researchers who use them. Solvent Violet 13, a synthetic anthraquinone dye, is a valuable tool in many laboratories for coloring solvents, plastics, and other materials.[1][2] However, its chemical properties necessitate a robust and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for managing this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Proper disposal procedures are rooted in a clear understanding of the substance's potential hazards. The causality for the stringent protocols that follow is based on the specific risk profile of this compound.
-
Human Health Risks: The dye is classified as a skin and eye irritant and may cause an allergic skin reaction.[3][4][5] Prolonged or repeated contact can lead to dermatitis in sensitive individuals.[6] The Government of Canada has also highlighted potential long-term health risks from certain types of exposure, prompting proposed regulations on its use in cosmetics.[7][8]
-
Physical Hazards: As a fine powder, this compound poses a significant physical hazard by having the potential to form combustible dust concentrations in the air.[6] This necessitates strict controls to prevent dust generation during handling and cleanup.
-
Environmental Hazards: While some assessments indicate a low risk to the environment, Safety Data Sheets (SDS) carry the hazard statement "May cause long lasting harmful effects to aquatic life."[3][8][9] Therefore, preventing its release into sewer systems or waterways is a critical aspect of its life-cycle management.[6][10]
For a rapid assessment of these risks, refer to the table below.
| Hazard Category | GHS Hazard Statement / Key Consideration | Rationale for Caution |
| Skin & Eye Contact | H317: May cause an allergic skin reaction. Causes serious eye irritation. | Direct contact can cause immediate irritation or delayed sensitization.[3][4] |
| Inhalation | May cause respiratory irritation. | Inhaling the dust can irritate the mucous membranes and upper respiratory tract.[5] |
| Physical Hazard | May form combustible dust concentrations in air. | Fine powders, when suspended in air, can ignite and cause a dust explosion.[6] |
| Environmental | H413: May cause long lasting harmful effects to aquatic life. | The chemical is not readily biodegradable and can harm aquatic ecosystems if released.[3] |
Pre-Disposal Safety & Handling: Minimizing Risk and Waste
The safest waste is the waste that is never created. Employ careful weighing and handling procedures to prevent generating excess material that requires disposal. When handling is necessary, adherence to the following Personal Protective Equipment (PPE) standards is mandatory.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against airborne dust particles and accidental splashes.[5] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact, irritation, and potential allergic reactions.[3][5] |
| Body Protection | Lab coat or appropriate protective clothing. | Minimizes contact with skin and prevents contamination of personal clothing.[5] |
| Respiratory | Use in a chemical fume hood or well-ventilated area. An approved particulate respirator is required if dust cannot be avoided. | Prevents inhalation of dust particles.[5][6] |
Core Handling Principles:
-
Always handle this compound powder within a chemical fume hood or a ventilated enclosure to control airborne dust.[5]
-
Use non-sparking tools and ground/bond containers and receiving equipment during transfer to mitigate ignition risks from static discharge.[6]
-
Have an eyewash fountain and safety shower readily accessible in the work area.[5]
Step-by-Step Disposal Protocols
Disposal of chemical waste is strictly regulated. The generator of the waste is legally responsible for its proper characterization and management from "cradle to grave."[5][11] The following protocols are designed to meet these requirements.
Protocol 3.1: Disposal of Unused or Waste this compound (Solid)
-
Waste Characterization: Pure, unused this compound or grossly contaminated material should be considered chemical waste. Do not mix it with other waste streams unless directed by your institution's safety office.
-
Containerization:
-
Place the solid waste into a clean, dry, and chemically compatible container with a secure, sealable lid.
-
The container must be clearly labeled. Affix a hazardous waste tag that includes, at a minimum: "Hazardous Waste," "this compound," the associated hazards (Irritant, Combustible Dust), and the accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from incompatible materials, and clearly marked.
-
Disposal Request: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. Never dispose of this chemical in the regular trash.[12]
Protocol 3.2: Disposal of Contaminated Materials
This category includes items such as gloves, weigh boats, paper towels, and other lab consumables contaminated with this compound.
-
Segregation: Keep contaminated solid waste separate from non-hazardous trash and other chemical waste streams.
-
Containerization: Place all contaminated solid debris into a designated, leak-proof container (e.g., a lined cardboard box or a dedicated plastic pail).
-
Labeling: Clearly label the container with a hazardous waste tag, identifying the contents as "Debris Contaminated with this compound."
-
Disposal Request: Once the container is full, seal it and arrange for pickup through your EH&S office.
Protocol 3.3: Emergency Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or dust is airborne, evacuate the area and contact EH&S or the emergency response team.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 2, including respiratory protection.
-
Containment & Cleanup:
-
Prevent the spilled material from entering drains or waterways.[6]
-
Crucially, avoid dry sweeping. This can generate a combustible dust cloud.[5][6]
-
Gently cover the spill with an inert absorbent material.
-
Carefully vacuum or sweep the material into a closed, labeled container for disposal. If vacuuming, use only an industrial vacuum approved for combustible dusts.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated debris for disposal according to Protocol 3.2.
-
Reporting: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
Visualizing the Disposal Workflow
To ensure a clear, self-validating system for waste management, the following decision tree illustrates the proper workflow for any scenario involving this compound waste. The ultimate and non-negotiable final step is coordination with your certified EH&S professionals.
Caption: Decision workflow for handling and disposing of this compound waste.
The Regulatory Landscape: A Note on Compliance
The procedures outlined in this guide are based on general safety principles and information found in Safety Data Sheets. However, the definitive authority on chemical waste disposal rests with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the federal framework.[13][14] Your institution's EH&S department translates these regulations into actionable policies for your specific location. Always defer to your local EH&S guidelines. They are your primary resource for ensuring compliance and safety.[12]
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- Safety Data Sheet: C.I. This compound. Koch Color. URL: https://www.kochcolor.com/wp-content/uploads/2015/07/Purple-7145-SDS.pdf
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- SAFETY DATA SHEET (SDS). Spectra Colors. URL: https://www.spectracolors.com/wp-content/uploads/2020/02/SOLVENT-VIOLET-013.pdf
- This compound SDS, 81-48-1 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/cas-81-48-1.html
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- This compound. Canada.ca. URL: https://www.canada.ca/en/health-canada/services/chemical-substances/fact-sheets/solvent-violet-13.html
- Canada keeps a close eye on this compound. AIMPLAS. URL: https://www.aimplas.
- Dye & Pigment Industry Wastewater Treatment. Geist ZLD. URL: https://www.zld.geist.
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes... Federal Register. URL: https://www.federalregister.gov/documents/2005/02/24/05-3343/hazardous-waste-management-system-identification-and-listing-of-hazardous-waste-dyes-andor-pigments
- Safely Handling Dyes. Columbia University Research. URL: https://research.columbia.edu/content/safely-handling-dyes
- Exploring Waste Management with Art Media in the Laboratory: Pigments, Inks, and Paints from Dye Waste. Journal of Chemical Education. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00854
- Dye Manufacturing. MIGA. URL: https://www.miga.org/sites/default/files/archive/Documents/DyeManufacturing.pdf
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/
- This compound. Wikipedia. URL: https://en.wikipedia.org/wiki/Solvent_Violet_13
- This compound – Ranbar Violet B Anthraquinone Dye. Ranbar. URL: https://www.ranbar.com/solvent-dyes/solvent-violet-13/
- Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. URL: https://www.allsource-environmental.com/blog/guidelines-for-solvent-waste-recycling-disposal
- China this compound / CAS 81-48-1 factory and manufacturers. Precise Color. URL: https://www.presoldyes.com/solvent-violet-13-cas-81-48-1.html
- Risk Management Approach for this compound. Canada.ca. URL: https://www.canada.ca/en/environment-climate-change/services/managing-pollution/evaluating-existing-substances/risk-management-approach-solvent-violet-13.html
- Waste from the Production Of Dyes and Pigments Listed as Hazardous. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2016-03/documents/dyes-fs.pdf
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2016-09/documents/solvents-workplace-guidance_v2_0.pdf
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- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Solvent Violet 13
Handling colored compounds like Solvent Violet 13, an anthraquinone-based dye, requires more than just a standard lab coat and a pair of gloves. Its physical and toxicological properties demand a comprehensive safety strategy. This guide provides an in-depth, procedural framework for researchers and drug development professionals, focusing on the essential personal protective equipment (PPE) and the logic behind its use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The Rationale for Rigorous Protection
Understanding the "why" is critical to ensuring consistent and correct PPE usage. This compound is not a benign powder; it presents a multi-faceted risk profile that necessitates specific protective measures.
Key Hazards:
-
Dermal and Ocular Irritation: Direct contact with the skin can lead to irritation, characterized by redness, itching, and scaling.[1][2] In sensitive individuals, it may cause an allergic skin reaction or dermatitis through sensitization.[3][4][5] Eye contact is a more serious concern, with the potential to cause severe irritation and pain.[1][2][6]
-
Respiratory Tract Irritation: As a fine powder, this compound can easily become airborne. Inhalation may irritate the mucous membranes and respiratory system.[1][2][7]
-
Combustible Dust Hazard: Like many finely divided organic powders, this compound poses a combustible dust explosion hazard when suspended in air in sufficient concentrations and exposed to an ignition source.[8] This physical hazard dictates specific handling and cleanup procedures.
-
Potential for Systemic and Long-Term Effects: While occupational exposure limits (PEL, TLV) have not been established[1], some health authorities have raised concerns. A risk assessment by the Canadian government concluded that frequent, long-term use of certain cosmetic products containing the dye may increase cancer risk and lead to toxic effects in the kidneys, liver, spleen, or bones.[9] It is also listed as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).[4]
These hazards form the basis of the following control and protection strategy. The primary goal is to prevent any direct contact or inhalation, thereby mitigating both immediate and long-term health risks.
Core Protective Measures: A Multi-Layered Defense
A robust safety plan starts with engineering controls and is supplemented by rigorous PPE protocols.
Engineering Controls: The Foundation of Safety
Before any PPE is donned, ensure the laboratory environment is engineered to minimize exposure.
-
Ventilation: Always handle this compound powder within a certified chemical fume hood or a powder containment hood.[2] General laboratory ventilation is insufficient for controlling airborne dust. Local exhaust ventilation must be used to keep airborne concentrations as low as possible.[1][8]
-
Safety Stations: The work area must be equipped with an easily accessible eyewash fountain and a safety shower.[1][2]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and matched to the task.
-
Eye and Face Protection:
-
Standard Use: For handling solutions or small quantities of powder where dust generation is minimal (within a fume hood), wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1]
-
High-Risk Tasks: When weighing larger quantities of powder or during any operation with a significant risk of splashing or dust generation, supplement safety goggles with a face shield.[1]
-
-
Hand Protection:
-
Wear appropriate chemical-resistant gloves to prevent skin exposure.[2][3][10] Nitrile gloves are a common and effective choice for incidental contact.
-
Causality: The risk of skin irritation and sensitization makes consistent glove use non-negotiable.[3] Contaminated work clothing should not be allowed out of the workplace.[3][10]
-
Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1][8]
-
-
Body Protection:
-
Respiratory Protection:
-
When Required: An approved respirator is necessary if engineering controls are insufficient to control dust, if you experience any irritation, or during emergency situations like a large spill.[2][8][10]
-
Selection: For dusts, a NIOSH-approved particulate respirator (e.g., an N95, P95, or P100 filter) is appropriate. The choice depends on a formal risk assessment.
-
Causality: Avoiding the inhalation of airborne particles is crucial to prevent respiratory irritation and potential long-term systemic effects.[2][3]
-
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Powder (in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (e.g., N95) |
| Preparing Solutions (in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if ventilation is adequate |
| Small Spill Cleanup (<10g) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (e.g., N95 or higher) |
| Large Spill Cleanup (>10g) | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron/Suit | Required (Full-face respirator) |
Operational Plan: Safe Handling from Receipt to Disposal
Integrating PPE use into your standard operating procedures (SOPs) is essential for building a culture of safety.
Step-by-Step Handling Workflow: Weighing and Solubilization
-
Preparation: Before retrieving the chemical, don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Work Area Setup: Perform all work in a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: To minimize dust, do not pour the powder directly from the main container. Use a spatula to carefully transfer the desired amount to a weigh boat. Close the primary container immediately after dispensing.
-
Solubilization: Place the weigh boat with the powder into your destination flask. Use a small amount of the solvent to rinse the weigh boat, ensuring the complete transfer of the compound. Add the remaining solvent.
-
Cleanup: Immediately wipe down the spatula and the balance area (inside the hood) with a damp cloth. Dispose of the weigh boat and liner as contaminated solid waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly.
Emergency Protocol: Solid Spill Response
A spill of this compound powder requires a calm and methodical response to prevent aerosolization and contamination.
Caption: Workflow for responding to a solid this compound spill.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Characterization: Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA's 40 CFR 261.3.[1][2] Given its properties, this compound waste should be managed as such.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, weigh boats, and contaminated clothing, must be collected in a clearly labeled, sealed hazardous waste container.[8][10]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not discharge any amount into the sewer system.[10]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical destruction facility.[10]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. The causality is clear: understanding the specific risks of this compound directly informs the rigorous engineering controls, PPE selection, and handling procedures required for its safe use.
References
- This compound, tech. - AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/T818.pdf
- MSDS this compound - Qingdao Sanhuan Colorchem CO.,LTD. Material Safety Data Sheet. Qingdao Sanhuan Colorchem CO.,LTD. URL: http://www.cncolorchem.com/upfile/20200213145023_355.pdf
- SAFETY DATA SHEET (SDS) | Spectra Colors. Safety Data Sheet for Solvent Violet 013. Spectra Colors. URL: https://spectracolors.com/wp-content/uploads/2020/07/SOLVENT-VIOLET-013.pdf
- Safety Data Sheet: C.I. This compound - Koch Color. Safety Data Sheet for Purple 7145. Koch Color. URL: https://www.kochcolor.com/wp-content/uploads/2019/07/Purple-7145-SDS-GHS.pdf
- This compound - Safety Data Sheet - ChemicalBook. Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_81-48-1.htm
- This compound SDS, 81-48-1 Safety Data Sheets - ECHEMI. Safety Data Sheet. Echemi.com. URL: https://www.echemi.com/sds/solvent-violet-13-cas81-48-1.html
- This compound - Canada.ca. Information Sheet. Government of Canada. URL: https://www.canada.ca/en/health-canada/services/chemical-substances/fact-sheets/solvent-violet-13.html
- This compound (Uncertified D&C Violet No. 2) | Substance - EWG. Substance Profile. Environmental Working Group. URL: https://www.ewg.org/skindeep/ingredients/706225-SOLVENT_VIOLET_13_UNCERTIFIED_DC_VIOLET_NO_2/
- MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound) - HSE Consultations Hub. Report. Health and Safety Executive (HSE). URL: https://consultations.hse.gov.uk/crd-reach/clh-01-2023/supporting_documents/Solvent%20Violet%2013%20CLH%20report.pdf
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
